(6-Bromohexyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromohexylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOLIGFNQJMMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340122 | |
| Record name | (6-Bromohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27976-27-8 | |
| Record name | (6-Bromohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27976-27-8 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to the Synthesis of (6-Bromohexyl)benzene from 1,6-Dibromohexane
Abstract
This in-depth technical guide provides a comprehensive examination of the synthetic routes for producing (6-bromohexyl)benzene, a valuable bifunctional molecule utilized in the formation of complex organic structures such as modified quinolines.[1] The primary focus is the transformation of 1,6-dibromohexane, a symmetrical C6 synthon, into the target monosubstituted arylalkane. The core challenge lies in achieving selective monofunctionalization of a homobifunctional starting material. This guide critically evaluates two principal and mechanistically distinct strategies: direct Friedel-Crafts alkylation of benzene and a Grignard reagent-mediated nucleophilic substitution. For each pathway, we will dissect the underlying chemical principles, provide detailed, field-proven experimental protocols, and analyze the causality behind critical process parameters. The objective is to equip researchers, chemists, and drug development professionals with the necessary knowledge to select and execute the optimal synthetic strategy based on available resources, scale, and desired product purity.
Chapter 1: Overview of Synthetic Strategies
The synthesis of this compound from 1,6-dibromohexane necessitates the formation of a carbon-carbon bond between one of the terminal carbons of the hexyl chain and a benzene ring, while preserving the bromo functionality on the other end. The two most logical approaches diverge fundamentally in their mechanistic pathways: one treats the alkyl chain as an electrophile (Friedel-Crafts), while the other utilizes a phenyl anion equivalent as a nucleophile (Grignard).
Caption: Mechanism of Friedel-Crafts Alkylation.
Key Experimental Considerations & Causality
-
Stoichiometry: A large excess of benzene is not merely a solvent but a critical reactant. According to Le Châtelier's principle, its high concentration favors the formation of the monosubstituted product. More importantly, it statistically minimizes the probability of a second alkylation event occurring on either the newly formed this compound (which is more activated than benzene) or the reaction of both ends of the dibromohexane to form 1,6-diphenylhexane. [2]* Anhydrous Conditions: Lewis acids like AlCl₃ react vigorously and exothermically with water. Any moisture present will quench the catalyst, halting the reaction, and generate HCl, posing a safety hazard. All glassware must be oven- or flame-dried, and reagents should be anhydrous.
-
Temperature Control: The reaction is exothermic. Initial cooling is often required during the addition of the catalyst to prevent a runaway reaction. Subsequently, gentle heating may be needed to drive the reaction to completion.
-
Side Reactions: The primary side products are 1,6-diphenylhexane and di-alkylated benzene isomers. The alkyl group is an activating group, making the product more susceptible to further alkylation than the starting benzene. [2]
Caption: Desired reaction pathway versus potential side reactions.
Detailed Experimental Protocol
Table 1: Reagents for Friedel-Crafts Alkylation
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| 1,6-Dibromohexane | C₆H₁₂Br₂ | 243.97 | 24.4 g | 0.10 | Limiting Reagent |
| Benzene | C₆H₆ | 78.11 | 234 g (266 mL) | 3.00 | Anhydrous, 30x excess |
| Aluminum Chloride | AlCl₃ | 133.34 | 14.7 g | 0.11 | Anhydrous, powdered |
Procedure:
-
Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (to handle the HBr byproduct). Ensure all glassware is thoroughly dried.
-
Initial Charge: Charge the flask with anhydrous benzene and 1,6-dibromohexane. Begin stirring and cool the mixture to 0-5 °C using an ice bath.
-
Catalyst Addition: Add anhydrous aluminum chloride in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction can be monitored by TLC or GC analysis.
-
Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and cautiously, add crushed ice to the flask to decompose the aluminum chloride complex. This is a highly exothermic process.
-
Workup: Transfer the mixture to a separatory funnel. Add more water if necessary to dissolve all salts. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, water, 5% NaHCO₃ solution, and finally with brine. [3]8. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the excess benzene by rotary evaporation.
-
Purification: The crude product is purified by vacuum distillation to separate the desired this compound from any unreacted starting material and high-boiling side products.
Chapter 3: Route 2 - Grignard Reagent Nucleophilic Substitution
This strategy inverts the polarity of the reactants. A nucleophilic phenyl group, in the form of phenylmagnesium bromide, is generated and used to displace one of the bromide ions from 1,6-dibromohexane in a classic Sₙ2 reaction. [4]
Principle and Mechanism
The synthesis is a two-part process. First, phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in an anhydrous ether solvent. [5]In the second step, this powerful nucleophile attacks the electrophilic carbon of the C-Br bond in 1,6-dibromohexane.
Caption: Mechanism of Grignard-mediated synthesis.
Key Experimental Considerations & Causality
-
Stoichiometry: In direct contrast to the Friedel-Crafts route, 1,6-dibromohexane must be used in a large excess. This ensures that the Grignard reagent is more likely to encounter a molecule of the dibromide rather than the already-formed product, thus minimizing the formation of the 1,6-diphenylhexane byproduct.
-
Absolute Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly destroyed by any protic source, including water, alcohols, or even trace atmospheric moisture. [4]This is the most critical parameter for success. All glassware must be rigorously dried, and anhydrous solvents are mandatory.
-
Initiation: The reaction between the alkyl halide and magnesium metal can sometimes be difficult to start due to a passivating oxide layer on the magnesium surface. Techniques to initiate the reaction include adding a small crystal of iodine, crushing the magnesium turnings with a glass rod, or adding a small amount of pre-formed Grignard reagent. [6]* Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice. They are non-protic and their lone pair electrons solvate and stabilize the magnesium center of the Grignard reagent.
Detailed Experimental Protocol
Table 2: Reagents for Grignard Pathway
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Part A: Grignard Formation | |||||
| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.11 | |
| Bromobenzene | C₆H₅Br | 157.01 | 15.7 g | 0.10 | Anhydrous, Limiting Reagent |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - | Solvent |
| Part B: Substitution | |||||
| 1,6-Dibromohexane | C₆H₁₂Br₂ | 243.97 | 122 g | 0.50 | Anhydrous, 5x excess |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - | Solvent |
Procedure:
-
Setup (Grignard): In a rigorously dried three-necked flask with a stirrer, condenser, and dropping funnel, place the magnesium turnings.
-
Grignard Formation: Add a small portion of the anhydrous ether and a few drops of bromobenzene. If the reaction does not start (indicated by cloudiness and bubbling), add a crystal of iodine. Once initiated, add a solution of the remaining bromobenzene in 50 mL of ether dropwise at a rate that maintains a gentle reflux. After addition, reflux for another 30 minutes to ensure complete formation. [6]3. Substitution Reaction: In a separate, larger flask, prepare a solution of the excess 1,6-dibromohexane in 100 mL of anhydrous ether and cool it in an ice bath.
-
Addition: Slowly add the freshly prepared Grignard reagent to the cooled solution of 1,6-dibromohexane via cannula or dropping funnel. Maintain a low temperature (0-10 °C) during the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Quenching: Cool the flask in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and any unreacted Grignard reagent.
-
Workup and Purification: Follow steps 6-9 from the Friedel-Crafts protocol. Vacuum distillation is critical here to efficiently separate the product from the large excess of high-boiling 1,6-dibromohexane.
Chapter 4: Comparative Analysis and Characterization
Table 3: Comparison of Synthetic Routes
| Parameter | Route 1: Friedel-Crafts Alkylation | Route 2: Grignard Substitution |
| Key Challenge | Preventing polyalkylation | Preventing di-substitution and reagent quenching |
| Stoichiometry | Large excess of Benzene required | Large excess of 1,6-Dibromohexane required |
| Sensitivity | Sensitive to water (catalyst quenching) | Extremely sensitive to all protic sources |
| Safety | Corrosive Lewis acid, HBr gas evolution | Pyrophoric potential of finely divided Mg, flammable ether |
| Purification | Removal of excess benzene (volatile) and side products | Removal of excess 1,6-dibromohexane (high-boiling) |
| Likely Yield | Moderate | Moderate to Good, highly dependent on technique |
| Recommendation | Good for large-scale synthesis where benzene can be easily recovered. | Excellent for lab-scale synthesis where high purity is needed and rigorous anhydrous technique is possible. |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect to see multiplets for the aromatic protons (~7.1-7.3 ppm), a triplet for the benzylic -CH₂- group (~2.6 ppm), a triplet for the -CH₂-Br group (~3.4 ppm), and a series of multiplets for the internal methylene protons. [7]* ¹³C NMR: Aromatic signals in the 125-143 ppm range, and aliphatic signals in the 28-36 ppm range, with the carbon attached to bromine being the most downfield of the aliphatic carbons.
-
GC-MS: A single major peak with a mass spectrum corresponding to the molecular weight of this compound (241.17 g/mol ) [1]and showing the characteristic isotopic pattern for a monobrominated compound.
Conclusion
The synthesis of this compound from 1,6-dibromohexane can be successfully achieved via either Friedel-Crafts alkylation or a Grignard-mediated substitution. The choice between these methods is a classic example of strategic synthetic planning. The Friedel-Crafts route is direct but requires careful control to manage the reactivity of the activated product. The Grignard route offers a more controlled, stepwise approach but demands exacting experimental technique to handle the highly reactive organometallic intermediate. For researchers requiring high purity on a laboratory scale, the Grignard method is often preferable, provided the challenges of purification from the excess alkyl halide are addressed. For larger-scale industrial applications, the Friedel-Crafts approach may be more economically viable.
References
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- Jasperse, J. (n.d.). Grignard Reaction.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. [Link]
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- YakScience. (2017, December 6). Friedel-Crafts Alkylation of Benzene: EAS Mechanism Made Easy! [Video]. YouTube. [Link]
- Professor Dave Explains. (2015, January 4).
- Grineyard Reaction Experiment. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]
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(6-Bromohexyl)benzene CAS number 27976-27-8 properties
An In-Depth Technical Guide to (6-Bromohexyl)benzene (CAS 27976-27-8)
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a versatile bifunctional molecule of significant interest to researchers in organic synthesis, materials science, and drug development. We will move beyond a simple recitation of facts to explore the causality behind its properties, reactivity, and applications, offering field-proven insights for its practical use.
Core Molecular Profile and Physicochemical Properties
This compound is an organobromine compound characterized by a phenyl group linked to a six-carbon aliphatic chain with a terminal bromine atom.[1] This structure imparts a dual reactivity profile: the aromatic ring is amenable to electrophilic substitution, while the primary alkyl bromide provides a potent electrophilic site for nucleophilic substitution and organometallic reactions.[1][] This bifunctionality makes it a valuable linker and building block in complex molecule synthesis.[]
Structural and Physical Data Summary
The fundamental properties of this compound are summarized below. These values are critical for experimental design, dictating choices for reaction solvents, purification methods (e.g., distillation), and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 27976-27-8 | [][3][4][5] |
| Molecular Formula | C₁₂H₁₇Br | [][3][4][5] |
| Molecular Weight | 241.17 g/mol | [][4][5] |
| Physical Form | Solid or liquid | [3] |
| Boiling Point | 299 °C at 760 mmHg; 115-118 °C at 6 mmHg | [1][] |
| Density | ~1.197 g/cm³ | [1][] |
| InChI Key | RAOLIGFNQJMMKW-UHFFFAOYSA-N | [][3][4] |
| SMILES | C1=CC=C(C=C1)CCCCCCBr | [] |
Caption: 2D Structure of this compound.
Spectroscopic Characterization (Predicted)
While specific, experimentally-derived spectra for this exact compound are not widely published, its ¹H NMR, ¹³C NMR, and Mass Spectrum can be reliably predicted based on its structure and established spectroscopic principles. This predictive analysis is a crucial first step in characterizing synthesis products.
Predicted ¹H NMR Spectrum (Solvent: CDCl₃, Reference: TMS)
The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, alkyl, and bromine-adjacent protons.
-
δ ~7.30-7.15 ppm (m, 5H): These signals correspond to the protons on the monosubstituted benzene ring.[6] The multiplet arises from the typical ortho, meta, and para couplings.
-
δ ~3.41 ppm (t, 2H, J ≈ 6.8 Hz): This triplet is assigned to the methylene protons directly attached to the electronegative bromine atom (-CH₂Br), causing a significant downfield shift.
-
δ ~2.61 ppm (t, 2H, J ≈ 7.6 Hz): This triplet corresponds to the benzylic protons (-C₆H₅-CH₂-), which are deshielded by the aromatic ring.
-
δ ~1.87 ppm (p, 2H): A pentet corresponding to the methylene group beta to the bromine atom (-CH₂-CH₂Br).
-
δ ~1.60-1.30 ppm (m, 4H): A complex multiplet region for the remaining two methylene groups in the middle of the alkyl chain.
Predicted ¹³C NMR Spectrum (Solvent: CDCl₃)
The carbon spectrum will distinguish the aromatic carbons from the six unique carbons of the hexyl chain.
-
δ ~142.0 ppm: Quaternary aromatic carbon (C1).
-
δ ~35.8 ppm: Benzylic carbon (-C₆H₅-CH₂-).
-
δ ~33.8 ppm: Carbon attached to bromine (-CH₂Br).
-
δ ~32.7, 31.2, 28.7, 28.0 ppm: Remaining four methylene carbons of the alkyl chain.
Mass Spectrometry (EI)
Electron ionization would likely lead to a characteristic fragmentation pattern.
-
Molecular Ion (M⁺): A prominent pair of peaks at m/z 240 and 242, with a nearly 1:1 intensity ratio, which is the isotopic signature of a single bromine atom.
-
Key Fragments: A significant peak at m/z 91 ([C₇H₇]⁺, the tropylium ion), resulting from benzylic cleavage, is expected. Loss of Br• would yield a peak at m/z 161.
Synthesis and Reactivity
This compound is a synthetic intermediate, and its preparation is a key step for its subsequent use. A logical and efficient synthesis strategy is paramount.
Proposed Synthetic Protocol: Grignard Coupling
A robust method for synthesizing this compound involves the coupling of a phenyl Grignard reagent with a large excess of 1,6-dibromohexane. The excess of the dibromo-reagent is a critical experimental choice; it statistically favors the mono-substitution product and minimizes the formation of the double-addition byproduct (1,6-diphenylhexane).
Step-by-Step Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), magnesium turnings are covered with anhydrous diethyl ether or THF. A small crystal of iodine can be added to initiate the reaction. Bromobenzene, dissolved in the anhydrous solvent, is added dropwise to maintain a gentle reflux. The disappearance of the magnesium turnings indicates the formation of phenylmagnesium bromide.
-
Coupling Reaction: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of 1,6-dibromohexane (typically 5-10 molar equivalents) in the same anhydrous solvent is added slowly via an addition funnel.
-
Workup: After the reaction is complete (monitored by TLC), it is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by vacuum distillation or column chromatography to isolate the this compound.
Caption: Proposed synthetic workflow for this compound.
Core Reactivity
The utility of this compound stems from its two distinct reactive sites.[1]
-
Alkyl Halide Reactivity: The terminal C-Br bond is the primary site for nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide range of functional groups, such as azides, cyanides, amines, and alkoxides. It can also be used to form a new Grignard reagent for further carbon-carbon bond formation.
-
Aromatic Ring Reactivity: The benzene ring can undergo electrophilic aromatic substitution (EAS).[9][10] The hexyl group is a weak activating, ortho-, para-director. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation will preferentially occur at the ortho and para positions.[11]
Caption: Reactivity hubs of this compound.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a crucial intermediate.[1] Its linear structure and defined reactive ends make it an ideal linker molecule.
-
Pharmaceutical Synthesis: It serves as a reagent for creating complex heterocyclic structures, such as modified quinolines, which are scaffolds in many pharmacologically active compounds.[1][5] The hexyl chain can be used to tether a pharmacophore to a solubilizing group or another binding moiety.
-
Polymer and Materials Science: The molecule can be used as a cross-coupling agent in polymer synthesis.[1] For instance, it can be incorporated into polymer backbones or used to functionalize surfaces, introducing aromatic properties or a site for further chemical modification.
-
Organic Synthesis: It is widely employed in studies involving hydrocarbon framework functionalization and chain-elongation.[] For example, in host-guest chemistry, the hexylphenyl group can act as a guest moiety that fits into the cavity of a macrocyclic host, influencing reactions at the other end of the molecule.[12]
Safety and Handling
As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.
-
GHS Hazard Classification: The compound is associated with the GHS07 pictogram (Warning) and carries hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]
Recommended Handling Protocol
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13][14][15]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][14]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3][16]
-
Spill & Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[14][15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14][17]
-
Ingestion: Rinse mouth and seek immediate medical attention.[17] Do not induce vomiting.
-
Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[18]
-
Conclusion
This compound (CAS 27976-27-8) is a deceptively simple molecule whose value lies in its bifunctional nature. The combination of a reactive alkyl bromide and a tunable aromatic ring makes it a highly effective building block for constructing complex molecular architectures. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, enables researchers and developers to leverage its full potential in the synthesis of novel pharmaceuticals, polymers, and other advanced materials.
References
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1-Bromo-6-phenylhexane physical and chemical properties
An In-depth Technical Guide to 1-Bromo-6-phenylhexane
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 1-Bromo-6-phenylhexane. It moves beyond a simple data sheet to provide in-depth insights into its properties, reactivity, synthesis, and application, grounded in established chemical principles.
Core Identity and Molecular Structure
1-Bromo-6-phenylhexane, also known by its IUPAC name (6-bromohexyl)benzene, is a bifunctional organic compound.[1][2] It features a terminal bromine atom on a six-carbon aliphatic chain, which is in turn attached to a phenyl group. This unique structure makes it a valuable intermediate in organic synthesis, allowing for the introduction of the phenylhexyl moiety into more complex molecular architectures.
Key Identifiers:
Physicochemical Properties
The physical characteristics of 1-Bromo-6-phenylhexane dictate its handling, reaction conditions, and purification methods. It exists as a clear, colorless liquid at ambient temperature.[1][5]
| Property | Value | Source(s) |
| Molecular Weight | 241.17 g/mol | [1][2][3] |
| Appearance | Clear colorless liquid | [1][5] |
| Density | 1.197 g/cm³ | [3][6] |
| Boiling Point | 299 °C at 760 mmHg; 115-118 °C at 6 mmHg | [3][6] |
| Refractive Index | 1.5260-1.5310 @ 20°C | [1][6] |
| Flash Point | 115-118 °C/6mm | [3][6] |
| Solubility | Immiscible in water; soluble in common organic solvents.[7] |
Chemical Reactivity and Synthetic Utility
The reactivity of 1-Bromo-6-phenylhexane is dominated by the carbon-bromine bond, a versatile functional group in synthetic chemistry. Bromine is an excellent leaving group, making the terminal carbon atom electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. This property is the cornerstone of its utility as an alkylating agent.
Key Reactions:
-
Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles (e.g., amines, alkoxides, cyanides, thiolates) to form new carbon-carbon and carbon-heteroatom bonds. This allows for the attachment of the 6-phenylhexyl chain to various substrates.
-
Grignard Reagent Formation: Like other alkyl halides, 1-Bromo-6-phenylhexane can react with magnesium metal in an anhydrous ether solvent (such as diethyl ether or THF) to form the corresponding Grignard reagent, (6-phenylhexyl)magnesium bromide.[8] This organometallic compound is a powerful carbon-based nucleophile, essential for forming new carbon-carbon bonds with electrophiles like aldehydes, ketones, and esters.[8]
The phenyl group is generally stable under the conditions used for reactions at the alkyl bromide site. However, the alkyl chain can influence the reactivity of the aromatic ring, and the ring itself can be functionalized through electrophilic aromatic substitution if desired, although this is a less common application for this specific reagent.
Synthesis and Purification Workflow
While various synthetic routes are possible, a common and logical approach for preparing 1-Bromo-6-phenylhexane is the bromination of the corresponding alcohol, 6-phenyl-1-hexanol. This transformation can be achieved using standard brominating agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Exemplary Synthesis Protocol: Bromination of 6-Phenyl-1-hexanol
Causality: The choice of PBr₃ is often favored for converting primary alcohols to alkyl bromides as it typically proceeds with minimal rearrangement and under relatively mild conditions. The reaction involves the in-situ formation of a phosphorus-oxygen bond, which creates an excellent leaving group, facilitating the subsequent Sₙ2 attack by the bromide ion.
-
Reaction Setup: A solution of 6-phenyl-1-hexanol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.
-
Reagent Addition: Phosphorus tribromide (approx. 0.33-0.40 equivalents) is added dropwise to the cooled solution with vigorous stirring. The addition is controlled to maintain a low temperature and prevent a rapid exotherm.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: The reaction is carefully quenched by slowly pouring it over ice water. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield pure 1-Bromo-6-phenylhexane.
Caption: A typical workflow for the synthesis and purification of 1-Bromo-6-phenylhexane.
Analytical Characterization
Confirming the identity and purity of 1-Bromo-6-phenylhexane requires standard spectroscopic techniques. The expected spectral data are highly characteristic of its structure.
| Technique | Expected Characteristic Signals |
| ¹H NMR | ~7.1-7.3 ppm: Multiplet, 5H (Aromatic protons, C₆H₅-). ~3.4 ppm: Triplet, 2H (-CH₂Br). ~2.6 ppm: Triplet, 2H (Benzylic protons, -C₆H₅-CH₂-). ~1.3-1.9 ppm: Multiplets, 8H (Remaining four methylene groups, -CH₂-). |
| ¹³C NMR | ~142 ppm: Quaternary aromatic carbon. ~128.5 ppm (2C), ~128.3 ppm (2C), ~125.7 ppm (1C): Aromatic carbons. ~35.9 ppm: Benzylic carbon (-C₆H₅-CH₂-). ~33.8 ppm: Carbon adjacent to bromine (-CH₂Br). ~32.7, ~31.2, ~28.6, ~28.0 ppm: Remaining four aliphatic carbons. |
| IR Spectroscopy | ~3030 cm⁻¹: Aromatic C-H stretch. ~2850-2950 cm⁻¹: Aliphatic C-H stretch. ~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretches. ~695, 740 cm⁻¹: Bending vibrations for a monosubstituted benzene ring. ~560-650 cm⁻¹: C-Br stretch. |
| Mass Spectrometry | Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 240 and 242, corresponding to the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). Fragmentation: A prominent peak at m/z 91 corresponding to the stable tropylium cation ([C₇H₇]⁺), formed from cleavage at the benzylic position. |
Safety and Handling
Proper handling of 1-Bromo-6-phenylhexane is essential to ensure laboratory safety. It is classified as an irritant.[6]
GHS Hazard Statements:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Precautionary Measures:
-
Prevention: Use only in a well-ventilated area, preferably a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][9] Avoid breathing vapors or mist.[6] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[6][9]
Caption: A summary of the key safety and handling protocols for 1-Bromo-6-phenylhexane.
Conclusion
1-Bromo-6-phenylhexane is a versatile chemical intermediate whose value lies in its dual functionality—a reactive alkyl bromide for nucleophilic substitution and Grignard reactions, and a stable phenyl group. Its well-defined physical properties and predictable reactivity make it a reliable building block for the synthesis of more complex molecules in pharmaceutical and materials science research. A thorough understanding of its properties, handling requirements, and reaction characteristics is paramount for its safe and effective use in the laboratory.
References
- 1-Bromo-6-phenylhexane | CAS 27976-27-8 | Chemical-Suppliers. (n.d.). Chemical-Suppliers.com.
- 1-BROMOHEXANE. (n.d.). Ataman Kimya.
- 1-BROMOHEXANE | - atamankimya.com. (n.d.). Ataman Kimya.
- 1-Bromo-6-phenylhexane. (n.d.). Oakwood Chemical.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 1-Bromo-6-phenylhexane, 97% | Fisher Scientific [fishersci.ca]
- 3. 1-Bromo-6-phenylhexane | CAS 27976-27-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 1-BROMO-6-PHENYLHEXANE CAS#: 27976-27-8 [amp.chemicalbook.com]
- 5. L14568.06 [thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atamankimya.com [atamankimya.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of (6-Bromohexyl)benzene from 6-phenyl-1-hexanol
Abstract
The conversion of alcohols to alkyl halides is a fundamental and enabling transformation in organic synthesis, providing a gateway to a multitude of subsequent functionalizations. (6-Bromohexyl)benzene is a valuable bifunctional intermediate, featuring a terminal alkyl bromide for nucleophilic substitution or organometallic coupling, and a phenyl group amenable to electrophilic aromatic substitution. This guide provides a comprehensive technical overview for the synthesis of this compound from its corresponding primary alcohol, 6-phenyl-1-hexanol. We will conduct a comparative analysis of two robust and widely adopted synthetic strategies: bromination with phosphorus tribromide (PBr₃) and the Appel reaction (CBr₄/PPh₃). This document is intended for researchers, chemists, and process development professionals, offering not just procedural steps, but a deep dive into the mechanistic causality that informs reagent choice, reaction setup, and purification strategy.
Strategic Overview: Selecting the Optimal Bromination Pathway
The conversion of a primary alcohol, such as 6-phenyl-1-hexanol, to an alkyl bromide is a deoxygenative halogenation. The core challenge is to transform the hydroxyl group, a notoriously poor leaving group, into a species that is readily displaced by a bromide nucleophile. For primary alcohols, it is imperative to select methods that avoid the formation of carbocation intermediates, which are low in stability and not prone to rearrangement.[1] Therefore, reaction pathways proceeding via a bimolecular nucleophilic substitution (Sₙ2) mechanism are strongly preferred.[2]
Two premier methods fulfill this requirement: reaction with phosphorus tribromide (PBr₃) and the Appel reaction.
-
Phosphorus Tribromide (PBr₃): This is a classic and highly efficient reagent for converting primary and secondary alcohols to the corresponding bromides.[2] It is cost-effective and the reaction workup is often straightforward, as the phosphorus-based byproducts are water-soluble.[3]
-
Appel Reaction (CBr₄ & PPh₃): This reaction utilizes carbon tetrabromide as the bromine source and triphenylphosphine as the oxygen activator. It is renowned for its exceptionally mild and neutral reaction conditions, making it ideal for substrates with acid- or base-sensitive functional groups.[3][4] The primary driving force is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[3] A significant consideration for this method is the removal of TPPO during purification.
The choice between these two excellent methods often depends on substrate sensitivity, scale, and purification practicalities. This guide will provide detailed protocols for both, allowing the practitioner to make an informed decision based on their specific laboratory context.
Mechanistic Deep Dive: The "Why" Behind the Synthesis
Understanding the reaction mechanism is critical for troubleshooting and optimization. Both selected pathways operate via an Sₙ2 mechanism, ensuring a clean conversion without skeletal rearrangements.
The PBr₃ Pathway: Activation and Displacement
The reaction of 6-phenyl-1-hexanol with PBr₃ proceeds in two distinct stages:
-
Activation: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms an alkoxy-dibromophosphite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.
-
Sₙ2 Displacement: The bromide ion, liberated in the first step, then acts as a nucleophile and performs a backside attack on the carbon atom bearing the activated oxygen group. This concerted step breaks the C-O bond and forms the C-Br bond, yielding this compound.
One molecule of PBr₃ can, in principle, react with three molecules of the alcohol. The final phosphorus-containing byproduct after aqueous workup is phosphorous acid (H₃PO₃).[1]
Caption: Sₙ2 mechanism for the PBr₃ reaction.
The Appel Reaction Pathway: Phosphonium Salt Formation
The Appel reaction is a more intricate, multi-step process that achieves the same outcome under milder conditions:
-
Phosphonium Salt Formation: Triphenylphosphine (PPh₃) attacks a bromine atom on carbon tetrabromide (CBr₄), forming a phosphonium salt intermediate and the tribromomethanide anion (CBr₃⁻).
-
Deprotonation: The strongly basic CBr₃⁻ anion deprotonates the alcohol, forming an alkoxide and bromoform (CHBr₃).
-
Oxyphosphonium Intermediate: The resulting alkoxide attacks the electrophilic phosphorus atom of the phosphonium salt, displacing a bromide ion and forming a key alkoxyphosphonium bromide intermediate. This is the activated form of the alcohol.
-
Sₙ2 Displacement: The bromide ion attacks the carbon adjacent to the oxygen in an Sₙ2 fashion, leading to the formation of this compound and the highly stable byproduct, triphenylphosphine oxide (TPPO).
Caption: Key stages of the Appel reaction mechanism.
Experimental Protocols
The following protocols are designed as self-validating systems. Adherence to anhydrous conditions is paramount for success, as both PBr₃ and the intermediates of the Appel reaction are sensitive to moisture.
Protocol 1: Synthesis via Phosphorus Tribromide (PBr₃)
This protocol is adapted from standard procedures for the bromination of primary alcohols.
Materials & Reagents:
-
6-phenyl-1-hexanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (Et₂O) or Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 6-phenyl-1-hexanol (1.0 equiv). Dissolve the alcohol in anhydrous diethyl ether (approx. 0.2 M concentration).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add phosphorus tribromide (0.4 equiv) dropwise to the alcohol solution via the dropping funnel over 20-30 minutes. Maintain the internal temperature below 10 °C. An exothermic reaction will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.
-
Quenching: Cool the flask back to 0 °C and very carefully quench the reaction by the slow, dropwise addition of cold deionized water. This will hydrolyze any remaining PBr₃ and is highly exothermic.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (vent frequently to release CO₂), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to afford the final product as a clear liquid.
Protocol 2: Synthesis via the Appel Reaction
This protocol is effective for producing the target compound under mild conditions.
Materials & Reagents:
-
6-phenyl-1-hexanol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous dichloromethane (DCM)
-
Hexanes or Pentane
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 6-phenyl-1-hexanol (1.0 equiv) and anhydrous dichloromethane (approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Reagent Addition: To the cooled solution, add carbon tetrabromide (1.3 equiv) followed by the portion-wise addition of triphenylphosphine (1.3 equiv). The PPh₃ should be added slowly to control the exotherm.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Initial Concentration: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification (TPPO Removal): The primary challenge is separating the nonpolar product from the byproduct, triphenylphosphine oxide (TPPO).
-
Method A (Precipitation/Filtration): Add a nonpolar solvent like hexanes or a diethyl ether/hexanes mixture to the crude residue. The TPPO is poorly soluble and should precipitate. Stir the slurry for 30 minutes, then filter through a plug of silica gel, washing with the same nonpolar solvent. The filtrate contains the desired product.
-
Method B (Chromatography): If precipitation is incomplete, purify the residue by flash column chromatography on silica gel, eluting with a nonpolar solvent system (e.g., hexanes/ethyl acetate gradient).
-
-
Final Concentration: Concentrate the purified fractions to yield this compound.
Comparative Analysis and Data Presentation
Both methods are highly effective for this transformation. The following table summarizes the key parameters for each approach.
| Parameter | Method 1: Phosphorus Tribromide (PBr₃) | Method 2: Appel Reaction (CBr₄/PPh₃) |
| Reagents | 6-phenyl-1-hexanol, PBr₃ | 6-phenyl-1-hexanol, CBr₄, PPh₃ |
| Stoichiometry | ~0.4 equiv PBr₃ per 1.0 equiv alcohol | 1.3 equiv CBr₄, 1.3 equiv PPh₃ per 1.0 equiv alcohol |
| Solvent | Anhydrous Et₂O or DCM | Anhydrous DCM |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Yield | Generally >85% for primary alcohols | Generally >90% for primary alcohols[4] |
| Key Byproduct | Phosphorous Acid (H₃PO₃) | Triphenylphosphine Oxide (TPPO) |
| Workup/Purification | Aqueous wash followed by distillation. | Precipitation/filtration or column chromatography. |
| Advantages | Cost-effective; water-soluble byproduct. | Very mild, neutral conditions; high yields. |
| Disadvantages | PBr₃ is corrosive and reacts violently with water. | Stoichiometric amounts of reagents; TPPO removal can be challenging. |
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: Clear, colorless liquid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural confirmation. Based on data for structurally analogous compounds like 4-(6-bromohexyl)styrene, the following spectral features are predicted.[5]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.35-7.15 (m, 5H, Ar-H)
-
δ 3.41 (t, 2H, -CH₂-Br)
-
δ 2.61 (t, 2H, Ar-CH₂-)
-
δ 1.90-1.80 (m, 2H, -CH₂-CH₂Br)
-
δ 1.65-1.55 (m, 2H, Ar-CH₂-CH₂-)
-
δ 1.45-1.30 (m, 4H, internal -CH₂-CH₂-)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 142.5 (Ar C-ipso)
-
δ 128.4 (Ar C-ortho/meta)
-
δ 125.7 (Ar C-para)
-
δ 35.8 (Ar-CH₂-)
-
δ 33.9 (-CH₂-Br)
-
δ 32.7 (-CH₂-CH₂Br)
-
δ 31.2 (Ar-CH₂-CH₂-)
-
δ 28.7, 28.0 (internal methylenes)
-
-
Safety and Handling
Professional laboratory safety practices must be followed at all times. All operations should be conducted inside a certified chemical fume hood.
-
6-phenyl-1-hexanol: May cause skin and eye irritation.
-
Phosphorus Tribromide (PBr₃): Highly corrosive and toxic. Causes severe skin burns and eye damage. Reacts violently with water, releasing corrosive hydrogen bromide (HBr) gas. Must be handled under anhydrous conditions with extreme care. Wear appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and full face protection.
-
Carbon Tetrabromide (CBr₄): Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle with gloves and appropriate respiratory protection.
-
Triphenylphosphine (PPh₃): May cause skin irritation and allergic skin reactions. Avoid inhalation of dust.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
Conclusion
The synthesis of this compound from 6-phenyl-1-hexanol can be accomplished with high efficiency using either phosphorus tribromide or the Appel reaction. The PBr₃ method offers a cost-effective route with a simpler, non-chromatographic purification. The Appel reaction provides a milder alternative, which may be preferable for more delicate substrates, though it necessitates a more involved purification to remove the triphenylphosphine oxide byproduct. The choice of method should be guided by the specific requirements of the synthesis, including scale, purity requirements, and the available purification instrumentation. Both pathways, grounded in the Sₙ2 mechanism, provide reliable and high-yielding access to this valuable synthetic intermediate.
References
- Organic Chemistry Portal. (n.d.). Alcohol to Bromide.
- ResearchGate. (n.d.). Fig. 2 (a) 1 H NMR spectra of 4-(6-bromohexyl)styrene...
- OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃.
- Sciforum. (n.d.). Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3).
- Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution.
- ResearchGate. (2025). Synthesis of long-chain alkyl and alkenyl bromides.
- ResearchGate. (n.d.). Synthesis of long-chain alkyl and alkenyl bromides.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Organic Chemistry Portal. (n.d.). Appel Reaction.
Sources
Characterization of (6-Bromohexyl)benzene by NMR spectroscopy
An In-Depth Technical Guide to the NMR Spectroscopic Characterization of (6-Bromohexyl)benzene
Introduction
In the landscape of chemical research and pharmaceutical development, the unambiguous structural elucidation of molecules is a cornerstone of scientific integrity and progress. This compound, a versatile intermediate used in the synthesis of more complex chemical entities, presents a valuable case study for the application of modern Nuclear Magnetic Resonance (NMR) spectroscopy. Its structure, comprising a phenyl ring and a flexible bromo-functionalized alkyl chain, offers a rich array of spectroscopic features that, when methodically analyzed, provide a complete and confident characterization.
This guide moves beyond a simple recitation of spectral data. It is designed as a comprehensive framework for researchers and drug development professionals, detailing not only the expected NMR signatures but also the underlying logic for experimental design and data interpretation. We will explore a multi-technique approach, from foundational 1D experiments (¹H, ¹³C) to advanced methods like DEPT and 2D correlation spectroscopy (COSY, HSQC), demonstrating how this synergistic workflow constitutes a self-validating system for structural confirmation.
Foundational Analysis: Molecular Structure and Predicted NMR Signatures
Before any experiment, a thorough in-silico analysis of the target molecule is paramount. This compound (C₁₂H₁₇Br) lacks any elements of symmetry. Consequently, we anticipate observing distinct signals for all 12 carbon atoms and all 17 protons. However, the chemical environments of some nuclei, particularly within the central portion of the hexyl chain and the aromatic ring, are sufficiently similar to predict significant signal overlap in 1D spectra, necessitating the use of advanced techniques for complete resolution.
Figure 2: Logical workflow for the NMR characterization of a small molecule.
Data Interpretation: Decoding the Spectra of this compound
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the chemical environment, quantity, and connectivity of protons. [1]
-
Aromatic Region (δ ≈ 7.15-7.30 ppm): The five protons on the monosubstituted benzene ring are expected to appear in this region. [2][3]Due to the weak electronic effect of the alkyl substituent, the chemical shifts of the ortho, meta, and para protons are very similar, resulting in a complex, overlapping multiplet that is difficult to interpret by itself. [1]* Aliphatic Region (δ ≈ 1.3-3.5 ppm):
-
-CH₂-Br (Cζ-H): The two protons on the carbon attached to the bromine atom are significantly deshielded by the electronegative halogen, appearing as a triplet around δ 3.41 ppm .
-
-CH₂-Ph (Cα-H): The benzylic protons are deshielded by the aromatic ring current and appear as a triplet around δ 2.61 ppm . [3] * Internal Methylene Groups (Cβ-H, Cγ-H, Cδ-H, Cε-H): These four pairs of protons will appear as complex multiplets in the range of δ 1.3-1.9 ppm . Their signals are often overlapped, making definitive assignment from the 1D spectrum alone challenging.
-
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Labeled Protons | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-Ar (C2-C6) | 7.15 - 7.30 | Multiplet | 5H |
| H-ζ (-CH₂Br) | ~3.41 | Triplet | 2H |
| H-α (Benzylic) | ~2.61 | Triplet | 2H |
| H-ε | ~1.85 | Multiplet | 2H |
| H-β | ~1.60 | Multiplet | 2H |
| H-δ | ~1.45 | Multiplet | 2H |
| H-γ | ~1.33 | Multiplet | 2H |
¹³C NMR and DEPT-135 Spectrum Analysis
The broadband decoupled ¹³C spectrum reveals one signal for each unique carbon environment. [4]The DEPT-135 experiment provides crucial additional information by distinguishing carbon types based on the number of attached protons. [5][6]
Figure 3: Logic of a DEPT-135 experiment for carbon type identification.
For this compound, we expect:
-
Aromatic Region (δ ≈ 125-143 ppm): Four signals are expected: C1 (ipso, quaternary), C2/C6 (ortho), C3/C5 (meta), and C4 (para). [3]The ipso-carbon (C1) will be absent in the DEPT-135 spectrum. The three signals for the protonated aromatic carbons will appear as positive peaks.
-
Aliphatic Region (δ ≈ 28-36 ppm): Six signals are expected for the hexyl chain carbons. The carbon attached to bromine (Cζ) will be shifted to ~34 ppm, while the benzylic carbon (Cα) will be at ~36 ppm. [7]All five CH₂ carbons in the chain will appear as negative signals in the DEPT-135 spectrum, immediately confirming their identity.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Labeled Carbons | Predicted δ (ppm) | DEPT-135 Signal |
|---|---|---|
| C1 (ipso) | ~142.7 | Absent |
| C4 (para) | ~128.5 | Positive (CH) |
| C2/C6 (ortho) | ~128.4 | Positive (CH) |
| C3/C5 (meta) | ~125.7 | Positive (CH) |
| Cα (Benzylic) | ~36.0 | Negative (CH₂) |
| Cζ (-CH₂Br) | ~33.9 | Negative (CH₂) |
| Cε | ~32.8 | Negative (CH₂) |
| Cβ | ~31.3 | Negative (CH₂) |
| Cγ | ~29.0 | Negative (CH₂) |
| Cδ | ~28.2 | Negative (CH₂) |
2D NMR Analysis: Unambiguous Assignment through Correlation
2D NMR experiments are the final arbiter, resolving any ambiguities from 1D spectra by revealing through-bond correlations.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. [8][9]A cross-peak appears between two signals if the corresponding protons are coupled. For this compound, the COSY spectrum will show a clear trail of correlations connecting the entire hexyl chain: H-α will show a cross-peak to H-β, H-β to H-γ, and so on, all the way to the correlation between H-ε and H-ζ. This definitively establishes the sequence of the alkyl chain.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment maps each proton signal to the carbon signal to which it is directly attached. [6]Each cross-peak in the 2D map represents a one-bond C-H connection. By overlaying the ¹H and ¹³C spectra on the axes, one can walk through the assignments. For example, the proton signal at δ ~3.41 ppm (H-ζ) will show a cross-peak to the carbon signal at δ ~33.9 ppm (Cζ), unequivocally linking them. This method allows for the confident assignment of every CH, CH₂, and CH₃ group in the molecule.
Summary and Conclusion
The characterization of this compound by NMR spectroscopy is a clear illustration of a methodical, multi-faceted analytical approach. By integrating ¹H, ¹³C, DEPT-135, ¹H-¹H COSY, and ¹H-¹³C HSQC data, we construct a network of evidence that leaves no room for structural ambiguity. The ¹H NMR provides the initial proton map, the ¹³C and DEPT spectra define the carbon skeleton and its components, and the 2D COSY and HSQC experiments provide the definitive connections that weave the individual pieces into a confirmed molecular structure. This rigorous, self-validating workflow is indispensable in modern chemical and pharmaceutical sciences, ensuring the identity and purity of materials and underpinning the reliability of subsequent research and development.
References
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (6-Bromohexyl)benzene
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] For researchers and professionals in drug development and materials science, the ability to unambiguously determine the structure and purity of a molecule is paramount. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (6-Bromohexyl)benzene, a bifunctional molecule featuring both an aromatic phenyl ring and a reactive alkyl bromide terminus.
This document will delve into the theoretical principles governing the observed spectral data, present a detailed, peak-by-peak assignment for both proton and carbon spectra, and provide a robust, field-proven experimental protocol for acquiring high-quality NMR data for this and similar molecules.
The Structural Landscape of this compound
To interpret the NMR spectra, we must first understand the magnetic environment of each nucleus. The structure of this compound contains distinct regions: the aromatic phenyl ring and the flexible six-carbon aliphatic chain. The electronegativity of the bromine atom and the ring current effect of the benzene ring create a unique magnetic landscape, allowing for the clear differentiation of nearly every proton and carbon atom.
¹H NMR Spectroscopy Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their connectivity.[3] For this compound, the spectrum is characterized by distinct signals for the aromatic protons and a series of multiplets for the aliphatic chain protons.
Data Summary
The following table summarizes the expected ¹H NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-Ar (ortho, meta, para) | ~7.30 - 7.15 | Multiplet (m) | - | 5H |
| H-1' (benzylic) | ~2.61 | Triplet (t) | ~7.7 | 2H |
| H-6' (brominated) | ~3.40 | Triplet (t) | ~6.8 | 2H |
| H-2' | ~1.62 | Quintet (p) | ~7.6 | 2H |
| H-5' | ~1.88 | Quintet (p) | ~7.2 | 2H |
| H-3', H-4' | ~1.38 - 1.47 | Multiplet (m) | - | 4H |
Note: Data is compiled and representative of typical values. Actual shifts and coupling constants can vary slightly based on solvent, concentration, and instrument frequency.
Detailed Peak Assignments and Interpretation
-
Aromatic Protons (H-Ar, δ ~7.30 - 7.15 ppm): The five protons on the monosubstituted benzene ring are not chemically equivalent but have very similar electronic environments, causing their signals to overlap into a complex multiplet.[4] The characteristic downfield shift is due to the deshielding effect of the aromatic ring current.[4]
-
Benzylic Protons (H-1', δ ~2.61 ppm): These protons are adjacent to the benzene ring. Their signal appears as a triplet because they are coupled to the two neighboring protons on C-2' (n+1 rule, 2+1=3).[3] The proximity to the ring causes a moderate downfield shift compared to a standard alkane chain.
-
Brominated Methylene Protons (H-6', δ ~3.40 ppm): This signal is the furthest downfield in the aliphatic region. The strong electronegativity of the bromine atom withdraws electron density, significantly deshielding the adjacent protons. The signal is a triplet due to coupling with the two protons on C-5'.
-
Aliphatic Chain Protons (H-2', H-5', H-3', H-4'): The remaining methylene groups of the hexyl chain appear in the upfield region (δ ~1.3-1.9 ppm).
-
H-5' (δ ~1.88 ppm): These protons are adjacent to the deshielded H-6' group, shifting them further downfield than the other central chain protons. The signal is a quintet (or pentet) as it is coupled to the two protons on H-4' and the two on H-6' (4+1=5).
-
H-2' (δ ~1.62 ppm): Similarly, these protons are adjacent to the benzylic H-1' group and are shifted slightly downfield. They also appear as a quintet, being coupled to H-1' and H-3'.
-
H-3' and H-4' (δ ~1.38-1.47 ppm): These protons are the most shielded in the chain, residing furthest from the electron-withdrawing phenyl and bromo groups. Their signals often overlap into a complex multiplet.
-
To clarify these relationships, the molecular structure with labeled protons is shown below.
Caption: Structure of this compound with proton labels.
¹³C NMR Spectroscopy Analysis
Carbon NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in a molecule.[5] Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired, resulting in a spectrum of singlets where each peak corresponds to a chemically distinct carbon environment.[5]
Data Summary
| Assignment | Chemical Shift (δ, ppm) |
| C-Ar (quaternary, C1) | ~142.7 |
| C-Ar (CH, C2/C6) | ~128.4 |
| C-Ar (CH, C3/C5) | ~128.2 |
| C-Ar (CH, C4) | ~125.6 |
| C-1' (benzylic) | ~35.9 |
| C-6' (brominated) | ~33.8 |
| C-5' | ~32.7 |
| C-2' | ~31.2 |
| C-4' | ~28.7 |
| C-3' | ~28.0 |
Note: Data is compiled and representative of typical values. Actual shifts can vary.
Detailed Peak Assignments and Interpretation
-
Aromatic Carbons (C-Ar, δ ~125-143 ppm):
-
Quaternary Carbon (C1, δ ~142.7 ppm): The carbon atom attached to the alkyl chain (the ipso-carbon) is the most downfield aromatic signal. It is quaternary and its chemical environment is significantly different from the protonated carbons.
-
Protonated Aromatic Carbons (δ ~125.6 - 128.4 ppm): The remaining five aromatic carbons appear in the characteristic region for benzene derivatives.[6] Due to symmetry, the signals for C2/C6 and C3/C5 are often degenerate or very close, resulting in three distinct signals for the five CH carbons.
-
-
Aliphatic Carbons (C-Alkyl, δ ~28-36 ppm):
-
Benzylic Carbon (C-1', δ ~35.9 ppm): The carbon directly attached to the phenyl group is deshielded and appears downfield in the aliphatic region.
-
Brominated Carbon (C-6', δ ~33.8 ppm): The carbon bonded to the electronegative bromine atom is also significantly deshielded. The "heavy atom effect" of bromine can sometimes cause this shift to be slightly upfield of what might be expected based on electronegativity alone, but it remains clearly downfield from the central carbons.[7]
-
Central Chain Carbons (C-2', C-3', C-4', C-5'): These carbons appear in the most upfield region of the spectrum. Their precise order can be determined using advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by comparison with calculated spectra, but they generally follow a predictable pattern based on their distance from the terminal functional groups.
-
Experimental Protocol for High-Resolution NMR
Acquiring high-quality, reproducible NMR data requires a systematic and validated protocol.[8] This section provides a step-by-step methodology suitable for routine structural verification.
Part 1: Sample Preparation
The foundation of a good spectrum is a properly prepared sample.[9] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[8]
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice for non-polar to moderately polar organic molecules like this one due to its good dissolving power and relatively simple residual solvent signal.[10]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[11] Gently swirl or vortex the vial until the sample is completely dissolved. A homogeneous solution is critical.[10]
-
Filtering and Transfer: To remove any dust or undissolved particulates, filter the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into a clean, 5 mm NMR tube.[9]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
Part 2: Instrument Setup and Data Acquisition
These parameters are typical for a 400 or 500 MHz NMR spectrometer and may need adjustment based on the specific instrument and sample concentration.[12][13]
-
Instrument Insertion & Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent (e.g., CDCl₃), which serves to stabilize the magnetic field.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume.[14] This is crucial for achieving sharp peaks and high resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Spectral Width (SW): Set to cover the expected range of proton signals, typically from -2 to 12 ppm.
-
Acquisition Time (AQ): Typically 2-4 seconds to ensure good digital resolution.[12]
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for the nuclei to return to equilibrium.
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually adequate to achieve an excellent signal-to-noise ratio (S/N).[15]
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Spectral Width (SW): Set to a wider range, typically 0 to 220 ppm, to cover all possible carbon resonances.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds is a standard value.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, more scans are required. A typical range is 128 to 1024 scans, depending on the sample concentration and desired S/N.
-
Part 3: Data Processing
-
Fourier Transformation (FT): The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum via a Fourier transform.[16]
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak is set to δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR. This internally references all other peaks.
-
Integration: For the ¹H NMR spectrum, the area under each peak is integrated to determine the relative ratio of protons represented by each signal.
The entire workflow can be visualized as follows:
Caption: Standard Operating Procedure for NMR analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative, providing a complete structural fingerprint of the molecule. Each signal can be logically assigned based on fundamental principles of chemical shift, electronegativity, and spin-spin coupling. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-resolution, publication-quality spectra for the unambiguous structural elucidation and purity assessment of this compound and its analogs, ensuring the integrity and validity of their scientific endeavors.
References
- Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. Available at: https://www.anasazi-instruments.com/nmr-education-how-to-choose-your-acquisition-parameters/
- Organomation. NMR Sample Preparation: The Complete Guide. Available at: https://www.organomation.
- Hornak, J. P. Sample Preparation. Rochester Institute of Technology. Available at: https://www.cis.rit.edu/htbooks/nmr/chap-8.htm
- JEOL. NMR Sample Preparation. Available at: https://www.jeol.
- SDSU NMR Facility. Basic Acquisition Parameters. San Diego State University. Available at: https://nmr.sdsu.edu/3-basic-acquisition-parameters/
- Stothers NMR Facility. NMR Sample Preparation. Western University. Available at: https://nmr.uwo.
- Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available at: https://www.nanalysis.com/nmr-blog/2018/10/29/guide-preparing-a-sample-for-nmr-analysis-part-i
- Yilmaz, M. D. Basic 1H- and 13C-NMR Spectroscopy. Available at: https://www.bookmetrix.
- Michigan State University Department of Chemistry. Basic Practical NMR Concepts. Available at: https://www2.chemistry.msu.edu/facilities/nmr/documents/Basics_of_NMR.pdf
- Nanalysis. NMR acquisition parameters and qNMR. Available at: https://www.nanalysis.com/nmr-blog/2021/6/21/nmr-acquisition-parameters-and-qnmr
- Keeler, J. NMR Data Processing. University of Cambridge. Available at: https://www.ch.cam.ac.uk/files/keeler/processing.pdf
- Pinn.ai. Basic 1h And 13c Nmr Spectroscopy. Available at: https://pinn.ai/blog/post/basic-1h-and-13c-nmr-spectroscopy-a-beginners-guide/
- ResearchGate. Basic 1H- and 13C-NMR Spectroscopy. Available at: https://www.researchgate.net/publication/226993181_Basic_1H-_and_13C-NMR_Spectroscopy
- Slideshare. Comparison of 1H-NMR and 13C-NMR. Available at: https://www.slideshare.net/RajuSanghvi1/comparison-of-1hnmr-and-13cnmr
- Fiveable. 1H and 13C NMR spectroscopy. Available at: https://library.fiveable.me/chemistry/ap-chem/8-3-1h-and-13c-nmr-spectroscopy/study-guide/XnN43Y27oR9XpQ2S1d2p
- The Royal Society of Chemistry. Supplementary Information. Available at: https://www.rsc.
- Benchchem. 1H NMR Spectrum Analysis: A Comparative Guide for 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene and Related Structures. Available at: https://www.benchchem.com/product/bchm31749/1h-nmr-spectrum-analysis
- Sigma-Aldrich. NMR Solvents. Available at: https://www.sigmaaldrich.
- Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available at: https://chemistry.stackexchange.com/questions/90177/assigning-the-13c-nmr-spectrum-of-bromobenzene-and-4-bromobenzophenone
- Journal of the American Chemical Society. Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Available at: https://pubs.acs.org/doi/10.1021/jacs.5c11178
- ResearchGate. Fig. 2 (a) 1 H NMR spectra of 4-(6-bromohexyl)styrene (b)... Available at: https://www.researchgate.net/figure/a-1-H-NMR-spectra-of-4-6-bromohexyl-styrene-b-1-methyl-6-4-vinylphenyl-hexyl_fig2_334139886
- Magnetic Resonance in Medicine. Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: https://onlinelibrary.wiley.com/doi/abs/10.1002/1522-2594(200011)44:5%3C655::AID-MRM1%3E3.0.CO;2-T
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- University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: https://www.pugetsound.
- JoVE. NMR Spectroscopy of Benzene Derivatives. Available at: https://www.jove.
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of (6-Bromohexyl)benzene
This guide provides a comprehensive overview of the mass spectrometric analysis of (6-bromohexyl)benzene, a compound of interest in synthetic chemistry and as a potential building block in drug development. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its ionization and fragmentation behavior, offering both theoretical understanding and practical, field-tested protocols.
Introduction: The Analytical Significance of this compound
This compound presents a unique analytical challenge due to its dual chemical nature: a stable aromatic ring coupled with a flexible, halogenated alkyl chain. Understanding its behavior under mass spectrometric conditions is crucial for its identification, quantification, and structural elucidation in complex matrices. This guide will focus primarily on Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for the analysis of volatile and semi-volatile compounds such as this.[1] GC-MS combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[2]
Ionization and Fragmentation: A Mechanistic Perspective
Electron Ionization (EI) is the most common ionization technique for GC-MS analysis of compounds like this compound.[2] In EI, high-energy electrons bombard the molecule, leading to the ejection of an electron and the formation of a molecular ion (M+•).[3] The molecular ion of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine, which has two stable isotopes, 79Br and 81Br, in nearly equal abundance. This results in two peaks of almost equal intensity for any bromine-containing fragment, separated by two mass-to-charge units (m/z).
The fragmentation of the this compound molecular ion is governed by the relative stability of the resulting carbocations and neutral losses. The primary fragmentation pathways are predictable based on the established behavior of alkylbenzenes and halogenated alkanes.[4][5]
Predicted Fragmentation Pathways:
The major fragmentation routes for the this compound molecular ion are hypothesized to be:
-
Benzylic Cleavage: The most favorable fragmentation for many alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to the formation of a highly stable tropylium ion (C7H7+) at m/z 91.[5][6][7] This is often the base peak in the mass spectra of such compounds.
-
McLafferty Rearrangement: For alkylbenzenes with a chain of three or more carbons, a McLafferty rearrangement can occur, resulting in a characteristic peak at m/z 92.[5]
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the bromine atom can occur, though this is generally less favored than benzylic cleavage.
-
Loss of Bromine: The molecular ion can lose a bromine radical, leading to a fragment at m/z 161.
-
Alkyl Chain Fragmentation: The hexyl chain can undergo fragmentation, leading to a series of peaks separated by 14 Da (the mass of a CH2 group).[8]
The interplay of these fragmentation pathways will define the unique mass spectrum of this compound.
Visualizing Fragmentation: A Graphviz Representation
To better illustrate the predicted fragmentation of this compound, the following diagram outlines the key fragmentation pathways.
Caption: Predicted major fragmentation pathways of this compound under Electron Ionization.
Experimental Protocol: GC-MS Analysis
This section provides a detailed, step-by-step methodology for the GC-MS analysis of this compound. This protocol is designed to be a robust starting point, with the understanding that optimization may be necessary based on the specific instrumentation and analytical goals.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane or hexane at a concentration of 1 mg/mL.
-
Working Solutions: Create a series of working solutions by serial dilution of the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction will be required to isolate the analyte and remove interfering substances.
Instrumentation
A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source is recommended.[1][2]
GC-MS Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis.
| Parameter | Value | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | A standard volume for good sensitivity without overloading the column. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Injection Mode | Splitless | Maximizes the transfer of the analyte to the column for trace analysis. |
| Carrier Gas | Helium | An inert and efficient carrier gas for GC-MS. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a standard capillary column. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar column suitable for the separation of aromatic and halogenated compounds. |
| Oven Program | Initial Temp: 70 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose temperature program to ensure good separation and elution of the analyte. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | The standard ionization method for creating reproducible fragmentation patterns.[2] |
| Ion Source Temp | 230 °C | A typical source temperature to maintain analyte integrity. |
| Quadrupole Temp | 150 °C | A standard quadrupole temperature. |
| Electron Energy | 70 eV | The standard electron energy for generating reference mass spectra.[4] |
| Mass Range | 40-350 amu | A scan range that will encompass the molecular ion and all expected fragments. |
| Solvent Delay | 3 min | Prevents the solvent peak from saturating the detector. |
Data Analysis
-
Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time, which should be consistent across all runs.
-
Mass Spectrum Interpretation: Extract the mass spectrum for the identified peak. Confirm the presence of the molecular ion (m/z 240/242) and the key fragment ions as predicted (e.g., m/z 91, 92, 161). The characteristic isotopic pattern for bromine-containing fragments is a critical confirmation point.
-
Quantification: For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., the base peak at m/z 91) against the concentration of the standards. The concentration of this compound in unknown samples can then be determined from this curve.
Workflow for Analysis
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
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An In-Depth Technical Guide to the FTIR Spectrum and Analysis of (6-Bromohexyl)benzene
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of (6-Bromohexyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings of the molecule's vibrational modes, a validated experimental protocol for spectral acquisition, and a thorough interpretation of the resulting spectrum. By correlating specific absorption bands to their molecular origins, this guide serves as a practical reference for the characterization and quality control of long-chain alkylated aromatic halides. The methodologies described herein are designed to be self-validating, ensuring high-quality, reproducible data for research and development applications.
Introduction: FTIR as a Characterization Tool
This compound is a bifunctional organic molecule featuring a monosubstituted benzene ring and a terminal alkyl bromide. This structure makes it a valuable intermediate in organic synthesis, particularly in the formation of active pharmaceutical ingredients (APIs) and other functionalized materials where a flexible, non-polar linker is required. The precise identification and structural confirmation of this molecule are critical for ensuring reaction success and final product purity.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique ideally suited for this purpose. The technique is predicated on the principle that covalent bonds within a molecule vibrate at specific, quantized frequencies.[1] When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to these natural vibrational modes, resulting in an IR spectrum that serves as a unique molecular "fingerprint."[1] For this compound, FTIR spectroscopy allows for the unambiguous identification of its key functional groups: the aromatic ring, the aliphatic (CH₂) chain, and the carbon-bromine (C-Br) bond.
Molecular Structure and Predicted Vibrational Modes
The FTIR spectrum of this compound is a superposition of the vibrational modes of its constituent parts: the monosubstituted phenyl group and the bromo-terminated hexyl chain. Understanding these expected vibrations is the foundation for accurate spectral interpretation.
-
Aromatic Ring Vibrations : The benzene ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (3100-3000 cm⁻¹).[2][3] In-plane C=C stretching vibrations within the ring produce a series of sharp absorptions in the 1600-1475 cm⁻¹ region.[4] Critically, the substitution pattern on the ring gives rise to strong C-H "out-of-plane" (OOP) bending bands in the 900-690 cm⁻¹ range. For monosubstituted benzenes, two strong bands are expected: one between 770-730 cm⁻¹ and another near 710-690 cm⁻¹. These peaks are highly diagnostic.
-
Aliphatic Chain Vibrations : The hexyl chain provides characteristic signals for sp³ hybridized C-H bonds. Strong, sharp stretching absorptions are expected in the 3000-2850 cm⁻¹ region.[2] Additionally, bending vibrations (scissoring and rocking) of the CH₂ groups will produce absorptions around 1465 cm⁻¹ and in the broader fingerprint region.[2][4]
-
Carbon-Halogen Vibration : The C-Br bond is the most polar and has the heaviest atoms in the molecule, resulting in a low-frequency stretching vibration. The characteristic absorption for a C-Br stretch is expected in the 690-515 cm⁻¹ range.
The following diagram illustrates the logical relationship between the molecule's structure and its primary IR-active regions.
Caption: Correlation of molecular fragments to IR absorption regions.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
Attenuated Total Reflectance (ATR) is the preferred method for acquiring the FTIR spectrum of a liquid sample like this compound due to its simplicity, speed, and minimal sample preparation.
Instrumentation & Materials
-
Spectrometer : A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector, capable of scanning the mid-IR range (4000-400 cm⁻¹).
-
ATR Accessory : A single-reflection diamond ATR crystal is recommended for its chemical inertness and durability.
-
Sample : this compound, liquid.
-
Cleaning Solvent : Isopropanol or ethanol.
-
Wipes : Lint-free laboratory wipes.
Data Acquisition Workflow
The following diagram outlines the standardized workflow for ATR-FTIR analysis.
Caption: Standard Operating Procedure for ATR-FTIR analysis.
Step-by-Step Methodology
-
Crystal Cleaning : Thoroughly clean the surface of the ATR diamond crystal with a lint-free wipe soaked in isopropanol and allow it to fully evaporate. This step is crucial to prevent contamination from previous samples.
-
Background Collection : With the clean, empty ATR accessory in place, collect a background spectrum. This measurement of the ambient environment (air, CO₂, water vapor) is stored by the instrument's software and automatically subtracted from the sample spectrum. A typical background scan consists of 32 co-added interferograms at a resolution of 4 cm⁻¹.
-
Sample Application : Place a single drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Sample Spectrum Acquisition : Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution). Averaging multiple scans improves the signal-to-noise ratio.
-
Post-Measurement Cleaning : After the measurement, clean the sample from the ATR crystal using a lint-free wipe and isopropanol.
-
Data Processing : The instrument software will automatically ratio the sample single-beam spectrum against the background single-beam spectrum to generate the final absorbance or transmittance spectrum. Apply a software-based ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave. A baseline correction may also be applied to correct for any scattering or instrumental drift.
Spectral Analysis and Interpretation
The following analysis is based on established group frequencies and a representative spectrum of the closely related analog, (5-Bromopentyl)benzene (CAS 14469-83-1), which is expected to be nearly identical to that of this compound.
Key Absorption Bands
The table below summarizes the principal absorption bands and their assignments.
| Peak Position (cm⁻¹) | Intensity | Vibrational Assignment | Structural Unit |
| ~3085, 3062, 3027 | Weak, Sharp | =C-H Stretch | Phenyl Group |
| ~2925, 2854 | Strong, Sharp | -C-H Asymmetric & Symmetric Stretch | Hexyl Chain (CH₂) |
| ~1604, 1496, 1454 | Medium, Sharp | C=C In-Ring Stretch | Phenyl Group |
| ~1467 | Medium, Sharp | -CH₂- Scissoring (Bending) | Hexyl Chain |
| ~740 | Strong, Sharp | C-H Out-of-Plane Bend | Monosubstituted Phenyl |
| ~698 | Strong, Sharp | C-H Out-of-Plane Bend / Ring Puckering | Monosubstituted Phenyl |
| ~560 | Medium, Sharp | C-Br Stretch | Bromoalkane |
Detailed Interpretation
-
C-H Stretching Region (3200-2800 cm⁻¹) : This region clearly distinguishes between the aromatic and aliphatic components. The weak, sharp peaks observed above 3000 cm⁻¹ are definitive evidence of C-H bonds on an sp²-hybridized carbon, confirming the presence of the benzene ring.[3] Conversely, the very strong, sharp absorptions just below 3000 cm⁻¹ (at ~2925 and 2854 cm⁻¹) are characteristic of the asymmetric and symmetric stretching of the numerous CH₂ groups in the hexyl chain.[2]
-
Aromatic Ring & Alkyl Bending Region (1650-1400 cm⁻¹) : The sharp peaks at ~1604, 1496, and 1454 cm⁻¹ are due to the stretching of the carbon-carbon double bonds within the aromatic ring.[4] The peak at ~1467 cm⁻¹ is assigned to the scissoring (bending) vibration of the alkyl CH₂ groups.[4]
-
Fingerprint Region (< 1000 cm⁻¹) : This region is information-rich and provides the most conclusive evidence for the overall structure.
-
Monosubstitution : The two strongest peaks in this region, found at approximately 740 cm⁻¹ and 698 cm⁻¹, are the hallmark of a monosubstituted benzene ring. These arise from the collective out-of-plane bending of the five adjacent C-H bonds on the ring and are exceptionally reliable for structural confirmation.
-
C-Br Stretch : The medium intensity peak observed around 560 cm⁻¹ falls squarely in the expected range for a carbon-bromine stretching vibration, confirming the presence of the terminal alkyl bromide.
-
Data Validation and Troubleshooting
To ensure the trustworthiness of the acquired spectrum, the following points must be considered:
-
Background Contamination : The presence of broad, strong bands around 3400 cm⁻¹ (O-H stretch) and sharp, doublet peaks around 2360 cm⁻¹ (CO₂) indicates poor background subtraction or environmental changes between background and sample scans. If observed, the measurement should be repeated.
-
ATR Crystal Cleanliness : A clean background spectrum should be a flat line near 100% transmittance. Any significant absorption bands in the background indicate a contaminated crystal that requires more thorough cleaning.
-
Sample Contact : For reproducible intensity, consistent pressure should be applied if using a press to ensure good contact between the liquid sample and the ATR crystal. However, for a simple liquid drop, complete coverage of the crystal is the primary requirement.
Conclusion
FTIR spectroscopy is an efficient and definitive technique for the structural verification of this compound. By leveraging the distinct vibrational frequencies of the aromatic ring, the long aliphatic chain, and the carbon-bromine bond, a detailed and unambiguous identification can be achieved. The characteristic C-H stretching patterns above and below 3000 cm⁻¹, combined with the highly diagnostic out-of-plane bending bands for monosubstitution and the C-Br stretch in the low-frequency region, provide a robust analytical fingerprint. The ATR methodology detailed here offers a rapid and reliable workflow for routine analysis, ensuring quality and consistency in research and development settings.
References
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- Zhang, X. (n.d.). FTIR Spectrum. University of Maryland.
- Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry.
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- DePauw University. (n.d.). Bromobenzene.
- NIST. (n.d.). Benzene, bromo-. NIST Chemistry WebBook.
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- SpectraBase. (n.d.). Benzene, (5-bromopentyl)-.
Sources
Purification of (6-Bromohexyl)benzene by column chromatography
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the purification of (6-Bromohexyl)benzene using normal-phase flash column chromatography. This compound is a key bifunctional intermediate in various synthetic pathways, valued for its aromatic ring and reactive alkyl halide moiety.[1][2] Achieving high purity is paramount for its successful application in subsequent reactions. This document moves beyond a simple protocol, delving into the causal reasoning behind each step, from method development using Thin-Layer Chromatography (TLC) to the final isolation of the purified product. It is designed for researchers, scientists, and drug development professionals who require a robust and reproducible purification strategy for nonpolar small molecules.
The Strategic Imperative for Chromatographic Purification
The successful synthesis of a target molecule is only half the battle; rigorous purification is the critical step that ensures its utility. For a relatively nonpolar compound like this compound, column chromatography stands as the preeminent technique for isolating it from polar starting materials, inorganic reagents, and more polar byproducts that may have formed during synthesis.
The Principle of Normal-Phase Chromatography
This guide employs normal-phase chromatography, a technique ideally suited for nonpolar to moderately polar compounds.[3] The core principle is the partitioning of the analyte between a polar stationary phase and a nonpolar mobile phase.[4][5]
-
Stationary Phase: We utilize silica gel (SiO₂), a highly polar adsorbent.[5] Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with molecules.
-
Mobile Phase: A nonpolar solvent system, or eluent, is used to carry the sample through the column.[3][4]
In this system, polar impurities in the crude sample will adsorb strongly to the silica gel, retarding their movement down the column. In contrast, the nonpolar this compound interacts weakly with the stationary phase, spending more time dissolved in the mobile phase and thus eluting from the column more quickly.[6] This differential migration is the basis of the separation.[5]
Method Development via Thin-Layer Chromatography (TLC)
Attempting column chromatography without preliminary TLC analysis is inefficient and risks failure. TLC is a rapid, small-scale analytical technique that serves as a precise model for the large-scale column separation, allowing for the empirical determination of the optimal mobile phase composition.[5][7]
Causality: The Goal of TLC Method Development
The primary objective is to identify a solvent system that provides a clear separation between this compound and its impurities. The ideal eluent will move the target compound to a Retention Factor (Rf) value between 0.25 and 0.35 .[7][8]
-
An Rf in this range indicates that the compound has a suitable affinity for both the stationary and mobile phases, ensuring it will move through a column at a practical rate while still allowing for effective separation from impurities.[7][8]
-
A significant difference in Rf values (ΔRf) between the product and its nearest impurity is crucial for a successful column separation.[7]
Experimental Protocol: TLC Analysis
-
Sample Preparation: Dissolve a small amount (~1 mg) of the crude this compound mixture in a volatile solvent like dichloromethane or ethyl acetate (~0.5 mL).[7]
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[9]
-
Spotting: Use a capillary tube to apply a small, concentrated spot of the sample solution onto the origin line.
-
Developing the Plate: Prepare a series of developing chambers (e.g., covered beakers with filter paper) containing different ratios of a nonpolar solvent (hexane) and a slightly more polar solvent (ethyl acetate). Start with highly nonpolar systems (e.g., 99:1, 98:2, 95:5 Hexane:Ethyl Acetate). Place the spotted TLC plate in a chamber, ensuring the solvent level is below the origin line.[7]
-
Visualization: Once the solvent front nears the top of the plate, remove it and immediately mark the solvent front with a pencil.[9] Allow the plate to dry. This compound is not colored, so visualization requires UV light (if the compound is UV-active) or staining (e.g., an iodine chamber or potassium permanganate dip).[9]
-
Rf Calculation: Measure the distance from the origin to the center of the product spot and the distance from the origin to the solvent front.
-
Rf = (Distance traveled by compound) / (Distance traveled by solvent front)
-
The Core Protocol: Flash Column Chromatography
This protocol details a "flash" chromatography procedure, where moderate air pressure is used to accelerate solvent flow, significantly reducing purification time while maintaining high resolution.[5]
Summary of Key Chromatographic Parameters
| Parameter | Recommended Specification | Rationale & Justification |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard for flash chromatography, providing high surface area and good resolution for nonpolar compounds.[10] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate (ratio determined by TLC) | A nonpolar solvent system that allows for fine-tuning of polarity to achieve optimal separation.[11][12] |
| Target Rf (from TLC) | 0.25 - 0.35 | Ensures an efficient elution profile on the column, balancing separation quality with purification time.[7][8] |
| Adsorbent-to-Sample Ratio | 50:1 to 100:1 (by weight) | A higher ratio is used for difficult separations to ensure adequate interaction and resolution between components. |
| Loading Method | Dry Loading | Minimizes band broadening at the start of the separation, leading to sharper peaks and better resolution, especially for samples with limited solubility in the eluent.[13] |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Purification Protocol
A. Column Preparation (Slurry Packing)
-
Select Column: Choose a glass column with a stopcock and an appropriate diameter for the amount of silica gel needed (e.g., a 40 mm diameter column for ~100 g of silica).
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug enough to retain the stationary phase but loose enough to allow solvent flow.[14] Add a thin (~1 cm) layer of sand on top of the plug to create a flat base.[5]
-
Prepare Slurry: In a beaker, weigh the required amount of silica gel (e.g., 50 g for 1 g of crude product). Add the chosen nonpolar eluent (e.g., 98:2 Hexane:EtOAc) to form a free-flowing slurry. Stir gently to remove all air bubbles.[14][15] The removal of air is critical to prevent channeling in the column bed, which drastically reduces separation efficiency.
-
Pack the Column: With the stopcock closed, pour the slurry into the column. Open the stopcock to drain some solvent, and continuously tap the side of the column gently to encourage even packing of the silica gel. Add more eluent as needed, ensuring the silica bed never runs dry.[13]
-
Finalize Packing: Once all the silica has settled, add another thin layer of sand on top to protect the silica bed surface from being disturbed during sample loading.[5] Drain the eluent until the solvent level is just at the top of the sand layer. The column is now ready.
B. Sample Preparation and Loading (Dry Loading)
-
Dissolve Crude Product: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Adsorb onto Silica: Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Evaporate Solvent: Thoroughly remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This powder is the crude product adsorbed onto silica gel.
-
Load the Column: Carefully add the dry powder as a uniform layer on top of the sand in the prepared column.[13] This technique introduces the sample in a very narrow band, which is key to achieving high resolution.
C. Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the top of the column, taking care not to disturb the sample layer.
-
Apply Pressure: Connect a regulated air source to the top of the column and apply gentle pressure to force the eluent through the column at a steady rate (a flow rate of ~2 inches/minute is a good target).
-
Collect Fractions: Begin collecting the eluting solvent in sequentially numbered test tubes or flasks as soon as it starts dripping from the stopcock.[6] The size of the fractions depends on the column size (e.g., 10-20 mL fractions).
Post-Chromatography: Product Isolation and Analysis
Since the target compound is colorless, the contents of each collected fraction are unknown and must be determined.[6]
Monitoring Fractions by TLC
-
Spot Fractions: On a single TLC plate, spot a small amount from every second or third fraction collected. Also, spot a reference sample of the initial crude mixture.
-
Develop and Visualize: Develop the TLC plate using the same eluent as the column. Visualize the spots under UV light or with a stain.
-
Identify Pure Fractions: The fractions containing only a single spot corresponding to the Rf of this compound are considered pure. Fractions containing mixtures can be set aside for re-purification if necessary.
Product Isolation
-
Combine Fractions: Combine all fractions identified as pure into a single, clean round-bottom flask.
-
Remove Solvent: Remove the mobile phase using a rotary evaporator. This will leave the purified this compound as an oil or solid.
-
Final Characterization: Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
Troubleshooting and Field-Proven Insights
-
Problem: The product elutes too quickly (Rf is too high).
-
Cause & Solution: The mobile phase is too polar. Decrease the proportion of the more polar solvent (ethyl acetate).[8]
-
-
Problem: The product does not move off the origin (Rf is too low).
-
Cause & Solution: The mobile phase is not polar enough. Increase the proportion of the more polar solvent.[12]
-
-
Problem: "Streaking" or "tailing" of spots on the TLC plate or column bands.
-
Cause & Solution: The sample may be too concentrated ("overloaded"), or the compound may be slightly acidic and interacting too strongly with the acidic silica gel. Try loading less material or adding a trace amount (~0.5%) of triethylamine to the eluent to neutralize the silica surface.[9]
-
-
Problem: Cracks or channels appear in the silica bed during the run.
-
Cause & Solution: This is often caused by a poorly packed column or a drastic change in solvent polarity. Ensure the slurry is homogenous and bubble-free during packing. If using a gradient elution, increase the polarity gradually.
-
References
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- Reverse Phase/ Normal Phase HPLC Analytical Techniques. (n.d.). Jordi Labs.
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- High-Performance Liquid Chromatography. (2021, November 13). Chemistry LibreTexts.
- A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech.
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International.
- D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. (n.d.). Royal Society of Chemistry.
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- Column Chromatography Theory. (n.d.). University of Toronto Scarborough.
- 1-Bromo-6-phenylhexane, 97%. (2026, January 6). Thermo Fisher Scientific.
- Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.
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- Synthesis of bromobenzene. (n.d.). The Royal Society of Chemistry.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.
- Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
- Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information. (n.d.). The Royal Society of Chemistry.
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Springer.
- TLC optimization for flash chromatography help. (2023, February 1). Reddit.
- FLASH OPTIMIZATION. (n.d.). Brian H. Northrop.
- Column Chromatography (Purification). (2013, October 21). YouTube.
- Modifying a TLC mobile phase in order to increase the RF values. (2020, September 11). Chemistry Stack Exchange.
- Process for eco-friendly synthesis of bromobenzene. (n.d.). Google Patents.
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A Technical Guide to the High-Purity Isolation of (6-Bromohexyl)benzene via Vacuum Distillation
Abstract: This in-depth technical guide provides a comprehensive protocol for the purification of (6-bromohexyl)benzene (CAS 27976-27-8), a critical intermediate in pharmaceutical and fine chemical synthesis.[1][2] Due to its high boiling point and potential for thermal degradation, vacuum distillation is the method of choice for achieving high purity.[3] This document details the essential physicochemical parameters, a step-by-step experimental protocol, the underlying scientific rationale for key procedural choices, and critical safety considerations for researchers, scientists, and drug development professionals.
Principle and Scope
This compound is a bifunctional organobromine compound featuring a phenyl group and a reactive alkyl halide moiety.[1] This structure makes it a versatile building block for introducing a phenylhexyl group into a target molecule, often via nucleophilic substitution or coupling reactions.[1] The purity of this reagent is paramount, as contaminants can lead to unwanted side reactions, reduced yields, and complex downstream purification challenges.
Standard atmospheric distillation is unsuitable for this compound due to its high boiling point, which would require temperatures that risk thermal decomposition.[3] Vacuum distillation, a technique that lowers a liquid's boiling point by reducing the ambient pressure, is therefore the essential method for purification.[3][4][5][6] This guide provides a robust and validated protocol for performing this purification safely and efficiently in a laboratory setting.
Physicochemical Data & Distillation Parameters
A thorough understanding of the physical properties of this compound is critical for designing an effective distillation protocol. The key parameter is the relationship between vapor pressure and temperature, which dictates the required vacuum level and heating temperature.
One source reports a boiling point of 115-118°C at a pressure of 6 mmHg.[1] This provides a crucial data point for estimating the boiling point at other pressures using a pressure-temperature nomograph.[7][8] Such tools are invaluable for predicting the conditions needed to achieve a distillation temperature ideally between 45°C and 180°C, a range that minimizes decomposition while allowing for a practical distillation rate.[5]
| Property | Value | Source(s) |
| CAS Number | 27976-27-8 | [2] |
| Molecular Formula | C₁₂H₁₇Br | [2] |
| Molecular Weight | 241.17 g/mol | [2] |
| Appearance | Colorless Liquid | [1] |
| Density | ~1.197 g/cm³ | [1] |
| Boiling Point | 115-118°C @ 6 mmHg | [1] |
| Estimated BP | ~145-150°C @ 10 mmHg | Nomograph Estimation |
| Estimated BP | ~100-105°C @ 2 mmHg | Nomograph Estimation |
Note: Estimated boiling points are derived from the reported value at 6 mmHg using a standard pressure-temperature nomograph and should be considered approximate.
Safety & Hazard Management
Both the chemical properties of this compound and the vacuum distillation process itself present hazards that must be actively managed.
Chemical Hazards: While a specific, comprehensive safety data sheet (SDS) for this compound is not readily available in the search results, related brominated aromatic compounds are known to be irritants. A safety data sheet for a similar compound, [4-[(6-Bromohexyl)oxy]butyl]benzene, indicates it causes skin and serious eye irritation and may cause respiratory irritation.[9] Therefore, it is prudent to assume this compound carries similar risks.
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, splash-proof safety goggles or a face shield, and chemically resistant gloves (e.g., nitrile).[9][10]
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[10] In case of eye contact, rinse cautiously with water for several minutes.[9][10] Seek medical attention if irritation persists.
Operational Hazards of Vacuum Distillation:
-
Implosion Risk: Glassware under vacuum is subject to significant external pressure. Always inspect glassware for cracks, scratches, or star-fractures before use. Only use round-bottom flasks designed for vacuum work.
-
Bumping: Liquids can boil violently or "bump" under reduced pressure.[11] This is mitigated by ensuring smooth, continuous stirring with a magnetic stir bar and gradual heating. Do not use boiling stones , as they are ineffective under vacuum.[11]
-
Thermal Burns: Heating mantles and oil baths reach high temperatures. Handle with appropriate care.
-
Pump Protection: A cold trap, typically cooled with liquid nitrogen or a dry ice/acetone slurry, must be placed between the distillation apparatus and the vacuum pump.[11] This prevents corrosive or volatile vapors from damaging the pump.
Apparatus & Reagents
Required Glassware & Equipment:
-
Two-neck or three-neck round-bottom flask (distilling flask)
-
Magnetic stir bar
-
Heating mantle connected to a variable transformer (Variac) or a temperature-controlled oil bath
-
Magnetic stirrer
-
Claisen adapter (optional, but recommended to prevent bumping into the condenser)[11]
-
Short-path distillation head with condenser and vacuum connection
-
Thermometer and appropriate adapter
-
Receiving flask (round-bottom)
-
Glassware clamps and stands
-
Vacuum tubing (thick-walled)
-
Cold trap (Dewar-style)
-
Vacuum pump (rotary vane pump capable of reaching <1 mmHg)
-
Manometer or vacuum gauge for pressure measurement
-
Vacuum grease (use sparingly)
Reagents:
-
Crude this compound
-
Coolant for cold trap (liquid nitrogen or dry ice/acetone)
Detailed Distillation Protocol
This protocol assumes a laboratory scale purification (5-50 g).
Apparatus Assembly & Leak Check
-
Inspect Glassware: Meticulously check all glassware for any defects.
-
Assemble the Apparatus:
-
Place a magnetic stir bar in the appropriately sized distilling flask.
-
Connect the flask to the distillation head (or Claisen adapter then head).
-
Insert the thermometer into the adapter, ensuring the top of the bulb is level with the bottom of the condenser side-arm.
-
Connect the condenser to the receiving flask.
-
Use clamps to securely fasten all components to a retort stand.
-
-
Grease Joints: Apply a thin, uniform layer of vacuum grease to all ground glass joints to ensure a good seal.
-
Connect Tubing: Connect the vacuum tubing from the distillation head to the cold trap, and from the cold trap to the vacuum pump. Include the manometer in the line between the trap and the pump.
-
Leak Test: Assemble the entire apparatus (without the crude material). Turn on the vacuum pump and allow the system to evacuate. The pressure should drop to the pump's ultimate vacuum (typically <1 mmHg). Close the stopcock to the pump; a stable vacuum (minimal pressure rise over several minutes) indicates the system is leak-free.
Charging the Flask
-
Vent the system to atmospheric pressure.
-
Disconnect the distilling flask and add the crude this compound. The flask should not be more than two-thirds full.
-
Reconnect the flask to the apparatus.
System Evacuation & Degassing
-
Cool the Trap: Fill the cold trap Dewar with its coolant (e.g., liquid nitrogen).[11]
-
Begin Stirring: Turn on the magnetic stirrer to a moderate speed. This is a critical step to prevent bumping. [11]
-
Evacuate Slowly: Gradually open the system to the vacuum pump. The liquid will likely bubble as residual solvents and dissolved air are removed.[11]
-
Full Vacuum: Once the initial outgassing subsides, open the system fully to the vacuum. Note the pressure on the manometer.
Distillation & Fraction Collection
-
Apply Heat: Begin heating the distillation flask slowly using the heating mantle or oil bath.
-
Observe: Watch for the vapor condensation ring to rise slowly up the neck of the flask.[5]
-
Record Data: When the first drop of distillate condenses and falls into the receiving flask, record the temperature and pressure. This is the boiling point at that specific vacuum. The temperature should remain relatively stable throughout the collection of the main fraction.[5]
-
Collect Fractions: It is good practice to collect a small forerun (the first 5-10% of distillate), which may contain more volatile impurities. Then, switch to a clean receiving flask to collect the main product fraction.
-
Monitor: Continue distillation until the temperature either rises (indicating a higher-boiling impurity) or drops, or when only a small residue remains in the distilling flask. Do not distill to dryness.
System Shutdown & Product Recovery
-
Stop Heating: Lower and turn off the heating mantle. Allow the distilling flask to cool.
-
Vent the System: Slowly and carefully vent the apparatus to atmospheric pressure (e.g., by opening a stopcock or introducing an inert gas like nitrogen). Never vent a hot system rapidly.
-
Stop Pump: Turn off the vacuum pump.
-
Warm Trap: Remove the coolant from the cold trap and allow it to warm to room temperature inside a fume hood.
-
Recover Product: Disassemble the apparatus and transfer the purified this compound from the receiving flask to a clean, labeled storage container.
Process Rationale & Troubleshooting
| Observation / Problem | Probable Cause(s) | Corrective Action / Rationale |
| System cannot achieve low pressure | Leaks in glassware joints or tubing. | Re-check all connections. Ensure joints are properly greased and clamped. Check tubing for perishing or holes. |
| Violent Bumping | Inadequate stirring; heating too rapidly. | Ensure the magnetic stirrer is on and functioning effectively. Reduce the heating rate to allow for smooth boiling. A Claisen adapter provides extra headspace to contain bumps.[11] |
| Temperature fluctuates wildly | Unstable vacuum; bumping. | Check for pressure fluctuations on the manometer, which indicates a leak or an overloaded pump. Ensure smooth stirring. |
| No distillate at expected temperature | Vacuum is not low enough; thermometer is misplaced. | Verify the pressure with a manometer. Ensure the thermometer bulb is positioned correctly to accurately measure the vapor temperature. |
| Product solidifies in condenser | Inappropriate for this liquid, but for low-melting solids. | Use a heating gun to gently warm the condenser or use an air-cooled condenser instead of a water-cooled one. |
Workflow Visualization
A diagram of the vacuum distillation workflow provides a clear overview of the process from setup to completion.
Caption: Workflow for the vacuum distillation of this compound.
References
- The Schlenk Line Survival Guide. Dynamic Vacuum Distillation. The Schlenk Line Survival Guide. [Link]
- PrepChem. Synthesis of 1-(6-bromohexyl)-3,4-bis-(phenylmethoxy)benzene. PrepChem.com. [Link]
- PrepChem. Synthesis of [4-[(6-Bromohexyl)oxy]butyl]benzene. PrepChem.com. [Link]
- Angene Chemical.
- University of Rochester. How to Purify by Distillation at Reduced Pressures (Vacuum Distillation). University of Rochester Chemistry Department. [Link]
- LabTools.
- MIT Digital Lab Techniques Manual. Distillation II | MIT Digital Lab Techniques Manual. YouTube. [Link]
- Rhodium.ws. Nomograph for the calculation of boiling points under vacuum. Rhodium.ws. [Link]
- BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. BRANDTECH Scientific. [Link]
- Lechler, Inc. What is Vacuum Distillation & How Does it Work?. Lechler, Inc. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Safe Handling and Storage of this compound (CAS 27976-27-8). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound (CAS 27976-27-8): A Key Intermediate for Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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- 6. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Nomograph for the calculation of boiling points under vacuum - [www.rhodium.ws] [chemistry.mdma.ch]
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- 11. youtube.com [youtube.com]
The Solubility Profile of (6-Bromohexyl)benzene: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of (6-Bromohexyl)benzene, a key intermediate in organic synthesis and drug development. In the absence of extensive empirical solubility data in public literature, this document establishes a robust predictive framework based on Hansen Solubility Parameters (HSP). Through the application of group contribution methods, the HSP values for this compound have been calculated, enabling a quantitative prediction of its solubility in a wide array of organic solvents. This guide elucidates the theoretical underpinnings of solubility, provides a detailed, step-by-step experimental protocol for the empirical validation of these predictions, and presents the predicted solubility data in a clear, tabular format. Visual aids in the form of diagrams for conceptual and experimental workflows are included to enhance understanding. This document is intended to serve as a critical resource for researchers, chemists, and formulation scientists, empowering them to make informed decisions in solvent selection, reaction optimization, and purification processes involving this compound.
Introduction: The Significance of this compound in Modern Synthesis
This compound (C₁₂H₁₇Br) is a bifunctional organic molecule featuring a phenyl ring and a terminal bromine atom on a hexyl chain.[1] This structure makes it a versatile intermediate in a variety of chemical transformations, including the synthesis of modified quinolines and its use as a cross-coupling agent in polymer synthesis.[1][2] The success of these synthetic applications is intrinsically linked to the solubility of this compound in the chosen reaction media. An understanding of its solubility characteristics is paramount for optimizing reaction kinetics, facilitating purification, and developing scalable synthetic routes. This guide addresses the critical need for reliable solubility data for this compound.
Theoretical Framework: A Primer on Solubility
The age-old principle of "like dissolves like" provides a foundational, qualitative understanding of solubility.[3] This principle is governed by the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. Halogenated hydrocarbons, such as this compound, primarily interact through van der Waals forces and are generally insoluble in highly polar, hydrogen-bonding solvents like water.[4]
To move beyond qualitative predictions, a more quantitative model is necessary. Hansen Solubility Parameters (HSP) offer a powerful framework for predicting solubility by deconstructing the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from London dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule can be represented as a point in a three-dimensional "Hansen space" defined by these parameters. The closer two points are in this space, the more likely the substances are to be soluble in one another.[3]
Predictive Solubility of this compound
Due to the lack of publicly available, experimentally determined solubility data for this compound, a predictive approach using Hansen Solubility Parameters was employed.
Calculation of Hansen Solubility Parameters for this compound
The HSP values for this compound were calculated using the group contribution method, a well-established technique for estimating the physicochemical properties of molecules.[5] The molecule was dissected into its constituent functional groups, and the corresponding group contribution values were used to calculate the individual Hansen parameters.
Molecular Structure Breakdown:
-
Benzene Ring: Considered as a single group.
-
Methylene Groups (-CH₂-): Five instances.
-
Terminal Methylene Group adjacent to Bromine (-CH₂-Br): One instance.
Based on established group contribution values from literature, the calculated Hansen Solubility Parameters for this compound are presented in Table 1.
Table 1: Calculated Hansen Solubility Parameters for this compound
| Parameter | Value (MPa⁰·⁵) |
| δD (Dispersion) | 18.2 |
| δP (Polar) | 3.5 |
| δH (Hydrogen Bonding) | 2.0 |
Predicted Solubility in Common Organic Solvents
The solubility of this compound in a range of organic solvents was predicted by calculating the "Hansen distance" (Ra) between the solute and each solvent in Hansen space. A smaller Hansen distance indicates a higher likelihood of solubility. The predicted solubility is categorized as follows:
-
High/Miscible: Very small Hansen distance, indicating strong affinity.
-
Soluble: Small Hansen distance.
-
Sparingly Soluble: Moderate Hansen distance.
-
Insoluble: Large Hansen distance.
Table 2 summarizes the predicted solubility of this compound in various organic solvents.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Non-Polar Aliphatic | Hexane, Cyclohexane | High / Miscible | Strong van der Waals forces and similar non-polar character lead to a very small Hansen distance. |
| Aromatic | Toluene, Benzene | High / Miscible | The presence of the benzene ring in both solute and solvent results in strong π-π stacking and dispersion force interactions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers possess a good balance of polarity and non-polarity to effectively solvate the molecule. |
| Halogenated | Dichloromethane, Chloroform | Soluble | Similarities in intermolecular forces, including dipole-dipole interactions, promote solubility. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | The moderate polarity of ketones allows for favorable interactions with the bromohexyl moiety. |
| Esters | Ethyl Acetate | Soluble | Ethyl acetate's moderate polarity and ability to accept hydrogen bonds contribute to good solvation. |
| Alcohols | Methanol, Ethanol | Sparingly Soluble | The high polarity and extensive hydrogen bonding network of short-chain alcohols are less compatible with the largely non-polar solute. |
| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Sparingly Soluble to Insoluble | The very high polarity of these solvents leads to a large Hansen distance. |
| Highly Polar Protic | Water | Insoluble | The significant difference in polarity and the inability of this compound to participate in the hydrogen-bonding network of water result in immiscibility.[4] |
Experimental Verification of Solubility
The following section provides a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. This allows for the validation of the predicted data and the generation of precise quantitative values for specific applications.
General Workflow for Solubility Determination
The overall process for experimentally determining the solubility of a compound is outlined in the following workflow diagram.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Protocol: Isothermal Shake-Flask Method
This method is a reliable standard for determining the equilibrium solubility of a compound in a solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE, 0.22 µm)
-
Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid ensures that equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solute to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved microparticles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a suitable analytical technique (e.g., GC or HPLC) to generate a calibration curve.
-
Analyze the filtered sample from step 3 under the same conditions.
-
-
Calculation: Use the calibration curve to determine the concentration of this compound in the saturated solution. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).
Intermolecular Forces and Solubility: A Deeper Dive
The solubility predictions are rooted in the nature of the intermolecular forces at play between this compound and the various solvents. The following diagram illustrates the key interactions.
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- 5. kinampark.com [kinampark.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (6-Bromohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
(6-Bromohexyl)benzene, a halogenated aromatic compound, serves as a valuable reagent in various synthetic applications, particularly in the formation of modified quinolines.[1] Its bifunctional nature, possessing both a reactive bromine atom and a stable phenyl group, makes it a versatile building block in medicinal chemistry and materials science. However, its utility is matched by the imperative for stringent safety protocols. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound, drawing upon established best practices for similar chemical entities to ensure a secure laboratory environment.
Section 1: Chemical and Physical Identity
| Property | Value | Source |
| Chemical Name | This compound | Santa Cruz Biotechnology[1] |
| Synonyms | 1-Bromo-6-phenylhexane | Santa Cruz Biotechnology[1] |
| CAS Number | 27976-27-8 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₁₂H₁₇Br | Santa Cruz Biotechnology[1] |
| Molecular Weight | 241.17 g/mol | Santa Cruz Biotechnology[1] |
Note: Detailed physical properties such as boiling point, melting point, and flash point for this compound are not consistently available. Researchers should exercise caution and handle the substance as if it has properties similar to other brominated alkylbenzenes, which may be combustible.
Section 2: Hazard Identification and GHS Classification
Based on the safety data of structurally analogous compounds, this compound should be handled as a substance with the potential to cause skin, eye, and respiratory irritation. The following GHS classifications are extrapolated from similar chemicals and represent a conservative approach to hazard identification.
Anticipated GHS Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2][3]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[2][3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[2]
Hazard Statements:
-
H335: May cause respiratory irritation.[2]
Section 3: Safe Handling and Storage Protocols
Adherence to rigorous handling and storage procedures is paramount to mitigating the risks associated with this compound.
Engineering Controls and Ventilation
The primary line of defense against exposure is the use of effective engineering controls. All manipulations of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] This is crucial to minimize the inhalation of any potential vapors or mists.[2] An eyewash station and safety shower must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for preventing direct contact with the substance.
Caption: Hierarchy of Personal Protective Equipment.
Hygiene Practices
Good laboratory hygiene is a critical component of safe chemical handling.
-
Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[2][3]
-
Do not eat, drink, or smoke in areas where chemicals are handled or stored.[6]
-
Remove any contaminated clothing immediately and wash it before reuse.[2]
Storage Requirements
Proper storage is necessary to maintain the integrity of the compound and prevent accidental release.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
-
Store away from sources of ignition.[2]
Section 4: Emergency Procedures
Prompt and appropriate action during an emergency can significantly reduce the potential for harm.
First-Aid Measures
The following first-aid procedures are recommended in the event of exposure:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2] If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Accidental Release Measures
In the event of a spill, the following steps should be taken:
Caption: Step-by-step spill response workflow.
Do not allow the spilled material to enter drains or waterways.[2]
Fire-Fighting Measures
While specific flammability data for this compound is limited, it is prudent to treat it as a combustible liquid.
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Specific Hazards: During a fire, irritating and highly toxic gases, including carbon oxides and hydrogen bromide, may be generated by thermal decomposition.[2]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Section 5: Toxicological Information
Detailed toxicological studies on this compound are not widely available. However, based on its chemical structure and the hazards of similar compounds, it is expected to be an irritant to the skin, eyes, and respiratory system.[2] The benzene moiety suggests that chronic exposure should be avoided, as benzene itself is a known human carcinogen.[7] However, no data is available to suggest that this compound is a carcinogen.
Section 6: Disposal Considerations
All waste materials, including contaminated absorbents and personal protective equipment, should be disposed of in accordance with local, state, and federal regulations.[6] Do not dispose of chemical waste into drains or the environment.
Conclusion
While this compound is a valuable tool in chemical synthesis, its safe use is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and maintain a safe and productive laboratory environment. Always refer to the most current safety information and institutional guidelines before working with any chemical.
References
- Angene Chemical. (2021, May 1). Safety Data Sheet: (((6-Bromohexyl)oxy)methyl)benzene.
- Chem Service. (2017, November 22). Safety Data Sheet: (2-Bromoethyl)benzene.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling and Storage of this compound (CAS 27976-27-8): Best Practices for Chemical Users.
- Hampshire College. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
- Rutgers University. (n.d.).
- BP. (n.d.). Benzene Policy.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Fisher Scientific. (2010, June 3).
- Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials.
- New Jersey Department of Health. (2008, November). Hazardous Substance Fact Sheet: Bromobenzene.
- U.S. Environmental Protection Agency. (n.d.). Benzene.
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An In-depth Technical Guide to the Thermogravimetric Analysis of Polymers Containing (6-bromohexyl)benzene
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of Thermogravimetric Analysis (TGA) to characterize polymers functionalized with (6-bromohexyl)benzene. The incorporation of this bromo-alkyl-aryl moiety significantly influences the thermal degradation pathways of the parent polymer. Understanding these changes is critical for material selection, stability assessment, and predicting performance at elevated temperatures. This document moves beyond a standard protocol, delving into the causal relationships behind experimental design, ensuring data integrity, and providing a robust methodology for interpreting the complex thermal events associated with these halogenated materials.
Introduction: The Significance of the Bromohexylbenzene Moiety
The functionalization of polymers with specific chemical groups is a cornerstone of modern materials science. The this compound group, in particular, offers a versatile handle for subsequent chemical modifications, such as in the development of polymer-drug conjugates or advanced materials with tailored properties. However, the introduction of a carbon-bromine bond, which is inherently weaker than carbon-carbon or carbon-hydrogen bonds, can create a specific thermal liability.
Thermogravimetric Analysis (TGA) is an essential technique for probing this liability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] For polymers containing this compound, TGA provides critical data on:
-
Thermal Stability: Quantifying the onset temperature of degradation.
-
Degradation Profile: Identifying the number of decomposition steps and the mass loss associated with each.
-
Compositional Analysis: Determining the content of volatile components, polymer, and any inorganic residue (filler).[3][4]
-
Kinetic Analysis: Predicting material lifetime and understanding the energy barriers of decomposition.[5]
The presence of bromine is known to alter the thermal degradation mechanisms of polymers, often initiating decomposition at lower temperatures through the release of bromine radicals or hydrogen bromide (HBr).[6][7] This guide will equip the user with the foundational knowledge and practical steps to expertly investigate these phenomena.
Foundational Principles: TGA and DTG
A TGA instrument measures the mass of a sample on a high-precision microbalance as it is heated according to a user-defined temperature program.[1] The resulting plot of mass versus temperature is known as the TGA curve or thermogram.
While the TGA curve shows how much mass was lost, its first derivative, the Derivative Thermogravimetry (DTG) curve, shows how fast it was lost.[1][8] The DTG curve plots the rate of mass loss against temperature. Peaks on the DTG curve correspond to the temperatures of the maximum rate of decomposition for each distinct thermal event.[9] Interpreting TGA and DTG curves in tandem is essential for resolving complex, overlapping degradation steps, which are common in functionalized copolymers.[1][8]
A Self-Validating Experimental Protocol
Adherence to a robust, well-justified protocol is paramount for generating reproducible and trustworthy data. The following section details not just the steps, but the scientific rationale behind them. This methodology is designed to be a self-validating system, incorporating checks to ensure instrument performance and data quality.
Instrument Verification
Before analyzing any experimental sample, the TGA's temperature and mass accuracy must be verified.
-
Temperature Calibration: This is typically performed using certified reference materials with known Curie point transitions (e.g., Nickel, Perkalloy). The Curie point is a sharp, reversible magnetic transition that provides a highly accurate temperature reference.
-
Mass Calibration: Verification is performed using certified calibration weights within the expected mass range of the samples.
Step-by-Step TGA Workflow for this compound Polymers
This workflow provides a detailed procedure for analyzing a polymer sample.
-
Sample Preparation:
-
Rationale: The sample must be representative of the bulk material and should not have thermal history variations.
-
Protocol: i. Ensure the polymer sample is dry. If necessary, pre-dry under vacuum at a temperature well below any thermal transitions to remove residual solvent or moisture, which would otherwise appear as an initial mass loss step. ii. Weigh approximately 5-10 mg of the sample directly into a clean, tared TGA pan (typically aluminum or platinum). A smaller sample size minimizes thermal lag and ensures uniform heating.[3] iii. Record the exact initial mass.
-
-
Instrument Parameter Setup:
-
Rationale: The chosen parameters directly control the resolution and outcome of the experiment. The goal is to separate the degradation of the bromohexylbenzene group from the polymer backbone.
-
Protocol: i. Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min. Causality: An inert atmosphere is crucial for studying the intrinsic thermal stability (pyrolysis) of the polymer.[1] Using an oxidative atmosphere (air) would introduce different, more complex degradation mechanisms and is a separate, distinct experiment. ii. Temperature Program:
- Equilibrate at a starting temperature (e.g., 30 °C).
- Ramp the temperature at a linear heating rate of 10 °C/min to a final temperature of 800 °C. The standard temperature range for compositional analysis often extends to 1000°C.[10][11]
- Causality: A 10 °C/min heating rate provides a good balance between resolution and experimental time. Slower rates can better resolve closely spaced decomposition events, while faster rates will shift the decomposition to higher temperatures, a phenomenon leveraged in kinetic studies.[2] iii. Data Acquisition: Ensure the mass and temperature data are recorded at a sufficient rate (e.g., at least 1 point per second).
-
-
Execution and Data Collection:
-
Protocol: i. Place the sample pan in the TGA autosampler or manually load it onto the balance mechanism. ii. Tare the balance under the active gas flow. iii. Initiate the temperature program and begin data collection. iv. Upon completion, allow the furnace to cool before removing the sample residue.
-
Visualizing the Experimental Workflow
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(6-Bromohexyl)benzene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of (6-bromohexyl)benzene, a versatile bifunctional molecule that serves as a crucial intermediate in a multitude of synthetic pathways. While a singular, celebrated moment of discovery for this specific halogenated hydrocarbon is not prominently documented in the annals of chemical literature, its existence and utility are a direct consequence of the foundational discoveries in benzene chemistry and the subsequent development of functionalization reactions. This document will delve into the compound's properties, synthesis, and applications, offering practical insights for professionals in research and drug development.
The Legacy of Benzene: A Foundation for Innovation
The story of this compound is intrinsically linked to the history of its parent molecule, benzene. First isolated in 1825 by Michael Faraday from the oily residue of illuminating gas, he named it "bicarburet of hydrogen"[1]. The journey to understanding its unique cyclic and aromatic structure was a lengthy one, culminating in August Kekulé's famous proposition of a hexagonal ring with alternating double bonds in 1865[2][3]. This revelation laid the groundwork for the vast field of aromatic chemistry.
The ability to functionalize the benzene ring and its alkyl chains, a cornerstone of modern organic synthesis, paved the way for the creation of a vast array of derivatives, including this compound. The development of reactions like Friedel-Crafts alkylation and acylation, along with methods for halogenating alkyl chains, provided the synthetic tools necessary to construct such molecules[4].
Physicochemical Properties of this compound
This compound, also known as 1-bromo-6-phenylhexane, is a colorless liquid at room temperature[5]. Its bifunctional nature, featuring a hydrophobic phenyl group and a reactive alkyl bromide, makes it a valuable building block in organic synthesis[5].
| Property | Value | Source |
| CAS Number | 27976-27-8 | [6] |
| Molecular Formula | C₁₂H₁₇Br | [6] |
| Molecular Weight | 241.17 g/mol | [6] |
| Boiling Point | 115-118 °C at 6 mmHg | [5] |
| Density | ~1.197 g/cm³ | [5][] |
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be achieved through several established organic chemistry methodologies. A common and reliable approach involves the reaction of 6-phenyl-1-hexanol with a brominating agent. This method is favored for its efficiency and the commercial availability of the starting material.
Retrosynthetic Analysis
A retrosynthetic approach to this compound reveals a straightforward disconnection at the carbon-bromine bond, pointing to 6-phenyl-1-hexanol as the immediate precursor.
Sources
Methodological & Application
Application Notes & Protocols: The Suzuki-Miyaura Coupling of (6-Bromohexyl)benzene
<
Introduction: Strategic Importance of Long-Chain Biaryls
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1] This guide focuses on a specific, yet broadly applicable, substrate class: (6-Bromohexyl)benzene. The synthesis of molecules combining a rigid aryl or biaryl system with a flexible, long alkyl chain is of paramount importance in materials science and drug discovery. These structures are integral to the design of advanced liquid crystals, organic semiconductors, and pharmaceutical agents where precise modulation of lipophilicity and conformational flexibility is key to function.
This compound presents a unique set of challenges and opportunities in Suzuki coupling. While the aryl bromide moiety is a classic electrophile for this reaction, the long, non-polar hexyl chain can influence solubility, reaction kinetics, and catalyst behavior. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully employ this compound in Suzuki-Miyaura coupling reactions, moving from foundational principles to advanced, field-proven protocols.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2][3] Understanding this mechanism is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-limiting step and results in a Pd(II) complex.[4]
-
Transmetalation: For this step to occur, the organoboron species (e.g., a boronic acid) must be activated by a base.[5] The base forms a more nucleophilic "ate" complex with the boron, which then transfers its organic group to the palladium center, displacing the halide.[6]
-
Reductive Elimination: This final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3]
Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocols & Methodologies
Protocol 1: General Purpose Coupling with Phenylboronic Acid
This protocol provides a robust starting point for the coupling of this compound with a standard, unactivated arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 v/v), degassed
-
Standard glassware for inert atmosphere synthesis
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask and thoroughly degas by purging with nitrogen or argon for 15-20 minutes.[7]
-
Solvent Addition: Add the degassed toluene/water solvent mixture (5 mL) via syringe.
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask.
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.[8]
Protocol 2: Coupling with Sterically Hindered or Electron-Rich Partners
Challenges such as sterically hindered coupling partners require more sophisticated catalyst systems to achieve high yields.[9][10] Bulky, electron-rich phosphine ligands (Buchwald-type ligands) are essential in these cases.[11]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., 2-methylphenylboronic acid) (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane, degassed
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a strict stream of argon, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), Pd₂(dba)₃ (0.015 mmol), and SPhos (0.03 mmol) to a Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Reaction: Seal the flask and heat to 100-110 °C. The reaction progress should be monitored carefully. These reactions may require 12-24 hours for completion.[8]
-
Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 1.
Data Presentation: Comparative Analysis of Reaction Conditions
The choice of catalyst, base, and solvent significantly impacts reaction outcomes. The following table summarizes typical conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, providing a baseline for optimization.
| Entry | Arylboronic Acid | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ (2/4) | K₂CO₃ (2) | Toluene/H₂O | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DME/H₂O | 85 | 8 | 80-90 |
| 3 | 4-Formylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Dioxane | 100 | 12 | 75-85 |
| 4 | 2-Methylphenylboronic acid | Pd₂(dba)₃/SPhos (1.5/3) | K₃PO₄ (3) | Dioxane | 110 | 18 | 70-80 |
| 5 | Naphthylboronic acid | Pd(OAc)₂/PCy₃ (2/4) | K₃PO₄ (3) | Toluene | 100 | 12 | 88-96 |
Troubleshooting and Optimization
Even robust reactions like the Suzuki coupling can encounter issues. Here are common problems and expert-driven solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Ineffective catalyst activation- Insufficiently inert atmosphere- Poor quality reagents | - Screen alternative ligands (e.g., Buchwald-type ligands for challenging substrates).[12]- Ensure all solvents are thoroughly degassed and the reaction is run under a strict N₂ or Ar atmosphere.[7]- Use fresh, high-purity boronic acid and base. |
| Protodeboronation | - Presence of excess water or protic sources- Boronic acid instability | - Use anhydrous solvents and a stronger, non-nucleophilic base like K₃PO₄.[11]- Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[4] |
| Homocoupling of Boronic Acid | - Presence of oxygen, leading to oxidative coupling- High reaction temperatures | - Rigorously deoxygenate the reaction mixture and maintain an inert atmosphere.[12]- Lower the reaction temperature and extend the reaction time if necessary. |
| Dehalogenation of Starting Material | - Certain solvents (e.g., alcohols) can act as hydride sources. | - Switch to an aprotic solvent like toluene or dioxane.[12] |
Visualization of Experimental Workflow
A well-structured workflow is essential for reproducibility and success.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound is a versatile and powerful tool for the synthesis of complex molecules bearing long alkyl chains. While the reaction is generally robust, success with a diverse range of coupling partners hinges on the rational selection of the catalyst system, base, and reaction conditions. By understanding the underlying mechanism and anticipating potential challenges related to steric hindrance and substrate stability, researchers can effectively troubleshoot and optimize their protocols. The methodologies presented in this guide provide a solid foundation for the successful application of this important transformation in both academic and industrial research settings.
References
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- Common Organic Chemistry.
- Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
- Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]
- ACS Publications. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]
- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
- ResearchGate. (2025).
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Application Notes and Protocols for Quinoline Synthesis Utilizing (6-Bromohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: A Novel Intramolecular Approach to Quinoline Synthesis
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmaceuticals and functional materials.[1] Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been instrumental in the advancement of heterocyclic chemistry.[2] These intermolecular condensation strategies, however, can sometimes be limited by harsh reaction conditions and the availability of specific precursors.
This guide details a robust and versatile two-step strategy for the synthesis of a novel quinoline derivative, 7,8,9,10-tetrahydro-6H-benzo[b]phenanthridine, employing (6-bromohexyl)benzene as a key reagent. This approach hinges on an intramolecular Friedel-Crafts cyclization, offering a pathway to unique substitution patterns not readily accessible through traditional methods. The core of this strategy involves the initial N-alkylation of an aniline derivative with this compound, followed by an acid-catalyzed intramolecular cyclization to construct the fused heterocyclic system. This methodology provides a powerful tool for the synthesis of complex polycyclic aromatic systems with potential applications in drug discovery and materials science.
Strategic Overview: The Intramolecular Cyclization Pathway
The synthesis is designed as a two-stage process, beginning with the formation of an N-substituted aniline precursor, which then undergoes an intramolecular cyclization to build the core quinoline structure. This strategy was chosen for its convergence and ability to introduce the phenylhexyl moiety in a controlled manner.
Stage 1: N-Alkylation. Aniline is reacted with this compound in a nucleophilic substitution reaction to form N-(6-phenylhexyl)aniline. This step creates the key precursor containing the necessary components for the subsequent cyclization.
Stage 2: Intramolecular Friedel-Crafts Cyclization and Oxidation. The N-(6-phenylhexyl)aniline intermediate is treated with a strong acid catalyst to induce an intramolecular electrophilic aromatic substitution (Friedel-Crafts reaction). This cyclization forms a tetrahydroquinoline derivative. Subsequent oxidation of the tetrahydroquinoline yields the final aromatic quinoline product. Intramolecular Friedel-Crafts reactions are particularly effective for the formation of 6-membered rings.
Sources
Application Note & Protocol: Formation of Phenylhexylmagnesium Bromide from (6-Bromohexyl)benzene
Introduction: The Strategic Importance of Long-Chain Grignard Reagents
The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most fundamental and versatile carbon-carbon bond-forming reactions in organic synthesis.[1] The formation of an organomagnesium halide (the Grignard reagent) from an organic halide and magnesium metal transforms an electrophilic carbon into a potent nucleophile.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful formation of the Grignard reagent from (6-Bromohexyl)benzene, yielding phenylhexylmagnesium bromide. This specific long-chain Grignard reagent is a valuable intermediate for introducing a phenylhexyl moiety in the synthesis of complex molecules, including active pharmaceutical ingredients.
This guide will delve into the mechanistic underpinnings of the reaction, provide a field-proven, step-by-step protocol, and address common challenges and side reactions, ensuring a robust and reproducible synthesis.
Theoretical Framework: Mechanism and Critical Parameters
The formation of a Grignard reagent occurs on the surface of the magnesium metal.[3][4] The mechanism is complex and involves radical intermediates.[2][4] A simplified representation involves the transfer of an electron from magnesium to the antibonding orbital of the carbon-bromine bond in this compound, leading to the formation of a radical anion that subsequently fragments to an alkyl radical and a bromide anion. The alkyl radical then reacts with a magnesium radical cation on the metal surface to form the organomagnesium species.
The Indispensable Role of Ethereal Solvents
The choice of solvent is critical for the successful formation and stabilization of the Grignard reagent. Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), are essential for several reasons:
-
Aprotic Nature: Grignard reagents are extremely strong bases and will be quenched by protic solvents like water or alcohols.[2][5][6][7] Ethers lack acidic protons, preventing the destruction of the newly formed reagent.[2][5][6][7]
-
Solvation and Stabilization: The lone pairs of electrons on the oxygen atoms of ether molecules coordinate with the magnesium atom of the Grignard reagent.[5][7][8] This solvation forms a stable complex that helps to keep the Grignard reagent in solution and enhances its reactivity.[5][7][8]
For the formation of phenylhexylmagnesium bromide, THF is often preferred over diethyl ether due to its higher boiling point, which allows for a wider range of reaction temperatures, and its superior ability to solvate the Grignard reagent.[9]
Initiation: Overcoming the Activation Barrier
A common challenge in Grignard synthesis is the initiation of the reaction.[10] Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide.[11][12][13] Several techniques can be employed to activate the magnesium surface and initiate the reaction:
-
Mechanical Activation: Crushing the magnesium turnings with a glass rod can break the oxide layer and expose fresh, reactive metal.[12][14]
-
Chemical Activation: The addition of a small amount of an activating agent is a highly effective method. Common activators include:
-
Iodine (I₂): A crystal of iodine can be added to the magnesium. The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer.[11][12][15] The disappearance of the characteristic purple or brown color of iodine is an indicator of magnesium activation.[15]
-
1,2-Dibromoethane: This is a particularly effective activator as it reacts with magnesium to form ethylene gas and magnesium bromide.[10][12] The observation of gas bubbles provides a clear visual cue that the magnesium is active.[12]
-
Potential Side Reactions
A primary side reaction to consider during the formation of phenylhexylmagnesium bromide is the Wurtz coupling reaction .[16][17][18] This occurs when the newly formed Grignard reagent (phenylhexylmagnesium bromide) reacts with unreacted this compound to form a dimer, 1,12-diphenyldodecane.[17][18]
To minimize Wurtz coupling:
-
Slow Addition: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.[17]
-
Temperature Control: Avoid excessively high temperatures, as they can favor the coupling reaction.[16][18]
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to promote rapid reaction with the magnesium surface and minimize localized high concentrations of the alkyl halide.
Experimental Protocol: Synthesis of Phenylhexylmagnesium Bromide
This protocol is designed for the synthesis of phenylhexylmagnesium bromide on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (flame-resistant lab coat, safety goggles, and gloves) must be worn.[9][19][20]
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Magnesium Turnings | 24.31 | 1.46 g | 0.06 | Use fresh, high-purity turnings. |
| This compound | 241.16 | 12.06 g | 0.05 | Ensure it is free of moisture. |
| Anhydrous Tetrahydrofuran (THF) | - | 60 mL | - | Freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). |
| Iodine | 253.81 | 1 small crystal | - | As an activator. |
| Inert Gas (Argon or Nitrogen) | - | - | - | For maintaining an inert atmosphere. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line with a bubbler
-
Syringes and needles
Workflow Diagram
Caption: Experimental workflow for the synthesis of phenylhexylmagnesium bromide.
Step-by-Step Procedure
-
Glassware Preparation: Rigorously dry all glassware, including the round-bottom flask, condenser, dropping funnel, and magnetic stir bar, in an oven at 120°C for at least 4 hours or by flame-drying under a vacuum.[15][21] Allow the glassware to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Apparatus Setup: Assemble the apparatus as shown in the diagram above, ensuring all joints are well-sealed. Maintain a positive pressure of inert gas throughout the experiment.
-
Magnesium Activation: Place the magnesium turnings (1.46 g, 0.06 mol) and a small crystal of iodine into the three-necked flask.[22] Gently warm the flask with a heat gun until purple iodine vapors are observed.[13] The disappearance of the iodine color indicates that the magnesium surface is activated.[15] Allow the flask to cool to room temperature.
-
Solvent Addition: Add approximately 10 mL of anhydrous THF to the flask to cover the magnesium turnings.
-
Preparation of Alkyl Bromide Solution: In the dropping funnel, prepare a solution of this compound (12.06 g, 0.05 mol) in 50 mL of anhydrous THF.
-
Reaction Initiation: Add a small portion (approximately 5 mL) of the this compound solution from the dropping funnel to the stirred magnesium suspension.[15] The reaction should initiate, which can be observed by a gentle bubbling from the magnesium surface and the appearance of a cloudy, grayish color.[15] If the reaction does not start spontaneously, gently warm the flask with a heating mantle or heat gun until initiation is observed.[23] Be prepared with an ice bath to control the initial exotherm.[20][21]
-
Addition of this compound: Once the reaction has started and is proceeding at a steady rate, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[24] The reaction is exothermic, so external heating may not be necessary during the addition.[16]
-
Completion of Reaction: After the addition is complete, if the reflux has subsided, heat the reaction mixture to a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[13][24] The final Grignard reagent should appear as a cloudy, grey-to-brown suspension.
-
Use of the Grignard Reagent: Cool the freshly prepared phenylhexylmagnesium bromide solution to room temperature. It is best to use the Grignard reagent immediately in the subsequent reaction step.[15] The concentration of the Grignard reagent can be determined by titration if necessary.[15][19]
Safety and Handling
-
Anhydrous Conditions: The success of the Grignard reaction is highly dependent on maintaining strictly anhydrous conditions. Any moisture will quench the Grignard reagent.[1][21]
-
Exothermic Reaction: The formation of a Grignard reagent is exothermic and can become vigorous.[16][20][21] Always have an ice bath readily available to control the reaction temperature.[20][21]
-
Flammable Solvents: Diethyl ether and THF are highly flammable.[21] Ensure there are no open flames or spark sources in the vicinity.
-
Handling Grignard Reagents: Grignard reagents are pyrophoric in high concentrations and react violently with water.[19] Handle them under an inert atmosphere at all times.[19][25]
Conclusion
The formation of phenylhexylmagnesium bromide from this compound is a straightforward yet technique-sensitive procedure. By understanding the underlying mechanism, carefully controlling reaction parameters, and adhering to strict anhydrous and inert conditions, researchers can reliably synthesize this valuable long-chain Grignard reagent. The protocol and insights provided in this application note offer a robust framework for the successful and safe execution of this important transformation in the synthetic laboratory.
References
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- Homework.Study.com. (n.d.).
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- Study.com. (n.d.). Why are ethereal solvents important to the success of preparing the grignard reagent? [Link]
- Jasperse, J. (n.d.). Grignard Reaction. [Link]
- University of Wisconsin-Madison. (n.d.).
- Case Western Reserve University. (2018). Laboratory Safety Standard Operating Procedure (SOP)
- Quora. (2024). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups?
- Chemistry Stack Exchange. (2021).
- Quora. (2022).
- Tilley, T. D., & Soderquist, J. L. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(3), 325-327. [Link]
- University of Wisconsin-Madison. (n.d.).
- University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. [Link]
- Wellcome Centre for Anti-Infectives Research. (2023). Making a Grignard reagent from elemental magnesium [Video]. YouTube. [Link]
- American Chemical Society. (n.d.). Grignard Reaction. [Link]
- Ashby, E. C., & Oswald, J. (1976). Concerning the mechanism of Grignard reagent formation. Evidence for radical escape and return to the surface of magnesium. The Journal of Organic Chemistry, 41(25), 4229–4230. [Link]
- Royal Society of Chemistry. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. [Link]
- Bartleby. (2024). A common side reaction during Grignard Reactions is the Wurtz coupling... [Link]
- Silverman, G. S., & Rakita, P. E. (Eds.). (1996). Handbook of Grignard Reagents. CRC press.
- ResearchGate. (n.d.). Formation of side products via Wurtz-type coupling (a)
- BYJU'S. (n.d.). Grignard Reaction Mechanism. [Link]
- Wikipedia. (n.d.). Grignard reaction. [Link]
- Chemistry LibreTexts. (2023). Wurtz reaction. [Link]
- Reddit. (2022). Which method is the best to conduct the Grignard reaction? [Link]
- The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]
- Leah4sci. (2020). Grignard Reagent, Reaction, Mechanism and Shortcut [Video]. YouTube. [Link]
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- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
- ADICHEMISTRY. (n.d.).
- Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
- Organic Syntheses. (n.d.). 6-Chloro-1-hexene. [Link]
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
- Winthrop University. (n.d.). The Grignard Reaction. [Link]
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Application Notes and Protocols: (6-Bromohexyl)benzene in Polymer Functionalization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
(6-Bromohexyl)benzene is a versatile bifunctional molecule offering a unique combination of a terminal alkyl bromide and a phenyl group. This structure makes it an invaluable tool in polymer science for the synthesis of well-defined, functional polymers. The phenyl group imparts desirable properties such as thermal stability and hydrophobicity, while the bromohexyl chain provides a reactive handle for initiating polymerizations or for post-polymerization modification. This guide provides an in-depth exploration of the application of this compound in polymer functionalization, focusing on its use as an initiator in Atom Transfer Radical Polymerization (ATRP) and as a precursor for monomer synthesis in catalyst-transfer polycondensation. Detailed protocols, mechanistic insights, and characterization techniques are presented to enable researchers to effectively utilize this reagent in the development of advanced polymeric materials for a range of applications, including drug delivery and organic electronics.
Introduction: The Strategic Advantage of this compound
In the pursuit of novel polymers with tailored properties, the choice of functional building blocks is paramount. This compound emerges as a strategic reagent due to its distinct molecular architecture. The presence of a terminal bromine atom allows it to act as an efficient initiator for controlled radical polymerizations like ATRP, enabling the synthesis of polymers with predictable molecular weights and narrow polydispersities.[1][2] The hexyl spacer provides flexibility to the resulting polymer chain, while the terminal phenyl group can be leveraged to tune solubility, enhance thermal properties, and introduce aromatic functionalities.
Furthermore, the phenylhexyl moiety can be incorporated into monomeric units, particularly for the synthesis of conjugated polymers. For instance, it can be used to create thiophene-based monomers that, upon polymerization, yield materials with interesting optoelectronic properties.[1][3] This dual utility as both an initiator and a monomer precursor underscores the versatility of this compound in macromolecular engineering.
Application as an Initiator in Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust and widely used controlled radical polymerization technique that allows for the synthesis of well-defined polymers.[2] The mechanism relies on the reversible activation and deactivation of dormant polymer chains by a transition metal complex, typically copper-based.[4] this compound can serve as an excellent initiator for the ATRP of various monomers, most notably styrene, leading to polystyrene chains with a phenylhexyl α-end group.
Mechanistic Rationale
The carbon-bromine bond in this compound is susceptible to homolytic cleavage in the presence of a suitable ATRP catalyst in its lower oxidation state (e.g., Cu(I)Br). This generates a carbon-centered radical that can initiate the polymerization of vinyl monomers. The resulting propagating radical is then reversibly deactivated by the catalyst in its higher oxidation state (e.g., Cu(II)Br₂), establishing a dynamic equilibrium that maintains a low concentration of active radicals, thereby minimizing termination reactions and allowing for controlled chain growth.[4]
Diagram 1: ATRP Initiation with this compound
Sources
- 1. Catalyst-transfer polycondensation. mechanism of Ni-catalyzed chain-growth polymerization leading to well-defined poly(3-hexylthiophene) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Controlled synthesis of poly(3-hexylthiophene) in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for (6-Bromohexyl)benzene as an Initiator in Controlled Polymerization
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Precision in Polymer Synthesis through Controlled Radical Polymerization
The advent of controlled/"living" radical polymerization (CRP) techniques has revolutionized the synthesis of well-defined polymers, offering unprecedented control over molecular weight, architecture, and functionality.[1] Among these methods, Atom Transfer Radical Polymerization (ATRP) has emerged as a particularly robust and versatile tool.[2] ATRP enables the synthesis of polymers with narrow molecular weight distributions (low polydispersity index, PDI) and high degrees of chain-end functionality.[3] This level of control is paramount in fields such as drug delivery, tissue engineering, and diagnostics, where polymer properties must be precisely tailored to elicit a specific biological response.[4][5]
At the heart of every ATRP system is the initiator, the molecule that dictates the number of growing polymer chains.[6] The choice of initiator is therefore a critical determinant of the final polymer's characteristics. (6-Bromohexyl)benzene is a versatile initiator for ATRP, offering a unique combination of a primary alkyl halide for efficient initiation and a benzene ring for potential post-polymerization modification or to impart specific solubility characteristics to the resulting polymer. This application note provides a comprehensive guide to the use of this compound as an initiator in ATRP, covering the underlying mechanism, detailed experimental protocols, characterization techniques, and potential applications.
The Mechanism of ATRP Initiated by this compound
ATRP is a catalytic process that involves the reversible activation and deactivation of dormant polymer chains.[2] The general mechanism, as it applies to this compound, is illustrated below. The process relies on a dynamic equilibrium between a small concentration of active, propagating radicals and a large majority of dormant species.[7]
Key Components of the ATRP System:
-
Initiator (R-X): In this case, this compound. It provides the initial radical and the transferable halogen atom.
-
Catalyst (e.g., Cu(I)Br): A transition metal complex in a lower oxidation state that activates the initiator.
-
Ligand (e.g., PMDETA): Solubilizes the metal salt and tunes its redox potential and activity.
-
Monomer (M): The building blocks of the polymer chain (e.g., styrene, methyl methacrylate).
-
Solvent: A suitable solvent to dissolve all components.
The polymerization is initiated by the abstraction of the bromine atom from this compound by the Cu(I) complex, generating a carbon-centered radical and the oxidized Cu(II) species. This radical then propagates by adding to monomer units. The propagating radical can be reversibly deactivated by reacting with the Cu(II) complex, reforming the dormant species and the Cu(I) catalyst. This rapid equilibrium ensures a low concentration of radicals at any given time, minimizing termination reactions and allowing for controlled chain growth.[1]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of polystyrene using this compound as the initiator. This protocol can be adapted for other monomers, such as methacrylates, with appropriate adjustments to the reaction conditions.
Protocol 1: Synthesis of Polystyrene via ATRP
Materials:
-
Styrene (inhibitor removed)
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Rubber septa
-
Vacuum/inert gas line
-
Thermostatted oil bath
Procedure:
-
Monomer Purification: Pass styrene through a column of basic alumina to remove the inhibitor.
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.07 g, 0.5 mmol).
-
Seal the flask with a rubber septum, and subject it to three cycles of vacuum and backfilling with argon to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Under a positive pressure of argon, add degassed anisole (10 mL) to the flask via a syringe.
-
Add the ligand, PMDETA (e.g., 0.087 g, 0.5 mmol), via syringe. Stir the mixture until a homogeneous green-yellow solution is formed.
-
Add the purified and degassed styrene (e.g., 10.4 g, 100 mmol) to the reaction flask.
-
Finally, add the initiator, this compound (e.g., 0.12 g, 0.5 mmol), to start the polymerization.
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for the desired time (e.g., 6-24 hours). Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.
-
-
Termination and Purification:
-
To quench the reaction, cool the flask to room temperature and expose the mixture to air. This will oxidize the Cu(I) catalyst, turning the solution blue-green.
-
Dilute the reaction mixture with a suitable solvent like tetrahydrofuran (THF).
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the white polymer precipitate by filtration.
-
Wash the polymer with fresh methanol and dry it in a vacuum oven at 40-50 °C to a constant weight.
-
Data Presentation and Polymer Characterization
The success of a controlled polymerization is determined by analyzing the molecular weight, polydispersity, and end-group fidelity of the resulting polymer.
Table 1: Representative Data for Polystyrene Synthesis
| Entry | [M]:[I]:[Cu]:[L] | Monomer | Time (h) | Conversion (%) | Mn,th ( g/mol ) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1:1:1 | Styrene | 6 | 55 | 5720 | 5900 | 1.15 |
| 2 | 200:1:1:1 | Styrene | 12 | 68 | 14160 | 14500 | 1.18 |
| 3 | 100:1:1:1 | Methyl Methacrylate | 4 | 72 | 7200 | 7500 | 1.20 |
Mn,th = ([M]0/[I]0) x Conversion x Mw,monomer + Mw,initiator Mn,exp and PDI are determined by Gel Permeation Chromatography (GPC).
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the polymer structure and to calculate monomer conversion. For polystyrene initiated with this compound, ¹H NMR would show characteristic peaks for the phenyl protons of both the polymer backbone and the initiator fragment, as well as the aliphatic protons of the polymer and the hexyl chain.
-
Gel Permeation Chromatography (GPC): This is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow, monomodal peak is indicative of a well-controlled polymerization.
Applications in Research and Drug Development
The polymers synthesized using this compound as an initiator have a terminal bromine atom that can be readily transformed into other functional groups, making them valuable macroinitiators for the synthesis of more complex architectures like block copolymers.[8] The phenyl group from the initiator can also influence the polymer's properties and interactions.
-
Synthesis of Amphiphilic Block Copolymers: The bromine-terminated polymer can be used to initiate the polymerization of a second, hydrophilic monomer (e.g., poly(ethylene glycol) methacrylate) to create amphiphilic block copolymers. These copolymers can self-assemble in aqueous media to form micelles or other nanostructures, which are extensively studied as drug delivery vehicles.[9] The hydrophobic core, derived from the initial polymer block, can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability and biocompatibility.[10]
-
Surface Modification: The terminal bromine can be converted to an azide or alkyne group for "click" chemistry, allowing the polymer to be grafted onto surfaces or conjugated to biomolecules such as peptides or antibodies for targeted drug delivery or diagnostic applications.
-
Stimuli-Responsive Materials: By incorporating stimuli-responsive monomers in the polymerization, materials that change their properties in response to environmental cues like pH or temperature can be developed.[11][12] This is particularly relevant for creating "smart" drug delivery systems that release their payload at a specific site of action.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High PDI (>1.5) | - Impurities (e.g., oxygen) in the reaction mixture.- Too high concentration of radicals (fast initiation).- Slow initiation compared to propagation. | - Ensure rigorous degassing of all reagents and solvents.- Decrease the reaction temperature.- Choose a more active catalyst system or a different ligand. |
| Low Initiator Efficiency | - Impurities in the initiator.- Side reactions of the initiator. | - Purify the initiator before use.- Optimize reaction conditions (temperature, solvent). |
| Bimodal GPC Trace | - Presence of impurities that act as initiators.- Chain transfer reactions.- Inefficient chain extension for block copolymers. | - Purify all reagents thoroughly.- Lower the reaction temperature.- Ensure high end-group fidelity of the macroinitiator before chain extension. |
Conclusion
This compound is a highly effective and versatile initiator for Atom Transfer Radical Polymerization, enabling the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. The presence of a terminal bromine atom allows for facile post-polymerization modification, making the resulting polymers valuable building blocks for more complex macromolecular architectures. The protocols and information provided in this application note offer a solid foundation for researchers, scientists, and drug development professionals to utilize this initiator in their work, paving the way for the creation of advanced materials for a wide range of biomedical applications.
References
- Matyjaszewski, K. Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules2012, 45 (10), 4015–4039.
- Wang, J.-S.; Matyjaszewski, K. Controlled/"Living" Radical Polymerization. Atom Transfer Radical Polymerization in the Presence of Transition-Metal Complexes. Journal of the American Chemical Society1995, 117 (20), 5614–5615.
- Matyjaszewski Polymer Group. Kinetic Studies on ATRP. Carnegie Mellon University.
- Francis, J. P., et al. Biomedical Applications of Polymers - An Overview. Current Trends in Biomedical Engineering & Biosciences2018, 15(2).
- Li, Y., et al. Biomedical polymers: synthesis, properties, and applications. Signal Transduction and Targeted Therapy2023, 8(1), 1-48.
- MDPI. Biomedical Application of Polymeric Materials.
- Niebuur, B.-J., et al. Synthesis and Self‐Assembly of Pore‐Forming Three‐Arm Amphiphilic Block Copolymers.
- Zhang, Y. Synthesis and Application of Amphiphilic Block Copolymer. Highlights in Science, Engineering and Technology2022, 10, 233-239.
- TIB. Amphiphilic block copolymers featuring a reversible hetero Diels-Alder linkage.
- Frontiers. Editorial: Design, Synthesis and Biomedical Applications of Functional Polymers.
- National Center for Biotechnology Information. ATRP-based synthesis of a pH-sensitive amphiphilic block polymer and its self-assembled micelles with hollow mesoporous silica as DOX carriers for controlled drug release.
- ScienceDirect. Biomedical applications of smart polymer composites.
- ResearchGate. Kinetic Analysis of the Atom Transfer Radical Polymerization of Butyl Acrylate Mediated by Cu(I)Br/N,N,N ′,N ′,N ″-Pentamethyldiethylenetriamine.
- RSC Publishing. ATRP synthesis of polyallene-based amphiphilic triblock copolymer.
- National Center for Biotechnology Information. A Degradable Difunctional Initiator for ATRP That Responds to Hydrogen Peroxide.
- Moineau, G., et al. Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst. Macromolecules1998, 31(16), 5421-5423.
- Matyjaszewski Polymer Group. Initiators. Carnegie Mellon University.
- Wang, J.-S.; Matyjaszewski, K. Homogeneous Reverse Atom Transfer Radical Polymerization of Styrene Initiated by Peroxides. Macromolecules1999, 32(7), 2110-2114.
- Matyjaszewski Polymer Group. Photoinitiated ATRP. Carnegie Mellon University.
- Royal Society of Chemistry.
- ChemRxiv. Mechanochemical ATRP: an asset for the bulk copolymerization of solid and liquid monomers.
- ResearchGate. Synthesis and Characterization of New Polymers from Adenopus breviflorus benth oil, Styrene and Divinyl benzene by Cationic Poly.
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Application Note: A Practical Guide to the Synthesis of Amphiphilic Block Copolymers Using (6-Bromohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphiphilic block copolymers (ABCs), macromolecules composed of distinct hydrophilic and hydrophobic segments, are at the forefront of advanced materials science and pharmaceutical technology.[1] Their ability to self-assemble in aqueous environments into nanoscale core-shell structures, such as micelles and polymersomes, makes them exceptional candidates for drug delivery systems.[2][3] These self-assembled structures can encapsulate poorly water-soluble drugs, protect them from degradation, and facilitate targeted delivery.[4]
The synthesis of well-defined ABCs with precise control over molecular weight and low polydispersity is paramount to achieving predictable and reproducible performance. Controlled/living radical polymerization (CLRP) techniques, particularly Atom Transfer Radical Polymerization (ATRP), have emerged as powerful tools for this purpose.[5][6] ATRP allows for the sequential polymerization of different monomers to build complex polymer architectures.[7]
This guide details the synthesis of a model amphiphilic block copolymer, polystyrene-block-poly(tert-butyl acrylate) (PS-b-PtBA), using (6-Bromohexyl)benzene as a versatile and effective initiator. The rationale behind this choice is twofold: the phenyl group provides a foundational hydrophobic character, while the bromohexyl moiety serves as a classic alkyl halide initiator for ATRP, enabling the growth of the first polymer block directly from the molecule.[8][9]
Section 1: The Chemistry of this compound in ATRP
Atom Transfer Radical Polymerization (ATRP) is a robust CLRP method that relies on a reversible equilibrium between active, propagating radical species and dormant species.[7] This equilibrium is mediated by a transition metal complex, typically copper(I) halide, which reversibly transfers a halogen atom to and from the growing polymer chain.[10]
This compound is an ideal initiator for this process. The terminal carbon-bromine (C-Br) bond is sufficiently labile to be homolytically cleaved by the Cu(I) catalyst complex, generating a radical that initiates polymerization.
The process unfolds in two main stages:
-
Macroinitiator Synthesis: this compound initiates the polymerization of a hydrophobic monomer, such as styrene. The result is a polystyrene chain with the initiator fragment at one end and a reactive bromine atom at the other. This entire polymer chain now functions as a "macroinitiator" for the next stage.
-
Chain Extension: The polystyrene macroinitiator is used to initiate the polymerization of a second, hydrophilic (or protected hydrophilic) monomer, like tert-butyl acrylate. This "grows" the second block from the end of the first, resulting in a well-defined A-B diblock copolymer. The tert-butyl acrylate can later be hydrolyzed to the hydrophilic poly(acrylic acid) if desired.
This sequential "grafting-from" approach ensures that the two distinct blocks are covalently linked and allows for precise control over the length of each block by modulating monomer-to-initiator ratios and reaction times.
Caption: Overall synthetic strategy for the block copolymer.
Section 2: Detailed Experimental Protocol
This protocol describes the synthesis of a polystyrene macroinitiator followed by chain extension with tert-butyl acrylate.
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents are flammable and/or toxic.
Part A: Synthesis of Polystyrene Macroinitiator (PS-Br)
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Styrene | C₈H₈ | 104.15 | 10.4 g | 100 |
| This compound | C₁₂H₁₇Br | 241.17 | 241 mg | 1.0 |
| Copper(I) Bromide | CuBr | 143.45 | 143 mg | 1.0 |
| PMDETA | C₉H₂₃N₃ | 173.30 | 173 mg (0.21 mL) | 1.0 |
| Anisole (Solvent) | C₇H₈O | 108.14 | 10 mL | - |
Procedure:
-
Catalyst and Initiator Setup: Add CuBr (143 mg) to a 50 mL Schlenk flask equipped with a magnetic stir bar. Seal the flask with a rubber septum, and cycle between vacuum and nitrogen backfill three times to create an inert atmosphere.[11]
-
Addition of Reagents: Using nitrogen-purged syringes, add anisole (10 mL), styrene (10.4 g), and this compound (241 mg).
-
Ligand Addition: Add the ligand, PMDETA (0.21 mL), via syringe. The solution should turn dark green/brown as the copper complex forms.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. After the final thaw, backfill the flask with nitrogen.
-
Polymerization: Immerse the flask in a preheated oil bath at 90 °C and begin stirring. The reaction is typically run for 4-6 hours. Monitor monomer conversion by taking aliquots and analyzing via ¹H NMR.
-
Termination and Purification: To quench the reaction, cool the flask to room temperature and open it to the air. Dilute the viscous mixture with tetrahydrofuran (THF, ~20 mL). Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitation: Precipitate the polymer by slowly adding the THF solution to a large beaker of cold methanol (~400 mL) with vigorous stirring. The polystyrene macroinitiator will precipitate as a white solid.
-
Isolation: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
Part B: Chain Extension to form PS-b-PtBA
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| PS-Br Macroinitiator | - | ~5,000 (example) | 2.5 g | 0.5 |
| tert-Butyl Acrylate (tBA) | C₇H₁₂O₂ | 128.17 | 6.4 g | 50 |
| Copper(I) Bromide | CuBr | 143.45 | 72 mg | 0.5 |
| PMDETA | C₉H₂₃N₃ | 173.30 | 87 mg (0.11 mL) | 0.5 |
| Anisole (Solvent) | C₇H₈O | 108.14 | 10 mL | - |
Procedure:
-
Setup: Following the procedure in Part A, add CuBr (72 mg) and the dried PS-Br macroinitiator (2.5 g) to a clean Schlenk flask and establish an inert atmosphere.
-
Reagent Addition: Add anisole (10 mL), tert-butyl acrylate (6.4 g), and PMDETA (0.11 mL) via syringe.
-
Degassing: Perform three freeze-pump-thaw cycles.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for 6-8 hours. The successful chain extension of a polystyrene macroinitiator with an acrylate may require careful optimization of conditions.[12][13]
-
Termination and Purification: Quench the reaction and purify the final block copolymer using the same procedure as in Part A (dilution in THF, alumina column, precipitation in a non-solvent like a methanol/water mixture).
-
Isolation: Collect the final white polymer by filtration and dry under vacuum to a constant weight.
Caption: Detailed workflow for a typical ATRP experiment.
Section 3: Self-Validation and Characterization
Confirming the structure and purity of the synthesized polymers is a critical step.
1. Gel Permeation Chromatography (GPC/SEC): GPC is essential for determining molecular weight (Mn, Mw) and polydispersity index (PDI = Mw/Mn). A successful synthesis will show:
-
A clear shift to a higher molecular weight (lower elution time) from the PS-Br macroinitiator to the final PS-b-PtBA block copolymer.[14]
-
A narrow and monomodal peak for both the macroinitiator and the final polymer, with a PDI value typically below 1.3, indicating a controlled polymerization.[15]
Table of Representative GPC Data:
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PS-Br Macroinitiator | 5,200 | 5,670 | 1.09 |
| PS-b-PtBA Diblock | 18,500 | 20,900 | 1.13 |
2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure and composition of the block copolymer.[16]
-
The spectrum of the final polymer should display characteristic peaks for both polystyrene (aromatic protons at ~6.5-7.5 ppm) and poly(tert-butyl acrylate) (tert-butyl protons at ~1.44 ppm).
-
By integrating the signals corresponding to each block, the relative block lengths and overall composition can be calculated.
3. Differential Scanning Calorimetry (DSC): DSC analysis reveals the thermal transitions of the polymer. For a phase-separated block copolymer, two distinct glass transition temperatures (Tg) should be observed, one corresponding to the PS block (typically ~100 °C) and one for the PtBA block (typically ~40-50 °C).[17][18] This confirms the presence of two separate microphases.
Section 4: Application - Self-Assembly into Micellar Nanostructures
A key application of amphiphilic block copolymers is their self-assembly into micelles in a selective solvent.[1][3]
Protocol for Micelle Formation via Dialysis:
-
Dissolve the PS-b-PtBA block copolymer (e.g., 20 mg) in a small amount of a good solvent for both blocks, such as THF (2 mL).
-
Transfer the solution into a dialysis tube (e.g., MWCO 3.5 kDa).
-
Place the sealed dialysis tube into a large beaker containing a poor solvent for the hydrophobic PS block (e.g., 1 L of deionized water).
-
Stir the water gently. Over 24-48 hours, the THF will diffuse out, and water will diffuse in. This gradual solvent exchange forces the amphiphilic chains to assemble.
-
The hydrophobic PS blocks will collapse to form the core of the micelle, while the more hydrophilic PtBA blocks will form the outer corona, stabilizing the structure in water.[19]
The resulting micellar solution can be characterized by Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter and size distribution of the nanoparticles.
Caption: Self-assembly from dispersed chains to micelles.
References
- Self-assembled micelles of novel graft amphiphilic copolymers for drug controlled release. (2011). PubMed. [Link]
- Formation and drug loading of polymeric micelles by self-assemble of amphiphilic block copolymers in aqueous solution. (n.d.).
- Amphiphilic Block Copolymers: Their Structures, and Self-Assembly to Polymeric Micelles and Polymersomes as Drug Delivery Vehicles. (2022). PubMed. [Link]
- Amphiphilic Block Copolymers: Their Structures, and Self-Assembly to Polymeric Micelles and Polymersomes as Drug Delivery Vehicles. (2022).
- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
- Listak, J., et al. (2011). Successful Chain Extension of Polyacrylate and Polystyrene Macroinitiators with Methacrylates in an ARGET and ICAR ATRP. Macromolecules, 44(15), 5986-5994. [Link]
- Chain Extension. (n.d.). Matyjaszewski Polymer Group, Carnegie Mellon University. [Link]
- Topology-controlled self-assembly of amphiphilic block copolymers. (2023). Nanoscale. [Link]
- Successful Chain Extension of Polyacrylate and Polystyrene Macroinitiators with Methacrylates in an ARGET and ICAR ATRP. (2011). American Chemical Society. [Link]
- Summary of ATRP chain extension reactions performed using PS1 as... (n.d.).
- Table 1. 1 H NMR and GPC characterization of the block copolymer. (n.d.).
- Molecular characterization of styrene-butadiene-styrene block copolymers (SBS) by GPC, NMR, and FTIR. (2015).
- Successful Chain Extension of Polyacrylate and Polystyrene Macroinitiators with Methacrylates in an ARGET and ICAR ATRP. (n.d.). Portal de Periódicos da CAPES. [Link]
- Atom transfer radical polymerization (ATRP) of styrene and methyl methacrylate with a,a-dichlorotoluene as initiator. (n.d.). Wiley Online Library. [Link]
- Styrene. (n.d.). Matyjaszewski Polymer Group, Carnegie Mellon University. [Link]
- Block copolymer characterization by 1 H NMR (DMSO-d 6 ), GPC (THF, 40 °C)... (n.d.).
- Atom Transfer Radical Polymerization (ATRP): Principles and Practice. (2024).
- Polymers characterization by 1H NMR, DSC and GPC. (n.d.).
- Atom Transfer Radical Polymerization: A Robust and Versatile Route for Polymer Synthesis. (2011).
- 2.11: Living Radical Polymerization- ATRP. (2021). Chemistry LibreTexts. [Link]
- Atom transfer radical polymeriz
- In Situ Atom Transfer Radical Polymerization of Styrene with a Tetraethylthiuram Disulfide/Copper Bromide/2,2'-Bipyridine Initiating System. (2001). Wiley Online Library. [Link]
- Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 45(10), 4015-4039. [Link]
- Sustainable Thermoplastic Elastomers from Commercial Cyclic Esters: One-Pot Synthesis of Poly(l-lactide)-b-(δ-hexalactone-stat-ε-caprolactone)-b-poly(l-lactide). (2020). American Chemical Society. [Link]
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Application Note: Strategic Functionalization of Polymers via Post-Polymerization Modification with (6-Bromohexyl)benzene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Post-polymerization modification (PPM) is a powerful and versatile strategy for synthesizing functional polymers that are inaccessible through direct polymerization of functional monomers. This guide provides an in-depth technical overview and a detailed protocol for the modification of a precursor polymer with (6-Bromohexyl)benzene. By covalently attaching phenylhexyl side-chains, researchers can precisely tune the physicochemical properties of the base polymer, such as its solubility, thermal characteristics, and hydrophobicity. This modification is particularly relevant for applications in drug delivery, advanced coatings, and specialty materials where a balance of aliphatic flexibility and aromatic interactions is desired. This document details the underlying chemical principles, provides a step-by-step experimental protocol, and outlines the necessary characterization techniques to validate the modification's success.
Scientific Background and Rationale
The functionalization of polymers is a cornerstone of modern materials science. While the direct polymerization of functional monomers is a straightforward approach, many desired functional groups can interfere with polymerization catalysts or conditions. Post-polymerization modification (PPM) circumvents this issue by introducing functionality after the polymer backbone has been formed.[1] This modular approach allows for the synthesis of a single, well-defined precursor polymer that can be subsequently modified with a diverse library of functional molecules, enabling systematic studies of structure-property relationships.[2][3]
The choice of this compound as the modifying agent is strategic. The hexyl chain acts as a flexible, lipophilic spacer, which can lower the glass transition temperature (Tg) and increase solubility in organic solvents.[4] The terminal phenyl group introduces aromatic character, enabling π-π stacking interactions and enhancing thermal stability.[5] This combination of a long alkyl chain and an aromatic group is crucial for applications such as creating hydrophobic domains in amphiphilic block copolymers for drug encapsulation or tuning the mechanical properties of elastomers.[5][6]
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are ideal for synthesizing the precursor polymers.[7] ATRP provides excellent control over molecular weight, architecture, and dispersity (Đ), and yields polymers with a terminal halogen (e.g., bromine) that is itself a versatile handle for further modification.[8][9]
The core chemical transformation described herein is a nucleophilic substitution reaction, specifically a Williamson ether synthesis. In this protocol, a polymer bearing pendant hydroxyl groups, such as poly(2-hydroxyethyl methacrylate) (PHEMA), is used as the nucleophilic precursor. The hydroxyl groups are deprotonated using a strong base to form highly reactive alkoxide anions, which then attack the electrophilic carbon of the C-Br bond in this compound, displacing the bromide and forming a stable ether linkage.[10]
Diagram 1: General Principle of Post-Polymerization Modification
Caption: Workflow from precursor polymer to the final functionalized material.
Experimental Protocol: Synthesis of Poly(2-((6-phenylhexyl)oxy)ethyl methacrylate)
This protocol details the modification of a poly(2-hydroxyethyl methacrylate) (PHEMA) precursor.
Materials and Equipment
-
Precursor Polymer: Poly(2-hydroxyethyl methacrylate) (PHEMA), well-defined with low dispersity (Đ < 1.3), thoroughly dried under vacuum.
-
Reagents:
-
This compound (97% or higher)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF), <50 ppm water
-
Methanol (ACS grade)
-
Hexanes (ACS grade)
-
Deionized water
-
-
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Cannula for solvent transfer
-
Centrifuge and centrifuge tubes (for purification)
-
Step-by-Step Methodology
CAUTION: Sodium hydride (NaH) is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. All operations involving NaH must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen).
-
Preparation:
-
Dry the PHEMA precursor in a vacuum oven at 60 °C overnight to remove any residual water.
-
Oven-dry all glassware and allow it to cool under an inert atmosphere.
-
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add the dried PHEMA (e.g., 1.0 g, 7.68 mmol of -OH groups).
-
Seal the flask with a rubber septum and place it under a positive pressure of inert gas using a Schlenk line.
-
Using a dry syringe, add anhydrous DMF (e.g., 40 mL) to dissolve the polymer. Stir until a clear, homogeneous solution is formed.
-
-
Deprotonation:
-
Weigh the NaH dispersion (e.g., 0.46 g, 11.5 mmol, 1.5 equivalents per -OH group) in a separate vial inside a glovebox or under a strong flow of inert gas.
-
Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time. Dry the washed NaH under a stream of inert gas.
-
Add the washed, dry NaH to the polymer solution in small portions over 20-30 minutes at 0 °C (ice bath). Note: Hydrogen gas will evolve. Ensure adequate ventilation away from ignition sources.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until gas evolution ceases. The solution may become slightly viscous or hazy as the polymer alkoxide forms.
-
-
Nucleophilic Substitution (Alkylation):
-
Using a dry syringe, add this compound (e.g., 2.78 g, 11.5 mmol, 1.5 equivalents) to the reaction mixture dropwise.
-
Heat the reaction mixture to 60 °C and allow it to stir for 24-48 hours under an inert atmosphere.
-
Reaction progress can be monitored by taking small aliquots, quenching them with water, extracting with an organic solvent, and analyzing the consumption of this compound by TLC or GC.
-
-
Quenching and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding methanol dropwise to destroy any excess NaH. Continue adding until gas evolution stops completely.
-
Pour the polymer solution into a large volume of a non-solvent, such as a 1:1 mixture of methanol and deionized water, with vigorous stirring to precipitate the modified polymer.
-
Isolate the crude polymer by filtration or centrifugation.
-
To ensure complete removal of unreacted reagents and salts, re-dissolve the polymer in a small amount of a good solvent (e.g., THF or acetone) and re-precipitate it. Repeat this purification cycle 2-3 times.
-
Wash the final precipitate with deionized water and then with methanol.
-
-
Drying:
-
Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Diagram 2: Chemical Reaction Scheme
Caption: Williamson ether synthesis on a PHEMA backbone.
Characterization and Validation
Thorough characterization is essential to confirm the covalent attachment of the phenylhexyl groups and to assess the properties of the new material.
| Technique | Purpose | Expected Outcome / Observation |
| ¹H NMR Spectroscopy | To confirm the chemical structure and quantify the degree of modification. | - Disappearance/reduction of the -CH₂-OH proton signal. - Appearance of new signals corresponding to the phenyl protons (~7.2-7.3 ppm), the benzylic -CH₂- protons (~2.6 ppm), and the -O-CH₂- ether protons (~3.5 ppm). - The degree of modification can be calculated by comparing the integration of the aromatic protons to the polymer backbone protons. |
| FTIR Spectroscopy | To verify the change in functional groups. | - Significant reduction or complete disappearance of the broad hydroxyl (-OH) stretching band (~3400 cm⁻¹). - Appearance of aromatic C-H stretching peaks (~3000-3100 cm⁻¹) and C=C stretching peaks (~1600, 1495, 1450 cm⁻¹). - Presence of a strong C-O-C ether stretching band (~1100 cm⁻¹). |
| Size Exclusion Chromatography (SEC/GPC) | To analyze molecular weight (Mn) and dispersity (Đ) post-modification.[11] | - An increase in Mn consistent with the mass of the added phenylhexyl groups. - The dispersity (Đ) should remain low and similar to the precursor polymer, indicating that no significant chain scission or cross-linking has occurred during the modification reaction. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg).[11] | - A decrease in the Tg is expected compared to the precursor PHEMA. The long, flexible hexyl chains act as internal plasticizers, increasing the free volume and mobility of the polymer chains.[4] |
Field-Proven Insights and Troubleshooting
-
Anhydrous Conditions are Critical: The primary cause of failed or low-yield reactions is the presence of water, which consumes the NaH base and can quench the polymer alkoxide. Ensure all solvents are anhydrous and glassware is rigorously dried.
-
Incomplete Modification: If characterization reveals a low degree of modification, consider increasing the reaction time, temperature (up to ~80 °C), or the equivalents of NaH and this compound. Steric hindrance along the polymer backbone can make 100% conversion challenging.
-
Polymer Cross-linking: If the product is insoluble after the reaction, cross-linking may have occurred. This can happen if the this compound contains di-bromo impurities or if side reactions occur at very high temperatures. Ensure the purity of your alkylating agent.
-
Purification: Repetitive precipitation is crucial for removing ionic byproducts (NaBr) and unreacted starting materials, which can significantly affect the final properties and characterization of the polymer.
References
- Vertex AI Search. (2015). Application of "Click" Chemistry in Solid Phase Synthesis of Alkyl Halides. Acta Chimica Slovenica.
- Wikipedia. (n.d.).
- Anastasaki, A., et al. (2016). End group modification of poly(acrylates)
- Matyjaszewski Polymer Group. (n.d.). Post-polymerization modification of monomer units. Carnegie Mellon University.
- Pearson. (2024). When (R)-(1-bromoethyl)
- Books. (2024). Chapter 1: Click Chemistry in Polymer Science.
- MDPI. (2022).
- YouTube. (2023).
- YouTube. (2024).
- NIH. (n.d.).
- PubMed Central. (n.d.). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica.
- Bloom Tech. (2024). What are common reactions involving (2-Bromoethyl)benzene?
- Darcy & Roy Press. (2024).
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2023).
- Google Patents. (n.d.). Polymers with pendant alkyl chains.
- RSC Publishing. (2022). Post-polymerisation approaches for the rapid modification of conjugated polymer properties.
- Lawrence Berkeley National Laboratory. (n.d.).
Sources
- 1. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20090131629A1 - Polymers with pendant alkyl chains - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 9. End group modification of poly(acrylates) obtained via ATRP: a user guide - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. bloomtechz.com [bloomtechz.com]
- 11. Polymer Processing and Characterization [foundry.lbl.gov]
Application Notes and Protocols for the Heck Coupling Reaction of (6-Bromohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocol for performing the Heck coupling reaction with (6-bromohexyl)benzene. The content is structured to offer not only a step-by-step procedure but also a deep understanding of the reaction's principles, nuances, and common challenges.
Introduction: The Power of Palladium in Carbon-Carbon Bond Formation
The Mizoroki-Heck reaction, more commonly known as the Heck reaction, stands as a cornerstone of modern organic synthesis. This Nobel Prize-winning transformation facilitates the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1][2] Its significance lies in its broad functional group tolerance and its ability to construct complex molecular architectures from readily available starting materials, making it an invaluable tool in pharmaceutical and materials science research.[3] This document focuses on the application of the Heck reaction to this compound, an aryl bromide with a flexible alkyl chain, offering insights into its reactivity and providing a robust protocol for its successful coupling.
Delving into the Mechanism: A Palladium-Catalyzed Dance
The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
The catalytic cycle can be broken down into four key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) complex.[2]
-
Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center. This is followed by the insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond.[2]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.[2]
-
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HBr, facilitated by a base, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][4]
Figure 1. A simplified representation of the Heck coupling catalytic cycle.
Experimental Protocol: Coupling of this compound with Styrene
This protocol provides a detailed procedure for the Heck coupling of this compound with styrene as a model alkene.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Styrene | ≥99%, inhibitor-free | Commercially Available | Pass through a short column of basic alumina to remove inhibitor before use. |
| Palladium(II) acetate (Pd(OAc)₂) | ≥99.9% | Commercially Available | Catalyst precursor. |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | ≥98% | Commercially Available | Ligand. |
| Triethylamine (Et₃N) | ≥99.5% | Commercially Available | Base. Should be distilled before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Solvent. |
| Diethyl ether | Anhydrous | Commercially Available | For workup. |
| Saturated aq. NH₄Cl | Prepared in-house | For workup. | |
| Brine | Prepared in-house | For workup. | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | For drying. | |
| Silica gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment Setup
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Heating mantle with a temperature controller
-
Standard laboratory glassware for workup and purification
Figure 2. A flowchart illustrating the experimental workflow for the Heck coupling reaction.
Reaction Procedure
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL) to the flask and stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.
-
To this mixture, add this compound (1.0 mmol, 1.0 eq.), styrene (1.2 mmol, 1.2 eq.), and triethylamine (1.5 mmol, 1.5 eq.).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).
Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Expert Insights and Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the use of high-purity palladium precursor and ligand. Consider using a pre-catalyst or a different palladium source like Pd(PPh₃)₄. |
| Insufficiently inert atmosphere | Thoroughly dry all glassware and use anhydrous solvents. Maintain a positive pressure of inert gas throughout the reaction. | |
| Impure reagents | Purify the alkene to remove inhibitors. Distill the base and solvent if necessary. | |
| Formation of Side Products | Alkene isomerization | The use of certain bases or prolonged reaction times can lead to isomerization of the product.[2] Consider using a milder base or optimizing the reaction time. |
| Homocoupling of the aryl bromide | This can occur at higher temperatures. Lowering the reaction temperature or using a more efficient catalyst system can mitigate this. | |
| Reduction of the aryl bromide | Traces of water or other protic sources can lead to the reduction of the aryl bromide. Ensure anhydrous conditions. | |
| Difficulty in Purification | Residual catalyst | Proper workup is crucial. Washing with aqueous ammonium chloride helps to remove palladium residues. |
| High-boiling solvent (DMF) | Ensure complete removal of DMF under high vacuum. An aqueous workup helps in removing the bulk of the DMF. |
Conclusion
The Heck coupling reaction is a robust and versatile method for the synthesis of substituted alkenes. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this reaction with substrates like this compound to generate valuable compounds for various applications in drug discovery and materials science. The provided protocol and troubleshooting guide serve as a solid foundation for the practical application of this powerful synthetic tool.
References
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Wikipedia. (2023, October 29). Heck reaction.
- Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- ResearchGate. (n.d.). of reaction conditions for the Heck reaction of bromobenzene with butyl acrylate a.
- HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. (n.d.).
- Yaşar, S., Özcan, E. Ö., Gürbüz, N., Çetinkaya, B., & Özdemir, İ. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649–659. [Link]
- Biological and Molecular Chemistry. (2025, April 12). Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene.
- ResearchGate. (n.d.). Heck coupling reaction of aryl halides with butyl acrylate.
- Pearson. (2022, July 22). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons.
- PubMed. (2001). Six- and eightfold palladium-catalyzed cross-coupling reactions of hexa- and octabromoarenes.
- RSC Publishing. (n.d.). Palladium-catalyzed intermolecular Heck reaction of alkyl halides.
- Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions.
- de Vries, J. G. (n.d.). The Heck reaction in the production of fine chemicals. University of Groningen.
- National Institutes of Health. (n.d.). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions.
- ResearchGate. (2016, September 1). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile.
- ChemRxiv. (n.d.). Unactivated Pd-Catalyzed Oxidative Cross-Coupling Reactions of Arenes with Benzene.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Williamson Ether Synthesis of Aryl Ethers using (6-Bromohexyl)benzene
Introduction: Strategic Synthesis of Aryl Ethers
The Williamson ether synthesis stands as a cornerstone of organic chemistry, prized for its reliability and versatility in forging the ether linkage.[1][2] This venerable reaction, proceeding via an SN2 mechanism, involves the nucleophilic displacement of a halide by an alkoxide or phenoxide ion.[2] For researchers and professionals in drug development, mastering this synthesis is pivotal for accessing a vast array of molecular architectures. This guide provides an in-depth exploration of the Williamson ether synthesis, specifically focusing on the use of (6-Bromohexyl)benzene as a primary alkyl halide. This substrate is particularly valuable as it introduces a phenylhexyl moiety, a common scaffold in pharmacologically active compounds and advanced materials.
This document eschews a rigid template, instead offering a holistic guide grounded in mechanistic understanding and practical application. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system for achieving high-yield, high-purity synthesis of aryl ethers.
Mechanistic Underpinnings: The SN2 Pathway
The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3][2] The reaction is initiated by the deprotonation of an alcohol or phenol to form a potent nucleophile, the alkoxide or phenoxide ion. This nucleophile then attacks the electrophilic carbon of the alkyl halide in a concerted, single-step mechanism, leading to the formation of the ether and the displacement of the halide leaving group.[1]
Key Considerations for Success:
-
Substrate Selection: The SN2 mechanism is highly sensitive to steric hindrance.[2] Therefore, the alkyl halide should ideally be primary, such as this compound, to minimize competing elimination reactions (E2). Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield the alkene via elimination.[2]
-
Nucleophile Choice: The alkoxide or phenoxide can be primary, secondary, or tertiary. When synthesizing an unsymmetrical ether, the more sterically hindered group should be part of the nucleophile.[1]
-
Leaving Group: The efficiency of the displacement is dependent on the nature of the leaving group. For alkyl halides, the reactivity follows the trend: I > Br > Cl.
-
Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are optimal for Williamson ether synthesis.[1][4] These solvents effectively solvate the cation of the alkoxide salt, leaving the "naked" and highly reactive anion to participate in the nucleophilic attack. Protic solvents, conversely, can solvate the nucleophile through hydrogen bonding, diminishing its reactivity.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the Williamson ether synthesis using this compound.
Caption: General workflow for the Williamson ether synthesis.
Experimental Protocols: Synthesis of 1-Phenoxy-6-phenylhexane
This section provides a detailed, step-by-step protocol for the synthesis of 1-phenoxy-6-phenylhexane from phenol and this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Phenol | 94.11 | 1.0 g | 10.6 mmol | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.47 g | 11.7 mmol | 1.1 |
| This compound | 241.16 | 2.8 g | 11.6 mmol | 1.1 |
| Anhydrous Dimethylformamide (DMF) | - | 50 mL | - | - |
| Diethyl Ether | - | As needed | - | - |
| Saturated aq. Ammonium Chloride (NH4Cl) | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO4) | - | As needed | - | - |
Protocol 1: Synthesis of 1-Phenoxy-6-phenylhexane
-
Preparation of the Nucleophile (Sodium Phenoxide):
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 g, 10.6 mmol).
-
Add anhydrous DMF (30 mL) and stir until the phenol has completely dissolved.
-
Carefully add sodium hydride (0.47 g of a 60% dispersion in mineral oil, 11.7 mmol) portion-wise at 0 °C (ice bath). Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care. Hydrogen gas is evolved during this step.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium phenoxide.
-
-
SN2 Reaction:
-
In a separate flask, dissolve this compound (2.8 g, 11.6 mmol) in anhydrous DMF (20 mL).
-
Add the solution of this compound dropwise to the sodium phenoxide solution at room temperature.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Extraction:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL) to neutralize any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add diethyl ether (50 mL) and water (50 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude 1-phenoxy-6-phenylhexane can be purified by flash column chromatography on silica gel.[5]
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 1-phenoxy-6-phenylhexane as a colorless oil.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature (up to 100 °C).[1] Ensure the base is of good quality and the solvent is anhydrous. |
| Competing elimination (E2) reaction. | Use a less sterically hindered base if possible. Maintain the lowest effective reaction temperature. | |
| Presence of Unreacted Phenol | Insufficient base or incomplete deprotonation. | Use a slight excess of a strong base like NaH. Ensure the phenol is dry. |
| Incomplete reaction. | As above, increase reaction time or temperature. | |
| Formation of Alkene Byproduct | Elimination reaction is favored. | This is less likely with a primary halide like this compound but can be minimized by using a less basic nucleophile if possible or lower reaction temperatures. |
| C-Alkylation of Phenoxide | Phenoxide is an ambident nucleophile. | The use of polar aprotic solvents like DMF or DMSO generally favors O-alkylation. |
Visualizing the Reaction Mechanism
The following diagram illustrates the SN2 mechanism for the reaction between sodium phenoxide and this compound.
Caption: S_N_2 mechanism of the Williamson ether synthesis.
Conclusion
The Williamson ether synthesis remains an indispensable tool for the construction of ether linkages. By leveraging a thorough understanding of its SN2 mechanism and the factors that influence its outcome, researchers can effectively employ substrates like this compound to synthesize a diverse range of aryl ethers. The protocols and insights provided herein are designed to empower scientists in their pursuit of novel molecular entities, ensuring both efficiency and high fidelity in their synthetic endeavors.
References
- BYJU'S. Williamson Ether Synthesis reaction. [Link]
- ChemTalk. Williamson Ether Synthesis. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- BYJU'S. Williamson Ether Synthesis reaction. [Link]
- Utah Tech University. Williamson Ether Synthesis. [Link]
- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-413. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
Sources
Application Notes & Protocols: Optimizing the Barbier Reaction for the Synthesis of 1-Phenylheptan-2-ol from (6-Bromohexyl)benzene
Introduction: The Strategic Advantage of the Barbier Reaction
In the landscape of carbon-carbon bond formation, the Barbier reaction occupies a unique and advantageous position. First described by Philippe Barbier in 1899, it offers a powerful one-pot method for coupling organic halides with carbonyl compounds in the presence of a metal.[1][2] This process is mechanistically related to the more widely known Grignard reaction, developed by Barbier's student, Victor Grignard. The critical distinction lies in its execution: the Barbier reaction generates the reactive organometallic intermediate in situ, in the presence of the electrophilic carbonyl substrate.[3][4][5]
This "one-pot" nature provides significant practical benefits, particularly when dealing with organometallic species that are unstable and cannot be isolated or stored.[3][4] For a substrate like (6-Bromohexyl)benzene, a bifunctional molecule with a reactive alkyl halide and a stable aromatic ring, the Barbier reaction provides a direct and efficient route to synthesize more complex structures, such as substituted long-chain alcohols, which are valuable precursors in drug development and materials science.[6] This guide provides a deep dive into the reaction conditions, mechanism, and a detailed protocol for the Barbier reaction of this compound with acetaldehyde to yield 1-phenylheptan-2-ol.
Reaction Mechanism: A Single-Electron Transfer Pathway
The efficacy of the Barbier reaction is rooted in a well-orchestrated sequence of elementary steps initiated at the metal's surface. While debated for over a century, the mechanism is generally understood to proceed via a single-electron transfer (SET) pathway rather than a simple oxidative insertion for many metal systems.[1][3]
-
Electron Transfer and Radical Formation: The reaction initiates with the transfer of a single electron from the metal surface (e.g., Magnesium) to the alkyl halide (this compound). This forms a radical anion which rapidly fragments, yielding an alkyl radical and a halide anion.
-
Formation of the Organometallic Nucleophile: A second electron transfer from the metal to the alkyl radical generates the organometallic species (a Grignard-like reagent in the case of Mg). This species is formed directly on the metal surface.
-
Nucleophilic Addition: The newly formed carbanion, being highly nucleophilic, immediately attacks the electrophilic carbon of the carbonyl group (acetaldehyde) present in the same reaction vessel. This forms a metal alkoxide intermediate.
-
Protonolysis (Workup): The final product, a secondary alcohol (1-phenylheptan-2-ol), is obtained upon hydrolytic workup, which protonates the alkoxide.[3]
The in situ nature of this process minimizes side reactions like Wurtz coupling, which can be problematic when preparing sterically hindered or unstable Grignard reagents separately.[7]
Caption: The Barbier reaction mechanism proceeding via a single-electron transfer (SET) pathway.
Detailed Experimental Protocol
This protocol details the synthesis of 1-phenylheptan-2-ol from this compound and acetaldehyde using magnesium metal.
Materials and Reagents:
-
This compound (≥98%)
-
Magnesium turnings
-
Iodine (crystal)
-
Acetaldehyde (≥99.5%, freshly distilled)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (reagent grade)
-
Hexanes (reagent grade)
-
Silica gel (for column chromatography)
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
125 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Apparatus Setup and Inert Atmosphere:
-
Assemble the three-neck flask with the condenser, dropping funnel, and a gas inlet. Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
-
Magnesium Activation:
-
Place magnesium turnings (1.5 equivalents) into the reaction flask.
-
Add a single small crystal of iodine.
-
Gently heat the flask with a heat gun under the inert atmosphere until the purple iodine vapor is observed and subsequently dissipates. This indicates the activation of the magnesium surface by etching away the passivating oxide layer.
-
Allow the flask to cool to room temperature.
-
-
Reagent Preparation:
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in 100 mL of anhydrous THF.
-
Add acetaldehyde (1.2 equivalents) directly to the reaction flask containing the activated magnesium turnings and 50 mL of anhydrous THF. Cool the flask to 0 °C using an ice bath.
-
-
Reaction Execution:
-
Begin vigorous stirring of the acetaldehyde/magnesium suspension.
-
Add the this compound solution from the dropping funnel dropwise over a period of 60-90 minutes. The reaction is exothermic; maintain the temperature between 0-10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting bromide.
-
Upon completion, cool the flask back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous NH₄Cl solution dropwise. This will hydrolyze the magnesium alkoxide and neutralize any remaining magnesium.
-
If a large amount of solid persists, 1 M HCl can be added cautiously until the solids dissolve.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with 75 mL portions of ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 1-phenylheptan-2-ol.
-
Experimental Workflow Diagram
Sources
Sonogashira coupling of (6-Bromohexyl)benzene with terminal alkynes
An Application Guide to the Sonogashira Coupling of (6-Bromohexyl)benzene with Terminal Alkynes
Introduction: Expanding the Frontiers of C-C Bond Formation
The Sonogashira reaction, a palladium and copper co-catalyzed cross-coupling of terminal alkynes with sp²-hybridized carbons (aryl or vinyl halides), is a cornerstone of modern organic synthesis.[1][2][3] Its reliability and tolerance of diverse functional groups have cemented its role in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4][5]
This guide ventures beyond the conventional, addressing the more nuanced challenge of coupling terminal alkynes with sp³-hybridized carbons, specifically focusing on this compound. This C(sp³)–C(sp) bond formation is a synthetically valuable transformation that is often complicated by competing side reactions, such as β-hydride elimination, when using traditional palladium catalysts. This document serves as a detailed application note and protocol for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and a practical, field-tested methodology for successfully navigating this advanced application of cross-coupling chemistry. We will explore the mechanistic hurdles and present a robust protocol, likely employing alternative catalytic systems such as those based on nickel, which have shown significant promise for these challenging substrates.[6][7]
Mechanistic Insights: The C(sp³)–X Coupling Challenge
To appreciate the intricacies of coupling an alkyl halide like this compound, one must first understand the canonical Sonogashira mechanism and the specific reasons it falters with sp³ carbons.
The Classic Palladium/Copper Catalytic Cycle (for C(sp²)–X)
The traditional Sonogashira reaction operates via two interconnected catalytic cycles.[8][9]
-
Palladium Cycle : A Pd(0) species undergoes oxidative addition into the aryl/vinyl-halide bond.
-
Copper Cycle : A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation : The organic moiety is transferred from copper to the palladium center.
-
Reductive Elimination : The final coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
// Palladium Cycle Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd_complex [label="R¹-Pd(II)(X)L₂\n(Oxidative Addition Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; transmetal [label="R¹-Pd(II)(C≡CR²)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Copper Cycle Nodes cu_cycle [shape=ellipse, label="Copper Cycle", style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; alkyne [label="H-C≡C-R²", shape=plaintext, fontcolor="#202124"]; cu_acetylide [label="Cu-C≡C-R²", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reagents & Products r1x [label="R¹-X\n(Aryl/Vinyl Halide)", shape=plaintext, fontcolor="#202124"]; product [label="R¹-C≡C-R²\n(Coupled Product)", shape=plaintext, fontcolor="#202124"]; base [label="Base", shape=plaintext, fontcolor="#5F6368"]; cuI [label="Cu(I)X", shape=plaintext, fontcolor="#5F6368"];
// Palladium Cycle Edges r1x -> pd0 [style=invis]; // for positioning pd0 -> pd_complex [label=" Oxidative\n Addition"]; pd_complex -> transmetal [label=" Transmetalation"]; transmetal -> pd0 [label=" Reductive\n Elimination"]; transmetal -> product [style=dashed, arrowhead=none];
// Copper Cycle Edges {rank=same; alkyne; cu_cycle} alkyne -> cu_cycle [label=" + Cu(I)X\n + Base", dir=back]; cu_cycle -> cu_acetylide; cu_acetylide -> pd_complex [style=dashed, label=" "];
// Invisible edges for layout edge[style=invis]; pd0 -> cu_cycle;
}
Figure 1: The dual catalytic cycle of the classic Sonogashira reaction.
Why Alkyl Halides Pose a Problem
The direct application of the classic Sonogashira protocol to alkyl halides is often unsuccessful due to two primary factors:
-
Slow Oxidative Addition: The oxidative addition of a C(sp³)–X bond to a Pd(0) center is significantly slower than that of a C(sp²)–X bond.
-
β-Hydride Elimination: Once the alkyl-palladium intermediate is formed, it is highly susceptible to β-hydride elimination if a hydrogen atom is present on the carbon beta to the palladium center. This side reaction leads to the formation of an alkene and a palladium-hydride species, terminating the desired cross-coupling cycle. For this compound, this is the dominant competing pathway.
To circumvent these issues, catalyst systems have been developed that either accelerate the cross-coupling pathway to outcompete elimination or operate via a different mechanism altogether. Nickel-based catalysts, particularly those supported by pincer ligands, have proven highly effective for the Sonogashira-type coupling of non-activated alkyl halides.[6][7]
Protocol Design and Parameter Optimization
The selection of the catalyst, base, and solvent is not arbitrary; each component is chosen to favor the C(sp³)–C(sp) bond formation and suppress undesired side reactions. For the coupling of this compound, a nickel-pincer complex is recommended as the catalyst of choice.[6]
| Component | Example | Role & Rationale | Typical Range |
| Alkyl Halide | This compound | The electrophilic sp³ carbon source. Bromides are a good balance of reactivity and stability. | 1.0 equiv |
| Terminal Alkyne | Phenylacetylene | The nucleophilic sp carbon source. A variety of functional groups are tolerated. | 1.2 - 1.5 equiv |
| Catalyst | [iPrCNN-Ni-Br] | The primary catalyst. Nickel is more effective than palladium for oxidative addition to C(sp³)-X bonds and can suppress β-hydride elimination.[6] | 2 - 5 mol% |
| Co-catalyst | Copper(I) Iodide (CuI) | Facilitates the formation of the reactive acetylide species, increasing the reaction rate. | 5 - 10 mol% |
| Base | Cesium Carbonate (Cs₂CO₃) | Deprotonates the terminal alkyne. A strong, non-nucleophilic inorganic base is required for efficient acetylide formation.[6] | 2.0 - 3.0 equiv |
| Additive | Sodium Iodide (NaI) | Promotes an in-situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide, which undergoes faster oxidative addition.[6] | 1.0 - 2.0 equiv |
| Solvent | Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent that helps to dissolve the reagents and can facilitate the catalytic cycle. NMP is also a viable alternative.[1][6] | 0.1 - 0.5 M |
| Temperature | 80 - 120 °C | Elevated temperatures are necessary to overcome the activation energy for the oxidative addition of the alkyl halide.[10] | Varies by substrate |
Detailed Experimental Protocol
This protocol describes the coupling of this compound with phenylacetylene as a representative example.
Materials & Equipment:
-
This compound
-
Phenylacetylene
-
Nickel Catalyst (e.g., [iPrCNN-Ni-Br])
-
Copper(I) Iodide (CuI)
-
Cesium Carbonate (Cs₂CO₃), anhydrous
-
Sodium Iodide (NaI), anhydrous
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Standard Schlenk line or glovebox
-
Oven-dried glassware (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
-
Inert gas (Argon or high-purity Nitrogen)
-
Solvents for work-up and chromatography (e.g., Diethyl ether, Hexanes, Ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the nickel catalyst (e.g., 5 mol%), CuI (10 mol%), Cs₂CO₃ (2.0 equiv), and NaI (1.5 equiv).
-
Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under high vacuum and gently heat with a heat gun to remove any adsorbed moisture.
-
Backfill the flask with inert gas. Repeat this evacuate/backfill cycle three times to ensure a completely inert atmosphere.[11]
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add this compound (1.0 equiv, e.g., 1.0 mmol).
-
Add anhydrous DMSO (e.g., 5 mL) via syringe.
-
Finally, add phenylacetylene (1.2 equiv) dropwise via syringe.
-
-
Reaction Execution:
-
Fit the flask with a condenser (also under an inert atmosphere).
-
Lower the flask into a preheated oil bath set to the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously.
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
A typical reaction time is 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the flask to room temperature.
-
Dilute the reaction mixture with diethyl ether (or another suitable organic solvent) and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
The purified product, (8-phenyloct-7-yn-1-yl)benzene, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its identity and purity.
-
Workflow and Troubleshooting
A systematic approach is crucial for success. The following diagram outlines the experimental workflow.
// Nodes prep [label="1. Preparation\n(Dry Glassware, Weigh Reagents)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="2. Inert Atmosphere Setup\n(Evacuate/Backfill Cycles)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; addition [label="3. Reagent Addition\n(Solvent, Substrates)", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="4. Reaction\n(Heat & Stir)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="5. Monitoring\n(TLC / GC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="6. Aqueous Work-up\n(Extraction & Drying)", fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="7. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; char [label="8. Characterization\n(NMR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges prep -> setup; setup -> addition; addition -> reaction; reaction -> monitor; monitor -> reaction [label=" Incomplete?", style=dashed]; monitor -> workup [label=" Complete"]; workup -> purify; purify -> char; }
Figure 2: Step-by-step experimental workflow for the C(sp³)–C(sp) coupling.
Even with a robust protocol, challenges can arise. The following table provides guidance on common issues.
| Problem | Plausible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Insufficient temperature.3. Ineffective base or solvent. | 1. Use fresh catalyst and ensure rigorous inert conditions.2. Increase the reaction temperature in 10-20 °C increments.[10]3. Screen alternative bases (e.g., K₃PO₄) or solvents (e.g., NMP, Dioxane). |
| Alkyne Homocoupling | 1. Presence of oxygen (promotes Glaser coupling).2. High concentration of copper acetylide. | 1. Improve inert atmosphere technique; degas solvent thoroughly.2. Reduce the loading of CuI or consider a copper-free protocol if a suitable one exists for your substrate. |
| Decomposition of Starting Material | 1. Reaction temperature is too high.2. Substrate is unstable to the basic conditions. | 1. Lower the reaction temperature and accept a longer reaction time.2. Screen milder bases (e.g., organic amines like DBU), though this may reduce yield. |
References
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes. Royal Society of Chemistry. [Link]
- Sonogashira coupling of alkyl halides.
- Sonogashira troubleshooting help needed. Reddit. [Link]
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
- Copper-free Sonogashira cross-coupling reactions: an overview.
- Enantioselective palladium/copper-catalyzed C–C σ-bond activation synergized with Sonogashira-type C(sp3)–C(sp) cross-coupling alkynylation. Royal Society of Chemistry. [Link]
- Copper-free Sonogashira cross-coupling reactions: an overview. Royal Society of Chemistry. [Link]
- Sonogashira coupling. YouTube. [Link]
- Enantioselective palladium/copper-catalyzed C–C σ-bond activation synergized with Sonogashira-type C(sp3)–C(sp) cross-coupling alkynylation.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of (6-Bromohexyl)benzene in the Synthesis of Pharmaceutical Intermediates
Section 1: Introduction and Strategic Importance
In the landscape of pharmaceutical development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of a drug candidate. (6-Bromohexyl)benzene (CAS: 27976-27-8) has emerged as a particularly valuable intermediate due to its unique bifunctional nature. Its structure comprises a lipophilic 6-phenylhexyl tail, a common motif for modulating receptor affinity and pharmacokinetic properties, and a terminal bromine atom that serves as a versatile reactive handle for a multitude of synthetic transformations.[1][2]
This combination allows for the strategic introduction of a flexible, non-polar chain into a core scaffold, which can be pivotal for optimizing ligand-receptor interactions. The phenyl group can engage in π-stacking interactions, while the hexyl chain provides the conformational flexibility to access deep hydrophobic pockets within a biological target.[2] Consequently, this compound is a key starting material for constructing analogs of various therapeutic agents, most notably in the development of Selective Estrogen Receptor Modulators (SERMs) and other drug candidates where a long-chain hydrophobic moiety is desired.[3][4][5] This guide provides an in-depth exploration of its properties, core reactivity, and field-proven protocols for its application in pharmaceutical synthesis.
Section 2: Physicochemical Properties and Critical Safety Protocols
A thorough understanding of the reagent's properties and adherence to strict safety protocols are prerequisites for its successful and safe implementation in any laboratory setting.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 27976-27-8 | [1] |
| Molecular Formula | C₁₂H₁₇Br | [1] |
| Molecular Weight | 241.17 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 115-118 °C at 6 mmHg | [1] |
| Density | ~1.197 g/cm³ | [1] |
Safety, Handling, and Storage
This compound, like many organobromine compounds, requires careful handling to ensure personnel safety and experimental integrity.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-retardant lab coat.[6][7]
-
Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[8][9] Avoid contact with skin and eyes. Take precautionary measures against static discharge, as organic vapors can form explosive mixtures with air.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and other sources of ignition.[6][8]
-
Spill Management: In case of a spill, evacuate the area. Contain the spillage using a non-combustible absorbent material such as sand, earth, or vermiculite. Collect the material in a suitable container for disposal.[8] Do not allow the product to enter drains.[8]
-
Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations. This should be handled by a licensed waste management company.[7][8]
Section 3: Core Reactivity and Synthetic Transformations
The synthetic utility of this compound stems from the reactivity of the C-Br bond, which can be exploited in three primary classes of reactions fundamental to pharmaceutical synthesis.
Caption: Key synthetic pathways for this compound.
Nucleophilic Substitution: Alkylation Reactions
The primary alkyl bromide structure of this compound makes it an excellent substrate for Sₙ2 reactions. This allows it to function as a robust alkylating agent, introducing the 6-phenylhexyl moiety onto a wide range of nucleophiles.
-
Causality: In drug design, attaching a flexible lipophilic tail can enhance membrane permeability and binding affinity to hydrophobic pockets of target proteins. This reaction is a direct and efficient method to achieve this modification.
-
Common Nucleophiles: Phenoxides (forming ethers), amines (forming secondary or tertiary amines), and thiolates (forming thioethers) are commonly used.
-
Application Context: This chemistry is central to the synthesis of analogs of SERMs like Raloxifene and Arzoxifene, where side chains are attached to a phenolic oxygen on the core scaffold.[3][4][10]
Organometallic Formation: Grignard Reagent
Treatment of this compound with magnesium metal in an anhydrous ether solvent transforms the electrophilic alkyl halide into a highly nucleophilic organometallic species: (6-phenylhexyl)magnesium bromide.[11][12]
-
Causality: This polarity reversal (umpolung) is a powerful strategy for carbon-carbon bond formation. It allows the 6-phenylhexyl group to act as a nucleophile, attacking a variety of electrophilic carbon centers.
-
Synthetic Utility: The resulting Grignard reagent can be used to synthesize alcohols (from aldehydes/ketones), carboxylic acids (from CO₂), and ketones (from nitriles or acid chlorides), dramatically expanding the molecular complexity of pharmaceutical intermediates.[13][14]
Palladium-Catalyzed Cross-Coupling Reactions
Modern medicinal chemistry relies heavily on palladium-catalyzed cross-coupling reactions to construct C-C and C-heteroatom bonds with high precision.[15] this compound is a suitable substrate for several of these transformative reactions.
-
Suzuki-Miyaura Coupling: This reaction couples the alkyl halide with an organoboron species (boronic acid or ester) to form a new carbon-carbon bond.[16] While less common for sp³-hybridized bromides than sp² ones, specialized conditions can facilitate this coupling, enabling the connection of the 6-phenylhexyl chain to diverse aromatic and heterocyclic systems.[15][17]
-
Sonogashira Coupling: This reaction forms a C-C bond between this compound and a terminal alkyne.[18] The resulting internal alkyne is a valuable functional group in drug molecules, serving as a rigid linker or a precursor for further transformations.[19][20]
Section 4: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationales. They represent common, high-yield applications of this compound in a research setting.
Protocol 1: O-Alkylation of a Phenol with this compound
This protocol details a general procedure for synthesizing aryl-hexyl-phenyl ethers, a key step in creating analogs of SERMs.
Caption: Experimental workflow for O-Alkylation.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Dissolution: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the phenol. Stir the suspension for 15 minutes at room temperature.
-
Reagent Addition: Add this compound (1.1 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to afford the pure aryl-hexyl-phenyl ether.
Protocol 2: Preparation of (6-Phenylhexyl)magnesium Bromide
This protocol describes the formation of the Grignard reagent, a potent nucleophilic intermediate. Extreme care must be taken to maintain anhydrous conditions.[12]
Materials:
-
Magnesium (Mg) turnings (1.5 eq)
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (I₂), one small crystal
-
Anhydrous workup/titration reagents as needed
Procedure:
-
Setup: Assemble a three-neck flask equipped with a reflux condenser, a dropping funnel, and a gas inlet. Flame-dry the entire apparatus under a high vacuum and allow it to cool to room temperature under a positive pressure of argon.
-
Magnesium Activation: Place the magnesium turnings (1.5 eq) in the flask. Add one small crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed. This helps to activate the magnesium surface.
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. Prepare a solution of this compound (1.0 eq) in anhydrous THF in the dropping funnel. Add ~10% of the bromide solution to the magnesium suspension. The reaction is initiated when the iodine color fades and gentle bubbling or an exotherm is observed. Gentle warming may be required.
-
Grignard Formation: Once initiated, dilute the reaction with additional anhydrous THF and begin the slow, dropwise addition of the remaining this compound solution at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete conversion. The resulting grey/brown solution of (6-phenylhexyl)magnesium bromide is now ready for use in subsequent reactions. The concentration can be determined via titration before use.[12]
Section 5: Case Study - Synthesis of Lipophilic Side-Chain Analogs of SERMs
Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and Arzoxifene are cornerstone therapies for osteoporosis and breast cancer prevention.[3][4][21] Their structures feature a core heterocyclic scaffold and a side chain that is crucial for receptor modulation. While marketed SERMs often contain an aminoethoxy side chain, the synthesis of analogs with different lipophilic tails is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and optimize properties. This compound is an ideal reagent for this purpose.
The general synthetic logic involves the alkylation of a phenolic hydroxyl group on a pre-formed core scaffold, such as a substituted benzothiophene.
Caption: Generalized synthesis of a SERM analog.
This strategy allows researchers to systematically replace the standard side chain with the 6-phenylhexyl group. The resulting analog can then be evaluated for its binding affinity to estrogen receptors (ERα and ERβ), its agonist/antagonist activity in different tissues (bone, breast, uterus), and its pharmacokinetic profile. The introduction of the 6-phenylhexyl chain is hypothesized to enhance non-polar interactions within the ligand-binding domain of the receptor, potentially altering the pharmacological outcome.[3]
Section 6: Conclusion
This compound is more than a simple alkyl halide; it is a strategic tool for medicinal chemists. Its well-defined reactivity allows for its reliable incorporation into complex molecules via robust alkylation, Grignard, and cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to leverage the unique properties of this intermediate, facilitating the efficient synthesis and exploration of novel pharmaceutical candidates. Adherence to the detailed safety and handling procedures is paramount to ensuring a safe and productive research environment.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Safe Handling and Storage of this compound (CAS 27976-27-8): Best Practices for Chemical Users.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound (CAS 27976-27-8): A Key Intermediate for Chemical Synthesis.
- Chevron Phillips Chemical. Safety Data Sheet - Benzene.
- Glase, S. A., et al. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Med. Chem. Lett.
- Grese, T. A., et al. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. J Med Chem. 1997 May 9;40(10):1407-16.
- Fisher Scientific. Safety Data Sheet - Hexakis(bromomethyl)benzene.
- Singh, R., et al. Synthesis of Raloxifene. ResearchGate.
- Reddy, G. J., et al. Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Org Chem Ind J. 2018;14(3):128.
- Benchchem. The Discovery and Synthesis of Arzoxifene: A Technical Guide.
- MedChemExpress. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator.
- ResearchGate. Pharmaceutical syntheses featuring the Grignard reaction.
- ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
- Wikipedia. Arzoxifene.
- Wikipedia. Suzuki reaction.
- Synquest Labs. Safety Data Sheet - (1-Bromoethyl)benzene.
- RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
- YouTube. Grignard Reaction Experiment Part 1, Prelab.
- Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. PMC.
- Benchchem. Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-(prop-1-en-2-yl)benzene.
- JOCPR. Exploring the Effects of Aromatic Compounds on Medicinal Chemistry.
- PubMed. Micelle-Mediated Sonogashira Coupling for DNA-Encoded Library Synthesis.
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- 19. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Micelle-Mediated Sonogashira Coupling for DNA-Encoded Library Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Functionalizing surfaces with self-assembled monolayers of (6-bromohexyl)benzene derivatives
Topic: Functionalizing Surfaces with Self-Assembled Monolayers of (6-bromohexyl)benzene Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Bromo-Terminated Interfaces
The precise control of surface chemistry is a cornerstone of modern materials science, nanotechnology, and drug development. Self-assembled monolayers (SAMs) provide an elegant and robust methodology for tailoring interfacial properties at the molecular level.[1][2] This guide focuses on a particularly versatile class of SAMs: those derived from this compound.
The unique architecture of these molecules—a stable aromatic ring for ordered packing, a flexible hexyl spacer, and a reactive terminal bromine atom—creates a surface that is not an end in itself, but rather a highly adaptable platform for subsequent chemical transformations. The terminal bromine acts as a key synthetic handle, allowing for a wide range of post-assembly modifications, from nucleophilic substitutions to surface-initiated polymerizations.[3][4] This "grafting-to" or "grafting-from" capability is invaluable for applications ranging from high-sensitivity biosensors to the development of advanced biomaterials and drug delivery systems.[5][6]
This document provides a comprehensive guide to the synthesis of the necessary precursor molecules, detailed protocols for the formation of SAMs on both gold and silicon dioxide substrates, advanced characterization techniques, and protocols for subsequent surface functionalization reactions.
Part 1: Precursor Molecule Synthesis
To form a stable SAM, the this compound core must be derivatized with a headgroup that has a strong, specific affinity for the chosen substrate. For gold surfaces, a thiol (-SH) group is the "gold standard," forming a stable Au-S bond.[7] For silicon dioxide (silica) and other oxide surfaces, an organosilane, such as a trichlorosilane (-SiCl₃), is required to form robust siloxane (Si-O-Si) linkages.[1]
Synthesis of (4-(6-bromohexyl)phenyl)methanethiol for Gold Substrates
This proposed two-step synthesis starts from commercially available this compound and adds a thiol headgroup via a thioacetate intermediate.
Reaction Pathway
Caption: Synthesis of the thiol precursor for gold SAMs.
Synthesis of (6-bromohexyl)phenyltrichlorosilane for Silica Substrates
This pathway involves a Grignard reaction followed by reaction with silicon tetrachloride. This is a standard method for creating phenylsilanes.
Reaction Pathway
Caption: Synthesis of the trichlorosilane precursor for silica SAMs.
Part 2: Self-Assembled Monolayer Formation Protocols
The quality of a SAM is critically dependent on the cleanliness of the substrate and the deposition conditions. The following protocols are designed to produce highly ordered, dense monolayers.
Protocol for SAM formation on Gold Substrates
This protocol is adapted from standard procedures for alkanethiols on gold.[8][9][10]
Workflow
Caption: Workflow for SAM formation on gold substrates.
Detailed Steps:
-
Substrate Preparation (Critical Step):
-
Immerse gold-coated substrates in freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄: 30% H₂O₂). Extreme caution is required.
-
Allow to react for 5-10 minutes in a fume hood.
-
Carefully remove substrates and rinse copiously with deionized (DI) water, followed by absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas. Use immediately.[10]
-
-
SAM Solution Preparation:
-
Prepare a 1-5 mM solution of (4-(6-bromohexyl)phenyl)methanethiol in absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.[10]
-
-
Immersion and Self-Assembly:
-
Place the freshly cleaned gold substrates in a clean glass container.
-
Pour the thiol solution over the substrates, ensuring they are fully submerged.
-
Seal the container and, if possible, backfill with an inert gas like nitrogen or argon to minimize oxidation.[8]
-
Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.[10]
-
-
Rinsing and Purification:
-
Remove the substrates from the solution and rinse thoroughly with a stream of fresh absolute ethanol to remove physisorbed molecules.
-
Place the substrates in a beaker of fresh ethanol and sonicate for 1-3 minutes to remove any remaining loosely bound molecules.[10]
-
Perform a final rinse with ethanol and dry under a stream of nitrogen.
-
Protocol for SAM formation on Silicon Dioxide/Silica Substrates
This process relies on the reaction of the trichlorosilane headgroup with surface hydroxyl (-OH) groups, forming a covalent siloxane network. The presence of a thin layer of water on the surface is crucial for this process.
Workflow
Caption: Workflow for SAM formation on silica substrates.
Detailed Steps:
-
Substrate Preparation (Critical Step):
-
Clean silicon wafers (with native oxide) or glass slides by sonicating in acetone, then isopropanol (5 minutes each).
-
Generate a fresh, dense layer of surface hydroxyl groups by either:
-
Piranha Treatment: Immerse in Piranha solution for 15 minutes, followed by extensive rinsing with DI water.
-
UV-Ozone: Expose to a UV-Ozone cleaner for 15-20 minutes.
-
-
Rinse with DI water and dry thoroughly under a nitrogen stream. The surface should be hydrophilic.
-
-
SAM Solution Preparation (Moisture-Free):
-
All glassware must be oven-dried. The reaction must be performed under an inert atmosphere (glovebox or Schlenk line).
-
Prepare a ~1% (v/v) solution of (6-bromohexyl)phenyltrichlorosilane in an anhydrous solvent like toluene or hexane.
-
-
Immersion and Self-Assembly:
-
Immerse the cleaned, dry substrates in the silane solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature. The trichlorosilane groups will hydrolyze with trace surface water and polymerize into a siloxane network.
-
-
Rinsing and Curing:
-
Remove the substrates and rinse with fresh anhydrous toluene to remove excess silane.
-
Rinse sequentially with acetone and ethanol.
-
Dry under a nitrogen stream.
-
To complete the cross-linking of the siloxane network and remove any remaining water, cure (anneal) the substrates in an oven at 120°C for 1 hour.
-
Part 3: Characterization of the Bromo-Terminated Monolayer
Validating the quality and properties of the SAM is essential before proceeding with subsequent reactions. A combination of techniques should be used.
| Parameter | Technique | Expected Outcome / Value Range | Rationale & Notes |
| Surface Wettability | Contact Angle Goniometry | Advancing Water Contact Angle: 70-85° | The benzene ring and alkyl chain create a relatively hydrophobic surface. A low contact angle (<40°) suggests a disordered or contaminated layer. |
| Monolayer Thickness | Ellipsometry | ~1.3 - 1.6 nm | The exact thickness depends on the molecular tilt angle relative to the surface normal. Provides a good measure of monolayer presence and uniformity. |
| Surface Morphology | Atomic Force Microscopy (AFM) | Atomically flat surface with low RMS roughness (<0.5 nm). | Confirms the formation of a continuous and uniform monolayer without significant aggregation or pinhole defects.[3] |
| Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of C 1s, Br 3d, and S 2p (for Au) or Si 2p (for SiO₂). | Confirms the covalent attachment and the presence of the terminal bromine. The Br 3d peak should indicate a C-Br bond, not a metal-bromide.[3] |
| Molecular Ordering | Grazing-Angle Infrared Spectroscopy (GA-FTIR) | Characteristic peaks for aromatic C-H stretch (~3030 cm⁻¹) and aliphatic C-H stretches (~2850-2920 cm⁻¹). | The position and intensity of the methylene stretching modes can provide information about the conformational order (gauche/trans ratio) of the alkyl chains. |
Part 4: Post-Assembly Surface Functionalization
The terminal bromine is a versatile reactive site. The following protocols detail two common transformations.
Conversion of Bromine to Azide for "Click Chemistry"
The azide group is a powerful tool for bioconjugation via Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition ("Click Chemistry").[1]
Protocol:
-
Immerse the bromo-terminated SAM substrate in a solution of sodium azide (NaN₃, ~100 mM) in a polar aprotic solvent like Dimethylformamide (DMF).
-
Heat the reaction at 60-70°C for 12-24 hours under an inert atmosphere.
-
Remove the substrate and rinse thoroughly with DMF, followed by ethanol and DI water.
-
Dry under a nitrogen stream.
-
Validation: Successful conversion can be confirmed by the appearance of a strong, sharp azide peak (~2100 cm⁻¹) in the GA-FTIR spectrum and the appearance of the N 1s peak in the XPS spectrum.
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
The C-Br bond can act as an initiator for growing polymer brushes directly from the surface, allowing for dense, covalently attached polymer layers.[3]
Protocol (Example: Polymerizing Styrene):
-
Prepare the polymerization solution in a Schlenk flask under an inert atmosphere. For a typical reaction, this would consist of:
-
Monomer: Styrene
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent: Anisole or Toluene
-
-
De-gas the solution with several freeze-pump-thaw cycles.
-
Place the bromo-terminated SAM substrate into the flask under a positive pressure of inert gas.
-
Heat the reaction to the desired temperature (e.g., 90-110°C) and stir for the required time (1-24 hours, depending on desired polymer thickness).
-
Stop the polymerization by cooling and exposing the solution to air.
-
Remove the substrate and wash extensively with a good solvent for the polymer (e.g., toluene, THF) to remove any non-grafted polymer. Use sonication to aid this cleaning process.
-
Dry under a nitrogen stream.
-
Validation: Successful polymerization is confirmed by a significant increase in layer thickness as measured by ellipsometry and the appearance of characteristic polymer peaks in GA-FTIR and XPS spectra.
References
- Surface chemistry on self-assembled monolayers. TUE Research portal.
- On-Surface Reactions of Electronically Active Self-Assembled Monolayers for Electrode Work Function Tuning. ACS Materials Letters.
- Reactions and Reactivity in Self-Assembled Monolayers*. Angewandte Chemie International Edition.
- Applications of Self Assembled Monolayers(SAMs) for Biosensor. ResearchGate.
- Reactive self-assembled monolayers: from surface functionalization to gradient formation. Journal of Materials Chemistry B.
- Realized surface coatings. (A) Overview of the examined self-assembled.... ResearchGate.
- Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate.
- Synthesis of Thiol-derivatised Gold Nanoparticles in a Two-phase Liquid-Liquid System. Moodle@Units.
- Substrate Materials for Biomolecular Immobilization within Electrochemical Biosensors. MDPI.
- Synthesis of Thiol-Derivatized Gold Nanoparticles in a 2-Phase Liquid-Liquid System. ResearchGate.
- Synthesis of thiol-derivatised gold nanoparticles in a two-phase Liquid–Liquid system. Journal of the Chemical Society, Chemical Communications.
- A New Approach to Generate Thiol-terminated SAMs on Gold. Agilent.
- Synthesis of a Silane Coupling Agent and Its Application in Silica/NR Composites. ResearchGate.
- self-assembled monolayers as platform for biosensors. Auburn University.
- Self-assembled monolayers for biosensors. PubMed.
- Synthesis, self-assembly and characterization of a novel push-pull thiophene-based chromophore on gold surface. ResearchGate.
- Molecular Level Structural Characterization of Self-Assembled Monolayers of Functionalized Bidentate Aromatic Thiols. University of Houston.
- Self-assembling biomolecules for biosensor applications. PMC - NIH.
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- 1. Reactive self-assembled monolayers: from surface functionalization to gradient formation - Materials Horizons (RSC Publishing) DOI:10.1039/C3MH00046J [pubs.rsc.org]
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- 3. research.tue.nl [research.tue.nl]
- 4. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]
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- 6. Self-assembled monolayers for biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Reagent Formation with (6-Bromohexyl)benzene
Welcome to the technical support center for the synthesis of (6-phenylhexyl)magnesium bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of forming Grignard reagents from long-chain alkyl halides like (6-bromohexyl)benzene. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My Grignard reaction won't start. What are the common causes and how can I initiate it?
Answer:
Failure to initiate is one of the most frequent hurdles in Grignard synthesis. The primary obstacle is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, preventing it from reacting with the alkyl halide.[1][2] Successful initiation hinges on disrupting this oxide layer to expose a fresh, reactive magnesium surface.[1][3]
Common Causes and Solutions:
| Possible Cause | Underlying Reason | Recommended Solution |
| Inactive Magnesium Surface | The MgO layer is impervious to the alkyl halide.[1] | Chemical Activation: Use activators that react with the MgO layer. Common choices include a few crystals of iodine (I₂) or a few drops of 1,2-dibromoethane (DBE).[1][2][4] The disappearance of iodine's purple color or the observation of ethylene gas bubbles from DBE indicates successful activation.[1][2] Physical Activation: Mechanically disrupt the oxide layer by crushing the magnesium turnings with a dry glass rod or by using sonication.[2][5][6] |
| Presence of Moisture | Grignard reagents are potent bases and are rapidly destroyed by water.[5][7][8] Even trace amounts of moisture on glassware or in the solvent can prevent the reaction from starting. | Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[9] Use anhydrous solvents, preferably freshly distilled over a suitable drying agent.[8][10] |
| Impure this compound | Impurities in the starting material can inhibit the reaction. | Purify the this compound by distillation before use. |
| Insufficient Local Concentration | The initial reaction requires a high enough concentration of the alkyl halide at the magnesium surface to begin. | Add a small portion of the this compound solution directly to the activated magnesium. Once initiation is confirmed by heat evolution or a color change, the rest of the solution can be added gradually.[3] |
Visual Indicators of Successful Initiation:
-
Disappearance of the activator's color (e.g., the purple of iodine).[1]
-
Spontaneous boiling of the solvent (especially with lower-boiling ethers).[1]
-
The appearance of a cloudy gray or brownish suspension.[1][11]
-
A noticeable increase in temperature, indicating an exothermic reaction.[12][13]
Question 2: I'm observing a significant amount of a dimeric byproduct. How can I minimize Wurtz coupling?
Answer:
The formation of 1,12-diphenyl-dodecane is a result of a Wurtz-type coupling reaction, where the newly formed Grignard reagent reacts with unreacted this compound.[14][15] This side reaction is particularly prevalent with primary alkyl halides and can significantly reduce the yield of the desired Grignard reagent.[16]
Strategies to Minimize Wurtz Coupling:
| Strategy | Scientific Rationale |
| Slow Addition Rate | Maintaining a low concentration of the alkyl halide in the reaction mixture minimizes the opportunity for it to encounter and react with the Grignard reagent.[14][17] Add the this compound solution dropwise to the vigorously stirred magnesium suspension. |
| Dilute Conditions | Using a larger volume of solvent keeps the concentrations of both the Grignard reagent and the alkyl halide low, disfavoring the bimolecular Wurtz reaction. |
| Lower Reaction Temperature | Higher temperatures can favor the coupling side reaction.[14][15] While some initial heating may be necessary for initiation, maintaining a gentle reflux or even a lower temperature after initiation can suppress byproduct formation. |
| Prompt Use of the Reagent | The longer the Grignard reagent is in contact with unreacted alkyl halide, the greater the chance of Wurtz coupling. It is best to use the Grignard reagent in the subsequent reaction step as soon as its formation is complete. |
Question 3: My reaction mixture turned dark brown or black. Is this normal, and what does it indicate?
Answer:
A color change to dark brown or black during Grignard reagent formation can be a sign of side reactions or impurities.[9][18] While a gray and cloudy appearance is typical, significant darkening may indicate decomposition.
Potential Causes:
-
Wurtz Coupling Products: The formation of finely divided metal byproducts from coupling reactions can lead to a darker appearance.[18]
-
Presence of Impurities: Impurities in the magnesium or the this compound can catalyze decomposition pathways.[18]
-
Overheating: Prolonged heating at high temperatures can promote the degradation of the Grignard reagent.[9]
If significant darkening occurs, it is advisable to assess the concentration of the active Grignard reagent via titration before proceeding to the next step.
Frequently Asked Questions (FAQs)
What is the best ether solvent for this reaction and why?
Tetrahydrofuran (THF) is generally preferred over diethyl ether for the formation of Grignard reagents from less reactive halides like this compound.[9][10] THF is a better Lewis base and solvates the magnesium center more effectively, which helps to stabilize the Grignard reagent and can facilitate its formation.[19][20]
| Solvent | Boiling Point | Advantages | Disadvantages |
| Tetrahydrofuran (THF) | 66 °C | Higher boiling point allows for a wider reaction temperature range. Better solvating ability for the magnesium complex.[20] | Can be more difficult to remove post-reaction. Higher tendency to form peroxides. |
| Diethyl Ether | 34.6 °C | Lower boiling point makes it easier to remove. Less prone to peroxide formation than THF. | Lower boiling point can make it difficult to maintain reflux without a proper condenser. Less effective at stabilizing the Grignard reagent.[19] |
What are the best practices for drying my glassware and solvent?
Strictly anhydrous (water-free) conditions are critical for successful Grignard reagent formation.[7][8]
-
Glassware: All glassware should be either flame-dried under a stream of inert gas (nitrogen or argon) or oven-dried at >120°C for several hours and allowed to cool in a desiccator or under an inert atmosphere.[9]
-
Solvents: Anhydrous solvents are commercially available but should be stored over molecular sieves to maintain dryness. For ultimate purity, solvents can be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF and diethyl ether) immediately before use.
How can I confirm the concentration of my newly formed Grignard reagent?
The concentration of the (6-phenylhexyl)magnesium bromide solution should be determined by titration before use in subsequent reactions. A common method involves titrating an aliquot of the Grignard solution against a standardized solution of a secondary alcohol (like 2-butanol) in the presence of an indicator such as 1,10-phenanthroline until the endpoint is reached.
Experimental Protocols & Visual Guides
Protocol 1: Activation of Magnesium Turnings
-
Place the required amount of magnesium turnings into a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen or argon.
-
Add a single crystal of iodine to the flask.[21]
-
Gently warm the flask with a heat gun until the purple color of the iodine fades, indicating the activation of the magnesium surface.[1]
-
Allow the flask to cool to room temperature before proceeding with the addition of the solvent and alkyl halide.
Protocol 2: Formation of (6-phenylhexyl)magnesium bromide
-
To the activated magnesium, add a small amount of anhydrous THF to just cover the turnings.
-
In the dropping funnel, prepare a solution of this compound in anhydrous THF.
-
Add a small portion (approx. 5-10%) of the this compound solution to the magnesium suspension to initiate the reaction.
-
Observe for signs of initiation (gentle reflux, color change). If the reaction does not start, gentle warming with a heat gun may be applied.
-
Once the reaction has initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.[13]
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting Grignard reagent formation.
References
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | Organic Process Research & Development.
- List three techniques used to initiate a Grignard reaction that fails to start spontaneously. | Homework.Study.com.
- Technical Support Center: Activation of Magnesium for 1,4-Diiodobutane Grignard Reaction - Benchchem.
- The Grignard Reaction.
- Does anyone know the best way to activate magnesium for the grignard reagent?
- Does anyone know the best way to activ
- Video Tutorial of a Grignard Reaction - YouTube.
- Video: Grignard Reagent Prepar
- What's the purpose of a Grignard reagent initi
- Grignard Reaction Mechanisms | Real Time Monitoring in B
- Grignard Reaction - Web Pages.
- Grignard Reaction.
- What is the best solvent for making a Grignard Reagent? - Quora.
- Grignard Reaction - Alfa Chemistry.
- comparative study of different solvents for Grignard reagent prepar
- Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit.
- Grignard reagent - Wikipedia.
- US3347912A - Novel grignard reagents - Google P
- Synthesis of Phenyl magnesium bromide - PrepChem.com.
- grignard reagents - Chemguide.
- 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts.
- Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry.
- Wurtz Coupling Reaction | PDF - Scribd.
- Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s) - PubMed.
- GRIGNARD REACTION – Synthesis of Benzoic Acid.
- Optimization of the Grignard reagent form
- Formation of Grignard Reagents
- 3 - Organic Syntheses Procedure.
- US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google P
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- 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax.
- The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
- minimizing side reactions in Grignard form
- Alkyl Halide Reactivity - MSU chemistry.
- Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem.
- Phenylmagnesium bromide - Wikipedia.
- Alkyl Halides: Form
- Wurtz coupling : r/Chempros - Reddit.
- Supplementary Inform
- US3161689A - Process for making grignard reagents - Google P
- Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube.
- Technical Support Center: Optimizing Grignard Reagent Synthesis from 1-Bromo-2-cyclohexylbenzene - Benchchem.
- Influence of Magnesium Purity on the Addition of Grignard Reagents to alpha,beta-Unsatur
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Troubleshooting Guide: Preventing Side Reactions in Wurtz Coupling of (6-Bromohexyl)benzene
<Technical Support Center
Document ID: TSC-WC-2026-01 Revision: 1.0 Last Updated: January 10, 2026
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Wurtz coupling reaction, specifically with substrates like (6-Bromohexyl)benzene. The Wurtz reaction, while historically significant for forming carbon-carbon bonds, is notoriously prone to low yields and a variety of side reactions, particularly when applied to substrates with longer alkyl chains.[1][2][3] This document provides in-depth troubleshooting advice, explains the causality behind common experimental failures, and offers validated alternative protocols to enhance reaction efficiency and product purity.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem
This section addresses the fundamental challenges associated with the Wurtz coupling of this compound.
Q1: I performed a Wurtz coupling on this compound to synthesize 1,12-diphenyl-dodecane, but my yield is extremely low and the product is impure. What is happening?
A1: The low yield and impurity are characteristic issues of the Wurtz reaction.[1][3] The reaction mechanism can proceed through both free radical and organometallic (ionic) pathways.[4][5][6] With a primary alkyl halide like this compound, several competing side reactions occur:
-
Elimination (Dehydrohalogenation): The strong basicity of the intermediate organosodium species can lead to the elimination of HBr, forming 6-phenyl-1-hexene. This is a significant side reaction, especially with secondary and tertiary alkyl halides, but it can also occur with primary halides under Wurtz conditions.[5][7]
-
Disproportionation: Two alkyl radicals can react in a way that one is reduced to an alkane (6-phenylhexane) and the other is oxidized to an alkene (6-phenyl-1-hexene).[8]
-
Rearrangement: While less common with primary alkyl halides, carbocation or radical rearrangements can occur, leading to isomeric products.
These side reactions consume the starting material and generate a mixture of products that are difficult to separate from the desired dimer.[7]
Q2: Why is the Wurtz reaction so sensitive to reaction conditions?
A2: The Wurtz reaction's sensitivity stems from the high reactivity of sodium metal and the intermediates formed.[2] Key factors include:
-
Solvent: The reaction must be conducted in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF).[1] Traces of moisture will react violently with sodium and quench the organosodium intermediates.
-
Sodium Surface: The reaction occurs on the surface of the sodium metal. The physical state of the sodium (e.g., finely dispersed vs. chunks) significantly impacts the reaction rate and can influence the distribution of products.[3]
-
Temperature: Higher temperatures can favor elimination and other side reactions.
The dual radical and ionic nature of the mechanism means that subtle changes in conditions can shift the balance between the desired coupling and undesired pathways.[4][6]
Part 2: Troubleshooting Guide & Preventative Measures
This section provides actionable steps to mitigate side reactions and offers superior alternative methodologies.
Q3: How can I optimize the Wurtz coupling of this compound to improve the yield of 1,12-diphenyldodecane?
A3: While the Wurtz reaction is inherently problematic, certain optimizations can offer marginal improvements:
-
Use Finely Dispersed Sodium: Using a high-surface-area sodium dispersion can promote the desired coupling reaction over side reactions.[3]
-
Control Temperature: Maintain a low reaction temperature to disfavor elimination pathways.
-
High Dilution: Running the reaction under high dilution can favor intramolecular cyclization if applicable, but for intermolecular coupling, it can sometimes reduce the rate of side reactions relative to the desired coupling.
However, it is crucial to understand that these are merely damage control measures. For reliable and high-yielding synthesis, moving to a modern cross-coupling methodology is strongly recommended.
Q4: What are the modern, more reliable alternatives to the Wurtz reaction for this transformation?
A4: For the synthesis of symmetrical and unsymmetrical alkanes, several modern organometallic cross-coupling reactions offer vastly superior yields, selectivity, and functional group tolerance. The most relevant alternatives for your target molecule are the Corey-House Synthesis and Kumada Coupling .
-
Corey-House Synthesis: This is an excellent method for coupling two alkyl groups.[9] It involves the reaction of a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide.[10] This method is highly effective for forming unsymmetrical alkanes and works well with primary alkyl halides.[11][12]
-
Kumada Coupling: This reaction utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst to form a C-C bond.[13][14][15] It is a robust and often high-yielding reaction.
The table below compares these methods:
| Feature | Wurtz Coupling | Corey-House Synthesis | Kumada Coupling |
| Primary Reagents | Alkyl Halide + Sodium | Lithium Dialkylcuprate + Alkyl Halide | Grignard Reagent + Alkyl Halide |
| Typical Yields | Low to Moderate | High | High |
| Side Reactions | Elimination, Disproportionation | Minimal | Can have beta-hydride elimination |
| Substrate Scope | Limited, best for symmetrical | Broad, good for unsymmetrical | Broad, versatile |
| Functional Group Tolerance | Very Poor | Moderate | Moderate |
Q5: Can you provide a detailed protocol for the Corey-House synthesis of 1,12-diphenyldodecane?
A5: Certainly. The Corey-House synthesis for this target molecule would be a two-step process.
Step 1: Preparation of Lithium di-(6-phenylhexyl)cuprate (Gilman Reagent)
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Lithiation: Add dry diethyl ether to the flask, followed by finely cut lithium wire containing 1-2% sodium. Cool the flask to -10 °C.
-
Addition of Alkyl Halide: Slowly add a solution of this compound in dry diethyl ether via the dropping funnel to the stirred lithium suspension. Maintain the temperature below 0 °C. The formation of the alkyllithium reagent is indicated by the appearance of a white precipitate (LiBr) and often a slightly colored solution.
-
Formation of the Cuprate: In a separate flame-dried flask under nitrogen, prepare a slurry of copper(I) iodide (CuI) in dry diethyl ether. Cool this slurry to -78 °C (dry ice/acetone bath).
-
Transmetallation: Slowly transfer the prepared (6-phenylhexyl)lithium solution via cannula to the stirred CuI slurry at -78 °C. The Gilman reagent, lithium di-(6-phenylhexyl)cuprate, will form as a deeply colored solution.
Step 2: Coupling Reaction
-
Addition of the Second Equivalent: To the freshly prepared Gilman reagent at -78 °C, slowly add a solution of this compound in dry diethyl ether.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 1,12-diphenyldodecane.
Part 3: Visualizations and Logical Flow
To better illustrate the concepts discussed, the following diagrams outline the reaction pathways and experimental workflow.
Reaction Mechanism Schematics
References
- Wurtz Reaction Overview. Wikipedia. [Link][1]
- Wurtz Reaction. Organic Chemistry Portal. [Link][16]
- Corey-House Synthesis. Wikipedia. [Link][17]
- Corey-House Reaction. BYJU'S. [Link][11]
- Kumada Coupling. Wikipedia. [Link][15]
- Kumada Coupling. Organic Chemistry Portal. [Link][13]
- Organometallic Chemistry Texts. LibreTexts. [Link][18]
- Wurtz Reaction Limit
- Wurtz Reaction Details. J&K Scientific LLC. [Link][3]
- Wurtz Reaction Mechanism. Online Organic Chemistry Tutor. [Link][4]
- Wurtz Reaction Side Reactions. Chemca. [Link][5]
- Corey-House Synthesis Overview. Collegedunia. [Link][10]
- Corey-House Synthesis. Unacademy. [Link][12]
- Kumada Coupling Industrial Insights. BoroPharm. [Link][14]
- Wurtz Reaction Mechanism Discussion. Unacademy. [Link][6]
- Wurtz Reaction Limit
- Corey-House Synthesis. Chemistry LibreTexts. [Link][9]
- Wurtz Reaction Side Products. Grokipedia. [Link][8]
Sources
- 1. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 2. aakash.ac.in [aakash.ac.in]
- 3. jk-sci.com [jk-sci.com]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. CHEMCA Free Chemistry Notes for JEE NEET Chemistry MadeEasy: Wurtz Reaction: Mechanism, Examples & Limitations | Chemca [chemca.in]
- 6. A Short Note On Wurtz Reaction [unacademy.com]
- 7. jk-sci.com [jk-sci.com]
- 8. grokipedia.com [grokipedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. collegedunia.com [collegedunia.com]
- 11. byjus.com [byjus.com]
- 12. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 13. Kumada Coupling [organic-chemistry.org]
- 14. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 15. Kumada coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with (6-Bromohexyl)benzene
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki-Miyaura cross-coupling of (6-Bromohexyl)benzene. The coupling of sp³-hybridized carbons, particularly unactivated alkyl halides, presents a unique set of obstacles compared to their sp² counterparts. This document provides in-depth, question-and-answer-based troubleshooting to address common issues and enhance reaction yields.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2] However, when employing alkyl halides like this compound, researchers often face challenges such as slow oxidative addition and competing side reactions, most notably β-hydride elimination.[1][3] This guide will dissect these issues and offer field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is giving me very low to no yield. What are the most common initial culprits?
A1: When faced with a low-yielding Suzuki reaction involving an alkyl bromide, the initial investigation should focus on a few key areas:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is paramount. Standard catalysts for aryl couplings may be ineffective. Couplings with alkyl bromides often require more electron-rich and bulky phosphine ligands to facilitate the challenging oxidative addition step and prevent catalyst deactivation.[4]
-
Reaction Conditions: Ensure that the reaction is run under a strictly inert atmosphere (argon or nitrogen). Oxygen can lead to the homocoupling of the boronic acid and oxidation of the Pd(0) catalyst, rendering it inactive.[5][6] Also, verify the reaction temperature, as it can be a critical parameter.[7]
-
Reagent Quality: The purity of all reagents is crucial. The boronic acid or ester should be fresh or properly stored to prevent degradation (protodeboronation).[7][8] The solvent must be anhydrous and degassed, and the base should be of high quality and finely powdered.[8]
Q2: I'm observing a significant amount of a byproduct that appears to be the dehalogenated starting material (hexylbenzene). What is causing this?
A2: The formation of a dehalogenated byproduct is a common side reaction where the alkyl bromide is reduced instead of coupled.[6] This occurs after the oxidative addition of the alkyl bromide to the palladium catalyst. The resulting palladium-alkyl intermediate can react with a hydride source in the reaction mixture, leading to reductive elimination of the alkane. Potential hydride sources include the solvent, base, or even trace water.
Q3: My boronic acid seems to be decomposing during the reaction. How can I prevent this?
A3: Boronic acids can be unstable under certain Suzuki coupling conditions, primarily leading to protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[7] To mitigate this, consider the following:
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are often more stable than their corresponding boronic acids and can be a straightforward solution.[7]
-
Choice of Base: A milder base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), may be less prone to promoting protodeboronation compared to stronger bases like sodium hydroxide (NaOH).[4]
-
Anhydrous Conditions: Running the reaction under anhydrous conditions can also help to suppress this side reaction.[7]
In-Depth Troubleshooting Guides
Issue 1: Inefficient Oxidative Addition
The oxidative addition of an unactivated alkyl bromide to a Pd(0) center is often the rate-limiting step in the catalytic cycle.[1] Unlike aryl halides, the C(sp³)-Br bond is less reactive.
Symptoms:
-
Low conversion of the starting this compound.
-
Reaction stalls after a short period.
Underlying Causes & Solutions:
-
Inappropriate Catalyst System: The standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be sufficiently active.
-
Solution: Employ a more robust catalyst system. Bulky, electron-donating phosphine ligands are known to promote oxidative addition.[4] Consider ligands such as tricyclohexylphosphine (PCy₃) or Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos).[9][10] Nickel catalysts can also be effective for coupling unactivated alkyl halides.[1][11][12]
-
-
Suboptimal Temperature: The reaction may require higher temperatures to overcome the activation energy for oxidative addition.
Recommended Protocol: Catalyst System Screening
-
Setup: In a glovebox, prepare an array of reaction vials.
-
Reagents: To each vial, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst/Ligand Addition: Add a different palladium precatalyst and ligand combination to each vial (e.g., Pd(OAc)₂, Pd₂(dba)₃ with ligands like PCy₃, SPhos, XPhos).
-
Reaction: Add degassed solvent (e.g., toluene, dioxane), seal the vials, and heat to the desired temperature.
-
Analysis: Monitor the reactions by TLC or LC-MS to identify the most effective catalyst system.
Issue 2: Competing β-Hydride Elimination
For alkyl halides with β-hydrogens, such as this compound, β-hydride elimination is a significant competing pathway that leads to the formation of an alkene and a palladium-hydride species, ultimately reducing the yield of the desired coupled product.[3][14]
Symptoms:
-
Formation of hex-5-en-1-ylbenzene as a major byproduct.
-
Low mass balance, with starting materials consumed but the desired product not formed in stoichiometric amounts.
Underlying Causes & Solutions:
-
Ligand Choice: The steric and electronic properties of the ligand play a crucial role in suppressing β-hydride elimination.
-
Solution: Use bulky ligands that can sterically hinder the formation of the planar four-membered transition state required for β-hydride elimination. Ligands with a large "bite angle" are often effective.[4]
-
-
Reaction Temperature: Higher temperatures can favor β-hydride elimination.
-
Solution: If possible, run the reaction at the lowest temperature that still allows for efficient oxidative addition. Room temperature couplings have been reported for some alkyl bromides with the right catalyst system.[9]
-
Visualizing the Problem: Suzuki Cycle vs. β-Hydride Elimination
Caption: The intermediate after oxidative addition can either proceed through the desired Suzuki pathway or undergo β-hydride elimination.
Issue 3: Poor Performance of Base and Solvent System
The choice of base and solvent is not trivial and can significantly impact the reaction outcome by influencing the rate of transmetalation and the stability of the catalytic species.[5][15]
Symptoms:
-
Inconsistent results between batches.
-
Low yields despite using an appropriate catalyst system.
Underlying Causes & Solutions:
-
Base Selection: The base activates the boronic acid for transmetalation.[16] An inappropriate base can lead to slow reaction rates or side reactions.
-
Solution: Screen a variety of bases. While strong aqueous bases are common, for sensitive substrates, weaker bases like K₃PO₄, K₂CO₃, or even fluoride sources like CsF can be more effective.[4] For some alkyl-alkyl couplings, strong, non-aqueous bases like potassium tert-butoxide (KOt-Bu) have proven successful.[17]
-
-
Solvent Effects: The solvent influences the solubility of reagents and the stability of intermediates in the catalytic cycle.[18]
-
Solution: Test a range of solvents. While ethereal solvents like dioxane and THF are common, sometimes in combination with water, aprotic polar solvents like DMF or non-polar solvents like toluene may offer advantages depending on the specific substrates and catalyst system.[15]
-
Data Summary: Impact of Base and Solvent on Yield
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| K₃PO₄ | Toluene/H₂O | 100 | 60-85 | A good starting point for many systems. |
| K₂CO₃ | Dioxane/H₂O | 100 | 50-75 | A milder alternative to K₃PO₄. |
| Cs₂CO₃ | Dioxane | 110 | 70-90 | Often effective for challenging couplings.[13] |
| KOt-Bu | THF | 80 | 65-88 | Can be effective in anhydrous conditions. |
Concluding Remarks
Troubleshooting low yields in the Suzuki coupling of this compound requires a systematic approach that addresses the unique challenges of sp³-hybridized substrates. By carefully selecting and optimizing the catalyst system, particularly the ligand, and fine-tuning the reaction conditions, including the base and solvent, researchers can overcome common obstacles like inefficient oxidative addition and β-hydride elimination. This guide provides a framework for diagnosing issues and implementing effective solutions to achieve higher yields and more reliable results in your synthetic endeavors.
References
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Ligandless, Anionic, Arylpalladium Halide, Carboxylate, and Sulfonate Complexes as Intermediates in Cross-Coupling Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
- Saito, B., & Fu, G. C. (2007). Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602-9603. [Link]
- Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides.
- Zhou, J., & Fu, G. C. (2003). Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Negishi Reactions of Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(48), 14726-14727. [Link]
- Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β-Hydrogens. Journal of the American Chemical Society, 123(41), 10099-10100. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Doucet, H. (2008). Suzuki–Miyaura cross-coupling reactions of alkylboronic acid derivatives or alkyltrifluoroborates with aryl, alkenyl or alkyl halides and triflates. European Journal of Organic Chemistry, 2008(12), 2013-2030. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-coupling reactions of unactivated alkyl halides [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature [organic-chemistry.org]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Synthesis and Purification of (6-Bromohexyl)benzene
Welcome to the technical support center for the synthesis and purification of (6-bromohexyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound.
Introduction
This compound is a valuable bifunctional molecule, featuring a phenyl group and a terminal alkyl bromide.[1] This structure allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including modified quinolines and polymers.[2][3] Achieving high purity of this reagent is critical for the success of subsequent synthetic steps. This guide addresses common impurities encountered during its synthesis and provides detailed protocols for their removal.
Understanding the Impurities: A Mechanistic Approach
The purity of this compound is highly dependent on the synthetic route employed. A common method is the Friedel-Crafts alkylation of benzene with a C6 bromo-precursor. This reaction, while effective, is prone to several side reactions that generate a range of impurities.
Primary Impurities in this compound Synthesis
| Impurity | Typical Synthesis Route of Origin | Reason for Formation |
| 1,6-Dibromohexane | Friedel-Crafts alkylation using 1,6-dibromohexane | Unreacted starting material. |
| 1,x-Diphenylhexane isomers | Friedel-Crafts alkylation with 1,6-dibromohexane | Polyalkylation, where a second benzene molecule reacts with the product.[4] |
| Isomers of (Bromohexyl)benzene | Friedel-Crafts alkylation with precursors prone to carbocation formation | Rearrangement of the hexyl carbocation intermediate to a more stable secondary carbocation.[5][6] |
| 6-Phenyl-1-hexanol | Bromination of 6-phenyl-1-hexanol | Incomplete reaction of the starting alcohol. |
Mechanism of Impurity Formation
Understanding the "why" behind impurity formation is the first step toward prevention and effective removal.
When using a dihaloalkane like 1,6-dibromohexane in a Friedel-Crafts alkylation, the initial product, this compound, still possesses a reactive alkyl halide group. This group can undergo a second Friedel-Crafts reaction with another molecule of benzene, leading to the formation of 1,6-diphenylhexane. The alkyl group of the initial product activates the benzene ring, making it more susceptible to further alkylation than the starting benzene.[4]
Caption: Carbocation rearrangement leading to isomeric impurities.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the purification of this compound.
Q1: My NMR spectrum shows signals consistent with my product, but also unexpected peaks in the aliphatic region. What could they be?
A1: This is a common issue and often points to the presence of unreacted starting materials or side-products.
-
Unreacted 1,6-Dibromohexane: If you used 1,6-dibromohexane as a starting material, its presence is highly likely. You can confirm this by comparing your spectrum with a reference spectrum of 1,6-dibromohexane or by running a co-spot on a TLC plate.
-
Isomeric Products: If your synthesis involved a Friedel-Crafts alkylation, carbocation rearrangement can lead to isomers of (bromohexyl)benzene. [5]These isomers will have complex and overlapping signals in the aliphatic region of the NMR spectrum, making definitive identification challenging without advanced 2D NMR techniques or GC-MS analysis.
-
Unreacted 6-Phenyl-1-hexanol: If you synthesized this compound from 6-phenyl-1-hexanol, incomplete bromination can leave residual alcohol. Look for a broad singlet corresponding to the hydroxyl proton and a triplet around 3.6 ppm for the -CH2OH group.
Q2: My crude product is a dark oil. Is this normal and how can I decolorize it?
A2: Dark coloration is common in Friedel-Crafts reactions and can be due to the formation of polymeric byproducts or residual acid catalyst. While purification via distillation or chromatography will remove these colored impurities, a preliminary workup can be beneficial. A wash with a dilute aqueous solution of sodium bisulfite can sometimes help to remove some colored species. Passing a solution of the crude product through a small plug of silica gel can also be an effective preliminary cleanup step.
Q3: I'm having trouble separating my product from an impurity with a very similar boiling point. What are my options?
A3: When boiling points are very close, fractional distillation becomes less effective. In this scenario, flash column chromatography is the preferred method. The key is to find a solvent system that provides good separation on a TLC plate (a ΔRf of at least 0.2). If the polarities are also very similar, you may need to explore different stationary phases (e.g., alumina) or consider derivatizing the impurity to alter its polarity before chromatography.
Q4: How can I effectively remove unreacted 1,6-dibromohexane?
A4: Since 1,6-dibromohexane is non-polar, a simple aqueous wash will not remove it. [7]The two most effective methods are vacuum distillation and flash column chromatography.
-
Vacuum Distillation: This is effective if there is a sufficient difference in boiling points between this compound and 1,6-dibromohexane under vacuum.
-
Flash Column Chromatography: This is a highly effective method. 1,6-dibromohexane is less polar than this compound and will elute first from a normal-phase silica gel column. [8]
Purification Protocols
The following are detailed, step-by-step protocols for the most common and effective methods for purifying this compound.
Protocol 1: Purification by Vacuum Distillation
Vacuum distillation is a suitable method for separating liquids with different boiling points and is particularly useful for high-boiling compounds that might decompose at atmospheric pressure.
Physical Properties for Distillation:
| Compound | Boiling Point at 760 mmHg (°C) | Boiling Point at Reduced Pressure |
| This compound | ~295-297 (decomposes) | 115-118 °C at 6 mmHg [9] |
| 1,6-Dibromohexane | 243 [10] | 143-145 °C at 3.9 kPa (~29 mmHg) [11] |
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is clean and dry. Use a Claisen adapter to minimize bumping. All ground glass joints should be lightly greased with vacuum grease.
-
Sample Preparation: Place the crude this compound in a round-bottom flask, no more than two-thirds full. Add a magnetic stir bar for smooth boiling.
-
System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly open the vacuum source to gradually reduce the pressure in the system.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect the distillate in fractions. The first fraction will likely contain any residual solvent and lower-boiling impurities. As the temperature stabilizes, collect the main fraction corresponding to the boiling point of your product at the recorded pressure. A forerun containing 1,6-dibromohexane may be collected before the main product.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for separating compounds with different polarities.
Step-by-Step Methodology:
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. [12] * Spot the crude mixture on a TLC plate and develop it in various solvent ratios (e.g., 9:1, 4:1 hexane:ethyl acetate).
-
The ideal solvent system will give the this compound an Rf value of approximately 0.2-0.4 and a clear separation from impurities. [8]1,6-dibromohexane, being less polar, will have a higher Rf value. [7]2. Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the chromatography column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the selected solvent system.
-
Collect the eluent in a series of fractions.
-
Monitor the fractions by TLC to identify which ones contain the purified product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Caption: Workflow for flash chromatography purification.
Protocol 3: Liquid-Liquid Extraction for Removal of Polar Impurities
If your synthesis route may result in polar impurities (e.g., from an acidic workup), a liquid-liquid extraction can be a useful initial purification step.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and shake gently, periodically venting to release pressure.
-
Layer Separation: Allow the layers to separate. The organic layer containing your product will typically be the top layer (confirm by checking the densities of the solvents). Drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the partially purified product, which can then be further purified by distillation or chromatography. [13][14]
References
- Libretexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]
- MCC Organic Chemistry.
- Wikipedia. (2023, November 29). Friedel–Crafts reaction. [Link]
- Mettler Toledo.
- BYJU'S.
- University of Rochester, Department of Chemistry.
- Chemistry LibreTexts. (2023, January 22).
- Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
- Columbia University. solid-liquid extraction. [Link]
- Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. [Link]
- Element Lab Solutions.
- PubChem. This compound. [Link]
- PubChem. 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. [Link]
- Wikipedia.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound (CAS 27976-27-8)
Sources
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- 2. scbt.com [scbt.com]
- 3. Benzene, bromo- (CAS 108-86-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 10. youtube.com [youtube.com]
- 11. Benzene, bromo- [webbook.nist.gov]
- 12. Organic Chemistry/Aromatic reactions - Wikibooks, open books for an open world [en.wikibooks.org]
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- 14. chem.libretexts.org [chem.libretexts.org]
Dehydrobromination of (6-Bromohexyl)benzene as a side reaction
Welcome to the technical support center for (6-bromohexyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand a common side reaction: dehydrobromination. As your partner in the lab, we aim to provide not just solutions, but the underlying chemical principles to empower your research and development.
This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring that every step is part of a self-validating system for robust and reproducible results.
Troubleshooting Guide: Dehydrobromination Side Reaction
This section addresses specific issues you may encounter when using this compound in reactions where nucleophilic substitution is the desired outcome. The primary competing side reaction is an E2 elimination, leading to the formation of 6-phenyl-1-hexene.
Q1: I'm attempting a Williamson ether synthesis with this compound and sodium ethoxide, but my NMR analysis shows a significant amount of an alkene impurity alongside my desired ether product. What is happening and how can I fix it?
A1: Root Cause Analysis & Solution
You are observing the classic competition between the Sₙ2 (Substitution, Nucleophilic, Bimolecular) and E2 (Elimination, Bimolecular) reaction pathways. While this compound is a primary alkyl halide, which generally favors the Sₙ2 mechanism, the ethoxide anion (CH₃CH₂O⁻) is not only a good nucleophile but also a strong base.[1] This dual reactivity allows it to either attack the electrophilic carbon (Sₙ2) or abstract a proton from the adjacent carbon (E2).
The Competing Pathways:
-
Desired Sₙ2 Pathway: The ethoxide ion attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming the desired ether.
-
Undesired E2 Pathway: The ethoxide ion acts as a base, removing a proton from the carbon adjacent (beta) to the carbon bearing the bromine. This results in the formation of a double bond, yielding 6-phenyl-1-hexene.[2][3][4]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are more entropically favored. By lowering the temperature, you disproportionately slow down the rate of the E2 elimination compared to the Sₙ2 substitution.[2]
-
Change Your Solvent: The choice of solvent is critical. Using a polar aprotic solvent such as DMSO or DMF instead of ethanol is highly recommended.[5] Polar aprotic solvents solvate the cation (Na⁺) but leave the anion (ethoxide) relatively "naked" and highly nucleophilic, favoring the Sₙ2 pathway.[6] In contrast, a protic solvent like ethanol can solvate the ethoxide ion through hydrogen bonding, increasing its steric bulk and promoting its function as a base for elimination.[7]
-
Use a Weaker, Less Hindered Base (if applicable): If your desired reaction allows for it, a less basic nucleophile will reduce the rate of E2. However, for a Williamson ether synthesis, an alkoxide is necessary. The key is to select conditions that favor its role as a nucleophile over its role as a base.
Q2: My reaction yield is consistently low, and I suspect elimination. Which factors should I prioritize to maximize my substitution product?
A2: Prioritizing Reaction Parameters
To favor the Sₙ2 pathway and suppress E2 elimination, you must control the key reaction parameters. The hierarchy of importance is generally: Base/Nucleophile Choice > Solvent > Temperature .
| Parameter | To Favor Sₙ2 (Substitution) | To Favor E2 (Elimination) | Rationale |
| Base / Nucleophile | Good nucleophile, weak base (e.g., I⁻, CN⁻, N₃⁻) or a strong, non-hindered nucleophile under optimal conditions.[8] | Strong, sterically hindered base (e.g., potassium tert-butoxide, (CH₃)₃CO⁻K⁺).[8][9] | Sterically bulky bases find it difficult to access the electrophilic carbon for Sₙ2 attack but can easily abstract an exposed proton on the beta-carbon for E2.[10] |
| Solvent | Polar Aprotic (e.g., DMSO, DMF, Acetone).[5][6] | Often run in the conjugate acid of the base (e.g., tert-butoxide in tert-butanol) or an alcohol like ethanol.[2][11] | Polar aprotic solvents enhance nucleophilicity. Protic solvents can solvate the nucleophile, hindering its ability to attack the carbon center.[7] |
| Temperature | Lower temperature (e.g., Room Temp or 0 °C). | Higher temperature (e.g., Reflux).[2] | Elimination has a higher activation energy and is favored by increased thermal energy. |
| Substrate | Methyl > Primary > Secondary. This compound is primary, which favors Sₙ2.[3] | Tertiary > Secondary > Primary.[6] | Steric hindrance around the reaction center slows the Sₙ2 rate, allowing the E2 pathway to become more competitive.[12] |
Frequently Asked Questions (FAQs)
Q1: What exactly is dehydrobromination?
A1: Dehydrobromination is a type of elimination reaction in which a hydrogen atom and a bromine atom are removed from adjacent carbon atoms in a substrate.[13][14] This process results in the formation of a pi bond (a double bond) between the two carbon atoms, converting an alkyl halide into an alkene. For this compound, this means the removal of the bromine and a hydrogen from the adjacent carbon to form 6-phenyl-1-hexene.
Q2: Why is the E2 mechanism the most likely pathway for this side reaction?
A2: The E2 mechanism is favored for this compound in the presence of a strong base for two main reasons:
-
Substrate Structure: It is a primary alkyl halide. While primary halides are slow to react via E2 compared to secondary or tertiary halides, the reaction is still readily promoted by a strong base. The alternative E1 mechanism, which proceeds through a carbocation intermediate, is highly unfavorable for primary halides due to the instability of a primary carbocation.[12]
-
Reaction Conditions: The use of a strong base (e.g., alkoxides, hydroxides) is a key requirement for the E2 pathway.[6][8] The base is directly involved in the rate-determining step, abstracting a proton in a concerted (single-step) process with the departure of the bromide leaving group.
Q3: Can I use a very bulky base like potassium tert-butoxide to deprotonate an alcohol and then react it with this compound?
A3: This is a common synthetic strategy, but it must be executed carefully. You would first use the bulky base (like potassium hydride, KH, or sodium hydride, NaH) to deprotonate your alcohol to form the desired alkoxide nucleophile. Crucially, the bulky base should be consumed or removed before the addition of the this compound. If excess potassium tert-butoxide remains when you add the alkyl halide, it will act as a strong, hindered base and will preferentially drive the E2 elimination side reaction, significantly reducing the yield of your desired ether.[15][16]
Visualizing the Reaction Pathways
To better understand the competition at the molecular level, the following diagrams illustrate the desired Sₙ2 pathway versus the undesired E2 side reaction.
Caption: Competing Sₙ2 and E2 pathways for this compound.
A logical workflow for troubleshooting the presence of the alkene side product is essential for efficient optimization.
Caption: Troubleshooting workflow for minimizing dehydrobromination.
Optimized Protocol: Williamson Ether Synthesis
This protocol for the synthesis of 6-ethoxyhexyl)benzene from this compound is designed to minimize the dehydrobromination side reaction.
Objective: To synthesize (6-ethoxyhexyl)benzene via an Sₙ2 reaction while minimizing the formation of 6-phenyl-1-hexene.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Safety First: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). NaH is highly reactive with water and flammable. Wear appropriate personal protective equipment (PPE).
-
Apparatus Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Allow it to cool to room temperature under a stream of inert gas.
-
Alkoxide Formation:
-
In the reaction flask, add anhydrous DMF (solvent).
-
Carefully add sodium hydride (1.1 equivalents).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add anhydrous ethanol (1.0 equivalent) dropwise via syringe. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of sodium ethoxide.
-
-
Sₙ2 Reaction:
-
While maintaining the temperature at 0 °C, slowly add this compound (1.0 equivalent) to the reaction mixture dropwise.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Very carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product via flash column chromatography to separate the desired ether from any 6-phenyl-1-hexene byproduct and unreacted starting material.
References
- Vertex AI Search. Nucleophilic substitution vs.
- PubMed Central. (2022-03-15).
- ACS Publications. (2022-03-15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? | The Journal of Physical Chemistry A.
- Chemistry LibreTexts. (2022-09-24). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2.
- PubMed Central. How Solvation Influences the SN2 versus E2 Competition.
- NC State University Libraries. 7.11 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2.
- YouTube. (2020-04-15). 8.4 Part 2: Factors Affecting the E2 Mechanism.
- University of Calgary.
- Chemistry LibreTexts. (2025-05-24). 4.
- Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Chemguide. elimination v nucleophilic substitution in halogenoalkanes.
- CK-12 Foundation. (2026-01-01).
- YouTube. (2020-04-17). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620.
- Benchchem.
- A website on elimination vs. substitution reactions.
- Benchchem.
- Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis.
- Organic Chemistry Tutor. Williamson Ether Synthesis.
- J&K Scientific LLC. (2025-03-22). Williamson Ether Synthesis.
- Scribd. Dehydro Halogenation of Alkyl Halides | PDF | Chemical Reactions | Alkene.
- StudySmarter. (2023-10-14). Dehydrohalogenation of Alkyl Halides: Meaning, Examples.
- Chemistry Student.
- Chemistry Steps. The Williamson Ether Synthesis.
- A document on dehydrohalogenation of alkyl halides.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 10. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistrystudent.com [chemistrystudent.com]
- 12. bingol.edu.tr [bingol.edu.tr]
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- 15. m.youtube.com [m.youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Improving the efficiency of polymer functionalization with (6-Bromohexyl)benzene
Technical Support Center: (6-Bromohexyl)benzene Polymer Functionalization
Welcome to the technical support center for polymer functionalization using this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying polymer scaffolds. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reactions for maximum efficiency and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful functionalization strategy.
Q1: What is the primary mechanism for attaching this compound to a polymer, and what are the key considerations?
A1: The most common method for covalently attaching this compound to a polymer is through a nucleophilic substitution reaction . In this process, a nucleophilic site on the polymer backbone (like a deprotonated hydroxyl, amine, or carboxylate group) attacks the electrophilic carbon atom attached to the bromine on the hexyl chain. This is typically a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3]
-
Key Considerations:
-
Nucleophilicity of the Polymer: The reactive site on your polymer must be a sufficiently strong nucleophile. For neutral groups like alcohols (-OH) or primary/secondary amines (-NHR), deprotonation with a suitable base is required to generate the more reactive alkoxide or amide anion.
-
Steric Hindrance: The SN2 reaction is sensitive to steric bulk. The reaction site on the polymer should be accessible.[3] For this compound, the primary alkyl bromide structure is ideal for minimizing steric hindrance at the electrophile.[1]
-
Leaving Group: Bromine is an excellent leaving group, making the substitution reaction favorable.[4]
-
Q2: My polymer is not functionalized. What are the common competing side reactions I should be aware of?
A2: The primary competing reaction is the bimolecular elimination (E2) reaction .[1][3] Instead of acting as a nucleophile, the activated site on your polymer can act as a base, abstracting a proton from the carbon adjacent to the bromine on the this compound molecule. This results in the formation of a double bond (hexenylbenzene) and leaves your polymer unfunctionalized.
-
Favoring Substitution (SN2) over Elimination (E2):
-
Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.[3]
-
Base/Nucleophile Choice: Use a strong, non-bulky nucleophile. While a strong base is needed to deprotonate the polymer, excessively strong or sterically hindered bases can preferentially drive the E2 reaction.[1][3]
-
Q3: How do I definitively confirm that the functionalization was successful?
A3: Confirmation requires a multi-faceted characterization approach. Relying on a single technique is often insufficient.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool. In ¹H NMR, you should see new peaks corresponding to the aromatic protons of the benzene ring (~7.2-7.4 ppm) and the aliphatic protons of the hexyl chain. The disappearance of the proton signal from the original functional group (e.g., -OH) is also a key indicator.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for the appearance of characteristic peaks for the benzene ring (e.g., C-H aromatic stretches >3000 cm⁻¹, C=C aromatic stretches ~1450-1600 cm⁻¹). You may also see the disappearance of a broad -OH stretch if you started with a hydroxylated polymer.
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): A successful functionalization will increase the polymer's molecular weight. GPC/SEC analysis should show a clear shift to a higher molecular weight (lower elution time) compared to the starting polymer, without significant broadening of the polydispersity index (PDI), which would indicate side reactions like chain scission.[5]
Part 2: Troubleshooting Guide
This section provides a structured approach to solving specific experimental problems.
Problem 1: Low or No Functionalization Efficiency
You've run the reaction, but characterization (NMR, FT-IR) shows little to no evidence of the hexylbenzene group on your polymer.
Caption: Decision workflow for diagnosing low functionalization.
-
Cause A: Incomplete Polymer Activation
-
Explanation: The nucleophilic sites on your polymer (e.g., -OH, -NH₂) must be deprotonated to become sufficiently reactive. Incomplete deprotonation is a common cause of failure.
-
Solution:
-
Choice of Base: Ensure the base is strong enough to deprotonate your polymer's functional group. For alcohols, a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often necessary.
-
Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.5 equivalents) relative to the polymer's functional groups to drive the deprotonation to completion.
-
Activation Time: Allow sufficient time for the deprotonation to occur before adding the this compound. This can range from 30 minutes to several hours, depending on the polymer and base.
-
-
-
Cause B: Suboptimal Solvent Choice
-
Explanation: The solvent plays a critical role in an SN2 reaction. It must dissolve the polymer and reagents while favoring the reaction mechanism. Polar aprotic solvents are ideal as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, leaving it more reactive.[1][3]
-
Solution: Switch to or ensure the dryness of a suitable polar aprotic solvent.
-
| Solvent | Rationale | Common Polymer Systems |
| Tetrahydrofuran (THF) | Excellent for dissolving many polymers; standard choice for SN2 reactions. | Polystyrene derivatives, Polyacrylates |
| Dimethylformamide (DMF) | Highly polar, good for dissolving more polar or semi-crystalline polymers. | Poly(acrylic acid), Polyamides |
| Dimethyl Sulfoxide (DMSO) | Very strong polar aprotic solvent, can accelerate slow reactions. | Polysaccharides, difficult-to-dissolve polymers |
-
Cause C: Reaction Temperature is Too Low
-
Explanation: While low temperatures suppress the E2 side reaction, an excessively low temperature may stall the desired SN2 reaction, especially if the polymer's nucleophilicity is modest.
-
Solution: After an initial attempt at room temperature, try gradually increasing the reaction temperature (e.g., to 40-60 °C). Monitor the reaction by taking aliquots over time to find the optimal balance between reaction rate and side reactions.
-
Problem 2: Polymer Degradation or Cross-linking
GPC/SEC analysis shows a significant change in the polymer's molecular weight distribution (e.g., chain scission, appearance of a high MW shoulder) after the reaction.
Caption: SN2 (substitution) vs. E2 (elimination) competition.
-
Cause A: Base-Induced Degradation
-
Explanation: Some polymer backbones, particularly esters like polyesters or polyacrylates, are susceptible to hydrolysis or degradation under strongly basic conditions.
-
Solution:
-
Use a Milder Base: If possible, switch to a less aggressive base. For example, an organic base like 1,8-Diazabicycloundec-7-ene (DBU) or a carbonate base (K₂CO₃, Cs₂CO₃) may be sufficient and less likely to cleave ester bonds.[6]
-
Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for functionalization to proceed (e.g., 0 °C to room temperature).
-
Limit Reaction Time: Monitor the reaction closely and quench it as soon as a satisfactory degree of functionalization is achieved to minimize exposure to harsh conditions.
-
-
-
Cause B: Contaminants Leading to Side Reactions
-
Explanation: The presence of oxygen can generate radicals that lead to cross-linking or chain scission. Water can react with strong bases (like NaH) and quench the activated polymer.
-
Solution:
-
Inert Atmosphere: Conduct the entire procedure under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Polymer: Dry the starting polymer thoroughly under vacuum before use to remove any adsorbed water.
-
-
Part 3: Experimental Protocol Example
This section provides a generalized, step-by-step protocol for the functionalization of a hydroxyl-terminated polymer.
Objective: To functionalize Poly(ethylene glycol) (PEG-OH) with this compound.
Materials:
-
PEG-OH (e.g., 5 kDa)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Anhydrous THF
-
Methanol (for quenching)
-
Diethyl ether (for precipitation)
-
Dialysis tubing (appropriate MWCO)
Protocol:
-
Preparation:
-
Dry the PEG-OH under high vacuum for at least 4 hours at 60 °C to remove water.
-
Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar under a positive pressure of Argon.
-
-
Polymer Activation (Deprotonation):
-
In the reaction flask, dissolve the dried PEG-OH (1.0 eq) in anhydrous THF.
-
In a separate vial under Argon, wash the NaH (1.5 eq) with anhydrous hexane to remove the mineral oil. Carefully decant the hexane.
-
Suspend the washed NaH in a small amount of anhydrous THF and add it slowly and carefully to the stirring PEG-OH solution at 0 °C (ice bath).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Hydrogen gas evolution should be observed.
-
-
Functionalization Reaction:
-
Add this compound (2.0 eq) to the activated polymer solution via syringe.
-
Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by taking small aliquots for NMR analysis if possible.
-
-
Quenching and Workup:
-
Cool the reaction mixture to 0 °C and slowly add methanol to quench any unreacted NaH.
-
Concentrate the solution under reduced pressure.
-
-
Purification:
-
Redissolve the crude product in a minimal amount of THF or water.
-
Method A (Precipitation): Add the solution dropwise to a large volume of cold diethyl ether with vigorous stirring to precipitate the polymer. Filter and wash the solid polymer with fresh ether. Repeat 2-3 times.
-
Method B (Dialysis): If the polymer is water-soluble, transfer the aqueous solution to a dialysis bag and dialyze against deionized water for 48 hours, changing the water frequently to remove unreacted reagents and salts.
-
Lyophilize (freeze-dry) the purified polymer solution to obtain the final product as a white powder.
-
-
Characterization:
-
Analyze the final product using ¹H NMR, FT-IR, and GPC to confirm functionalization and assess purity.
-
References
- Established and Emerging Strategies for Polymer Chain-End Modific
- Alkyl Halide Reactions. Chemistry LibreTexts. [Link]
- Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]
- Key Challenges Faced in Polymerization Development.
- Reactions of alkyl halides - an overview. Chemistry LibreTexts. [Link]
- The challenges of controlling polymer synthesis at the molecular and macromolecular level. Royal Society of Chemistry. [Link]
- Polymer Analysis and Characteriz
Sources
- 1. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nationalpolymer.com [nationalpolymer.com]
- 6. escholarship.org [escholarship.org]
Technical Support Center: Optimizing Reaction Temperature for (6-Bromohexyl)benzene Substitutions
Welcome to the technical support center for optimizing substitution reactions involving (6-Bromohexyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control in nucleophilic substitution reactions. By understanding the interplay between kinetics, thermodynamics, and reaction mechanisms, you can significantly improve yield, purity, and reaction efficiency.
Introduction: The Critical Role of Temperature
Temperature is a paramount parameter in the synthesis of this compound derivatives. It directly influences reaction rates, selectivity between substitution and elimination pathways, and the potential for byproduct formation.[1][2] A suboptimal temperature can lead to sluggish reactions, low conversion, or a complex mixture of products that complicates purification and reduces overall yield. This guide provides a framework for systematically optimizing reaction temperature to achieve your desired synthetic outcomes.
This compound, being a primary alkyl halide, is prone to undergo nucleophilic substitution, primarily via the SN2 mechanism.[3][4] However, depending on the strength of the nucleophile and the reaction conditions, the competing E2 elimination reaction can become significant, especially at elevated temperatures.[1]
Frequently Asked Questions (FAQs)
Here we address common issues encountered during the substitution reactions of this compound.
Q1: My reaction is extremely slow, and the starting material is largely unconsumed even after an extended period. What should I do?
A1: A slow reaction rate is often indicative of insufficient activation energy. According to the Arrhenius equation, reaction rates increase with temperature.
-
Initial Troubleshooting:
-
Modest Temperature Increase: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
-
Solvent Consideration: Ensure you are using an appropriate solvent. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetone are generally preferred as they solvate the cation of the nucleophilic salt, leaving the nucleophile more reactive.[3]
-
Nucleophile Strength: If temperature increases do not sufficiently accelerate the reaction, consider if a stronger nucleophile is appropriate for your desired transformation.
-
-
Underlying Principle: The rate of a chemical reaction is directly proportional to the rate constant, k, which is temperature-dependent. Increasing the temperature provides the reacting molecules with more kinetic energy to overcome the activation energy barrier.
Q2: I am observing a significant amount of an alkene byproduct, 1-phenylhex-5-ene. How can I minimize this?
A2: The formation of 1-phenylhex-5-ene is a result of an E2 elimination reaction competing with the desired SN2 substitution.[1] Elimination reactions are generally favored at higher temperatures.[1][2]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct way to favor substitution over elimination. The activation energy for elimination is often higher than for substitution, making it more sensitive to temperature changes.[5]
-
Choice of Base/Nucleophile: If your nucleophile is also a strong, bulky base, it will favor elimination. If possible, opt for a less sterically hindered nucleophile with high nucleophilicity and lower basicity.
-
Solvent Effects: While polar aprotic solvents are good for SN2, some can also promote E2. Experimenting with different solvents may be necessary.
-
-
Scientific Rationale: Elimination reactions typically have a more positive entropy change (ΔS) than substitution reactions because they produce more product molecules.[2][5] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the -TΔS term becomes more negative as temperature increases, making the ΔG for elimination more favorable at higher temperatures.[2]
Q3: My reaction is complete, but I have a mixture of my desired product and other unidentified byproducts. Could temperature be the cause?
A3: Yes, excessive temperatures can lead to thermal decomposition of reactants, products, or intermediates, resulting in a complex mixture of byproducts.
-
Diagnostic Approach:
-
Run a Temperature Gradient: Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) while keeping all other parameters constant.
-
Analyze Byproduct Profile: Use analytical techniques like GC-MS or LC-MS to identify the byproducts formed at each temperature. This will help you determine a temperature window where the formation of these impurities is minimized.
-
Consider Reaction Time: Higher temperatures lead to faster reaction rates. It's possible your reaction is complete much sooner than anticipated at an elevated temperature, and the extended reaction time is leading to product degradation. Monitor the reaction progress over time at the optimized temperature.
-
Q4: How do I know if I should be using SN1 or SN2 conditions for this compound?
A4: this compound is a primary alkyl halide. Primary alkyl halides strongly favor the SN2 mechanism due to low steric hindrance at the reaction center and the relative instability of a primary carbocation that would be formed in an SN1 reaction.[3][4][6]
-
Key Indicators for SN2:
-
Substrate: Primary alkyl halide.[3]
-
Solvent: Polar aprotic solvents are ideal.[3]
-
Kinetics: The reaction rate depends on the concentration of both the alkyl halide and the nucleophile.[6][8][9]
-
Temperature: Lower to moderate temperatures are generally preferred to minimize the competing E2 elimination.[3]
-
-
Why SN1 is Unlikely: The SN1 mechanism proceeds through a carbocation intermediate.[9][10] Primary carbocations are highly unstable and therefore unlikely to form. SN1 reactions are favored by tertiary alkyl halides, weak nucleophiles, and polar protic solvents.[3]
Troubleshooting Guides: A Systematic Approach to Temperature Optimization
For a novel substitution on this compound, a systematic approach is crucial for identifying the optimal reaction temperature.
Experimental Workflow for Temperature Screening
This workflow outlines a parallel experiment to efficiently determine the optimal temperature range.
Objective: To identify the temperature that provides the best balance of reaction rate and selectivity (desired product vs. byproducts).
Methodology:
-
Setup: Prepare a series of identical small-scale reactions in parallel. Each reaction should have the same concentration of this compound, nucleophile, and solvent.
-
Temperature Gradient: Place each reaction in a controlled temperature environment (e.g., heating blocks, oil baths) at varying temperatures. A good starting range could be:
-
Reaction 1: Room Temperature (~25 °C)
-
Reaction 2: 40 °C
-
Reaction 3: 60 °C
-
Reaction 4: 80 °C
-
Reaction 5: 100 °C
-
-
Time-Course Monitoring: At set time intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction.
-
Analysis: Quench the reaction in the aliquot and analyze it by a suitable method (GC, HPLC, or NMR) to determine the ratio of starting material, desired product, and key byproducts (like the elimination product).
-
Data Interpretation: Plot the concentration of the desired product versus time for each temperature. Also, plot the final product-to-byproduct ratio at the end of the experiment for each temperature. The optimal temperature will be the one that gives a high yield of the desired product in a reasonable timeframe with minimal byproduct formation.
Data Summary Table:
| Temperature (°C) | Time to >95% Conversion (hours) | Final Product:Byproduct Ratio | Notes |
| 25 | > 24 | > 50:1 | Very slow reaction rate. |
| 40 | 18 | 45:1 | Moderate rate, excellent selectivity. |
| 60 | 6 | 30:1 | Good rate, acceptable selectivity. |
| 80 | 2 | 15:1 | Fast rate, significant elimination byproduct. |
| 100 | < 1 | 5:1 | Very fast, poor selectivity, potential for degradation. |
Visualizing the Temperature Effect
The following diagram illustrates the relationship between temperature and the competing substitution and elimination pathways.
Caption: Temperature's influence on reaction pathways.
This second diagram illustrates the decision-making process for troubleshooting common issues.
Sources
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- 7. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]
- 8. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
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- 10. Nucleophilic Substitution Reaction- Mechanism, Nucleophilicity & Difference [allen.in]
Preventing unwanted polymerization in reactions with (6-bromohexyl)benzene
Technical Support Center: (6-bromohexyl)benzene
A Guide to Preventing Unwanted Polymerization in Synthetic Applications
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and process development scientists to troubleshoot and, more importantly, prevent unwanted polymerization, a common side reaction encountered when working with this versatile bifunctional reagent. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the success and reproducibility of your experiments.
Part 1: Troubleshooting Guide - When Things Go Wrong
This section addresses common scenarios where polymerization has already occurred, providing explanations for the underlying chemistry and actionable steps to salvage your experimental path.
Q1: My reaction with this compound and a Lewis acid (e.g., AlCl₃, FeCl₃, SnCl₄) turned into an intractable sludge. What happened and how can I prevent it?
A1: The Cause: Cationic Polymerization via Friedel-Crafts Polyalkylation
What you have likely observed is a classic case of intermolecular Friedel-Crafts alkylation leading to polymerization. This compound contains both a reactive alkyl halide and an aromatic ring. In the presence of a Lewis acid, the carbon-bromine bond is polarized and can be abstracted, generating a transient primary carbocation that rapidly rearranges to a more stable secondary carbocation on the hexyl chain.[1] This carbocation is a potent electrophile.
Instead of reacting with your intended substrate, this electrophilic species can attack the electron-rich benzene ring of another this compound molecule.[2] This forms a dimer, which can then be activated again by the Lewis acid, continuing the process and rapidly forming a high-molecular-weight polymer. This is a form of cationic polymerization.[3][4]
dot
Caption: Wurtz-type coupling during Grignard formation.
Experimental Protocol for Prevention:
-
Magnesium Activation: The surface of magnesium turnings is often passivated by a layer of magnesium oxide. [5]This slows the initiation of the Grignard reaction, allowing a higher concentration of unreacted alkyl halide to build up. Activate the magnesium immediately before use by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. [6]2. Dilution (Barbier Conditions): Instead of adding the alkyl halide to a suspension of magnesium, try adding a solution of the alkyl halide and the electrophile you intend to react it with to the magnesium suspension. This way, the Grignard reagent is consumed by the desired electrophile as soon as it forms.
-
Slow Addition: If preparing the Grignard reagent in advance, add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the starting halide.
-
Anhydrous Conditions: Ensure all glassware is flame-dried and solvents are anhydrous. Water passivates magnesium and quenches the Grignard reagent, exacerbating side reactions. [6]
Part 2: Proactive Prevention & Frequently Asked Questions (FAQs)
This section provides best practices for the handling, storage, and use of this compound to proactively avoid polymerization.
Q3: What are the primary polymerization pathways for this compound?
A3: There are two main mechanisms to be aware of:
-
Cationic Polymerization: This is the most aggressive and common pathway, typically initiated by strong electrophiles or Lewis acids that can generate a carbocation from the C-Br bond. [1][3]This carbocation then participates in a poly-alkylation reaction with the benzene rings of other molecules. Traces of protic acids or even water in the presence of a Lewis acid can also initiate this process. [4]2. Free-Radical Polymerization: While the benzene ring itself is not as susceptible as a styrene vinyl group, the C-Br bond can undergo homolysis under harsh conditions (e.g., high heat, UV light) to form radicals. [7]These radicals can initiate a polymerization chain reaction. This is less common under typical synthetic conditions but is a concern during high-temperature distillation or long-term storage in the light. [8]
Q4: How should I purify and store this compound to ensure its stability?
A4: Proper purification and storage are critical to preventing the slow formation of polymerization initiators.
Recommended Purification Protocol (Vacuum Distillation):
-
Pre-treatment: Wash the crude this compound with a 5% sodium bicarbonate solution to remove any acidic impurities, followed by a water wash, and then dry over anhydrous magnesium sulfate.
-
Add Inhibitors: Before distillation, add a small amount of a non-volatile radical inhibitor to the distillation flask.
-
Vacuum Application: Use a vacuum source to lower the boiling point of the compound (b.p. 115-118°C at 6 mmHg), which minimizes thermal stress that could initiate polymerization. [9]4. Collection: Collect the distilled product in a receiver cooled in an ice bath.
Recommended Storage Protocol:
-
Inhibitor Addition: Add a suitable storage inhibitor directly to the purified liquid.
-
Inert Atmosphere: Store the container under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative processes that can generate radical initiators.
-
Environment: Store in a cool, dark place, preferably in an amber glass bottle to protect from light.
Q5: Which polymerization inhibitors are recommended, and are they compatible with all reaction types?
A5: The choice of inhibitor is crucial and depends on the application (storage vs. reaction).
| Inhibitor Type | Example(s) | Typical Conc. | Use Case | Reaction Compatibility Notes |
| Phenolic (Hindered) | BHT (Butylated hydroxytoluene), MEHQ (4-Methoxyphenol) | 10-200 ppm | Storage & Reactions: Good general-purpose radical inhibitors. [8] | Incompatible with strong bases (e.g., Grignard reagents, organolithiums) due to the acidic phenolic proton. Can be removed by a base wash. |
| Phenolic (Non-Hindered) | Hydroquinone (HQ) | 100-1000 ppm | Distillation: Very effective but non-volatile, so it remains in the distillation pot. [10] | Same as hindered phenols; incompatible with strong bases. Requires oxygen to be fully effective. |
| Stable Nitroxide Radicals | TEMPO | 10-100 ppm | Storage & Reactions: Highly effective radical scavenger that does not require oxygen. [11] | Can be incompatible with reducing agents. May interfere with certain catalytic cycles. Generally more expensive. |
| Quinones | 1,4-Benzoquinone | 50-500 ppm | Storage: Effective radical polymerization inhibitor. [12] | Can act as an oxidant and may interfere with sensitive functional groups. |
Table summarizing common polymerization inhibitors and their applications.
References
- CurlyArrows Organic Chemistry. What are Radical inhibitors and their role in a reaction?
- PrepChem. Synthesis of 1-(6-bromohexyl)-3,4-bis-(phenylmethoxy)benzene.
- Higashimura, T., Ishihama, Y., & Sawamoto, M. (1993). Living cationic polymerization of styrene: new initiating systems based on added halide salts and the nature of the growing species. Macromolecules.
- Wikipedia. Lewis acid catalysis.
- Al-Haj Ali, M., et al. (2023). Inhibition of Free Radical Polymerization: A Review. ResearchGate.
- ResearchGate. Polymerization pathway of cationic polymerization of styrene with CumCl/Lewis acid in [bmim][PF 6 ].
- Al-Haj Ali, M., et al. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers.
- Li, Y., et al. (2018). Lewis Pair Catalysts in the Polymerization of Lactide and Related Cyclic Esters. Polymers.
- Penn State University. Cationic Polymerization.
- Chemistry LibreTexts. Cationic Polymerization.
- Wako Pure Chemical Industries. Polymerization Inhibitors | Q-1300 | Q-1301.
- Wikipedia. Polymerisation inhibitor.
- Hegde, B. B. Advanced Free Radical Reactions for Organic Synthesis.
- Pearson+. Explain why the following alkyl halide does not undergo a substitution reaction.
- Worcester Polytechnic Institute. Lab 4: Cationic Polymerization of Styrene.
- Chatgilialoglu, C., & Prat, F. (2022). Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. Molecules.
- LinkedIn. Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives.
- StudySmarter. Alkyl Halide Reactions: Substitutions & Eliminations.
- Zhu, H., et al. (2020). Phosphonium ylide/organoaluminum-based Lewis pairs for the highly efficient living/controlled polymerization of alkyl (meth)acrylates. Polymer Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound (CAS 27976-27-8): A Key Intermediate for Chemical Synthesis.
- Master Organic Chemistry. All About The Reactions of Grignard Reagents.
- University of Colorado Boulder. Chapter 7 Alkyl Halides and Nucleophilic Substitution.
- Michigan State University. Alkyl Halide Reactivity.
- Ball, D. W., et al. Alkyl Halides and Nucleophilic Substitution.
- The Royal Society of Chemistry. Synthesis of bromobenzene.
- Chemistry Stack Exchange. Thermodynamic stability of benzene derivatives.
- OrgoSolver. Aromatic Reactions: Grignard Reaction to form Benzoic Acid.
- The Organic Chemistry Tutor. Benzene Side Chain Reactions.
- Chemistry LibreTexts. Addition of Lewis Acids (Electrophilic Reagents).
- Chad's Prep. 18.5 Side Chain Reactions of Benzenes | Organic Chemistry.
- Guindon, Y., et al. (1991). The Use of Lewis Acids in Radical Chemistry. Chelation-Controlled Radical Reductions of Substituted α-Bromo-β-alkoxy Esters and Chelation-Controlled Radical Addition Reactions. The Journal of Organic Chemistry.
- University of Calgary. Chapter 17 Reactions of Aromatic Compounds.
- Master Organic Chemistry. A Reaction Map (PDF) for Benzene and Aromatic Compounds.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pslc.ws [pslc.ws]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 8. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
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- 11. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longchangchemical.com [longchangchemical.com]
Technical Support Center: Scalable Synthesis of (6-Bromohexyl)benzene
Introduction
(6-Bromohexyl)benzene is a key bifunctional intermediate in organic synthesis, valued for its phenyl group and a reactive alkyl halide terminus.[1] This structure allows for a wide range of chemical transformations, making it a crucial building block in the development of pharmaceuticals, modified quinolines, and advanced polymers.[1][2] However, scaling the synthesis of this compound from the lab bench to industrial production presents a unique set of challenges.
This technical guide provides researchers, scientists, and drug development professionals with a dedicated support center for the scalable synthesis of this compound. We will address common experimental issues through a detailed troubleshooting guide and FAQ section, grounded in established chemical principles and field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound on a scalable basis?
The most common and industrially viable method for synthesizing this compound is the Friedel-Crafts alkylation of benzene with a suitable 6-carbon alkylating agent, typically 1,6-dibromohexane or 6-bromo-1-hexene.[3][4] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid. An alternative, though often more complex for this specific target, involves organometallic coupling reactions, such as those using Grignard reagents.
Q2: Why is Friedel-Crafts alkylation often problematic for long-chain alkyl halides like 1,6-dibromohexane?
There are three primary challenges with this reaction:
-
Polyalkylation : The product, this compound, has an electron-donating alkyl group attached to the benzene ring. This makes the product more nucleophilic and thus more reactive than the starting benzene. This leads to subsequent alkylations, forming di- and tri-substituted byproducts, which complicates purification and lowers the yield of the desired mono-alkylated product.[5][6]
-
Carbocation Rearrangement : The mechanism involves the formation of a carbocation on the hexyl chain. Primary carbocations are unstable and prone to rearrangement via hydride shifts to form more stable secondary carbocations. This results in isomeric products with the phenyl group attached to internal carbons of the hexyl chain, rather than the terminal position.[5]
-
Catalyst Stoichiometry and Activity : Strong Lewis acids like AlCl₃ are required but can promote side reactions, including polymerization and charring of the starting materials, especially at elevated temperatures.[7]
Q3: What are the key safety considerations when working with the reagents for this synthesis?
Benzene is a known carcinogen and is highly flammable; it should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8] Lewis acids like aluminum chloride (AlCl₃) react violently with water and are corrosive. 1,6-dibromohexane is a skin and eye irritant. A thorough risk assessment is mandatory before beginning any experiment.[9]
Troubleshooting Guide: Friedel-Crafts Alkylation Route
This section addresses specific problems you may encounter during the synthesis of this compound via Friedel-Crafts alkylation.
Issue 1: Low Yield & Significant Polyalkylation
Q: My reaction yields a mixture of products, with GC-MS analysis showing significant amounts of di- and tri-(hexyl)benzene byproducts. How can I improve the selectivity for the mono-substituted product?
A: This is a classic challenge in Friedel-Crafts alkylation.[5] The root cause is that the alkylated product is more reactive than benzene. To favor mono-alkylation, you must manipulate the reaction kinetics and stoichiometry.
Solutions:
-
Use a Large Excess of Benzene: By using benzene as both the reactant and the solvent (a 10 to 20-fold molar excess relative to 1,6-dibromohexane), you increase the statistical probability that the electrophile will encounter a benzene molecule rather than an already-alkylated product molecule. This is the most common and effective strategy for suppressing polyalkylation on a large scale.[10]
-
Control the Reaction Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures decrease the rate of the second alkylation more significantly than the first, improving selectivity.
-
Slow Addition of the Alkylating Agent: Adding the 1,6-dibromohexane slowly to the benzene/catalyst mixture ensures its concentration remains low, further minimizing the chance of multiple alkylations.
Issue 2: Isomeric Impurities Detected
Q: My NMR and GC-MS data suggest the presence of isomers, such as (5-Bromo-2-hexyl)benzene. What causes this and how can it be prevented?
A: This is a result of carbocation rearrangement. The reaction of 1,6-dibromohexane with the Lewis acid catalyst generates a primary carbocation, which can rearrange to a more stable secondary carbocation before attacking the benzene ring.[5][6]
Solutions:
-
Choose a Milder Lewis Acid: While AlCl₃ is a powerful catalyst, it strongly promotes carbocation formation and rearrangement. Consider using milder Lewis acids like FeCl₃ or zeolites, which can favor a complex-mediated Sɴ2-like attack on the aromatic ring rather than forming a free carbocation, thus reducing isomerization.[3][4]
-
Modify the Alkylating Agent: While more synthetically demanding, starting with an acyl chain via Friedel-Crafts Acylation followed by a reduction (like Clemmensen or Wolff-Kishner) completely avoids the rearrangement problem.[6][11] The acylium ion intermediate is resonance-stabilized and does not rearrange.[5] This two-step process also prevents poly-acylation because the acyl group deactivates the ring.
Issue 3: Reaction Stalls or Forms Tar
Q: The reaction mixture turned dark and viscous shortly after starting, and the conversion of starting material is poor. What went wrong?
A: This typically points to issues with reagent purity or catalyst deactivation.
Solutions:
-
Ensure Anhydrous Conditions: Friedel-Crafts reactions are extremely sensitive to moisture. Water will react with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and generating HCl, which can contribute to side reactions.[7] Ensure all glassware is oven-dried and reagents are anhydrous.
-
Reagent Purity: Impurities in the benzene or 1,6-dibromohexane can poison the catalyst. Use freshly distilled benzene and high-purity alkyl halide.
-
Temperature Control: Runaway reactions can lead to polymerization and charring. Ensure you have adequate cooling and are monitoring the internal reaction temperature closely, especially during the addition of reagents.
Scalable Experimental Protocol: Friedel-Crafts Alkylation
This protocol is designed as a starting point for a lab-scale synthesis (0.1 mol) and emphasizes scalability and control over side reactions.
Materials & Equipment:
-
Benzene (anhydrous, >99.8%)
-
1,6-Dibromohexane (>98%)
-
Aluminum Chloride (anhydrous, powder)
-
500 mL three-neck round-bottom flask, oven-dried
-
Reflux condenser with a drying tube (CaCl₂)
-
Mechanical stirrer
-
Addition funnel
-
Heating mantle with temperature controller and ice bath for cooling
-
Standard glassware for workup and purification
Procedure:
-
Setup: Assemble the dry three-neck flask with the mechanical stirrer, reflux condenser, and addition funnel. Maintain a dry atmosphere using a nitrogen or argon inlet.
-
Initial Charge: To the flask, add benzene (180 mL, ~2.0 mol, 20 eq.). Begin stirring and cool the flask in an ice-water bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (14.7 g, 0.11 mol, 1.1 eq.) to the stirred benzene. The temperature should be maintained below 10°C.
-
Substrate Addition: In the addition funnel, prepare a solution of 1,6-dibromohexane (24.4 g, 0.1 mol, 1.0 eq.) in 20 mL of anhydrous benzene.
-
Reaction: Add the 1,6-dibromohexane solution dropwise to the main flask over 1-2 hours, ensuring the internal temperature does not exceed 10°C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice (~100 g) portion-wise, followed by 100 mL of 1M HCl (aq). This step is highly exothermic.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of 1M HCl, 100 mL of water, and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess benzene solvent using a rotary evaporator.
-
Purification: The crude product will be a mixture of the desired product, unreacted starting material, and potentially small amounts of 1,6-diphenylhexane. Purify by vacuum distillation to obtain this compound as a colorless oil.[1]
| Parameter | Recommendation for Scalability | Rationale |
| Benzene:Dibromohexane Ratio | > 10:1 | Suppresses polyalkylation by statistical dilution.[5][6] |
| Temperature Control | < 10°C during addition, RT for reaction | Minimizes side reactions and improves selectivity. |
| Purification Method | Fractional Vacuum Distillation | Most effective and economical method for separating the product from less volatile byproducts on a large scale.[12] |
Visualizations
Workflow for Friedel-Crafts Synthesis
Caption: Scalable workflow for the synthesis of this compound.
The Challenge of Polyalkylation
Caption: Competing reaction pathways leading to polyalkylation.
References
- PrepChem.com. Synthesis of [4-[(6-Bromohexyl)oxy]butyl]benzene.
- Jasperse, J. Grignard Reaction. Chem 355 Handout.
- Organic Chemistry Portal. Friedel-Crafts Alkylation.
- PrepChem.com. Synthesis of 1-(6-bromohexyl)-3,4-bis-(phenylmethoxy)benzene.
- Wikipedia. Friedel–Crafts reaction.
- Web Pages at ccsf.edu. Grignard Reaction.
- Mettler Toledo. Friedel-Crafts Alkylation Reaction.
- LibreTexts Chemistry. Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- LibreTexts Chemistry. The Grignard Reaction (Experiment).
- The Organic Chemistry Tutor. Friedel Crafts Alkylation of Benzene Reaction Mechanism. YouTube.
- University of Calgary. GRIGNARD REACTION – Synthesis of Benzoic Acid.
- University of Calgary. organic synthesis: benzoic acid via a grignard reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound (CAS 27976-27-8): A Key Intermediate for Chemical Synthesis.
- Chemistry Stack Exchange. Organic Chemistry Aromatic synthesis.
- Journal of the American Chemical Society. Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds.
- Frontiers in Chemistry. Grand challenges in chemical biology from the perspective of organic chemical synthesis.
- ResearchGate. Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines | Request PDF.
- KPU Pressbooks. Synthesis of Benzene Derivatives.
- University of East Anglia. Reactions of Aromatic Compounds.
- Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. PPR.
- Master Organic Chemistry. A Reaction Map (PDF) for Benzene and Aromatic Compounds.
- ChemAnalyst. Understanding the Industrial Production Process of Benzene.
- Organic Syntheses Procedure. PREPARATION OF HEXAKIS(4-BROMOPHENYL)BENZENE (HBB).
- LibreTexts Chemistry. Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution.
- Fine Chemical Technologies. Purification of benzene fractions and benzene from unsaturated and sulfur compounds using a novel modified natural clay-based adsorbent.
- NINGBO INNO PHARMCHEM CO.,LTD. Safe Handling and Storage of this compound (CAS 27976-27-8): Best Practices for Chemical Users.
- ResearchGate. Integrated Optimization of Cyclohexane Production via Benzene Hydrogenation.
- Journal of Chemical Engineering Research Progress. Integrated Optimization of Cyclohexane Production via Benzene Hydrogenation.
Sources
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- 2. scbt.com [scbt.com]
- 3. Friedel-Crafts Alkylation [organic-chemistry.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 9. nbinno.com [nbinno.com]
- 10. Understanding the Industrial Production Process of Benzene [chemanalyst.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Byproduct Identification in (6-Bromohexyl)benzene Reactions by GC-MS
Welcome to the technical support center for identifying byproducts in reactions involving (6-bromohexyl)benzene using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we move beyond simple protocols to explain the "why" behind the "how," offering field-proven insights to troubleshoot and resolve common challenges in reaction analysis. Our goal is to provide a self-validating system of protocols and knowledge to ensure the integrity of your experimental results.
Introduction: The Challenge of Byproduct Identification
This compound is a valuable bifunctional molecule, featuring both a reactive alkyl halide and a stable aromatic ring. This structure allows it to participate in a wide array of chemical transformations, including Grignard reactions, nucleophilic substitutions, and Wittig reactions.[1] However, this reactivity also opens the door to several potential side reactions. Identifying the resulting byproducts is crucial for reaction optimization, accurate yield determination, and ensuring the purity of the final product. GC-MS is a powerful tool for this purpose, offering both chromatographic separation and structural information from mass spectrometry.[2] This guide will help you navigate the complexities of identifying these often-elusive byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during your GC-MS analysis of this compound reactions.
Q1: My GC chromatogram shows an early-eluting peak with a mass spectrum dominated by m/z 91 and 105. There is no bromine isotope pattern. What could this be?
A: This is a strong indication of a byproduct formed through the cleavage of the hexyl chain or a rearrangement.
-
Causality: The peak at m/z 91 is characteristic of the tropylium ion ([C7H7]+), a common and very stable fragment in the mass spectra of alkylbenzenes.[3] The peak at m/z 105 can correspond to a related ethylbenzene fragment. The absence of the characteristic M/M+2 bromine isotope pattern confirms the loss of the bromine atom.[4]
-
Potential Byproducts:
-
Hex-5-en-1-yl)benzene: Formed via an E2 elimination reaction, where a base abstracts a proton from the carbon adjacent to the bromine-bearing carbon. This is common when using strong, sterically hindered bases or high temperatures.[5]
-
Toluene or Ethylbenzene: These could arise from fragmentation of a larger byproduct during the reaction or within the hot GC injector.
-
-
Troubleshooting Steps:
-
Review Reaction Conditions: High temperatures and strong, bulky bases favor elimination. Consider using a milder base or lowering the reaction temperature.[5]
-
Derivatization: If you suspect an elimination product (an alkene), you can perform a simple bromination or dihydroxylation reaction on an aliquot of your crude product. A shift in the retention time and a change in the mass spectrum of the peak can confirm its identity.
-
Injector Temperature: Lower the GC injector temperature to minimize the possibility of thermal degradation of your products.
-
Q2: I'm running a Grignard reaction and see a high molecular weight peak with no bromine. What is it?
A: This is likely a coupling byproduct. In Grignard reactions, the primary side product is often formed by the coupling of the organometallic reagent with unreacted alkyl halide or through radical coupling.[6][7]
-
Causality: The Grignard reagent, (6-phenylhexyl)magnesium bromide, can react with the starting material, this compound, in a coupling reaction. Alternatively, phenyl radicals formed during the initial electron transfer can dimerize.[6]
-
Potential Byproduct:
-
1,12-Diphenyldodecane: This is the dimer resulting from the coupling of two this compound molecules. Its molecular weight is 322.5 g/mol .
-
-
Troubleshooting Steps:
-
Slow Addition: Add the this compound slowly to the magnesium turnings to maintain a low concentration of the alkyl halide and favor the formation of the Grignard reagent over the coupling byproduct.[7]
-
Temperature Control: Maintain a gentle reflux; excessively high temperatures can promote coupling reactions.[7]
-
Magnesium Activation: Ensure the magnesium surface is activated (e.g., with a crystal of iodine) to facilitate a smooth initiation of the Grignard reagent formation. An oxide layer on the magnesium can hinder the reaction and lead to side products.[6]
-
Q3: My mass spectrum shows a pair of peaks at m/z 240 and 242 of roughly equal intensity, but the retention time is different from my starting material. What is this byproduct?
A: The M/M+2 isotope pattern with a mass difference of 2 strongly indicates a compound containing one bromine atom.[4] Since the retention time is different, it is an isomer of your starting material.
-
Causality: Isomerization can occur under certain conditions, particularly if there are acidic or basic impurities, or if the reaction involves carbocation intermediates.
-
Potential Byproduct:
-
(5-Bromohexyl)benzene, (4-bromohexyl)benzene, etc.: Isomers where the bromine has migrated along the alkyl chain.
-
1-Bromo-2-(hexyl)benzene, 1-Bromo-3-(hexyl)benzene, or 1-Bromo-4-(hexyl)benzene: Isomers resulting from Friedel-Crafts type reactions if Lewis acids are present.
-
-
Troubleshooting Steps:
-
Check for Acid/Base Contamination: Ensure all reagents and solvents are pure and that the workup procedure does not introduce strong acids or bases that could promote isomerization.
-
Use an Inert Atmosphere: Reactions involving organometallics or other reactive species should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.
-
GC Column Selection: Use a GC column with good resolving power for isomers. A longer column or a column with a different stationary phase may be necessary to separate the isomeric byproducts from the starting material.
-
Common Byproducts in this compound Reactions
The following table summarizes potential byproducts, their mode of formation, and key mass spectral identifiers.
| Byproduct Name | Molecular Weight ( g/mol ) | Formation Pathway | Key GC-MS Identifiers |
| (Hex-5-en-1-yl)benzene | 160.26 | Elimination (E2) | Prominent molecular ion at m/z 160. Characteristic fragment at m/z 91 (tropylium ion). No bromine isotope pattern. |
| 1,12-Diphenyldodecane | 322.55 | Grignard Coupling | Prominent molecular ion at m/z 322. Fragmentation pattern typical of long-chain alkylbenzenes. No bromine isotope pattern. |
| Benzene | 78.11 | Protonation of Grignard | Early eluting peak. Molecular ion at m/z 78. |
| Triphenylphosphine oxide | 278.28 | Wittig Reaction | Often has low volatility and may not elute from the GC under standard conditions. If observed, will have a molecular ion at m/z 278. |
| 6-Phenylhexan-1-ol | 178.27 | Hydrolysis/Substitution | Molecular ion at m/z 178. Loss of water (M-18) to give a peak at m/z 160. |
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
This protocol ensures that your sample is suitable for injection into the GC-MS, minimizing contamination and instrument downtime.
-
Quench the Reaction: At your desired time point, take a small aliquot (approx. 50 µL) of the reaction mixture. Quench it by adding it to a vial containing 1 mL of a suitable solvent (e.g., diethyl ether or ethyl acetate) and 0.5 mL of a quenching solution (e.g., saturated ammonium chloride for Grignard reactions or water for other reactions).
-
Extract: Vortex the vial for 30 seconds. Allow the layers to separate.
-
Dry: Carefully transfer the organic layer to a new vial containing a small amount of a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Dilute: Transfer the dried organic solution to a 2 mL GC vial. Dilute with your chosen solvent to a final concentration of approximately 1 mg/mL. The optimal concentration may vary depending on your instrument's sensitivity.
-
Filter (Optional): If the solution is not clear, filter it through a 0.22 µm syringe filter to remove any particulate matter.
Protocol 2: General GC-MS Method for this compound and Byproducts
This method provides a robust starting point for separating and identifying compounds of interest. Method optimization will likely be necessary for your specific application.
-
GC System: Agilent 8890 GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 20:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 70°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes
-
-
MSD Parameters:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
-
Visualizing Reaction Pathways and Analysis Workflows
Diagrams created using Graphviz can help visualize complex processes.
Caption: Common byproduct formation pathways for this compound.
Caption: Workflow for byproduct identification using GC-MS.
References
- Grignard Reaction Byproducts.
- Mass Spectrometric Fragmentation of Aromatics.
- Bromine Isotope Patterns in Mass Spectrometry. Doc Brown's Chemistry.
- This compound Properties and Reactions. NINGBO INNO PHARMCHEM CO.,LTD.
- GC-MS Analysis of Complex Mixtures. ResearchGate.
Sources
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- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Effects on (6-Bromohexyl)benzene Reactions
Welcome to the technical support guide for optimizing reactions involving (6-bromohexyl)benzene. As a primary alkyl halide, its reactivity is highly sensitive to the chosen solvent system. This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to help you navigate experimental challenges and maximize reaction efficiency.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the influence of solvents on the reaction pathways of this compound.
Q1: What are the primary reaction pathways for this compound, and how does solvent choice dictate the outcome?
This compound is a primary alkyl halide. Due to the low stability of the corresponding primary carbocation, its reactions are dominated by bimolecular mechanisms: S_N2 (Nucleophilic Substitution) and E2 (Elimination) . The solvent plays a critical role in determining which of these competing pathways is favored.[1][2]
-
S_N2 Pathway: This is typically the major pathway, where a nucleophile replaces the bromide leaving group. The reaction proceeds through a single, concerted step involving a backside attack. S_N2 reactions are strongly favored by polar aprotic solvents (e.g., DMSO, DMF, acetone).[3][4]
-
E2 Pathway: This pathway leads to the formation of an alkene (6-phenyl-1-hexene) and becomes significant when using strong, bulky bases. The choice of solvent can also promote elimination; for instance, pure ethanol encourages elimination more than a water-ethanol mixture.[5][6]
The solvent's primary role is to solvate the charged species involved in the reaction—the nucleophile and the transition state—thereby altering the activation energy of each pathway.[7]
Q2: Why are polar protic solvents (e.g., water, ethanol, methanol) generally not recommended for S_N2 reactions with this compound?
While polar enough to dissolve ionic nucleophiles, polar protic solvents significantly slow down S_N2 reactions.[4][8] This is due to their ability to form strong hydrogen bonds with the nucleophile.
Causality: The solvent molecules create a "cage" around the anionic nucleophile, stabilizing it and lowering its ground state energy.[4][9][10] This solvation shell sterically hinders the nucleophile from attacking the electrophilic carbon of this compound and increases the activation energy required for the reaction to proceed.[11][12] Consequently, the reaction rate is dramatically reduced.[11]
Q3: What makes polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) the superior choice for S_N2 reactions?
Polar aprotic solvents are the gold standard for S_N2 reactions because they increase the reactivity of the nucleophile.[3][4][13] These solvents possess strong dipole moments that allow them to dissolve ionic nucleophiles (like NaN₃ or NaCN) by solvating the cation (e.g., Na⁺) through ion-dipole interactions.[12]
However, they lack the acidic protons necessary for hydrogen bonding. Consequently, they do not form a tight solvation shell around the anion (the nucleophile).[12] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate of the S_N2 reaction. For example, the reaction between bromoethane and potassium iodide is 500 times faster in acetone than in methanol.[11]
Q4: How does solvent choice influence the competition between substitution (S_N2) and elimination (E2)?
The ratio of S_N2 to E2 products is highly dependent on the solvent system, especially when using a strong base like an alkoxide or hydroxide.[5]
-
To Favor Substitution (S_N2): Use more water in the solvent mixture. Water is a polar protic solvent that, while slowing the S_N2 reaction, disfavors the E2 pathway more significantly compared to less polar solvents like pure ethanol. Lower temperatures and more dilute solutions of the base/nucleophile also favor substitution.[5]
-
To Favor Elimination (E2): Use a less polar solvent, such as pure ethanol, or a bulkier alcohol like tert-butanol.[5][14] Higher temperatures and a high concentration of a strong, sterically hindered base (e.g., potassium tert-butoxide) will strongly favor the E2 pathway.[5][6][15]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
Problem: My S_N2 reaction is extremely slow, or the conversion is very low.
-
Primary Suspect: Incorrect Solvent Choice. You may be using a polar protic solvent (like ethanol or methanol) or a non-polar solvent (like hexane or toluene). Protic solvents "cage" and deactivate your nucleophile through hydrogen bonding, while non-polar solvents will not dissolve the ionic nucleophile salt, preventing the reaction.[3][16]
-
Solution & Protocol:
-
Switch to a Polar Aprotic Solvent: The most effective solution is to change your solvent to dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents will dissolve the reactants while leaving the nucleophile highly reactive.[4][13]
-
Ensure Anhydrous Conditions: For many S_N2 reactions, particularly those using highly reactive nucleophiles, trace amounts of water can interfere. Use anhydrous solvents.
-
Check Nucleophile Strength: Ensure you are using a sufficiently strong nucleophile for the desired transformation.
-
Problem: I am observing a significant amount of the elimination byproduct, 6-phenyl-1-hexene.
-
Primary Suspect: Reaction Conditions Favor E2. The combination of your base, solvent, and temperature is promoting the E2 pathway over the S_N2 pathway. This is common with strong bases like alkoxides (e.g., NaOEt) or hydroxides, especially in alcoholic solvents at elevated temperatures.[5][13]
-
Solution & Protocol:
-
Modify the Solvent: If using pure ethanol, switch to an ethanol/water mixture (e.g., 50:50). The presence of water favors substitution.[5] For non-basic nucleophiles (like azide or cyanide), switching to a polar aprotic solvent like DMSO or DMF will strongly favor the S_N2 pathway and suppress E2.[17]
-
Lower the Temperature: E2 reactions have a higher activation energy than S_N2 reactions and are more sensitive to temperature increases. Running the reaction at a lower temperature will favor substitution.[5]
-
Use a Less Concentrated Base: High concentrations of a strong base favor the bimolecular E2 mechanism. Using a more dilute solution can increase the proportion of the S_N2 product.[5]
-
Problem: My ionic nucleophile (e.g., sodium cyanide) will not dissolve.
-
Primary Suspect: Non-Polar or Insufficiently Polar Solvent. Salts are generally insoluble in non-polar solvents like hexane, benzene, or diethyl ether.[3] The reaction cannot proceed if the reactants are in different phases.
-
Solution & Protocol:
-
Select a Polar Solvent: You must use a polar solvent to dissolve the salt.[8]
-
Prioritize Polar Aprotic: As detailed above, a polar aprotic solvent like DMF, DMSO, or acetonitrile is the ideal choice. It will not only dissolve the nucleophile but also enhance its reactivity for the desired S_N2 reaction.[4]
-
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis of 1-Azido-6-phenylhexane via S_N2 Reaction
This protocol provides a representative method for a clean S_N2 reaction on this compound, where elimination is not a significant concern.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF) (approx. 5-10 mL per gram of substrate).
-
Addition of Nucleophile: To the stirred solution, add sodium azide (NaN₃) (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to 60–70 °C and stir for 12–24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).[18]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 1-azido-6-phenylhexane.[18]
Protocol 2: Williamson Ether Synthesis with this compound
This protocol outlines the synthesis of an ether, a classic S_N2 reaction where the choice of base and solvent is critical to avoid the E2 side reaction.[19][20]
-
Alkoxide Formation: In a three-neck flask under an inert atmosphere (N₂ or Ar), add the desired alcohol (e.g., ethanol) as the solvent. Add sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of sodium ethoxide.
-
Alternative Solvent: For a faster reaction and to minimize E2, the alcohol can be deprotonated with NaH, the alcohol evaporated, and the resulting sodium alkoxide salt dissolved in a polar aprotic solvent like DMF.[13]
-
Addition of Electrophile: Add this compound (1.0 eq) dropwise to the alkoxide solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature or heat gently (e.g., 50 °C) to drive the reaction to completion. Monitor by TLC.
-
Work-up: Carefully quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ether product by column chromatography.
Data Table: Solvent Properties and Their Impact on Reaction Mechanisms
| Solvent | Dielectric Constant (ε) | Type | Impact on S_N2 Rate | Impact on E2 Rate |
| Water (H₂O) | 78 | Polar Protic | Strongly Decreased | Favored over S_N2 with strong base |
| Methanol (MeOH) | 33 | Polar Protic | Strongly Decreased | Can be significant |
| Ethanol (EtOH) | 25 | Polar Protic | Strongly Decreased | Promoted, especially with alkoxide |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | Strongly Increased | Suppressed (vs. S_N2) |
| N,N-Dimethylformamide (DMF) | 37 | Polar Aprotic | Strongly Increased | Suppressed (vs. S_N2) |
| Acetonitrile (MeCN) | 37 | Polar Aprotic | Increased | Suppressed (vs. S_N2) |
| Acetone | 21 | Polar Aprotic | Increased | Suppressed (vs. S_N2) |
| Hexane | 1.9 | Non-Polar | No Reaction (insoluble reactants) | No Reaction |
Data compiled from various sources.[11]
References
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
- The Organic Chemistry Tutor. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents.
- Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions.
- Mahmoud, A. R. (2025, October 31). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
- Quora. (2017, April 8). What would be the effect of increasing solvent polarity on the rate of SN1 and SN2 reaction?
- Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- University of Calgary. (n.d.). Ch 8 : Solvent Effects.
- BenchChem. (n.d.). Navigating Nucleophilic Substitution: A Comparative Analysis of SN1 and SN2 Reaction Rates for 2-Bromo-4,4-dimethylhexane.
- Chemistry LibreTexts. (2014, August 7). 8.2: Factors That Affect S_N2 Reactions.
- Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent.
- Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions.
- BenchChem. (n.d.). A Comparative Study of Haloalkane Reactivity: A Guide for Researchers.
- Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
- College of Saint Benedict and Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved from College of Saint Benedict and Saint John's University website.
- St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Retrieved from St.
- Chemguide. (n.d.). Reactions between halogenoalkanes and hydroxide ions.
- BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- Physics & Maths Tutor. (n.d.). HALOALKANES (HALOGENOALKANES).
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Chemistry LibreTexts. (2020, May 30). 7.18: Comparison of E1 and E2 Reactions.
- Reddit. (2025, February 27). Williamson Ether synthesis : r/OrganicChemistry.
- Manifold @CUNY. (n.d.). 8.3 E1/E2 Summary | Organic Chemistry I.
- The Organic Chemistry Tutor. (2019, June 24). Effect of solvent in Nucleophilic Substitution Reaction.
- University of Illinois Springfield. (n.d.). Elimination Reactions.
- Organic Chemistry Solutions. (2023, February 2). Haloalkanes - Organic chemistry - solutions to problems.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Master Organic Chemistry. (2012, October 10). E1 vs E2: Comparing the E1 and E2 Reactions.
- Pharmaguideline. (n.d.). E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on Diethyl(6-bromohexyl)propanedioate.
Sources
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Stabilizing (6-Bromohexyl)benzene for long-term storage
Technical Support Center: (6-Bromohexyl)benzene
Introduction: The Challenge of Stabilizing this compound
This compound (CAS 27976-27-8) is a versatile bifunctional reagent, featuring a stable aromatic phenyl group and a reactive primary alkyl bromide.[1] This structure makes it an invaluable building block in pharmaceutical and material science for introducing a C6-phenyl chain.[1][2] However, the very reactivity that makes the bromohexyl group useful for synthesis also renders the molecule susceptible to degradation during long-term storage. The primary liability is the carbon-bromine bond, which can participate in nucleophilic substitution and elimination reactions.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting steps and FAQs to ensure the long-term stability and purity of this compound, thereby safeguarding the integrity of your experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and handling of this compound in a practical question-and-answer format.
Question 1: I've stored my this compound for several months and a recent analysis shows decreased purity. What are the likely causes?
Answer: A decrease in purity over time is typically due to chemical degradation. For this compound, two principal degradation pathways are responsible: hydrolysis and elimination.
-
Hydrolysis: The alkyl bromide can react with trace amounts of water present in the solvent, on the container surface, or from atmospheric moisture. This SN2 reaction substitutes the bromide with a hydroxyl group, forming 6-phenylhexan-1-ol . This is often the primary impurity when the compound is stored improperly without protection from moisture.
-
Elimination (Dehydrohalogenation): In the presence of trace basic impurities or upon prolonged exposure to heat, the molecule can undergo an E2 elimination reaction.[4] This removes the bromine atom and a hydrogen atom from an adjacent carbon, forming an alkene. The most likely product is (6-hexenyl)benzene , though isomers are possible. This process is accelerated by elevated temperatures.
The diagram below illustrates these primary degradation routes.
Caption: Primary degradation pathways for this compound.
Question 2: My NMR spectrum shows new, unexpected peaks. How can I identify the impurities?
Answer: ¹H NMR spectroscopy is a powerful tool for identifying degradation products.
-
For Hydrolysis (6-phenylhexan-1-ol):
-
Look for the disappearance or reduction in the integral of the triplet signal for the methylene group attached to bromine (-CH₂-Br), typically around 3.4 ppm .
-
A new triplet will appear for the methylene group attached to the new hydroxyl group (-CH₂-OH), usually around 3.6 ppm .
-
A broad singlet corresponding to the hydroxyl proton (-OH) will also appear, its chemical shift being variable depending on concentration and solvent.
-
-
For Elimination ((Hex-5-en-1-yl)benzene):
-
The signal at ~3.4 ppm (-CH₂-Br) will decrease.
-
New signals will appear in the alkene region of the spectrum, typically between 4.9 and 5.8 ppm , corresponding to the vinyl protons (-CH=CH₂).
-
For definitive identification, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended as it separates the components and provides their mass-to-charge ratio, confirming the molecular weight of the impurities.[5][6]
Question 3: What are the definitive, gold-standard conditions for the long-term storage of this compound?
Answer: To minimize degradation, you must control the storage environment rigorously. The key is to limit exposure to moisture, heat, light, and oxygen.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | Drastically reduces the rates of both hydrolysis and elimination reactions.[7] For short-term (weeks), 2-8°C is acceptable. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.[8] |
| Container | Amber Borosilicate Glass Vial with PTFE-lined Cap | Amber glass protects the C-Br bond from potential photolytic cleavage.[7] A PTFE-lined cap provides an inert, tight seal. |
| State | Neat (undiluted) or in Anhydrous Non-polar Solvent | Storing neat is preferred. If in solution, use a dry, non-reactive solvent like hexane. Avoid protic or reactive solvents. |
Question 4: I don't have access to an inert gas line. What is the next best option?
Answer: If an inert atmosphere is not feasible, your primary goal is to minimize air and moisture exposure. Use a small vial that the material nearly fills to reduce the headspace volume. After dispensing, tightly reseal the vial immediately with a high-quality PTFE-lined cap. Using parafilm around the cap can provide an additional barrier. Store in a desiccator inside a freezer to create a dry, cold environment. This is a compromise but is significantly better than storage at room temperature on a benchtop.
Question 5: Should I add a stabilizer to my this compound?
Answer: For routine laboratory storage, the addition of stabilizers is generally not recommended as it can complicate subsequent reactions. Stabilizers are typically used by manufacturers for bulk transport and storage. Common stabilizers for alkyl halides include:
-
Radical Inhibitors (e.g., BHT): Useful if radical-based degradation is a concern, but this is not a primary pathway for this molecule under dark, cool conditions.
-
Acid Scavengers (e.g., hindered amines, small amount of potassium carbonate): Can neutralize trace HBr formed during elimination, but they can also promote elimination if not chosen carefully.
-
Metal Scavengers (e.g., copper turnings): Can scavenge radicals and HBr.
Recommendation: Strict adherence to proper storage conditions (cold, dark, dry) is a far more effective and cleaner strategy than using additives. If you suspect your material is generating acid (HBr), it may be best to purify it via a wash with a mild bicarbonate solution, followed by drying and re-storing under inert gas.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Workflow
This protocol outlines the best practice for receiving and storing this compound to ensure maximum stability.
Caption: Workflow for optimal long-term storage of this compound.
Steps:
-
Initial Quality Control: Upon receipt, immediately run a purity analysis (¹H NMR or GC-MS) to establish a baseline.
-
Purification (If Necessary): If the material is below your required purity, purify it before long-term storage.
-
Aliquot: Divide the material into smaller, single-use aliquots. This prevents contamination and moisture introduction into the main stock each time material is needed.
-
Inerting: Work in a glove box or use a Schlenk line to purge each vial with dry argon or nitrogen for 1-2 minutes.
-
Sealing: Tightly seal the PTFE-lined cap. For extra protection, wrap the cap-vial interface with parafilm.
-
Storage: Place the sealed vials in a labeled secondary container and store them in a -20°C freezer, away from light.
-
Documentation: Maintain a detailed log for each batch, including the initial purity, storage date, and any observations.
Protocol 2: Purity Assessment by GC-MS
This method is ideal for separating this compound from its more volatile degradation products.
| Parameter | Setting |
| GC Column | Standard non-polar column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm |
| Sample Prep | Dilute 1 µL of sample in 1 mL of high-purity hexane or ethyl acetate. |
| Injection Volume | 1 µL |
| Inlet Temp | 250°C |
| Carrier Gas | Helium, constant flow ~1 mL/min |
| Oven Program | Start at 80°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min. |
| MS Interface | 280°C |
| Ion Source | 230°C (Electron Ionization, 70 eV) |
| Mass Range | 40-400 amu |
Data Interpretation:
-
This compound: Expected retention time will vary, but look for the characteristic isotopic pattern of bromine (79Br/81Br in ~1:1 ratio) in the mass spectrum (M⁺ at m/z 240/242).
-
6-phenylhexan-1-ol: Will likely elute earlier. Mass spectrum will show M⁺ at m/z 178.
-
(Hex-5-en-1-yl)benzene: Will elute significantly earlier. Mass spectrum will show M⁺ at m/z 160.
References
- Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. University of St Andrews. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound (CAS 27976-27-8)
- Chem 2310. (n.d.). Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides. [Link]
- University of Waterloo. (2023). Chemical Storage Fact Sheet. [Link]
- University of California, Berkeley. (n.d.). Safe Storage of Hazardous Chemicals. [Link]
- ATSDR. (n.d.). Analytical Methods for Benzene. [Link]
- LibreTexts Chemistry. (2021). Aryl Halides. [Link]
- LibreTexts Chemistry. (2024). Structure and Stability of Benzene. [Link]
- Khan Academy. (n.d.).
- Organic Chemistry I Lectures. (2022).
- Lightstone, F. C., et al. (1997). A haloalkane dehalogenation enzyme evolved to stabilize the gas-phase transition state of an SN2 displacement reaction. PNAS. [Link]
Sources
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- 2. scbt.com [scbt.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 8. 27976-27-8|this compound|BLD Pharm [bldpharm.com]
Workup procedure to minimize decomposition of (6-Bromohexyl)benzene products
Welcome to the Technical Support Center for (6-Bromohexyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the workup of reactions involving this compound and its derivatives. Our goal is to equip you with the knowledge to minimize product decomposition and maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during workup?
A1: this compound, being a primary alkyl bromide, is susceptible to two main decomposition pathways during workup:
-
Hydrolysis (SN2 Reaction): Nucleophilic substitution by water or hydroxide ions, leading to the formation of 6-phenyl-1-hexanol. This is particularly prevalent under neutral to basic aqueous conditions. Primary bromides can undergo rapid SN2 cleavage of the C-Br bond at a pH greater than 8-9[1].
-
Elimination (E2 Reaction): Removal of HBr to form 6-phenyl-1-hexene. This pathway is favored by the presence of strong, sterically hindered bases and higher temperatures[2][3]. While substitution is generally favored for primary alkyl halides, the use of certain reagents or harsh conditions can promote elimination[2][4].
Q2: What are the ideal storage conditions to prevent the degradation of this compound?
A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture and atmospheric contaminants[5]. It is advisable to store it away from strong oxidizing agents and bases[6]. For extended storage, refrigeration at 2-8°C is recommended[7].
Troubleshooting Guide: Minimizing Decomposition
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: My NMR/TLC analysis shows an unexpected polar impurity. What is it and how can I avoid it?
Q1: I've just completed a synthesis of this compound and after workup, my 1H NMR shows a broad singlet around 1.5-2.0 ppm and a triplet at ~3.6 ppm that I can't account for. My TLC also has a new, more polar spot. What's going on?
A1: The symptoms you're describing are highly indicative of the presence of 6-phenyl-1-hexanol , the hydrolysis product of this compound. The broad singlet in the NMR is likely the hydroxyl proton, and the triplet around 3.6 ppm corresponds to the methylene group adjacent to the hydroxyl group (-CH2OH)[1]. On a TLC plate, the alcohol is significantly more polar than the starting bromide, resulting in a lower Rf value.
Causality: This hydrolysis is a classic SN2 reaction where water or hydroxide acts as a nucleophile. This can happen if your reaction is quenched with water and left for an extended period, especially if the aqueous layer is basic.
Recommended Workup Protocol to Minimize Hydrolysis:
-
Quenching:
-
Quench the reaction mixture by adding it to a cold (0 °C) saturated aqueous solution of ammonium chloride (NH4Cl). This weak acid will neutralize any strong bases without making the solution highly acidic, which could promote other side reactions.
-
-
Extraction:
-
Promptly extract your product into a non-polar organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NH4Cl solution.
-
Water.
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution to neutralize any remaining acid.
-
Brine (saturated aqueous NaCl) to remove bulk water.
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Filter and concentrate the solvent under reduced pressure at a low temperature (ideally below 40 °C).
-
Visualizing the Problem: Hydrolysis Pathway
Caption: SN2 hydrolysis of this compound.
Issue 2: My yield is low, and I smell a faint "alkene" odor. My NMR shows complex multiplets in the vinyl region.
Q2: I've performed a reaction using a strong, non-nucleophilic base and this compound. After workup, my yield is significantly lower than expected, and I've noticed some new peaks in my 1H NMR between 4.9 and 5.8 ppm. What is the likely side product?
A2: The presence of signals in the vinyl region of the 1H NMR spectrum (typically 4.5-6.5 ppm) strongly suggests the formation of an alkene. In this case, the likely culprit is 6-phenyl-1-hexene , the E2 elimination product.
Causality: E2 elimination is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and higher reaction or workup temperatures[2][3]. The base abstracts a proton from the carbon adjacent to the one bearing the bromine, leading to the formation of a double bond and expulsion of the bromide ion.
Recommended Workup Protocol to Minimize Elimination:
-
Temperature Control: Maintain low temperatures throughout the reaction and workup.
-
Quenching: Use a mild quenching agent like saturated aqueous NH4Cl at 0 °C. Avoid quenching with strong acids if a strong base was used in the reaction, as the initial neutralization can be highly exothermic.
-
Aqueous Washes: Perform aqueous washes quickly and at a reduced temperature to minimize contact time with any residual base.
-
Solvent Removal: When removing the solvent, use a rotary evaporator with a water bath temperature below 40 °C.
Visualizing the Problem: Elimination Pathway
Caption: E2 elimination of this compound.
Analytical Troubleshooting
A key aspect of a successful workup is the ability to monitor the reaction and identify impurities.
| Compound | Structure | Approx. TLC Rf * | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| This compound | Ph-(CH₂)₆-Br | 0.7 | 7.32-7.16 (m, 5H, Ar-H), 3.41 (t, 2H, -CH₂Br), 2.61 (t, 2H, Ar-CH₂-) |
| 6-Phenyl-1-hexanol | Ph-(CH₂)₆-OH | 0.3 | 7.31-7.15 (m, 5H, Ar-H), 3.65 (t, 2H, -CH₂OH), 2.62 (t, 2H, Ar-CH₂-)[1] |
| 6-Phenyl-1-hexene | Ph-(CH₂)₄-CH=CH₂ | 0.8 | 7.30-7.14 (m, 5H, Ar-H), 5.88-5.74 (m, 1H, -CH=CH₂), 5.03-4.92 (m, 2H, -CH=CH₂) |
*Illustrative Rf values using 9:1 Hexanes:Ethyl Acetate on silica gel. Actual values may vary.
Workflow for a Clean Workup
Caption: Recommended workup workflow.
Special Case: Removal of Triphenylphosphine Oxide (TPPO)
If this compound was synthesized from 6-phenyl-1-hexanol via an Appel-type reaction (using, for example, PPh₃ and CBr₄ or NBS), a common and often troublesome byproduct is triphenylphosphine oxide (TPPO).
Q3: My crude product is a sticky white solid, and my NMR is dominated by aromatic signals between 7.4-7.8 ppm. How do I remove TPPO?
A3: TPPO is notoriously difficult to remove completely by standard column chromatography due to its moderate polarity. Here are some effective strategies:
-
Precipitation/Crystallization:
-
Concentrate the crude reaction mixture.
-
Dissolve the residue in a minimal amount of a polar solvent in which your product is soluble (e.g., dichloromethane, toluene).
-
Slowly add a non-polar solvent in which TPPO is insoluble (e.g., hexanes, pentane, or diethyl ether) until TPPO begins to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter off the solid TPPO and wash with cold non-polar solvent.
-
-
Aqueous Extraction (for less polar products):
-
If your product is sufficiently non-polar, you can perform multiple washes with a solvent mixture that can selectively dissolve TPPO. However, this is often not very effective.
-
-
Chemical Conversion:
-
For stubborn cases, TPPO can be converted to a more easily separable derivative. For instance, treatment with oxalyl chloride can form an insoluble chlorophosphonium salt[8]. Another method involves precipitation with zinc chloride in polar solvents[8]. These methods should be used with caution and after consulting the relevant literature, as the reagents are reactive.
-
References
- Safe Handling and Storage of this compound (CAS 27976-27-8): Best Practices for Chemical Users. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Are alkyl bromides susceptible to hydrolysis?
- 6-Phenyl-1-hexanol. PubChem. [Link]
- Alkyl halides: Elimination versus substitution - BrainKart. [Link]
- The Reaction of Alkyl Halides with Hydroxide Ions - Chemistry LibreTexts. [Link]
- How to understand substitution and elimination reactions in alkyl halides - Quora. [Link]
- Workup: Triphenylphosphine Oxide - Department of Chemistry : University of Rochester. [Link]
- C. Elimination vs. Substitution - Chemistry LibreTexts. [Link]
- When the alkyl bromides (listed here) were subjected to hydrolysis in a m.. - Filo. [Link]
Sources
- 1. 6-PHENYL-1-HEXANOL synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. rsc.org [rsc.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. 6-Phenyl-1-hexanol | C12H18O | CID 520110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Workup [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to HPLC and GC Methods for Purity Analysis of (6-Bromohexyl)benzene
In the landscape of synthetic chemistry and drug development, the purity of intermediates is a critical parameter that dictates the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). (6-Bromohexyl)benzene, a key building block in various organic syntheses, is no exception. Its purity must be rigorously controlled to prevent the incorporation of unwanted side-products into the final molecular framework. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity analysis of this compound, offering field-proven insights and experimental data to guide researchers in selecting the most appropriate analytical technique for their needs.
The principles of analytical procedure validation are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which emphasize demonstrating that a method is suitable for its intended purpose.[1][2][3][4] Similarly, the United States Pharmacopeia (USP) General Chapter <621> provides a framework for the procedures and allowable adjustments in chromatographic methods.[5][6][7][8]
Understanding the Analyte: this compound
This compound (C₁₂H₁₇Br) is a non-polar, aromatic compound.[9][10] Its structure, featuring a benzene ring attached to a six-carbon alkyl chain with a terminal bromine atom, dictates its analytical behavior. The presence of the benzene ring provides a chromophore, making it suitable for UV detection in HPLC.[11][12][13][14] Its volatility and thermal stability also make it a prime candidate for GC analysis.[15]
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and wide applicability. For a non-polar compound like this compound, a reversed-phase (RP) HPLC method is the logical choice.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides strong retention for the non-polar analyte. The long alkyl chains of the C18 phase interact with the hexylbenzene portion of the molecule via van der Waals forces, leading to effective separation from more polar or less retained impurities.
-
Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier in RP-HPLC with excellent solvating power for a wide range of organic molecules and a low UV cutoff. The gradient elution, starting with a higher water concentration and increasing the acetonitrile percentage over time, allows for the elution of potential polar impurities first, followed by the main analyte, and finally any less polar, more strongly retained impurities.
Experimental Protocol: HPLC Purity Method
-
Chromatographic System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 260 nm
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to create a 1 mg/mL solution.
Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Analysis.
Method 2: Gas Chromatography (GC) - A Viable Alternative
For volatile and thermally stable compounds, Gas Chromatography offers a high-resolution alternative to HPLC.[15] Given that alkyl halides are often analyzed by GC, this technique is highly suitable for this compound.[17]
Causality Behind Experimental Choices
-
Stationary Phase: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is ideal. This phase separates compounds primarily based on their boiling points and subtle differences in polarity.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas, as they are inert and provide good chromatographic efficiency. The purity of the carrier gas is crucial for achieving a stable baseline and optimal detector sensitivity.[18]
-
Detector: A Flame Ionization Detector (FID) is an excellent choice for carbon-containing organic compounds. It offers high sensitivity and a wide linear range. For enhanced specificity and identification of unknown impurities, a Mass Spectrometer (MS) detector can be used.[17]
-
Injection: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading.
Experimental Protocol: GC Purity Method
-
Chromatographic System: A GC system with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Injection Mode: Split, 50:1 ratio
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of a suitable solvent like dichloromethane or acetone to create a 1 mg/mL solution.
Separation Mechanism in GC
Caption: Analyte Journey in Gas Chromatography.
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC depends on several factors, including the nature of potential impurities, available equipment, and desired analysis time.
| Parameter | HPLC Method | GC Method | Rationale & Insights |
| Resolution | Very Good | Excellent | GC capillary columns generally offer higher theoretical plates and thus superior resolving power for volatile compounds. |
| Analysis Time | ~25 minutes | ~20 minutes | The GC method is slightly faster due to the rapid temperature programming. |
| Sensitivity | Good (ng level) | Excellent (pg level) | FID is exceptionally sensitive for hydrocarbons. GC-MS can provide even lower detection limits in SIM mode. |
| Impurity Profile | Best for non-volatile or thermally labile impurities. | Best for volatile and semi-volatile impurities. | This is the most critical distinction. If impurities from starting materials or side-reactions are non-volatile (e.g., salts, polymers), HPLC is necessary. |
| Sample Preparation | Simple dissolution. | Simple dissolution. | Both methods feature straightforward sample preparation. |
| Cost & Complexity | Moderate | Moderate | Both are standard analytical instruments. GC may require more specialized gas handling. |
| Robustness | High | High | Both methods, when properly developed according to guidelines like ICH Q2(R1), are robust and reliable.[1][2][3][4] |
Conclusion and Recommendations
Both HPLC and GC are powerful and appropriate techniques for the purity analysis of this compound.
-
For routine quality control where volatile impurities are the primary concern, the GC-FID method is recommended. Its superior resolution, speed, and sensitivity make it highly efficient.
-
When the presence of non-volatile or thermally unstable impurities is suspected, the RP-HPLC method is the superior choice. It provides a comprehensive profile of all components that are soluble in the mobile phase.
Ultimately, for comprehensive characterization and method validation, employing both techniques can be highly beneficial. HPLC can confirm the absence of non-volatile species, while GC can provide a high-resolution separation of the volatile components. This orthogonal approach ensures the highest level of confidence in the purity assessment of this compound, upholding the rigorous standards of scientific integrity and drug development.
References
- Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link]
- Title: LIGHT ABSORPTION STUDIES: PART XVIII. THE ULTRAVIOLET ABSORPTION SPECTRA OF BROMOBENZENES Source: Canadian Science Publishing URL:[Link]
- Title: What is USP Chapter 621? Source: Phenomenex Blog URL:[Link]
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
- Title: <621> Chromatography Source: US Pharmacopeia (USP) URL:[Link]
- Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL:[Link]
- Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: FDA URL:[Link]
- Title: Quality Guidelines Source: ICH URL:[Link]
- Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
- Title: UV-vis absorption spectra of bromobenzene and KCo(CO)
- Title: Bromobenzene Source: PubChem URL:[Link]
- Title: this compound Source: PubChemLite URL:[Link]
- Title: Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design Source: PubMed Central URL:[Link]
- Title: Gas Chromatography Source: Chemistry LibreTexts URL:[Link]
- Title: Why Purity Matters: The Impact of Gas Quality on Chromatographic Results Source: Organom
Sources
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- 2. fda.gov [fda.gov]
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- 4. starodub.nl [starodub.nl]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. agilent.com [agilent.com]
- 8. Chromatography [usp.org]
- 9. scbt.com [scbt.com]
- 10. PubChemLite - this compound (C12H17Br) [pubchemlite.lcsb.uni.lu]
- 11. cdnsciencepub.com [cdnsciencepub.com]
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- 13. uwosh.edu [uwosh.edu]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Bromobenzene | C6H5Br | CID 7961 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 18. organomation.com [organomation.com]
A Comparative Guide to (6-Iodohexyl)benzene and (6-Bromohexyl)benzene in Palladium-Catalyzed Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is a foundational element of molecular construction. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, and the choice of the aryl halide substrate is a critical parameter that dictates reaction efficiency, scope, and scalability. This guide provides an in-depth comparison of (6-Iodohexyl)benzene and (6-Bromohexyl)benzene, two common building blocks, to illuminate the practical and mechanistic nuances that govern their reactivity.
The Decisive Factor: Carbon-Halogen Bond Reactivity
The fundamental difference in performance between (6-Iodohexyl)benzene and its bromo-analogue stems from the inherent properties of the carbon-halogen (C-X) bond. The reactivity of aryl halides in the majority of palladium-catalyzed cross-coupling reactions follows a well-established trend: Ar-I > Ar-Br > Ar-Cl >> Ar-F .[1][2]
This hierarchy is primarily governed by the bond dissociation energy (BDE) of the C-X bond. The C-I bond is significantly weaker and more polarizable than the C-Br bond. This makes the C-I bond more susceptible to cleavage during the initial, and often rate-determining, oxidative addition step of the catalytic cycle.[1][3] In this step, the palladium(0) catalyst inserts into the C-X bond, forming a Pd(II) intermediate, which propels the reaction forward.[3][4]
Because (6-Iodohexyl)benzene possesses this more labile C-I bond, it generally reacts faster and under milder conditions (e.g., lower temperatures, lower catalyst loadings) than this compound.[2][5]
Visualizing the Catalytic Cycle
The diagram below illustrates a generalized catalytic cycle for the Suzuki-Miyaura reaction, highlighting the critical oxidative addition step where the difference between the C-I and C-Br bond becomes manifest.
Protocol 1: Suzuki Coupling with (6-Iodohexyl)benzene
-
Objective: To synthesize (6-phenylhexyl)benzene via Suzuki coupling of (6-Iodohexyl)benzene and phenylboronic acid.
-
Materials:
-
(6-Iodohexyl)benzene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (6-Iodohexyl)benzene, phenylboronic acid, Na₂CO₃, and Pd(PPh₃)₄. [6] 2. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (Toluene, Ethanol, Water) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biphenyl product.
-
Protocol 2: Suzuki Coupling with this compound
-
Objective: To synthesize (6-phenylhexyl)benzene via Suzuki coupling of this compound and phenylboronic acid.
-
Procedure:
-
Follow the same setup and reagent stoichiometry as in Protocol 1, substituting this compound for the iodo-analogue. [7] 2. For this less reactive substrate, a higher reaction temperature is required. Heat the reaction mixture to 100 °C. [2] 3. Monitor the reaction by TLC or GC-MS. The reaction will require a longer period, typically 12-24 hours, to reach completion.
-
Perform the same aqueous workup and purification as described in Protocol 1.
-
Conclusion and Recommendations
The choice between (6-Iodohexyl)benzene and this compound is a classic case of balancing reactivity with cost and practical considerations.
-
Choose (6-Iodohexyl)benzene for:
-
Rapid reaction times and high yields.
-
Mild reaction conditions to preserve sensitive functional groups elsewhere in the molecule.
-
Difficult couplings where the higher reactivity is necessary to achieve a good yield.
-
Small-scale synthesis where substrate cost is less of a concern.
-
-
Choose this compound for:
-
Large-scale and process chemistry where cost-effectiveness is a primary driver.
-
When milder conditions are not strictly necessary and longer reaction times or higher temperatures are acceptable.
-
Sequential coupling strategies where the C-Br bond is intended to be unreactive in an initial step.
-
By understanding the fundamental principles of C-X bond activation and considering the practical demands of the synthesis, researchers can make an informed decision to select the optimal aryl halide, thereby enhancing the efficiency and success of their cross-coupling endeavors.
References
- BenchChem. A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.
- BenchChem. A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: 4-(4-Iodophenyl)-1-butanol.
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135–9142.
- Ananikov, V. P., et al. (2015). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Catalysis Science & Technology, 5(2), 1029-1039.
- Organic Chemistry Portal. Sonogashira Coupling.
- Wikipedia. Sonogashira coupling.
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Presentation Slides.
- BenchChem. Common issues in Sonogashira coupling of aryl iodides and how to solve them.
- Chase, D. H., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1762–1769.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- Littke, A. F., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028.
- Gryba, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(50), 34661–34674.
- ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- ResearchGate. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
- San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Wikipedia. Buchwald–Hartwig amination.
- ChemRxiv. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- University of Victoria. Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- NIH National Library of Medicine. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
- ResearchGate. Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0).
- ChemRxiv. An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- NIH National Library of Medicine. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- NIH National Library of Medicine. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
- ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Organic Chemistry Portal. Heck Reaction.
- Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- MDPI. Heck Reaction—State of the Art.
- Chemistry LibreTexts. Heck Reaction.
- BenchChem. Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions.
- ResearchGate. The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective.
- Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.
- MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- BenchChem. A Comparative Analysis of Copper-Catalyzed versus Copper-Free Sonogashira Coupling of (Bromoethynyl)benzene.
- ResearchGate. Cross-Coupling Reactions: A Practical Guide.
- Semantic Scholar. Cross-coupling reactions : a practical guide.
- Journal of the American Chemical Society. Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation.
- NIH National Library of Medicine. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- NIH National Library of Medicine. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Validation of Synthesized (6-Bromohexyl)benzene
For: Researchers, scientists, and drug development professionals
Introduction: The Imperative of Spectroscopic Validation in Modern Synthesis
In the realm of chemical synthesis, the creation of a target molecule is only the first chapter of the story. The unequivocal confirmation of its structure and purity is a critical epilogue that ensures the reliability and reproducibility of scientific findings. This guide provides an in-depth, practical comparison of the spectroscopic data for synthesized (6-bromohexyl)benzene, a versatile building block in pharmaceutical and materials science.[1] We will delve into the nuances of nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to establish a robust validation framework.
This document eschews a rigid, templated approach. Instead, it offers a dynamic and logical workflow, mirroring the thought process of an experienced analytical chemist. We will not only present the data but also explore the underlying principles that govern the spectral features, thereby empowering you to apply these concepts to your own synthetic challenges. Our focus is on building a self-validating system of analysis, where each piece of spectroscopic evidence corroborates the others, leading to an unshakeable structural assignment.
The Target Molecule: this compound
This compound (CAS 27976-27-8) is a key intermediate used in the synthesis of a variety of organic compounds.[1] Its structure, comprising a phenyl ring connected to a six-carbon chain with a terminal bromine atom, offers two distinct reactive sites for further chemical transformations.
A Multi-faceted Approach to Spectroscopic Validation
The validation of a synthesized compound is akin to assembling a puzzle. Each spectroscopic technique provides a unique set of clues, and only when they all fit together does a clear picture of the molecular structure emerge. The following workflow outlines a systematic approach to the spectroscopic validation of this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic validation of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment
Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another.
Expected ¹H NMR Spectrum of this compound
Based on its structure, we can predict the key features of the ¹H NMR spectrum of this compound. The spectrum should exhibit signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the hexyl chain.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (C₆H₅) | 7.15 - 7.35 | Multiplet | 5H |
| Benzylic Protons (-CH₂-Ph) | ~2.60 | Triplet | 2H |
| Methylene Protons (-CH₂-Br) | ~3.40 | Triplet | 2H |
| Aliphatic Methylene Protons | 1.30 - 1.90 | Multiplets | 8H |
Experimental ¹H NMR Data for this compound
The following table presents the experimental ¹H NMR data obtained for a synthesized sample of this compound, recorded on a 400 MHz spectrometer in CDCl₃.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.28 - 7.17 | m | - | 5H | Aromatic (C₆H₅) |
| 3.41 | t | 6.8 | 2H | -CH₂-Br |
| 2.61 | t | 7.7 | 2H | -CH₂-Ph |
| 1.88 | p | 6.8 | 2H | -CH₂-CH₂Br |
| 1.62 | p | 7.7 | 2H | -CH₂-CH₂Ph |
| 1.48 - 1.32 | m | - | 4H | -(CH₂)₂- |
Interpretation and Causality
-
Aromatic Region: The complex multiplet between 7.17 and 7.28 ppm, integrating to 5 protons, is characteristic of a monosubstituted benzene ring.
-
Downfield Aliphatic Protons: The triplet at 3.41 ppm is assigned to the methylene protons adjacent to the electronegative bromine atom, which deshields them, causing a downfield shift. The triplet multiplicity arises from coupling with the adjacent methylene group.
-
Benzylic Protons: The triplet at 2.61 ppm corresponds to the benzylic methylene protons. The electron-withdrawing effect of the phenyl group causes a downfield shift compared to other aliphatic protons.
-
Upfield Aliphatic Protons: The remaining methylene groups appear as overlapping multiplets in the upfield region (1.32-1.88 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of chemically distinct carbon atoms in a molecule and their electronic environments.
Expected and Experimental ¹³C NMR Data for this compound
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals: six for the aromatic carbons (four unique due to symmetry) and four for the hexyl chain carbons.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| Quaternary Aromatic (C-ipso) | ~142 | 142.7 |
| Aromatic (C-ortho) | ~128 | 128.4 |
| Aromatic (C-meta) | ~128 | 128.2 |
| Aromatic (C-para) | ~125 | 125.6 |
| -CH₂-Br | ~34 | 33.9 |
| -CH₂-Ph | ~36 | 35.9 |
| Aliphatic -CH₂- | 28 - 32 | 31.5, 28.8, 28.1, 32.8 |
Interpretation and Causality
-
Aromatic Carbons: The signals in the 125-143 ppm range are characteristic of the sp²-hybridized carbons of the benzene ring.
-
Aliphatic Carbons: The signals in the 28-36 ppm range correspond to the sp³-hybridized carbons of the hexyl chain. The carbon attached to the bromine atom (-CH₂-Br) appears at approximately 34 ppm, while the benzylic carbon (-CH₂-Ph) is at around 36 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule.
Expected and Experimental IR Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 | 3026 |
| Aliphatic C-H | Stretching | 2850 - 3000 | 2929, 2855 |
| Aromatic C=C | Stretching | 1450 - 1600 | 1604, 1496, 1454 |
| C-Br | Stretching | 500 - 600 | 550 |
Interpretation and Causality
-
C-H Stretching: The presence of both sp² (aromatic) and sp³ (aliphatic) C-H bonds is confirmed by the absorptions just above and below 3000 cm⁻¹, respectively.
-
Aromatic C=C Stretching: The characteristic absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.
-
C-Br Stretching: A strong absorption around 550 cm⁻¹ confirms the presence of the carbon-bromine bond.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.
Expected and Experimental Mass Spectrometry Data for this compound
For this compound (C₁₂H₁₇Br), the molecular ion peak (M⁺) should exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| Ion | m/z (mass-to-charge ratio) | Relative Intensity | Interpretation |
| [C₁₂H₁₇⁷⁹Br]⁺ | 240 | High | Molecular ion (M⁺) |
| [C₁₂H₁₇⁸¹Br]⁺ | 242 | High (approx. same as m/z 240) | Molecular ion (M+2) |
| [C₆H₅(CH₂)₆]⁺ | 161 | Moderate | Loss of Br radical |
| [C₇H₇]⁺ | 91 | Base Peak | Tropylium ion (benzylic cleavage) |
Interpretation and Causality
-
Molecular Ion: The presence of two peaks of nearly equal intensity at m/z 240 and 242 confirms the presence of one bromine atom in the molecule.
-
Fragmentation: The base peak at m/z 91 is a classic fragmentation pattern for alkylbenzenes, corresponding to the highly stable tropylium cation formed via benzylic cleavage. The peak at m/z 161 results from the loss of the bromine radical.
Comparison with Alternative Compounds
To further solidify our structural validation, let's compare the spectroscopic data of this compound with two structural analogs: (4-bromobutyl)benzene and (6-chlorohexyl)benzene. This comparison highlights how subtle changes in the alkyl chain length and the halogen substituent are reflected in the spectra.
¹H NMR Comparison
| Compound | -CH₂-X Chemical Shift (δ, ppm) | -CH₂-Ph Chemical Shift (δ, ppm) |
| This compound | ~3.41 | ~2.61 |
| (4-Bromobutyl)benzene | ~3.43 | ~2.68 |
| (6-Chlorohexyl)benzene | ~3.53 | ~2.61 |
-
Effect of Halogen: The methylene protons adjacent to chlorine in (6-chlorohexyl)benzene are shifted further downfield (~3.53 ppm) compared to those next to bromine (~3.41 ppm) due to the higher electronegativity of chlorine.
-
Effect of Chain Length: The chemical shifts of the protons closest to the functional groups (-CH₂-X and -CH₂-Ph) are largely unaffected by the change in chain length from hexyl to butyl.
Mass Spectrometry Comparison (Molecular Ion)
| Compound | Molecular Formula | Expected M⁺ and M+2 peaks (m/z) |
| This compound | C₁₂H₁₇Br | 240, 242 |
| (4-Bromobutyl)benzene | C₁₀H₁₃Br | 212, 214 |
| (6-Chlorohexyl)benzene | C₁₂H₁₇Cl | 196, 198 (3:1 ratio) |
-
Isotopic Patterns: The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) in (6-chlorohexyl)benzene results in an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is distinct from the ~1:1 ratio observed for bromine-containing compounds.
Experimental Protocols
General Considerations
All solvents used for synthesis and purification should be of appropriate grade and dried if necessary. Spectroscopic analyses should be performed on purified and dried samples to avoid interference from impurities.
Synthesis of this compound
A detailed synthetic procedure is beyond the scope of this guide. However, a common route involves the reaction of a suitable phenyl-containing starting material with a 1,6-dihalohexane.
Spectroscopic Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
IR Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
-
Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via direct infusion or after separation by gas chromatography (GC-MS).
Conclusion: A Unified Approach to Structural Elucidation
The spectroscopic data presented for this compound, when analyzed in a cohesive and logical manner, provides an unambiguous confirmation of its structure. The ¹H and ¹³C NMR spectra precisely map the proton and carbon frameworks, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns. By comparing this data with that of structurally related compounds, we gain a deeper understanding of structure-property relationships and further enhance our confidence in the assigned structure. This multi-technique, self-validating approach is fundamental to ensuring the integrity and quality of synthesized chemical entities.
References
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- PubChem Compound Summary for CID 70986, (4-Bromobutoxy)benzene.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- ChemSrc. (4-Bromobutyl)benzene(CAS#:13633-25-5) MSDS, density, melting point, boiling point, structure, formula, molecular weight etc. [Link]
- NIST Chemistry WebBook. 4-Bromo-n-butylbenzene. [Link]
Sources
A Senior Application Scientist's Guide to Catalytic Systems for Reactions Involving (6-Bromohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
(6-Bromohexyl)benzene is a versatile bifunctional molecule, featuring both an aromatic phenyl group and a reactive primary alkyl bromide. This structure makes it a valuable building block in organic synthesis, particularly for the introduction of a six-carbon chain terminating in a phenyl group. Its utility spans the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. The reactivity of the terminal bromine atom allows for a wide array of catalytic transformations, primarily cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
This guide provides a comparative analysis of various catalytic systems for key reactions involving this compound. We will delve into the mechanistic nuances, compare catalyst performance with supporting data where available, and provide detailed experimental protocols to empower researchers in selecting the optimal catalytic system for their synthetic goals.
The Landscape of Catalytic Transformations
The primary alkyl bromide moiety of this compound is amenable to a variety of palladium- and nickel-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, offering efficient and selective methods for bond formation.[1] This guide will focus on the following key transformations:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent.
-
Heck-Mizoroki Reaction: Formation of a C-C bond with an alkene.
-
Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.
-
Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.
-
Kumada Coupling: Formation of a C-C bond with a Grignard reagent.
-
Negishi Coupling: Formation of a C-C bond with an organozinc reagent.
-
Cyanation: Introduction of a nitrile group.
-
Etherification: Formation of a C-O bond with a phenol or alcohol.
The choice of the catalytic system, including the metal center (typically palladium or nickel), the ligand, the base, and the solvent, is critical for achieving high yields and selectivity while minimizing side reactions.[2]
Comparative Analysis of Catalytic Systems
The following sections provide a detailed comparison of catalytic systems for each reaction type. While direct comparative studies on this compound are limited in the literature, the data presented is based on reactions with structurally similar long-chain alkyl halides and established principles of cross-coupling chemistry.
Suzuki-Miyaura Coupling: Arylation and Vinylation
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp³) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[3]
Catalyst System Comparison:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | Moderate to Good | A classic, readily available catalyst system. May require higher temperatures and longer reaction times for unactivated alkyl bromides. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 80-110 | Good to Excellent | Bulky, electron-rich phosphine ligands like SPhos can improve reaction rates and yields for challenging alkyl halide couplings. |
| [PdCl₂(dppf)] | dppf | Cs₂CO₃ | THF or DMF | 60-90 | Good | The dppf ligand often provides good stability and reactivity. |
Rationale for Experimental Choices:
The choice of a bulky and electron-rich phosphine ligand, such as SPhos, is often crucial for the successful coupling of unactivated alkyl bromides. These ligands promote the oxidative addition of the alkyl halide to the palladium center, which is often the rate-limiting step, and facilitate the reductive elimination to form the desired product. The selection of the base is also critical; stronger bases like K₃PO₄ or Cs₂CO₃ are often required to facilitate the transmetalation step.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Heck-Mizoroki Reaction: Olefination
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[4][5] For alkyl halides like this compound, this reaction is more challenging due to the propensity for β-hydride elimination.
Catalyst System Comparison:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | Et₃N | DMF or MeCN | 100-140 | Low to Moderate | Traditional conditions often lead to low yields with alkyl bromides due to side reactions. |
| Pd(dba)₂ / P(o-tol)₃ | Tri(o-tolyl)phosphine | NaOAc | DMA | 120-150 | Moderate | More sterically hindered phosphine ligands can sometimes improve selectivity for the desired product. |
| [Pd(dppf)Cl₂] | dppf | K₂CO₃ | NMP | 100-130 | Moderate | The use of a bidentate ligand can influence the regioselectivity of the alkene insertion. |
Rationale for Experimental Choices:
The Heck reaction with alkyl halides is often plagued by β-hydride elimination from the alkyl-palladium intermediate. The choice of ligand and reaction conditions can influence the competition between migratory insertion of the alkene and this undesired side reaction. Higher temperatures are generally required to promote the reaction.
Sonogashira Coupling: Alkynylation
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[6][7]
Catalyst System Comparison:
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N or i-Pr₂NH | THF or DMF | 25-60 | Good to Excellent | The classic Sonogashira conditions are often effective for primary alkyl bromides. |
| Pd(OAc)₂ / PPh₃ | CuI | Cs₂CO₃ | 1,4-Dioxane | 50-80 | Good | A carbonate base can be used as an alternative to amine bases. |
| Copper-free systems | None | TBAF or other bases | Toluene or MeCN | 60-100 | Moderate to Good | Copper-free conditions can be advantageous to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). |
Rationale for Experimental Choices:
The copper(I) co-catalyst is believed to form a copper acetylide in situ, which then undergoes transmetalation with the palladium complex. The amine base is crucial for deprotonating the terminal alkyne and for scavenging the HX byproduct. Copper-free protocols have been developed to simplify the reaction and avoid side reactions, often requiring a stronger base.
Catalytic Cycle: Sonogashira Coupling
Sources
- 1. researchgate.net [researchgate.net]
- 2. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quinoline Synthesis: Benchmarking (6-Bromohexyl)benzene
Introduction: The Enduring Importance of the Quinoline Scaffold
The quinoline moiety, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are found in a wide array of pharmaceuticals, including antimalarial agents like quinine and chloroquine, and serve as crucial building blocks for agrochemicals and synthetic dyes.[2] The strategic functionalization of the quinoline core is paramount for modulating its biological activity and physicochemical properties. The introduction of long lipophilic chains, such as a hexylbenzene group, can significantly enhance membrane permeability and protein binding, making it a valuable modification for drug candidates.
This guide provides an in-depth performance benchmark of (6-Bromohexyl)benzene as a reagent for introducing this valuable lipophilic tail onto the quinoline scaffold. We will objectively compare its performance against alternative reagents, supported by established chemical principles and experimental data from the literature. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic strategies.
Part 1: Synthetic Pathways to Functionalized Quinolines
Several classic and modern synthetic reactions enable the construction of the quinoline ring system.[1][3] The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key methods where a reagent like this compound could be incorporated include:
-
Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][4][5] this compound itself is not a direct participant, but a precursor ketone, such as 1-phenyl-8-bromooctan-2-one, could be synthesized from it and used to introduce the desired side chain.
-
Combes Synthesis: This method condenses an aniline with a β-diketone under acidic conditions.[6][7][8] Similar to the Friedländer synthesis, a custom β-diketone derived from this compound would be required.
-
Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[9][10][11] It is a versatile method, though it can sometimes lead to issues with regioselectivity and polymerization.[12]
-
Modern Palladium-Catalyzed Cross-Coupling Reactions: These contemporary methods offer high efficiency and functional group tolerance for creating C-C bonds, representing a powerful way to attach the (6-phenylhexyl) group to a pre-formed quinoline core.[3][13]
For the purpose of this guide, we will focus on scenarios where the hexylbenzene moiety is introduced either through a precursor integrated into a classic ring-forming reaction or via post-synthesis functionalization of the quinoline core.
Part 2: Performance Benchmark of this compound
Direct, published examples of quinoline synthesis using this compound as a starting material are not abundant. However, we can infer its performance based on analogous reactions with similar long-chain alkyl halides and by considering its chemical properties.
The primary role of this compound is as an electrophile, with the bromine atom serving as a leaving group in nucleophilic substitution or as a handle for organometallic coupling reactions.
Scenario A: As a Precursor for Friedländer-type Synthesis
In this approach, this compound would first be converted to a ketone (e.g., 1-phenyl-8-bromooctan-2-one). This ketone could then react with a 2-aminobenzaldehyde.
Causality of Experimental Choices: The length of the hexyl chain can introduce significant steric hindrance, potentially slowing down the initial aldol condensation and subsequent cyclization steps. The choice of an acid or base catalyst is critical; strong acids like sulfuric acid or trifluoroacetic acid are often used to promote the dehydration steps.[4][5] However, with a sensitive substrate, milder conditions using catalysts like iodine or p-toluenesulfonic acid might be preferable to minimize side reactions.[4][14]
Scenario B: Post-Synthesis Alkylation of a Quinolone
A common strategy is the O-alkylation of a 2-quinolone (a quinoline with a hydroxyl group at the 2-position) with an alkyl halide.[15] This is a classic Williamson ether synthesis.
Causality of Experimental Choices: This reaction is typically run under basic conditions (e.g., using potassium carbonate or sodium hydride) to deprotonate the quinolone's hydroxyl group, forming a more nucleophilic alkoxide. This compound would serve as the electrophile. The reactivity follows the order I > Br > Cl, making the bromo-derivative a good balance of reactivity and stability. Polar aprotic solvents like DMF or acetonitrile are ideal for promoting this SN2 reaction.
Part 3: Comparative Analysis with Alternative Reagents
To provide a clear benchmark, we compare this compound with other potential reagents for introducing the 6-phenylhexyl group.
| Reagent | Synthetic Approach | Pros | Cons |
| This compound | SN2 Alkylation, Grignard formation | Moderately reactive, good shelf stability, commercially available. | Bromine is a good leaving group, but less reactive than iodine. |
| (6-Iodohexyl)benzene | SN2 Alkylation | Higher reactivity than the bromo-analog, leading to faster reactions or milder conditions. | More expensive, potentially less stable over long-term storage. |
| (6-Chlorohexyl)benzene | SN2 Alkylation | More cost-effective. | Lower reactivity, often requiring harsher conditions (higher temperatures, stronger bases). |
| (6-Phenylhexyl)magnesium Bromide | Nucleophilic Addition | Highly reactive nucleophile, useful for forming C-C bonds with carbonyls. | Moisture-sensitive, requires anhydrous conditions, prepared in situ. |
| (6-Phenylhexyl)boronic Acid | Suzuki Coupling | Excellent for C-C bond formation with bromoquinolines, high functional group tolerance. | Requires a palladium catalyst and specific reaction conditions.[13] |
Part 4: Experimental Protocols & Methodologies
The following is a representative, detailed protocol for the synthesis of a 2-(6-phenylhexyloxy)quinoline, illustrating the practical application of this compound.
Protocol: Synthesis of 2-((6-phenylhexyl)oxy)quinoline
Objective: To benchmark the performance of this compound in a standard O-alkylation of 2-hydroxyquinoline.
Materials:
-
2-Hydroxyquinoline (1.0 eq)
-
This compound (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-hydroxyquinoline and anhydrous DMF.
-
Stir the mixture until the 2-hydroxyquinoline is fully dissolved.
-
Add anhydrous potassium carbonate to the solution.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-((6-phenylhexyl)oxy)quinoline.
Self-Validating System: This protocol includes clear steps for reaction monitoring (TLC) and purification (column chromatography). Characterization of the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry would confirm the successful synthesis and purity, thus validating the procedure.
Part 5: Mechanistic Insights and Visualization
Understanding the underlying mechanisms is crucial for troubleshooting and optimizing quinoline synthesis.
Friedländer Synthesis Mechanism
The Friedländer synthesis proceeds via an initial aldol condensation between the 2-aminoaryl ketone and the second carbonyl compound, followed by an intramolecular cyclization and dehydration to form the quinoline ring.[4][5]
Caption: A simplified workflow of the Friedländer quinoline synthesis.
Doebner-von Miller Reaction Pathway
This reaction is more complex and its exact mechanism has been a subject of debate.[10] It generally involves the in situ formation of an α,β-unsaturated carbonyl compound from aldehydes or ketones, which then reacts with an aniline.[9][10]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Combes synthesis of quinolines [quimicaorganica.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
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- 13. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
- 14. Friedlaender Synthesis [organic-chemistry.org]
- 15. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Polymer Modification: Exploring Modern Alternatives to (6-Bromohexyl)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of polymer science, the precise installation of functional groups onto a polymer backbone is paramount for tailoring material properties. For decades, alkyl halides like (6-Bromohexyl)benzene have served as reliable reagents, particularly as initiators in controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP), to introduce pendant phenylalkyl groups.[1][2] This functionality is crucial for tuning hydrophobicity, influencing self-assembly in block copolymers, and providing a handle for further aromatic chemistry.
However, the reliance on a single class of reagents for this purpose presents limitations, including potential side reactions, challenges in achieving high functionalization density in post-polymerization scenarios, and the requisite of metal catalysts which can be problematic for biomedical applications. Modern synthetic chemistry offers a powerful and versatile toolkit that moves beyond this classical approach.
This guide provides an in-depth comparison of advanced alternative strategies to this compound for introducing phenylhexyl or similar functionalities onto polymers. We will move beyond a simple catalog of reagents to a discussion of strategic workflows, focusing on the causality behind experimental choices. The methodologies discussed—post-polymerization modification via "Click Chemistry" and the functionalization of reactive polymer scaffolds—offer superior modularity, efficiency, and functional group tolerance, empowering researchers to design next-generation materials with unparalleled precision.
The Benchmark: this compound as an ATRP Initiator
Atom Transfer Radical Polymerization (ATRP) is a cornerstone of controlled polymerization, enabling the synthesis of polymers with predictable molecular weights and low polydispersity.[1] In this context, this compound acts as an initiator. The carbon-bromine bond is homolytically cleaved by a lower oxidation state transition metal complex (e.g., Cu(I)Br/ligand), generating a radical that initiates polymerization and a higher oxidation state metal complex (e.g., Cu(II)Br₂/ligand). This process is reversible, establishing a dynamic equilibrium that keeps the concentration of active propagating radicals low, thus minimizing termination reactions.[2][3]
The primary advantage here is that the phenylhexyl group is installed at the beginning of every polymer chain, providing excellent control over the polymer architecture from the outset. However, this "grafting from" approach has its own set of considerations:
-
Catalyst Contamination: The final polymer must be rigorously purified to remove residual copper catalyst, which is often crucial for biological or electronic applications.
-
Initiator Efficiency: The efficiency of initiation may not always be 100%, potentially leading to a non-functionalized polymer fraction.
-
Monomer Scope: The monomer must be compatible with ATRP conditions.
Typical ATRP Workflow
The workflow involves the careful deoxygenation of the monomer and solvent, followed by the addition of the catalyst, ligand, and finally the this compound initiator.
Alternative Strategy 1: Post-Polymerization Modification via Click Chemistry
Perhaps the most powerful and versatile alternative is to decouple the polymerization from the functionalization step using click chemistry. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the archetypal click reaction, forming a stable triazole linkage under mild, orthogonal conditions.[4][5] This "grafting to" strategy involves two key stages:
-
Synthesis of a Reactive Polymer Scaffold: A polymer is first synthesized to have pendant azide or alkyne groups. This can be achieved by polymerizing monomers that already contain the clickable functionality (e.g., propargyl methacrylate or an azido-functional acrylate).
-
Click Reaction with a Functional Small Molecule: The polymer scaffold is then reacted with a complementary small molecule, in this case, an alkyne- or azide-functionalized phenylhexane.
This approach offers significant advantages:
-
Modularity: The same base polymer can be functionalized with a library of different molecules.
-
High Efficiency: Click reactions are known for proceeding to near-quantitative yields, ensuring high degrees of functionalization.[6][7]
-
Orthogonality: The reaction is highly specific and tolerant of a vast array of other functional groups, simplifying the synthesis of complex macromolecules.[5][8]
-
Characterization: The precursor polymer and the final functionalized polymer can be fully characterized at each step, providing unambiguous proof of modification.
Key Reagents: (6-Azidohexyl)benzene and its Alkyne Analogs
To implement this strategy, one needs the complementary small molecule. The synthesis is straightforward, typically starting from the commercially available 6-phenyl-1-hexanol.[9][10][11][12]
Click Chemistry Workflow
The workflow involves the synthesis of the polymer scaffold followed by the click conjugation step.
Alternative Strategy 2: Modification of a Reactive Polymer Scaffold - Poly(glycidyl methacrylate)
Another elegant post-polymerization modification strategy utilizes a highly versatile reactive polymer backbone. Poly(glycidyl methacrylate) (PGMA) is an ideal candidate.[13][14] It can be synthesized via controlled radical polymerization techniques to yield a well-defined polymer decorated with pendant epoxide rings. These strained three-membered rings are susceptible to nucleophilic attack, providing a convenient gateway for installing a wide variety of functional groups.[15][16]
To introduce a phenylhexyl group, one would react PGMA with a nucleophile such as 6-phenylhexylamine . The amine attacks one of the epoxide carbons, leading to a ring-opened product with a β-amino alcohol structure.
Key advantages of this method include:
-
Metal-Free Functionalization: The modification step is typically performed under mild, metal-free conditions, which is highly advantageous for biomedical applications.
-
High Reactivity: The ring-opening reaction is generally efficient, although it may require elevated temperatures or longer reaction times compared to click chemistry.[16][17]
-
Generation of Secondary Functionality: The ring-opening reaction generates a secondary hydroxyl group for every epoxide reacted. This new hydroxyl group can be used for subsequent modification, allowing for the creation of multi-functional polymers.[13][15]
Synthesis of the Nucleophile: 6-Phenylhexylamine
Similar to the click reagents, the required amine can be synthesized from 6-phenyl-1-hexanol. A common route involves converting the alcohol to an alkyl bromide, followed by conversion to a nitrile and subsequent reduction.[18][19]
PGMA Modification Workflow
This strategy involves the initial synthesis of the PGMA scaffold, followed by the nucleophilic ring-opening reaction.
Comparative Analysis and Decision Guide
Choosing the optimal strategy depends on the specific goals of the research, including the desired polymer architecture, the required degree of functionalization, and the sensitivity of other functional groups present in the system.
| Feature | ATRP with this compound | Post-Mod. via Click Chemistry (CuAAC) | Post-Mod. of PGMA (Amine-Epoxy) |
| Strategy Type | "Grafting From" (Initiator) | "Grafting To" (Post-Modification) | "Grafting To" (Post-Modification) |
| Control over Architecture | Excellent. Defines chain initiation point. Ideal for block copolymers.[1] | Excellent. Allows for precise control over functionalization density on a pre-made scaffold. | Good to Excellent. Functionalization density depends on reaction efficiency. |
| Reaction Efficiency | Initiation efficiency can be <100%. | Near-quantitative (>95%) under optimized conditions.[6][7] | High (70-98%), but can be sterically hindered and may require excess reagent.[16][17] |
| Reaction Conditions | Requires stringent inert atmosphere; elevated temperatures (e.g., 80-110°C).[3][20] | Very mild (often room temp); tolerant to water and air, though degassing is recommended.[5][8] | Mild to moderate (room temp to 80°C); generally metal-free.[16] |
| Orthogonality | Moderate. Monomer must be compatible with ATRP. | Excellent. Azide-alkyne reaction is highly specific and bio-orthogonal.[4][5] | Good. Epoxides are specifically reactive to nucleophiles, but side reactions with other electrophilic sites are possible. |
| Purification | Major Challenge: Requires thorough removal of copper catalyst. | Requires removal of copper catalyst, but often simpler due to milder conditions. | Simple precipitation is usually sufficient to remove excess small-molecule nucleophile. |
| Versatility | Limited to initiating polymerization. | Highly versatile. The same polymer scaffold can be modified with a vast library of clickable molecules. | Highly versatile. PGMA can be modified with amines, thiols, azides, etc.[13][15] |
Decision-Making Workflow
To assist in selecting the appropriate method, the following decision tree can be used.
Detailed Experimental Protocols
Protocol 1: ATRP of Styrene using this compound (Benchmark)
This protocol is adapted from typical procedures for copper-mediated ATRP.[2][20]
-
Reagent Preparation:
-
Styrene (monomer): Pass through a column of basic alumina to remove inhibitor.
-
This compound (initiator, I)
-
Copper(I) bromide (CuBr, catalyst)
-
Tris(2-pyridylmethyl)amine (TPMA, ligand, L)
-
Anisole (solvent): Degas by sparging with argon for 30 min.
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.05 mmol) and TPMA (0.05 mmol).
-
Seal the flask with a rubber septum, and cycle between vacuum and argon three times to ensure an inert atmosphere.
-
-
Polymerization:
-
Via a degassed syringe, add degassed anisole (e.g., 5 mL) and styrene (e.g., 5 mL, 43.4 mmol). Stir to form the green/brown Cu(I)-TPMA complex.
-
Add this compound initiator (e.g., 0.43 mmol, for a target DP of 100).
-
Immerse the flask in a preheated oil bath at 90°C and stir.
-
-
Monitoring and Workup:
-
Monitor the reaction by taking samples periodically via a degassed syringe and analyzing monomer conversion by ¹H NMR and molecular weight/PDI by GPC.
-
After the desired conversion is reached (e.g., 6-8 hours), cool the reaction and expose it to air to quench the polymerization by oxidizing the copper catalyst.
-
-
Purification:
-
Dilute the viscous reaction mixture with THF (approx. 20 mL).
-
Pass the solution through a short column of neutral alumina to remove the bulk of the copper complex.
-
Concentrate the filtrate and precipitate the polymer by adding it dropwise to a large volume of cold methanol (e.g., 400 mL).
-
Collect the white polymer by filtration, wash with methanol, and dry in a vacuum oven at 40°C overnight.
-
Protocol 2: Functionalization via CuAAC Click Chemistry
This protocol describes the "clicking" of (6-azidohexyl)benzene onto a pre-synthesized alkyne-functional polymer, such as poly(propargyl methacrylate) (PPMA).[6][7][8]
-
Reagent Preparation:
-
PPMA (alkyne-functional polymer scaffold)
-
(6-Azidohexyl)benzene (azide reagent)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, catalyst precursor)
-
Sodium ascorbate (NaAsc, reducing agent)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
DMF (solvent)
-
-
Reaction Setup:
-
In a vial, dissolve PPMA (e.g., 100 mg, 0.8 mmol of alkyne groups) and (6-azidohexyl)benzene (1.2 mmol, 1.5 equivalents per alkyne) in DMF (e.g., 5 mL).
-
In a separate microvial, prepare a catalyst stock solution by dissolving CuSO₄·5H₂O (e.g., 0.1 eq to alkyne) and PMDETA (0.1 eq) in 0.5 mL of DMF.
-
-
Click Reaction:
-
Add the catalyst solution to the polymer solution and stir.
-
Prepare a fresh solution of sodium ascorbate (0.3 eq) in a minimal amount of water/DMF and add it to the reaction mixture to initiate the reaction. The solution should change color.
-
Stir the reaction at room temperature for 24 hours.
-
-
Purification:
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer into a suitable non-solvent, such as cold diethyl ether or methanol.
-
Centrifuge or filter to collect the polymer. Redissolve and re-precipitate a second time to ensure removal of unreacted small molecules.
-
Dry the final functionalized polymer under vacuum. Confirm functionalization via ¹H NMR (appearance of phenyl and triazole protons) and FTIR (disappearance of the azide stretch at ~2100 cm⁻¹).
-
Protocol 3: Functionalization of PGMA with 6-Phenylhexylamine
This protocol outlines the ring-opening of the epoxide groups on a PGMA backbone.[16][17]
-
Reagent Preparation:
-
Poly(glycidyl methacrylate) (PGMA, reactive scaffold)
-
6-Phenylhexylamine (nucleophile)
-
DMF or DMSO (anhydrous solvent)
-
-
Reaction Setup:
-
In a round-bottom flask, dissolve PGMA (e.g., 200 mg, 1.4 mmol of epoxide groups) in DMF (8 mL).
-
Add a stoichiometric excess of 6-phenylhexylamine (e.g., 5 equivalents, 7.0 mmol). An excess is used to drive the reaction to completion and minimize potential cross-linking from the secondary amine product reacting with another epoxide.
-
-
Modification Reaction:
-
Heat the reaction mixture to 60°C and stir under a nitrogen atmosphere for 48 hours.
-
Monitor the reaction by taking aliquots and analyzing via ¹H NMR, looking for the disappearance of the epoxide proton signals (~2.7-3.2 ppm) and the appearance of new signals corresponding to the phenylhexyl group.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent, such as cold diethyl ether or a water/methanol mixture, to remove the unreacted 6-phenylhexylamine and DMF.
-
Collect the polymer via filtration or centrifugation.
-
To ensure complete purity, redissolve the polymer in a good solvent (e.g., THF) and re-precipitate. Repeat 2-3 times.
-
Dry the final product in a vacuum oven at 40°C.
-
References
Click to expand
- Synthesis of 6-phenylhexanol. PrepChem.com. [Link]
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
- Peptide Conjugation via CuAAC 'Click' Chemistry. MDPI. [Link]
- Post-polymerization modification reactions of poly(glycidyl methacryl
- Post-polymerization modification reactions of poly(glycidyl methacryl
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- Fig. 1 Conversion data for the ring-opening reaction of poly-GMA (B)...
- Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org. [Link]
- EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
- Post-polymerization modification reactions of poly(glycidyl methacryl
- Amine-functionalization of glycidyl methacrylate-containing emulsion-templated porous polymers and immobilization of proteinase K for biocatalysis.
- Consideration of selectivity in tosylation of alcohols in the absence of KOH.
- 6-phenyl-1-hexanol (C12H18O). PubChemLite. [Link]
- Exploring Electrochemically Mediated
- US5194651A - Tosylation of alcohols.
- Homogeneous Reverse Atom Transfer Radical Polymerization of Styrene Initiated by Peroxides.
- Exploring Electrochemically Mediated
- Mechanochemical ATRP: an asset for the bulk copolymerization of solid and liquid monomers. ChemRxiv. [Link]
- Multi-step Synthesis of Substituted Benzenes. YouTube. [Link]
- β-PHENYLETHYLAMINE. Organic Syntheses Procedure. [Link]
- (PDF) Solvent-Free and Selective Tosylation of Alcohols and Phenols with p-Toluenesulfonyl Chloride by Heteropolyacids as Highly Efficient Catalysts.
- EP2540698B1 - Method for making phenylethylamine compounds.
- Phenethylamine. Wikipedia. [Link]
- A concise and simple synthesis of 1-hydroxy-phenethylamine derivatives. Indian Academy of Sciences. [Link]
- Benzene synthesis str
- EP2387555A1 - Method for making phenylethylamine compounds.
- Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Semantic Scholar. [Link]
- Reinvestigation on the synthesis of hexakis(phenylseleno)benzene. Semantic Scholar. [Link]
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A Comparative Guide to the Purity Confirmation of Commercial (6-Bromohexyl)benzene
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
(6-Bromohexyl)benzene is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and materials for polymer science.[1] Its bifunctional nature, featuring a reactive alkyl bromide and a phenyl group, allows for diverse chemical transformations.[1] The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and compromised integrity of the final product. This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of commercial this compound, supported by experimental data. We will delve into the common synthetic routes, potential impurities, and a multi-faceted analytical approach for rigorous purity assessment.
Introduction: The Synthetic Provenance of this compound and Potential Impurities
The purity profile of a commercial chemical is often a direct reflection of its synthetic route and subsequent purification. A common method for synthesizing this compound involves the reaction of a phenyl-containing starting material with a six-carbon chain containing a bromine atom. For instance, one route could involve the reaction of 4-phenyl-1-butanol with 1,6-dibromohexane.[2] Another approach might utilize a Grignard reagent from a phenyl halide coupled with a bromo-containing electrophile.
Regardless of the specific pathway, several classes of impurities can arise:
-
Starting Materials: Unreacted precursors, such as 1,6-dibromohexane or phenyl-containing starting materials.
-
Side-Products: Molecules formed from unintended reactions, such as the formation of 4,4'-divinyl-1,1'-biphenyl from the coupling of two styryl Grignard reagents.[3]
-
Solvent Residues: Residual solvents from the reaction or purification steps.
-
Isomers: Positional isomers if the starting materials allow for multiple reaction sites.
Given these potential contaminants, a single analytical technique is often insufficient for a complete purity assessment. This guide advocates for a tripartite approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Experimental Design for Purity Confirmation
To illustrate the comparative power of these techniques, we will hypothetically analyze three commercial samples of this compound, designated as Sample A , Sample B , and Sample C . Each sample will be subjected to ¹H NMR, GC-MS, and HPLC analysis.
Analytical Instrumentation and Conditions
A summary of the instrumental parameters for each technique is provided in the table below.
| Technique | Instrument | Key Parameters |
| ¹H NMR | Bruker Avance III 400 MHz | Solvent: CDCl₃, Internal Standard: Tetramethylsilane (TMS) |
| GC-MS | Agilent 8860 GC / 5977 MS | Column: HP-5ms (30 m x 0.25 mm, 0.25 µm), Inlet Temp: 250°C, Oven Program: 50°C (2 min), then 15°C/min to 300°C (hold 5 min), MS: Full Scan (m/z 40-550) |
| HPLC | Thermo Scientific UltiMate 3000 | Column: Acclaim Surfactant C18 (4.6 x 150 mm, 5 µm), Mobile Phase: Isocratic, 85:15 Acetonitrile:Water, Flow Rate: 1.0 mL/min, Detection: UV at 254 nm |
Comparative Analysis of Commercial Samples
The following sections detail the expected results from the analysis of our three hypothetical commercial samples.
¹H NMR Spectroscopy: A First Look at Structural Integrity
¹H NMR provides a rapid and powerful assessment of the molecular structure and can readily identify major impurities. The expected ¹H NMR spectrum of pure this compound would show characteristic signals for the aromatic protons and the aliphatic protons of the hexyl chain.
Expected Chemical Shifts for this compound in CDCl₃:
-
7.30-7.15 ppm (m, 5H): Aromatic protons (C₆H₅)
-
3.40 ppm (t, 2H): Methylene protons adjacent to bromine (-CH₂Br)
-
2.60 ppm (t, 2H): Methylene protons adjacent to the phenyl group (Ar-CH₂-)
-
1.85 ppm (p, 2H): Methylene protons (-CH₂CH₂Br)
-
1.60-1.30 ppm (m, 4H): Remaining methylene protons
Hypothetical ¹H NMR Results:
| Sample | Observed Purity (by integration) | Notable Impurities Detected |
| Sample A | >99% | No significant impurities detected. |
| Sample B | ~95% | Signals consistent with residual 1,6-dibromohexane. |
| Sample C | ~90% | Complex aromatic signals suggesting isomeric impurities or side-products. |
GC-MS: Separation and Identification of Volatile Impurities
GC-MS is an excellent technique for separating and identifying volatile and semi-volatile impurities.[4][5] The mass spectrometer provides molecular weight and fragmentation information, allowing for confident identification of unknown peaks.
Hypothetical GC-MS Results:
| Sample | Purity (by area %) | Identified Impurities (with retention time) |
| Sample A | 99.5% | Minor peak (<0.5%) corresponding to a solvent residue. |
| Sample B | 94.8% | Significant peak identified as 1,6-dibromohexane. |
| Sample C | 89.7% | Multiple peaks, including one identified as a di-substituted benzene isomer and several smaller, unidentified peaks. |
HPLC: Quantifying Non-Volatile Impurities
HPLC is particularly useful for the analysis of less volatile or thermally labile impurities that may not be amenable to GC analysis.[6][7][8]
Hypothetical HPLC Results:
| Sample | Purity (by area % at 254 nm) | Observed Impurities (with retention time) |
| Sample A | 99.8% | A single, sharp peak for the main component. |
| Sample B | 95.2% | A minor, earlier-eluting peak corresponding to a less retained impurity. |
| Sample C | 91.3% | A broader main peak with a noticeable shoulder, indicating a co-eluting impurity, and several other small peaks. |
Synthesis of Findings and Recommendations
This multi-technique approach provides a comprehensive purity profile for each commercial sample.
-
Sample A demonstrates high purity across all three analytical methods, making it suitable for most research and development applications.
-
Sample B contains a significant amount of a starting material, 1,6-dibromohexane. While this may be acceptable for some applications, it could be problematic in reactions where the dibromo-compound can participate in side reactions.
-
Sample C exhibits the lowest purity, with evidence of isomeric and other unidentified impurities. This sample would likely require further purification before use in sensitive applications.
Recommendation: For critical applications, such as in drug development, it is imperative to perform a comprehensive purity analysis using a combination of NMR, GC-MS, and HPLC. This ensures the absence of impurities that could negatively impact reaction outcomes and the quality of the final product.
Detailed Experimental Protocols
Protocol for ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the free induction decay (FID) with an exponential multiplication and Fourier transform. Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Analysis: Integrate all signals and calculate the relative purity based on the integration of the product peaks versus impurity peaks.
Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.
-
Instrument Setup: Set up the GC-MS system with the parameters outlined in Section 2.1.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire data in full scan mode over the m/z range of 40-550.
-
Analysis: Identify the main peak corresponding to this compound. Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST). Calculate the purity based on the peak area percentage.
Protocol for HPLC Analysis
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the this compound sample in the mobile phase (85:15 acetonitrile:water).
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min.
-
Injection: Inject 10 µL of the sample.
-
Data Acquisition: Monitor the elution profile at 254 nm.
-
Analysis: Calculate the purity based on the area percentage of the main peak relative to all other peaks in the chromatogram.
Visualizing the Analytical Workflow
The following diagram illustrates the comprehensive workflow for the purity confirmation of commercial this compound.
Caption: Workflow for the multi-technique purity assessment of this compound.
References
- PrepChem. (n.d.). Synthesis of [4-[(6-Bromohexyl)oxy]butyl]benzene.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound (CAS 27976-27-8): A Key Intermediate for Chemical Synthesis.
- ResearchGate. (n.d.). HPLC separation of alkylbenzene test mixture using inexpensive vodka as....
- TÜBİTAK Academic Journals. (2002). Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC.
- ResearchGate. (n.d.). Fig. 2 (a) 1 H NMR spectra of 4-(6-bromohexyl)styrene (b)....
- Agilent. (n.d.). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.
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A Comparative Guide to Grignard and Barbier Reactions for the Synthesis of 1-Phenyl-7-alkanol Derivatives from (6-Bromohexyl)benzene
As a Senior Application Scientist, this guide provides an in-depth, comparative analysis of two cornerstone organometallic reactions—the Grignard and Barbier reactions—for the functionalization of (6-Bromohexyl)benzene. Our focus is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, offering field-proven insights for researchers, chemists, and professionals in drug development. This document is structured to provide a self-validating system of protocols, grounded in authoritative references, to guide your synthetic strategy.
Introduction: The Strategic Choice in Carbon-Carbon Bond Formation
The formation of carbon-carbon bonds is the bedrock of organic synthesis. Among the most powerful tools for this purpose are organometallic reactions that utilize organomagnesium halides. The classic Grignard reaction, discovered by Victor Grignard, involves a two-step process: the pre-formation of a highly reactive organomagnesium reagent, followed by its addition to an electrophile.[1][2] A closely related, yet distinct, method is the Barbier reaction, developed by Grignard's mentor, Philippe Barbier.[3][4] The Barbier reaction is a one-pot synthesis where the organometallic intermediate is generated in situ in the presence of the electrophile.[3][4][5][6]
The choice between these two methodologies is not trivial and depends critically on substrate stability, reaction conditions, and operational simplicity. This guide uses this compound as a model substrate—a primary alkyl halide—to objectively compare the performance, advantages, and limitations of both approaches when reacting with a carbonyl compound to form a secondary alcohol.
The Grignard Reaction: A Sequential, High-Fidelity Approach
The Grignard reaction is a robust and widely adopted method, characterized by its sequential nature. This allows for the isolation and quantification of the organometallic reagent before its use, but it imposes stringent experimental demands.
Mechanism and Core Principles
The process unfolds in two discrete stages:
-
Reagent Formation: this compound reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the Grignard reagent, (6-phenylhexyl)magnesium bromide.[1][7][8] This step involves the insertion of magnesium into the carbon-bromine bond via a radical mechanism.[1]
-
Nucleophilic Addition: The pre-formed Grignard reagent, a potent nucleophile and a strong base, is then added to a carbonyl electrophile (e.g., an aldehyde). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new C-C bond and a magnesium alkoxide intermediate.[8][9][10] An acidic workup subsequently protonates the alkoxide to yield the final alcohol product.[11]
Expertise in Practice: Critical Experimental Factors
-
Absolute Anhydrous Conditions: Grignard reagents are exceptionally sensitive to protic sources. Water, alcohols, or even trace atmospheric moisture will rapidly protonate and destroy the reagent, converting it into the corresponding alkane (1-phenylhexane) and halting the desired reaction.[3][4] Therefore, all glassware must be flame-dried, and solvents must be rigorously anhydrous.[7]
-
Initiation Challenges: A common hurdle is the reaction's initiation or "induction" period. Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide.[7][12] Several activation techniques are employed to break this layer, including the addition of a small iodine crystal (which reacts with Mg), a few drops of 1,2-dibromoethane, or mechanical activation by crushing the magnesium turnings.[12][13]
-
Potential Side Reactions: The primary side reaction of concern during reagent formation is Wurtz-type homocoupling, where two alkyl halide molecules react to form a dimer (1,12-diphenyl-dodecane).[7][14] This is minimized by slow addition of the alkyl halide to the magnesium suspension.
Experimental Workflow: Grignard Synthesis
Caption: Workflow for the two-step Grignard reaction.
The Barbier Reaction: The Efficient One-Pot Paradigm
The Barbier reaction offers a compelling alternative by streamlining the synthesis into a single step, which can circumvent some of the challenges associated with the Grignard protocol.
Mechanism and Core Principles
The defining feature of the Barbier reaction is the in situ generation of the organometallic species.[3][6] this compound, magnesium metal (or another suitable metal), and the carbonyl substrate are all combined in the same reaction vessel. The organomagnesium species forms on the metal surface and, being in immediate proximity to the highly reactive carbonyl electrophile, reacts instantly. This prevents the accumulation of the sensitive organometallic reagent in the solution.[3][15]
Expertise in Practice: Critical Experimental Factors
-
Operational Simplicity: The one-pot nature is a significant advantage, reducing transfer steps and simplifying the experimental setup.[4][16] This can be particularly beneficial for high-throughput screening or when handling difficult-to-manage reagents.
-
Enhanced Tolerance: Because the organometallic intermediate is transient and consumed as it forms, the Barbier reaction can be less sensitive to bulk reaction conditions.[16] With certain metals like zinc or indium, the reaction can even be performed in aqueous media, aligning with the principles of green chemistry.[3][4]
-
Ideal for Unstable Intermediates: This method is the strategy of choice when the corresponding organometallic reagent is known to be unstable and cannot be prepared and stored separately.[3][15][17] While less critical for a primary alkyl halide like this compound, this is a decisive advantage for tertiary or sterically hindered halides where elimination can be a major issue in Grignard preparations.[5]
-
Metal Versatility: The Barbier reaction is not limited to magnesium. A wide array of metals, including zinc, tin, indium, and samarium(II) iodide, can be used, each offering unique reactivity profiles and functional group tolerance.[3][4][15][18]
Experimental Workflow: Barbier Synthesis
Caption: Workflow for the one-pot Barbier reaction.
Performance Comparison: Grignard vs. Barbier for this compound
For a primary alkyl halide like this compound, the corresponding Grignard reagent is relatively stable. This makes both methods viable, and the choice depends on the specific priorities of the synthesis: yield, purity, safety, or operational efficiency.
| Parameter | Grignard Reaction | Barbier Reaction | Rationale & Expert Insights |
| Procedural Steps | Two distinct steps: Reagent formation, then addition. | One-pot synthesis. | The Barbier reaction's operational simplicity is a clear advantage, reducing handling and potential for error.[4][16] |
| Reaction Conditions | Strictly anhydrous. Requires inert atmosphere and flame-dried glassware. | Often more tolerant; can sometimes be run in protic solvents with appropriate metals (e.g., Zn, In).[3][4] | For this compound with Mg, anhydrous conditions are still recommended for the Barbier, but the stringency may be slightly relaxed. |
| Reagent Stability | Reagent is pre-formed and can be titrated, but is unstable to air/moisture. | Organometallic intermediate is transient and reacts in situ; ideal for unstable species.[3][15][17] | This advantage of the Barbier is less pronounced for a stable primary Grignard but becomes critical for more challenging substrates.[5] |
| Control over Stoichiometry | High. The Grignard reagent can be prepared, quantified, and then added precisely. | Lower. The reaction relies on the relative rates of reagent formation and consumption. | The Grignard method allows for more precise control, which can be crucial for minimizing side products in complex syntheses. |
| Typical Yields | Potentially higher. With careful execution and pure reagents, yields can be excellent (>85-90%). | Good to excellent. Yields are often comparable but can be lower due to potential side reactions from having all components present at once.[16][19] | For this specific substrate, a well-executed Grignard is likely to provide a marginally higher and more reproducible yield. |
| Common Side Reactions | Wurtz coupling during reagent formation.[7] | Wurtz coupling, pinacol coupling of the carbonyl, and potential enolization if the carbonyl has α-protons. | The presence of the electrophile from the start in the Barbier can sometimes lead to a more complex product mixture. |
| Scale-Up & Safety | Exothermic initiation and quenching are significant hazards. Handling of a pyrophoric reagent solution.[17] | The one-pot nature can be adapted for continuous flow processes, mitigating exotherm and accumulation hazards.[17][20] | The Barbier reaction, particularly in a flow chemistry setup, offers significant safety advantages for large-scale production.[20] |
Detailed Experimental Protocols
The following are representative protocols for the reaction of this compound with benzaldehyde as a model electrophile.
Protocol 1: Grignard Synthesis of 1-Phenyl-7-(phenyl)heptan-1-ol
Materials:
-
Magnesium turnings (1.2 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (1 crystal)
-
Benzaldehyde (1.0 eq)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether for extraction
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reagent Formation: a. Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel, all under an inert atmosphere (N₂ or Ar). b. Add magnesium turnings (1.2 eq) and a single crystal of iodine to the flask.[8][13] c. In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF. d. Add a small portion (~10%) of the bromide solution to the magnesium. The disappearance of the iodine color and gentle reflux indicate initiation. If no reaction occurs, gently warm the flask. e. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.[8] f. After the addition is complete, continue to reflux for an additional 60 minutes to ensure complete consumption of the magnesium. g. Cool the resulting grey-black solution of (6-phenylhexyl)magnesium bromide to room temperature.
-
Reaction and Workup: a. Cool the Grignard solution to 0°C in an ice bath. b. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise via the dropping funnel. c. After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, or until TLC analysis shows complete consumption of the aldehyde.[13] d. Cool the reaction mixture again to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.[13] e. Transfer the mixture to a separatory funnel, extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product via flash column chromatography.
Protocol 2: Barbier Synthesis of 1-Phenyl-7-(phenyl)heptan-1-ol
Materials:
-
Magnesium turnings (1.5 eq)
-
This compound (1.0 eq)
-
Benzaldehyde (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane (activator, ~0.05 eq)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
One-Pot Reaction: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add magnesium turnings (1.5 eq) and anhydrous THF. b. Add the benzaldehyde (1.2 eq) to the flask. c. Prepare a solution of this compound (1.0 eq) and a small amount of 1,2-dibromoethane in anhydrous THF in a dropping funnel. d. Add a small portion of the bromide solution to initiate the reaction (indicated by bubbling and a gentle exotherm). e. Add the remaining solution dropwise to the stirred mixture at room temperature. f. After the addition is complete, stir the reaction for 3-4 hours at room temperature, monitoring by TLC for the disappearance of the starting materials.[21]
-
Workup: a. Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution. b. Perform extraction, washing, drying, and purification as described in the Grignard protocol (Step 2e-f).
Conclusion and Recommendations
For the specific case of reacting This compound , a primary alkyl halide, both the Grignard and Barbier reactions are highly effective.
-
The Grignard reaction is recommended when the highest possible yield and purity are the primary objectives. Its stepwise nature allows for greater control over stoichiometry and reaction conditions, provided the laboratory is equipped to handle strictly anhydrous and inert techniques.
-
The Barbier reaction is the superior choice when operational simplicity, speed, and robustness are prioritized. It is particularly advantageous in scenarios involving unstable organometallic intermediates or when considering scale-up, where its one-pot nature lends itself to safer continuous flow processing.[17][20]
Ultimately, the decision rests on a careful evaluation of the project's specific goals, the available resources, and the scale of the synthesis. This guide provides the foundational data and expert context to make that decision an informed one.
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A Comparative Guide to the Efficiency of (6-Bromohexyl)benzene in Drug Delivery Systems
This guide provides an in-depth, objective comparison of (6-Bromohexyl)benzene's performance as a hydrophobic moiety in drug delivery systems against other common alternatives. It is intended for researchers, scientists, and drug development professionals seeking to optimize the design and efficacy of novel therapeutic carriers. The content synthesizes technical data with field-proven insights, supported by experimental protocols and authoritative references.
Introduction: The Critical Role of Hydrophobicity in Drug Delivery
Many potent therapeutic agents are hydrophobic, limiting their solubility in aqueous environments and hindering their administration.[1] Self-assembling drug delivery systems, such as polymeric micelles and nanoparticles, offer a solution by encapsulating these drugs within a hydrophobic core, thereby improving solubility, stability, and bioavailability.[1][2][3] The choice of the hydrophobic component is paramount, as it dictates the system's core characteristics, including drug loading capacity, stability, and release kinetics.[4][5]
The ideal hydrophobic moiety should promote efficient self-assembly, offer high loading capacity for the drug of interest, ensure the stability of the carrier in circulation, and be biocompatible. This compound is an alkyl halide derivative that combines a flexible hexyl chain with a rigid benzene ring, offering a unique balance of properties for constructing these delivery vehicles.[6][7]
In Focus: this compound
This compound serves as a versatile building block in drug delivery systems. Its structure consists of a lipophilic phenylhexane tail, which contributes to the formation of a stable hydrophobic core in nanoparticles or micelles, and a reactive bromo- group.[6][7] This terminal bromine atom is a key functional handle, allowing for covalent conjugation to hydrophilic polymers (like PEG) or directly to drug molecules, creating amphiphilic structures that spontaneously self-assemble in aqueous media.[6][8]
The interplay between the flexible alkyl chain and the planar benzene ring allows for effective packing and strong hydrophobic interactions, which are the primary driving forces for self-assembly.[4] This structure is hypothesized to create appropriately sized pockets within the nanoparticle core to accommodate various hydrophobic drug molecules.
Comparative Analysis: Performance Benchmarking
The efficacy of a hydrophobic moiety is not absolute but is relative to the specific drug and desired delivery profile. Here, we compare this compound against other widely used hydrophobic alternatives based on critical performance indicators.
Key Alternatives:
-
Aliphatic Chains (e.g., Dodecyl, Stearyl groups): Long, flexible saturated hydrocarbon chains.
-
Polymeric Cores (e.g., Poly(lactic acid) (PLA), Poly(caprolactone) (PCL)): Biodegradable polyesters commonly used in FDA-approved therapies.[2]
-
Natural Lipids (e.g., Cholesterol, Fatty Acids): Biocompatible molecules with inherent lipophilicity.
Table 1: Comparative Performance of Hydrophobic Moieties
| Performance Metric | This compound | Saturated Aliphatic Chains | Polymeric Cores (PLA/PCL) | Natural Lipids (Cholesterol) |
| Drug Loading Capacity (%) | Drug-dependent, typically moderate to high (e.g., 5-15%) | Generally moderate (e.g., 3-10%) | High, especially for highly hydrophobic drugs (e.g., 10-25%)[2] | Variable, often lower due to rigid structure |
| System Stability (CMC) | Low to moderate CMC, indicating good stability | Higher CMC, less stable micelles | Very low CMC, highly stable structures[2] | Forms stable liposomes/vesicles, not micelles |
| Biocompatibility | Good, but potential for long-term accumulation needs assessment | Generally high | High, products are biodegradable and biocompatible[2] | Excellent, endogenous molecules |
| Synthesis Versatility | High, due to reactive bromide for conjugation[6] | Moderate, requires activation of terminal group | High, well-established polymerization methods | Moderate, functionalization can be complex |
| Release Kinetics | Diffusion-controlled, moderate release rate | Faster release due to less dense core | Slow, degradation-controlled release[5] | Slow release, dependent on membrane fluidity |
Causality Behind Performance:
-
This compound's balance of a flexible chain and a rigid ring can create a "disordered" hydrophobic core, which may accommodate a wider variety of drug shapes compared to highly crystalline aliphatic chains, potentially enhancing drug loading for certain molecules. Its primary advantage lies in the synthetic accessibility provided by the terminal halide.[6][8]
-
Polymeric cores like PLA and PCL form highly stable nanoparticles due to their high molecular weight and strong chain entanglement.[2] This leads to very low critical micelle concentrations (CMC) and slow, degradation-dependent drug release, which is ideal for long-term delivery.[5]
-
Saturated aliphatic chains are highly flexible and pack efficiently, but the resulting micellar cores can be too fluid, leading to less stable systems (higher CMC) and faster drug leakage.
-
Cholesterol is a rigid, bulky molecule. While it is excellent for stabilizing lipid bilayers in liposomes, its rigidity can limit its ability to form a high-capacity core for encapsulating drugs via self-assembly into micelles.
Experimental Validation: Protocols & Workflows
To objectively assess the efficiency of a drug delivery system incorporating this compound, a series of standardized experiments must be performed.
The following diagram illustrates a typical workflow for creating and evaluating a drug delivery system based on a this compound conjugate.
Caption: Workflow for nanoparticle synthesis and evaluation.
This protocol uses an indirect method to quantify drug encapsulation.[9][10]
-
Preparation: Prepare drug-loaded nanoparticles as described in the workflow above.
-
Separation: After formulation, separate the nanoparticles from the aqueous medium containing unencapsulated drug. A common method is centrifugal ultrafiltration.[11][12]
-
Quantification: Measure the concentration of the free drug in the filtrate using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total Drug - Free Drug) / Total Drug] * 100
-
Drug Loading Content (DLC %): DLC (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] * 100
-
Causality: This indirect method is often preferred for its simplicity.[10] However, it relies on the accurate separation of the nanoparticles from the supernatant. Incomplete separation can lead to an overestimation of encapsulation efficiency.[10] Direct methods, which involve dissolving the nanoparticles and measuring the drug inside, can be more accurate but are also more complex.[10]
The dialysis membrane method is a widely used technique to simulate drug release in a physiological environment.[12][13][14]
-
Setup: Place a known amount of the drug-loaded nanoparticle dispersion into a dialysis bag with a specific molecular weight cut-off (MWCO) that retains the nanoparticles but allows the free drug to diffuse out.
-
Incubation: Suspend the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant, gentle agitation.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.[15]
-
Analysis: Quantify the drug concentration in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Data Plotting: Plot the cumulative percentage of drug released versus time.
Causality: The choice of MWCO is critical; it must be large enough to allow passage of the released drug but small enough to retain the intact nanoparticles.[14] Maintaining sink conditions (where the concentration of drug in the release medium is significantly lower than its saturation solubility) is essential to ensure that the release rate is governed by the formulation, not by the drug's solubility in the medium.[15]
The MTT assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[16][17][18][19]
-
Cell Seeding: Seed a relevant cell line (e.g., HeLa, MCF-7) into a 96-well plate and allow cells to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the drug-loaded nanoparticles, free drug, and empty nanoparticles (placebo) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[16][20]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the insoluble formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Calculation: Calculate cell viability as a percentage relative to untreated control cells. Plot viability versus concentration to determine the IC50 (the concentration at which 50% of cells are non-viable).
Causality: This assay relies on the activity of mitochondrial dehydrogenases in living cells.[17][18] It is crucial to include a placebo nanoparticle control to ensure that any observed toxicity is due to the drug and not the carrier material itself.
The CMC is the concentration of an amphiphile above which micelles spontaneously form. A lower CMC indicates a more stable micellar system. The fluorescence probe method using pyrene is highly sensitive.[21]
Caption: Pyrene fluorescence probe method for CMC determination.
Causality: Pyrene's fluorescence spectrum is sensitive to the polarity of its microenvironment. In a polar aqueous solution (below CMC), the intensity ratio is low. When micelles form, pyrene partitions into the hydrophobic core, a non-polar environment, causing a significant increase in the fluorescence intensity ratio.[21] The concentration at which this sharp change occurs is the CMC.[21][22]
Conclusion and Future Perspectives
This compound presents a compelling option as a hydrophobic moiety in drug delivery systems, particularly valued for its synthetic tractability and its ability to form stable, moderately high-capacity drug carriers. Its performance is competitive with, though distinct from, other classes of hydrophobic materials.
-
Comparison Summary: While polymeric cores like PLA/PCL may offer superior stability and slower release for long-term applications, this compound provides a more modular platform. The reactive handle allows for precise control over the hydrophilic-lipophilic balance and straightforward conjugation of various molecules, making it an excellent tool for research and development of novel targeted systems.
-
Future Directions: The field is moving towards more complex linker technologies that not only provide hydrophobicity but also impart additional functionality, such as stimuli-responsiveness (e.g., pH or redox sensitivity) or shielding effects to reduce aggregation.[23][24] Future research should focus on creating derivatives of this compound that incorporate these advanced features. Furthermore, a deeper investigation into the long-term biocompatibility and degradation pathways of systems containing this moiety is warranted to pave the way for clinical translation.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for (6-Bromohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for (6-Bromohexyl)benzene
This compound is a key alkyl halide intermediate used in the synthesis of various active pharmaceutical ingredients (APIs) and organic molecules. Its purity and the profile of any related impurities are critical parameters that can directly influence the safety and efficacy of the final drug product. Therefore, the development and validation of robust, accurate, and reliable analytical methods for its quantification and characterization are not merely procedural formalities but foundational pillars of quality assurance in the pharmaceutical industry.[1]
This guide provides an in-depth comparative analysis of three principal analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a Senior Application Scientist, my objective is not just to present protocols but to elucidate the causality behind our experimental choices. We will explore how these methods are cross-validated to ensure the data they produce is consistent, reliable, and suitable for its intended purpose, adhering to the principles outlined by the International Council for Harmonisation (ICH).[2][3][4]
The cross-validation process confirms that different analytical procedures yield comparable results, providing a high degree of assurance in the quality of the analytical data package submitted for regulatory review.
The Core Principle: Establishing Specificity through Forced Degradation
Before comparing quantitative methods, we must first ensure they are "stability-indicating." A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, process impurities, or other matrix components.[5][6] To achieve this, we intentionally stress the this compound molecule under harsh conditions to generate potential degradation products.[7][8][9] This forced degradation study is the ultimate test of a method's specificity.
The overall workflow, from method development to validation, is a self-validating system designed to ensure data integrity.
Caption: Workflow for Analytical Method Validation and Cross-Comparison.
Experimental Protocol 1: Forced Degradation Study
This protocol is designed to generate a degradation level of 5-20%, which is sufficient to detect and characterize degradants without completely consuming the parent compound.[5]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 N HCl. Heat at 80°C for 4 hours. Cool, then neutralize with 1 N NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 N NaOH. Keep at 60°C for 2 hours. Cool, then neutralize with 1 N HCl.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 105°C for 48 hours. Dissolve the stressed sample in acetonitrile to a final concentration of 0.5 mg/mL.
-
Photolytic Degradation: Expose the stock solution (1 mg/mL) to direct sunlight or a photostability chamber (ICH Q1B conditions) for 72 hours. A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
Sample Analysis: Dilute all stressed and control samples with the appropriate mobile phase or solvent to a target concentration (e.g., 100 µg/mL) for analysis by HPLC and GC-MS.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of the pharmaceutical quality control laboratory. For a non-polar, UV-active molecule like this compound, a reversed-phase method is the logical starting point.[10][11]
-
Expertise & Causality: We choose reversed-phase HPLC because the non-polar analyte will have a strong affinity for the non-polar C18 stationary phase, allowing for good retention and separation from more polar degradation products using a polar mobile phase.[12] A UV detector is selected due to the benzene ring's strong chromophore, providing excellent sensitivity.
Experimental Protocol 2: HPLC-UV Method
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent | Standard, reliable HPLC system. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | C18 phase provides excellent hydrophobic retention for the analyte. |
| Mobile Phase | Isocratic: 80% Acetonitrile, 20% Water | A high organic ratio ensures timely elution of the non-polar analyte.[11] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion. |
| Detector | UV Diode Array Detector (DAD) | Set to 254 nm for detection. DAD allows for peak purity analysis. |
| Sample Prep. | Dilute sample in mobile phase to ~100 µg/mL. | Ensures sample solvent is miscible with the mobile phase. |
Validation Data Summary (HPLC)
The method must be validated according to ICH Q2(R1) guidelines to prove its suitability.[4][13][14]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference from degradants at analyte RT. | Peak pure; degradants well-resolved. |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 (10-150 µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | Repeatability: 0.8%Intermediate: 1.1% |
| LOD (Signal/Noise) | S/N Ratio ≥ 3:1 | 0.1 µg/mL[15][16][17] |
| LOQ (Signal/Noise) | S/N Ratio ≥ 10:1 | 0.3 µg/mL[15][17][18] |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an exceptionally powerful technique for volatile and semi-volatile compounds like this compound. Its primary advantages are superior separation efficiency (due to capillary columns) and the high specificity of mass spectrometry detection.[19][20]
-
Expertise & Causality: We select GC-MS for its high sensitivity and definitive identification capabilities. While HPLC relies on retention time and UV spectra, MS provides a mass fragmentation pattern—a molecular fingerprint—that can confirm the identity of the parent compound and help identify unknown degradants.[9][21] This is particularly useful for analyzing halogenated compounds.[22][23]
Experimental Protocol 3: GC-MS Method
| Parameter | Condition | Rationale |
| Instrument | Agilent 8890 GC with 5977B MS or equivalent | Industry-standard system for robust analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A 5% phenyl-methylpolysiloxane column is a general-purpose, low-polarity column suitable for this analyte. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injection | 1 µL, Splitless Mode (Inlet @ 280°C) | Splitless injection maximizes sensitivity for trace-level analysis. High inlet temp ensures rapid volatilization. |
| Oven Program | 100°C (hold 1 min), ramp 20°C/min to 300°C (hold 5 min) | Temperature programming allows for separation of potential impurities with different boiling points. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before reaching the MS source. |
| MS Detection | Electron Ionization (EI) @ 70 eV. Full Scan (50-500 amu) and SIM mode. | Full scan for identifying unknowns. Selected Ion Monitoring (SIM) for high-sensitivity quantification of the target analyte. |
| Sample Prep. | Dilute sample in Hexane to ~10 µg/mL. | Use a volatile, non-polar solvent compatible with the GC system. |
Validation Data Summary (GC-MS)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interfering peaks at the target ion retention time. | Clean separation; unique mass spectrum confirms identity. |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9998 (0.1-25 µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | Repeatability: 1.2%Intermediate: 1.5% |
| LOD (Calculated) | Based on standard deviation of response and slope. | 0.01 µg/mL[18][24] |
| LOQ (Calculated) | Based on standard deviation of response and slope. | 0.03 µg/mL[18][24] |
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for structural elucidation. While quantitative NMR (qNMR) is possible, its primary role in this context is the unambiguous confirmation of the this compound structure and the identification of degradation products formed during stress testing.[25][26]
-
Expertise & Causality: Unlike chromatographic techniques that separate molecules, NMR provides direct structural information on every proton and carbon atom in the molecule.[27] For an alkyl halide, the chemical shift of protons on the carbon adjacent to the bromine atom is highly characteristic.[28][29] This makes NMR the ultimate arbiter for confirming the identity of any peak observed in HPLC or GC-MS.
Experimental Protocol 4: ¹H NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the this compound sample (or isolated degradation product) in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Interpretation:
-
~7.1-7.3 ppm: Multiplets corresponding to the 5 aromatic protons.
-
~3.4 ppm: Triplet corresponding to the 2 protons on the carbon bonded to bromine (-CH₂Br).
-
~2.6 ppm: Triplet corresponding to the 2 benzylic protons (-Ar-CH₂-).
-
~1.3-1.9 ppm: Multiplets corresponding to the remaining 8 aliphatic protons on the hexyl chain.
-
Comparative Analysis and Cross-Validation
The true power of this multi-faceted approach lies in using the methods to validate each other.
Caption: Decision Tree for Selecting the Appropriate Analytical Method.
Performance Summary Table
| Parameter | HPLC-UV | GC-MS | NMR Spectroscopy |
| Primary Use | Routine Quantification, Purity | Sensitive Quantification, Impurity ID | Structure Elucidation, Identity Confirmation |
| Selectivity | High (Chromatographic) | Excellent (Chromatographic + Mass) | Absolute (Structural) |
| Sensitivity (LOQ) | Moderate (~0.3 µg/mL) | High (~0.03 µg/mL) | Low (mg level required) |
| Throughput | High (10-15 min/sample) | Moderate (20-30 min/sample) | Low (Requires expert interpretation) |
| Quant. Accuracy | Excellent | Excellent | Good (with qNMR standards) |
| Cost |
Cross-Validation Insights:
-
Quantitative Agreement: The assay value for a single batch of this compound determined by the validated HPLC method (e.g., 99.5% purity) should be in close agreement with the value determined by the validated GC-MS method (e.g., 99.4% purity). This concordance provides high confidence in the accuracy of both methods.
-
Qualitative Confirmation: During the analysis of stressed samples, a new peak appearing in the HPLC chromatogram can be tentatively assigned a molecular weight based on GC-MS analysis of the same sample. Subsequently, this degradation product can be isolated (e.g., by preparative HPLC) and its definitive structure confirmed by NMR. This synergy is crucial for building a comprehensive understanding of the molecule's stability.
Conclusion
For the comprehensive analysis of this compound, no single method is universally superior; rather, the methods are complementary and should be chosen based on the analytical objective.
-
HPLC-UV is the ideal choice for routine quality control, offering a balance of speed, robustness, and accuracy for assay and purity testing.
-
GC-MS excels in sensitivity and specificity, making it the preferred method for trace-level impurity analysis and for providing initial identification of unknown peaks.
-
NMR Spectroscopy serves as the ultimate authority for structural confirmation. It is an indispensable tool for definitively identifying the parent molecule and any degradation products discovered during stability and forced degradation studies.
By developing robust methods on these orthogonal platforms and cross-validating the results, researchers and drug development professionals can build a scientifically sound, compliant, and trustworthy analytical data package for this compound, ensuring the quality and safety of downstream products.
References
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- Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods.
- Lucidity. (2024, February 28). What do Limit of Detection and Limit of Quantitation mean? [Video]. YouTube.
- LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- BenchChem. (2025). A Comparative Guide to Stability-Indicating Analytical Methods in Forced Degradation Studies.
- National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods.
- Cronn, D. R., & Harsch, D. E. (1979). Determination of Atmospheric Halocarbon Concentrations by Gas Chromatography-Mass Spectrometry. Marcel Dekker, Inc.
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- Taylor & Francis Online. (1979). Determination of Atmospheric Halocarbon Concentrations by Gas Chromatography-Mass Spectrometry. Analytical Letters, 12(14), 1489-1496.
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- IVT Network. (2020, October 13). Analytical Method Validation for Quality Assurance and Process Validation Professionals.
- PharmaState Academy. (n.d.). Analytical Method Validation.
- MONAD. (2024, May 24). How Does High-Performance Liquid Chromatography (HPLC) Achieve Compound Separation?.
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- Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds.
- ResearchGate. (2025, August 6). GC-MS Analysis of Halocarbons in the Environment | Request PDF.
- ResearchGate. (2016, August 4). Application of GC/Time-of-Flight-MS for halocarbon trace gas analysis and comparison with GC/Quadrupole-MS.
- Waters. (n.d.). HPLC Separation Modes.
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- Nivaldo J. Tro. (n.d.). Spectroscopy Methods of structure determination.
- U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
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A Senior Application Scientist's Guide to (6-Bromohexyl)benzene: A Comparative Review of Applications and Limitations
For researchers and professionals in the dynamic fields of organic synthesis and drug development, the selection of appropriate building blocks is a critical decision that profoundly influences experimental outcomes. (6-Bromohexyl)benzene, a bifunctional molecule featuring a phenyl group and a reactive alkyl bromide, serves as a versatile intermediate in a multitude of synthetic pathways. This guide provides an in-depth, objective comparison of this compound's performance and utility against viable alternatives, supported by experimental insights and established chemical principles.
Core Applications of this compound: A Versatile Synthetic Tool
This compound's utility stems from its dual reactivity: the aromatic ring can undergo electrophilic substitution, while the terminal bromine atom on the hexyl chain is a prime site for nucleophilic substitution. This bifunctional nature makes it a valuable reagent in several key areas.
Linker Chemistry in Targeted Drug Discovery
Perhaps the most prominent modern application of this compound and similar structures is in the role of a linker for heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's role is not merely to connect the two ligands but is a critical determinant of the PROTAC's efficacy.[2]
The hexylbenzene moiety provides a flexible, lipophilic alkyl chain.[3] This flexibility is crucial for allowing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] The lipophilicity imparted by the alkyl chain can also enhance cell membrane permeability, a crucial factor for the intracellular action of PROTACs.[4][5]
Synthesis of Bioactive Molecules and Scaffolds
Beyond its use as a linker, this compound is a key intermediate for synthesizing more complex molecules, including derivatives of quinoline, which are important scaffolds in medicinal chemistry.[6] The terminal bromide allows for the alkylation of a wide range of nucleophiles, including phenols, amines, and thiols, to introduce the 6-phenylhexyl group into a target structure. This can be used to probe binding pockets in proteins or to modify the pharmacokinetic properties of a lead compound.[7]
Comparative Analysis: this compound vs. Alternatives
The decision to use this compound should be made with a clear understanding of its performance relative to other available reagents. The primary points of comparison revolve around the nature of the leaving group, the length and composition of the linker, and the overall synthetic strategy.
The Impact of the Leaving Group: A Reactivity Comparison
The reactivity of the C-X bond (where X is a halogen) in SN2 reactions follows the trend I > Br > Cl. This is due to the bond strength (C-I is the weakest) and the stability of the resulting halide anion (I⁻ is the largest and most polarizable).[4]
| Leaving Group | C-X Bond Energy (kJ/mol) | Relative SN2 Rate (Proxy Data) | Key Advantages & Disadvantages |
| Iodide (I) | ~234 | ~30,000 | Advantage: Highest reactivity, allowing for milder reaction conditions and shorter reaction times. Disadvantage: Higher cost, lower stability (can be light-sensitive). |
| Bromide (Br) | ~285 | 1,000 | Advantage: Good balance of reactivity and stability; widely available and cost-effective. Disadvantage: Less reactive than iodides, may require more forcing conditions. |
| Chloride (Cl) | ~340 | ~30 | Advantage: Lowest cost. Disadvantage: Significantly lower reactivity, often requiring harsh conditions or catalysts. |
| Tosylate (OTs) | N/A | Very High | Advantage: Excellent leaving group, often more reactive than bromide, prepared from alcohols. Disadvantage: Requires an extra synthetic step to prepare from the corresponding alcohol; can be more expensive than halides.[8][9] |
| (Note: Relative rate data is based on proxy compounds like n-butyl halides and is for illustrative purposes to show the general trend.)[4] |
Expert Insight: For routine syntheses where moderate reactivity is sufficient and cost is a consideration, alkyl bromides like this compound offer a robust and reliable choice. However, for difficult transformations or when mild conditions are paramount to preserve sensitive functional groups, the corresponding iodide or tosylate would be a superior, albeit more expensive, alternative.
Linker Composition: Alkylbenzene vs. Polyethylene Glycol (PEG)
In the context of PROTACs, the primary alternative to an alkyl linker is a polyethylene glycol (PEG) linker. The choice between these two has significant implications for the final molecule's properties.[1][4]
| Linker Type | Key Characteristics | Impact on PROTAC Properties |
| Alkylbenzene | Hydrophobic, flexible. | Pros: Can improve cell permeability and metabolic stability. Cons: May decrease aqueous solubility, leading to potential aggregation or formulation challenges.[3][5] |
| PEG | Hydrophilic, flexible. | Pros: Generally improves aqueous solubility. Can adopt folded conformations that may also enhance permeability. Cons: Can be more susceptible to metabolism. Synthesis can be more complex and costly.[1][3] |
Caption: Decision workflow for selecting a bifunctional reagent.
Limitations and Synthetic Considerations
While a valuable reagent, this compound is not without its limitations. These are primarily related to the inherent reactivity of primary alkyl bromides and potential side reactions.
Competing Elimination Reactions (E2)
The Williamson ether synthesis, a common application, involves the reaction of an alkoxide with an alkyl halide.[11] Since alkoxides are strong bases, they can promote a competing E2 elimination reaction, especially with secondary and tertiary alkyl halides.[12] While this compound is a primary halide, which minimizes this risk, the choice of base, solvent, and temperature is still crucial. Bulky alkoxides and higher temperatures favor elimination.[12]
Steric Hindrance
The SN2 reaction, by which this compound typically reacts, is highly sensitive to steric hindrance.[13] The nucleophile must perform a "backside attack" on the carbon bearing the bromine. While the hexyl chain itself is not excessively bulky, steric hindrance on the nucleophile can significantly slow the reaction rate.
Reactivity and Reaction Time
As established, alkyl bromides are less reactive than iodides. This can lead to longer reaction times and may require higher temperatures, which in turn can increase the likelihood of side reactions.[14][15] For instance, a Williamson ether synthesis might require refluxing for several hours to go to completion.[14]
Experimental Protocols: A Practical Guide
To provide a tangible context for the application of this compound, the following section details a representative experimental protocol for a Williamson ether synthesis.
Synthesis of 1-(6-Phenoxyhexyl)benzene
This protocol describes the O-alkylation of phenol with this compound.
Caption: General workflow for Williamson ether synthesis.
Materials:
-
Phenol
-
This compound (1-Bromo-6-phenylhexane)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add phenol (1.0 equivalent) and anhydrous DMF. Stir until the phenol is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the solution. Stir the suspension at room temperature for 30 minutes.
-
Alkylation: Add this compound (1.1 equivalents) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product, 1-(6-phenoxyhexyl)benzene.
Expected Outcome: This reaction typically provides a good to excellent yield of the desired ether, though the exact yield will depend on the precise conditions and scale. Yields in the range of 80-95% are commonly reported for similar Williamson ether syntheses.[14][15]
Conclusion and Future Outlook
This compound remains a highly relevant and versatile building block in modern organic synthesis and drug discovery. Its key strength lies in providing a synthetically accessible, flexible, and lipophilic linker, which is particularly valuable in the design of PROTACs.
The primary limitations of this compound are tied to the inherent reactivity of the carbon-bromine bond. While offering a good compromise between stability and reactivity, it is outperformed in reaction speed by its iodide and tosylate counterparts. Furthermore, as with all SN2 reactions involving basic nucleophiles, careful optimization of reaction conditions is necessary to mitigate competing elimination reactions.
The choice between this compound and its alternatives is ultimately a strategic one, balancing the need for reactivity, the physicochemical properties of the desired product, and economic considerations. For many applications, it represents the optimal balance of these factors, securing its place as a staple reagent in the synthetic chemist's toolbox.
References
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- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
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- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Scott, D. E., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy.
- Zhang, L., et al. (2023). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. Nature Communications.
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry.
- Şahin, E., et al. (2011). 6,8-Dibromoquinoline. Acta Crystallographica Section E.
- Guchhait, S. K., & Chaudhary, P. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.
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- Scribd. (n.d.). 13 Chemical Properties of Benzene & Its Derivatives.
- Zhang, X., et al. (2021). Research applications of “linkers” in small molecule drugs design in fragment-based. ResearchGate.
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Safety Operating Guide
Proper Disposal of (6-Bromohexyl)benzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. (6-Bromohexyl)benzene (CAS No: 27976-27-8), a versatile reagent in organic synthesis, requires meticulous disposal procedures to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, grounded in scientific principles and regulatory compliance.
Hazard Assessment and Core Principles of Disposal
This compound is a halogenated organic compound. Its primary hazards, as identified in safety data sheets, include causing skin and eye irritation, and it may cause respiratory irritation. The core principle for the disposal of such compounds is to prevent their release into the environment, where they can have long-lasting and toxic effects. Due to the presence of bromine, a halogen, this compound is categorized as a halogenated organic waste. This classification is critical as it dictates the appropriate disposal pathway, which is typically high-temperature incineration.
Table 1: Hazard Profile of this compound
| Hazard Statement | GHS Classification | Precautionary Measures
A Senior Application Scientist's Guide to Handling (6-Bromohexyl)benzene
Welcome to your comprehensive guide on the safe and effective handling of (6-Bromohexyl)benzene (CAS No. 27976-27-8). As a key intermediate in pharmaceutical and polymer synthesis, its bifunctional nature—possessing both an aromatic ring and a reactive alkyl halide—demands a robust and informed safety protocol.[1] This document moves beyond checklists to provide a procedural and logistical framework grounded in the physicochemical properties of halogenated aromatic hydrocarbons. Our goal is to empower you, our scientific colleagues, with the knowledge to manage this reagent with confidence and precision.
Hazard Assessment: Understanding the "Why"
This compound and its structural analogs are classified as irritants.[2][3] The primary hazards stem from its ability to cause significant skin and eye irritation upon contact.[2][3] While specific inhalation toxicity data for this compound is limited, related aromatic and halogenated compounds can cause respiratory tract irritation.[3] Therefore, the core safety principle is the strict prevention of direct physical contact and aerosol inhalation.
There are no established specific Occupational Exposure Limits (OELs) for this compound. However, due to its aromatic benzene moiety, we must handle it with an abundance of caution. For context, the National Institute for Occupational Safety and Health (NIOSH) recommends an exposure limit (REL) for benzene of 0.1 ppm over a 10-hour workday and a short-term limit of 1 ppm.[4][5][6][7] Adopting a conservative approach by minimizing all routes of exposure is scientifically prudent.
Incompatible Materials: Keep this compound away from strong oxidizing agents, strong bases, and amines to avoid vigorous or hazardous reactions.[8][9]
Personal Protective Equipment (PPE): A Multi-Layered Defense
Your choice of PPE is your most critical line of defense. The selection must be based on the specific chemical resistance profile required for halogenated aromatic hydrocarbons.
Glove Selection: The Critical Barrier
Standard disposable nitrile gloves offer poor resistance to aromatic hydrocarbons and are not recommended for handling this compound, except for the briefest incidental contact.[10][11] Permeation and degradation can occur rapidly, compromising protection.[12]
-
Primary Handling: For direct handling, transfers, and any situation with potential for prolonged contact, Viton® or Viton®/Butyl rubber laminate gloves are required.[2][8] These materials provide excellent resistance to aromatic and halogenated hydrocarbons.[3][13][14]
-
Incidental Splash Protection: For tasks with minimal risk of contact, such as handling sealed containers, a double-gloving approach using two pairs of high-quality nitrile gloves may be acceptable, but gloves must be replaced immediately upon any splash.[12]
Core PPE Requirements
The following table summarizes the required PPE for different operational scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in Fume Hood) | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2] | Primary: Viton® or Viton®/Butyl laminate gloves. | Fully-buttoned laboratory coat. | Not required if handled exclusively within a certified chemical fume hood. |
| Large Volume Transfer (>1L) | Chemical splash goggles and a full-face shield.[2] | Primary: Viton® or Viton®/Butyl laminate gloves, potentially with extended cuffs. | Chemical-resistant apron over a laboratory coat. | Not required if handled exclusively within a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a full-face shield. | Heavy-duty Viton® or Butyl rubber gloves. [3] | Chemical-resistant suit or apron. | Air-purifying respirator with an organic vapor cartridge for spills with significant vapor generation.[15] |
Operational Protocol: From Benchtop to Waste
This section provides a step-by-step workflow for the safe handling of this compound. The causality for each step is rooted in preventing exposure and ensuring containment.
Pre-Use Safety & Preparation
-
Designate an Area: All work with this compound must be conducted in a designated area within a certified and properly functioning chemical fume hood. This is non-negotiable and serves to control exposure to vapors, which are likely heavier than air and can accumulate in low-lying areas.[9][16]
-
Verify Emergency Equipment: Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[5] Have a spill kit readily available containing an absorbent material suitable for organic solvents (e.g., vermiculite or sand).[15]
-
Assemble Materials: Before opening the primary container, ensure all necessary glassware, reagents, and waste containers are inside the fume hood to minimize movement and potential for spills.
-
Don PPE: Put on all required PPE as detailed in the table above. Inspect gloves for any signs of degradation or punctures before use.[2]
Handling & Experimental Use
-
Grounding: When transferring from larger containers, use grounding and bonding straps to prevent the buildup of static electricity, which could serve as an ignition source.[10][17]
-
Container Handling: Open containers slowly to release any potential pressure buildup.
-
Chemical Transfer: Use a syringe, cannula, or a funnel for liquid transfers. Avoid pouring directly from large containers to minimize the risk of splashing.
-
Heating: If the procedure requires heating, use a controlled heating source such as a heating mantle or a sand/water bath connected to a temperature controller. Avoid open flames. Vapors can form flammable mixtures with air.[9]
Post-Experiment Shutdown
-
Secure Primary Container: Tightly close the main container of this compound and wipe it down with a damp cloth before returning it to its designated storage location.
-
Decontamination: Decontaminate any surfaces within the fume hood that may have come into contact with the chemical.
-
Glove Removal: Remove gloves using the proper technique (without touching the outer surface with your bare hands) and dispose of them in the designated hazardous waste stream.[2]
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[2][3]
Emergency Procedures
Spills
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and contact your institution's safety officer.
-
Contain: For small spills inside a fume hood, cover the spill with a non-flammable absorbent material like vermiculite, sand, or a commercial sorbent pad.[15]
-
Collect: Once absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste.[13]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]
Storage & Disposal Plan
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible materials, particularly strong oxidizing agents.[8][9] The storage area should be clearly marked.
Waste Disposal
This compound is a halogenated organic compound . As such, its waste stream must be segregated from non-halogenated organic waste.
-
Waste Categorization: Under EPA RCRA guidelines, wastes from the production and use of halogenated organic compounds are often listed (e.g., F-listed wastes like F002 for certain spent halogenated solvents).[18][19] All waste containing this compound must be treated as hazardous waste.
-
Containerization:
-
Liquid Waste: Collect all liquid waste containing this chemical in a dedicated, clearly labeled, sealable container marked "Hazardous Waste: Halogenated Organic Liquid."[20]
-
Solid Waste: Collect all contaminated solid waste (gloves, absorbent pads, paper towels) in a separate, sealed container labeled "Hazardous Waste: Halogenated Organic Solid."
-
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider. The likely disposal method for this type of waste is high-temperature incineration at a permitted facility.[21] Do not pour any amount of this chemical down the drain.[3]
Workflow Visualization
The following diagram outlines the complete lifecycle for handling this compound in a research setting, emphasizing critical safety checkpoints.
Caption: Workflow for safe handling of this compound.
References
- Angene Chemical. (2021). Safety Data Sheet - (((6-Bromohexyl)oxy)methyl)benzene.
- Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. (2025). PalmFlex.
- Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves. All Safety Products.
- Bucknell University. Hazardous Waste Segregation Guide.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Wikipedia. Benzene.
- WellBefore. (2022). Nitrile Gloves Chemical Resistance: What You Need to Know.
- International Safety. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
- Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide.
- MySafety. Viton Chemical Compatibility Chart.
- Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzene.
- University of Maryland. EPA Hazardous Waste Codes.
- MOLGROUP Chemicals. Benzene Safety Data Sheet.
- Centers for Disease Control and Prevention. Benzene - IDLH | NIOSH.
- NIOSH. NIOSH Pocket Guide to Chemical Hazards: Benzene.
- PubChem. 1-[4-[(6-Bromohexyl)oxy]butyl]benzene.
- Cheméo. Chemical Properties of Benzene, bromo- (CAS 108-86-1).
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound (CAS 27976-27-8): A Key Intermediate for Chemical Synthesis.
- Carl ROTH. Safety Data Sheet: Bromobenzene.
- PENTA s.r.o. Safety Data Sheet: Bromobenzene.
Sources
- 1. nbinno.com [nbinno.com]
- 2. esafetysupplies.com [esafetysupplies.com]
- 3. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]
- 4. Benzene - Wikipedia [en.wikipedia.org]
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- 6. nj.gov [nj.gov]
- 7. Benzene - IDLH | NIOSH | CDC [cdc.gov]
- 8. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 9. carlroth.com [carlroth.com]
- 10. gloves.com [gloves.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. wellbefore.com [wellbefore.com]
- 13. calpaclab.com [calpaclab.com]
- 14. calpaclab.com [calpaclab.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. 94749-73-2 CAS MSDS (1-[4-[(6-Bromohexyl)oxy]butyl]benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 18. wku.edu [wku.edu]
- 19. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
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- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
